3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-4-cyclobutyl-2-hydroxybutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-7,11H,1-4,9H2,(H2,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOOMVSVQPMDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(C(=O)N)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463000 | |
| Record name | 3-Amino-4-cyclobutyl-2-hydroxybutanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394735-23-0 | |
| Record name | Cyclobutanebutanamide, β-amino-α-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394735-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-cyclobutyl-2-hydroxybutanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanebutanamide, β-amino-α-hydroxy-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Spectroscopic Characterization of 3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride
Introduction
3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride is a functionalized amino acid derivative with potential applications as an intermediate in the synthesis of biologically active compounds, particularly in the realm of pharmaceutical research.[1][2] Its structure, featuring a primary amine, a primary amide, a secondary alcohol, and a cyclobutyl moiety, presents a unique spectroscopic fingerprint. As this compound is often synthesized as a mixture of diastereoisomers, its characterization requires a nuanced approach to spectroscopic analysis.[2]
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, this document outlines robust, field-proven protocols for the acquisition of high-quality spectroscopic data, grounded in the principles of Good Laboratory Practice (GLP) to ensure data integrity and reproducibility.[3] This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar molecules.
Predicted ¹H NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure. For this compound, the ¹H NMR spectrum is expected to be complex due to the presence of multiple chiral centers, leading to a diastereomeric mixture.[4] This results in the potential for two distinct sets of signals for each proton, though some may overlap. The hydrochloride salt form will protonate the primary amine to an ammonium group (-NH₃⁺), and the labile protons of the -OH, -NH₃⁺, and -CONH₂ groups are likely to appear as broad signals that may exchange with deuterium in a D₂O shake experiment.
The choice of solvent is critical for NMR analysis. Given the polar nature of the hydrochloride salt, a polar deuterated solvent such as DMSO-d₆ or D₂O is recommended.[5] The following predictions are based on a generic understanding of chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CONH₂ | ~7.5 - 8.0 | Broad singlet | 1H |
| -CONH₂ | ~7.0 - 7.5 | Broad singlet | 1H |
| -NH₃⁺ | ~8.0 - 8.5 | Broad singlet | 3H |
| -OH | ~4.5 - 5.5 | Broad singlet/Doublet | 1H |
| H2 (CH-OH) | ~3.8 - 4.2 | Multiplet | 1H |
| H3 (CH-NH₃⁺) | ~3.2 - 3.6 | Multiplet | 1H |
| H4 (CH₂-cyclobutyl) | ~1.5 - 1.9 | Multiplet | 2H |
| Cyclobutyl CH | ~2.0 - 2.4 | Multiplet | 1H |
| Cyclobutyl CH₂ | ~1.6 - 2.0 | Multiplet | 6H |
Causality Behind Predictions:
-
The amide protons (-CONH₂) are expected to be deshielded and appear as two distinct broad signals due to the restricted rotation around the C-N bond.
-
The ammonium protons (-NH₃⁺) will be significantly deshielded and appear as a broad singlet.
-
The proton on the carbon bearing the hydroxyl group (H2) is deshielded by the electronegative oxygen and will likely be a multiplet due to coupling with H3.
-
The proton on the carbon with the ammonium group (H3) is similarly deshielded and will be a multiplet due to coupling with H2 and the adjacent H4 protons.
-
The protons of the cyclobutyl group and the adjacent methylene group (H4) will reside in the more shielded aliphatic region of the spectrum, exhibiting complex, overlapping multiplets. The diastereomeric nature of the sample is expected to be most evident in the signals for H2, H3, and H4, where slight differences in the chemical environment for the two diastereomers will result in a doubling of these complex multiplets.[6]
Protocol for ¹H NMR Data Acquisition
A self-validating system for data acquisition is paramount for ensuring the trustworthiness of the results. This protocol is designed to be compliant with Good Laboratory Practices (GLP).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
If the sample does not fully dissolve, gentle warming or sonication may be applied.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
-
-
Instrument Calibration and Setup:
-
Ensure the NMR spectrometer has been recently calibrated and its performance verified.
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent residual signal.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate all signals and reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
Data Processing and Archiving:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Phase the spectrum correctly.
-
Baseline correct the spectrum.
-
Record all experimental parameters and archive the raw and processed data in a secure, traceable manner.[3]
-
Caption: Workflow for ¹H NMR analysis.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide complementary information to the ¹H NMR, confirming the carbon skeleton of the molecule. As with the proton spectrum, the presence of diastereoisomers may lead to the appearance of pairs of signals for each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | ~172 - 176 |
| C2 (CH-OH) | ~70 - 75 |
| C3 (CH-NH₃⁺) | ~50 - 55 |
| C4 (CH₂-cyclobutyl) | ~35 - 40 |
| Cyclobutyl CH | ~30 - 35 |
| Cyclobutyl CH₂ | ~20 - 30 |
| Cyclobutyl CH₂ | ~15 - 20 |
Causality Behind Predictions:
-
The carbonyl carbon of the amide (C1) is the most deshielded carbon, appearing at the downfield end of the spectrum.
-
The carbons bonded to the electronegative oxygen (C2) and nitrogen (C3) are also significantly deshielded.
-
The remaining aliphatic carbons of the butanamide chain and the cyclobutyl ring will appear in the more shielded upfield region of the spectrum.[7] The specific shifts will be influenced by their substitution and steric environment, with the diastereomeric nature of the sample likely causing a splitting of these signals.[8]
Protocol for ¹³C NMR Data Acquisition
The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the need for proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
-
Sample Preparation: Prepare the sample as described in the ¹H NMR protocol. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Calibration and Setup: Calibrate and set up the instrument as for ¹H NMR.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Data Processing and Archiving: Process and archive the data as described for ¹H NMR.
Predicted IR Spectroscopic Data
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of its alcohol, amide, and ammonium functionalities.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | Stretching | ~3200 - 3600 | Broad, Strong |
| N-H (amide) | Asymmetric & Symmetric Stretching | ~3350 & ~3180 | Medium, Sharp |
| N-H (ammonium) | Stretching | ~2500 - 3000 | Broad, Strong |
| C-H (aliphatic) | Stretching | ~2850 - 2960 | Medium-Strong |
| C=O (amide) | Amide I band | ~1640 - 1680 | Strong |
| N-H (amide) | Amide II band (bending) | ~1600 - 1640 | Medium-Strong |
| N-H (ammonium) | Bending | ~1500 - 1600 | Medium |
| C-N | Stretching | ~1000 - 1350 | Medium-Weak |
Causality Behind Predictions:
-
The broad O-H stretching band is characteristic of hydrogen-bonded alcohols.[9]
-
Primary amides typically show two distinct N-H stretching bands.[10]
-
The protonated amine (-NH₃⁺) gives rise to a very broad and strong absorption in the 2500-3000 cm⁻¹ region, often with multiple sub-peaks.
-
The C=O stretch of the amide (Amide I band) is expected to be a very strong and sharp absorption.[11]
-
The N-H bending of the amide (Amide II band) appears at a slightly lower wavenumber.[11]
-
The C-H stretching vibrations of the aliphatic parts of the molecule will appear just below 3000 cm⁻¹.[12]
Protocol for FT-IR Data Acquisition
This protocol outlines the use of an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for analyzing solid samples.
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is turned on and has had adequate time to warm up and stabilize.
-
Clean the ATR crystal (e.g., diamond) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.[13]
-
-
Background Spectrum:
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[14]
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage.
-
Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final IR spectrum.
-
Label the significant peaks.
-
Thoroughly clean the ATR crystal and pressure arm after the analysis.
-
Caption: Workflow for FT-IR analysis using ATR.
Predicted Mass Spectrometric Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like this compound.[15] The analysis would typically be performed in positive ion mode.
-
Molecular Ion: The molecular formula of the free base is C₈H₁₆N₂O₂ with a molecular weight of 172.12 g/mol . In positive mode ESI-MS, the protonated molecular ion, [M+H]⁺, is expected at a mass-to-charge ratio (m/z) of 173.13.
-
Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 173.13 precursor ion would provide structural information. Key predicted fragmentations include:
-
Loss of H₂O (m/z 155.12): Dehydration is a common fragmentation pathway for molecules containing a hydroxyl group.
-
Loss of NH₃ (m/z 156.12): Loss of ammonia from the protonated amine.
-
Loss of CONH₂ (m/z 129.12): Cleavage of the amide group.
-
α-cleavage: Cleavage of the C-C bonds adjacent to the protonated amine and the hydroxyl group.
-
Table 4: Predicted Key Mass Spectrometry Fragments (ESI+)
| m/z | Predicted Identity |
| 173.13 | [M+H]⁺ |
| 156.12 | [M+H - NH₃]⁺ |
| 155.12 | [M+H - H₂O]⁺ |
| 129.12 | [M+H - CONH₂]⁺ |
Causality Behind Predictions:
The fragmentation of amides in ESI-MS often involves the cleavage of the amide bond.[16][17] Aliphatic amines and alcohols are prone to losses of small neutral molecules like ammonia and water, respectively.[18] The specific fragmentation pattern will ultimately depend on the instrument parameters, such as the collision energy used in an MS/MS experiment.
Protocol for ESI-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode.[19]
-
Ensure the sample is fully dissolved and free of particulate matter.
-
-
Instrument Tuning and Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Tune the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve a stable and optimal signal for a tuning compound.[20]
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
Perform a product ion scan (MS/MS) on the [M+H]⁺ ion (m/z 173.13) to obtain the fragmentation pattern.
-
-
Data Analysis and Archiving:
-
Analyze the full scan and MS/MS spectra to confirm the molecular weight and identify fragment ions.
-
Archive all raw data and instrument parameters.
-
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An In-Depth Technical Guide to 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride: From Synthesis to Application
This technical guide provides a comprehensive overview of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride (CAS No: 394735-23-0), a pivotal intermediate in contemporary pharmaceutical development. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, commercial availability, quality control, and its strategic importance in drug design, particularly as a key building block for antiviral agents like Boceprevir.
Introduction: The Strategic Significance of the Cyclobutane Moiety
The deliberate incorporation of strained carbocycles, such as the cyclobutane ring, has become an increasingly valuable strategy in modern medicinal chemistry.[1][2] The unique structural and conformational properties of the cyclobutane moiety in this compound offer distinct advantages in drug design.[3][4] These include:
-
Conformational Restriction: The puckered four-membered ring restricts the rotational freedom of the molecule, which can lead to a more favorable energetic profile upon binding to a biological target by reducing the entropic penalty.[1][4]
-
Metabolic Stability: The cyclobutane ring can enhance the metabolic stability of a drug candidate by blocking potential sites of enzymatic degradation.[1][4]
-
Improved Pharmacophore Presentation: The rigid structure of the cyclobutane can optimally orient key pharmacophoric groups for interaction with a receptor or enzyme active site.[1][4]
-
Vectorial Exit: In the context of drug-target interactions, the cyclobutane group can serve as a vectorial exit, guiding the rest of the molecule out of a binding pocket in a specific and advantageous direction.
The subject of this guide, this compound, leverages these properties, making it a valuable intermediate for constructing complex and biologically active molecules. Its most notable application is as a crucial fragment in the synthesis of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C.[5][6]
Commercial Availability and Procurement
This compound is commercially available from a range of specialized chemical suppliers. It is typically sold as a white to off-white crystalline powder and is often specified as a mixture of diastereoisomers. When procuring this intermediate, it is crucial to consider factors such as purity, available quantities, and lead times.
| Supplier | Purity Specification | Available Quantities |
| TCI Chemicals | >95.0% (T) | 250mg, 1g |
| MySkinRecipes | ≥95% (T) | 250mg, 1g, 5g, 25g |
| Lab Pro Inc. | Min. 98.0% (T) | 250mg |
| ChemScene | ≥95% | Custom/Bulk |
| Achmem | Not specified | Custom/Bulk |
Note: "T" refers to titration as the method of purity analysis. Availability and specifications are subject to change and should be confirmed with the respective suppliers.
Synthesis Pathway: A Critical Intermediate for Boceprevir
The synthesis of this compound is a multi-step process that has been detailed in several patents, primarily in the context of its role as an intermediate for Boceprevir.[5][7][8] The following is a representative synthetic workflow derived from these sources.
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- 6. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2013066734A1 - Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Stability of amino acid hydrochloride salts in solution
An In-depth Technical Guide to the Stability of Amino Acid Hydrochloride Salts in Solution
Foreword
Amino acids are the fundamental building blocks of life and essential components in a vast array of research and pharmaceutical applications. While their free forms are readily available, it is their hydrochloride salts that are frequently the preferred choice for formulation development, analytical standards, and cell culture media. This preference stems from the enhanced solubility and stability conferred by the salt form.[1] However, "stable" is a relative term. In aqueous solutions, these vital molecules are susceptible to a variety of degradation pathways that can compromise their integrity, affecting experimental outcomes and therapeutic efficacy.
This guide, intended for researchers, scientists, and drug development professionals, moves beyond a superficial overview. It serves as a deep dive into the core principles governing the stability of amino acid hydrochloride salts in solution. We will explore the fundamental chemistry, dissect the key factors influencing degradation, and provide robust analytical methodologies for stability assessment. Our approach is grounded in the principles of causality and self-validation, providing not just protocols, but the scientific reasoning behind them.
The Fundamental Chemistry: Why Hydrochloride Salts?
Amino acids are zwitterionic molecules, meaning they possess both a positive charge on their amino group (-NH₃⁺) and a negative charge on their carboxyl group (-COO⁻) at physiological pH. The formation of a hydrochloride salt involves the protonation of the amino group by hydrochloric acid. This shifts the equilibrium, resulting in a positively charged molecule.
This simple chemical modification brings several advantages:
-
Enhanced Solubility: The salt form generally exhibits significantly higher water solubility compared to the free base, which is crucial for preparing concentrated stock solutions.[1]
-
Improved Stability: The hydrochloride salt form can protect against certain degradation pathways, such as the hydrolysis of amino acid esters, leading to a longer shelf life.[1]
-
pH Control: The salt form helps to maintain a low pH environment, which can inhibit microbial growth and slow certain chemical reactions.[1]
In solution, the hydrochloride salt exists in equilibrium with the zwitterionic form and other protonated species. The exact state is dictated by the solution's pH and the specific pKa values of the amino acid's carboxyl and amino groups. Understanding this equilibrium is the first step in controlling stability.
Caption: pH-dependent equilibrium of an amino acid in solution.
Critical Factors Influencing Solution Stability
The stability of an amino acid hydrochloride solution is not absolute. It is a dynamic state influenced by a confluence of environmental and compositional factors.
pH: The Master Variable
The pH of the solution is arguably the most critical factor governing amino acid stability.[2][3] While acidic conditions, such as those in 0.1 N HCl, are often used for preparing stock solutions to ensure solubility and microbial control, they can also promote specific degradation pathways.[4]
A prime example is the degradation of glutamic acid to pyroglutamic acid, a reaction that is significantly accelerated in 0.1 N HCl.[5] Conversely, at neutral or alkaline pH, other degradation reactions like deamidation of asparagine and glutamine are favored. Therefore, pH optimization is the most practical and primary approach to stabilization.[2][3]
Temperature
As with most chemical reactions, temperature plays a crucial role. Elevated temperatures accelerate the rate of degradation.[6] Stability studies are often conducted under accelerated conditions (e.g., higher temperatures) to predict long-term stability at recommended storage temperatures (e.g., refrigeration at 4-8°C).[7] It is a general rule that keeping amino acid solutions refrigerated or frozen significantly prolongs their shelf life.[4]
Concentration
The concentration of the amino acid in solution can influence stability in several ways. Highly concentrated solutions may have altered pH or ionic strength, which can affect reaction rates.[7][8] Furthermore, for certain amino acids, concentration can be a driving factor in aggregation or precipitation, especially if the pH is near the isoelectric point.
Light and Oxygen
Exposure to ambient light and atmospheric oxygen can initiate and propagate oxidative degradation. Amino acids with susceptible side chains, such as methionine, cysteine, histidine, tryptophan, and tyrosine, are particularly vulnerable to oxidation.[2] The presence of trace metal ions can catalyze these oxidative reactions. Therefore, storing solutions in amber vials or otherwise protecting them from light, and purging solutions with an inert gas like nitrogen or argon to displace oxygen, are effective stabilization strategies.[2]
Excipients and Contaminants
The other components in the formulation can have a profound impact.
-
Stabilizers: Sugars (sucrose, trehalose) and polyols (mannitol, sorbitol) can stabilize amino acids and proteins.[9]
-
Contaminants: Peroxides, which can be present as contaminants in excipients like polysorbates, are potent oxidizing agents that can degrade susceptible amino acid residues.[2]
Common Degradation Pathways
Understanding the specific chemical reactions that lead to the loss of an amino acid is essential for developing effective mitigation strategies. The primary degradation pathways include deamidation, oxidation, and the formation of pyroglutamic acid.
Deamidation
Deamidation is a common degradation reaction for asparagine (Asn) and glutamine (Gln) residues, converting them to aspartic acid and glutamic acid, respectively. This reaction proceeds via an intramolecular cyclization to form a succinimide intermediate, which is then hydrolyzed.[3] This introduces a charge heterogeneity into the system, which can be highly problematic for peptide and protein-based therapeutics.
Caption: Deamidation pathway of asparagine via a succinimide intermediate.
Oxidation
Oxidation is a major degradation pathway, particularly for methionine (to form methionine sulfoxide) and cysteine (to form various oxidized species including cystine).[2] Histidine, tryptophan, and tyrosine are also susceptible.[2] This process can be initiated by light, heat, metal ions, and reactive oxygen species like peroxides.
Pyroglutamate Formation
This is a specific degradation pathway for glutamic acid, especially at the N-terminus of peptides or in acidic solution. The side-chain carboxyl group attacks the alpha-amino group, leading to the formation of a five-membered ring structure, pyroglutamic acid, and the elimination of a water molecule.[5] This was identified as a significant stability issue for glutamic acid in standard solutions prepared in 0.1 N HCl.[5]
Analytical Methods for Stability Assessment
A robust stability-indicating analytical method is the cornerstone of any formulation study. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for separating and quantifying amino acids and their degradation products.[10][11]
Caption: General workflow for an amino acid stability study.
Protocol: RP-HPLC with Pre-Column Derivatization
This protocol describes a validated method for the quantitative analysis of amino acids using o-phthalaldehyde (OPA) derivatization, which reacts with primary amines to form fluorescent isoindole derivatives.[12]
Objective: To quantify the concentration of primary amino acids in a solution over time to assess stability.
Materials:
-
HPLC system with a fluorescence detector and an autosampler capable of automated derivatization.[12]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Amino Acid Standard Solution.
-
Derivatization Reagents:
-
OPA Reagent: o-phthalaldehyde in borate buffer with 3-mercaptopropionic acid.
-
Diluent: Typically 0.1 N HCl.
-
-
Mobile Phases:
-
Mobile Phase A: Sodium acetate buffer, pH adjusted.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Procedure:
-
Sample Preparation:
-
Automated Derivatization (in Autosampler):
-
Program the autosampler to mix a small volume of the sample with the OPA reagent.
-
Allow a short, highly reproducible reaction time (e.g., 1-2 minutes) before injection. Automation is key to achieving high precision.[12]
-
-
HPLC Analysis:
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).
-
Gradient Elution: Develop a gradient program starting with a low percentage of Mobile Phase B, ramping up to elute the derivatized amino acids, followed by a column wash and re-equilibration. A typical run time is 30-45 minutes.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to each amino acid based on the retention time from the standard.
-
Calculate the concentration of each amino acid in the stability samples relative to the t=0 sample.
-
Plot the percentage of remaining amino acid against time for each stress condition.
-
System Validation: The method must be validated for specificity, linearity, accuracy, precision, and limits of detection and quantification to ensure reliable results.[12]
Alternative Method: HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that allows for the analysis of amino acids without derivatization, simplifying sample preparation.[10] This technique is particularly useful for separating small, polar molecules like amino acids using a high percentage of organic solvent in the mobile phase.[10]
Strategies for Enhancing Stability
Based on the factors and degradation pathways discussed, several practical strategies can be employed to enhance the stability of amino acid hydrochloride solutions.
| Strategy | Mechanism | Key Considerations |
| pH Optimization | Minimize rates of pH-dependent degradation pathways (e.g., deamidation, pyroglutamate formation). | The optimal pH is specific to the amino acid or mixture. Requires careful buffer selection.[2][3] |
| Refrigeration/Freezing | Slows down the kinetics of all chemical degradation reactions. | Avoid repeated freeze-thaw cycles which can cause concentration gradients and physical stress. |
| Inert Atmosphere | Excludes oxygen to prevent oxidative degradation. | Purge the solution and headspace of the container with nitrogen or argon.[2] |
| Protection from Light | Prevents photo-oxidation. | Use amber glass vials or store containers in the dark. |
| Addition of Excipients | - Antioxidants (e.g., ascorbic acid) scavenge free radicals.- Chelating agents (e.g., EDTA) bind metal ions that catalyze oxidation.- Sugars/polyols provide stabilizing effects. | Must ensure compatibility with the entire formulation and intended application.[9] |
| Lyophilization | Removal of water, the primary medium for most degradation reactions. | The formulation is stored as a dry powder and reconstituted before use, offering excellent long-term stability.[2][9] |
Conclusion
The stability of amino acid hydrochloride salts in solution is a multifaceted challenge that demands a thorough understanding of the underlying chemical principles. It is not a static property but a dynamic interplay between the inherent nature of the amino acid and its environment. By carefully controlling key factors—primarily pH, temperature, and exposure to oxygen—and by employing robust, stability-indicating analytical methods, researchers and formulation scientists can ensure the integrity and reliability of their solutions. The ultimate goal is to move from simply using these critical reagents to intelligently controlling their behavior, thereby enhancing the quality and reproducibility of scientific research and the safety and efficacy of therapeutic products.
References
- Synthesis and Degrad
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC. (URL: [Link])
- Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? - Quora. (URL: [Link])
- Amino Acid Degrad
- What Factors Help Stabilize Proteins Against Denaturation? - Chemistry For Everyone. (URL: [Link])
- Exploring pH Dynamics in Amino Acid Solutions Under Low-Temper
- 10.2: Amino Acids Degradation - Chemistry LibreTexts. (URL: [Link])
- Synthesis and Degradation of Amino Acids - Basicmedical Key. (URL: [Link])
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - ResearchG
- Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR. (URL: [Link])
- Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed. (URL: [Link])
- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (URL: [Link])
- Biochemistry, Amino Acid Synthesis and Degradation - St
- Analytical Methods for Amino Acids - Shimadzu. (URL: [Link])
- Scientists uncover how amino acids stabilize proteins in solution - News-Medical.Net. (URL: [Link])
- Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media | Request PDF. (URL: [Link])
- Stabilization Strategies of Pharmaceutical Proteins | Encyclopedia MDPI. (URL: [Link])
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - NIH. (URL: [Link])
- Regular Article - Physical Chemistry Research. (URL: [Link])
- Impact of Preparation PH and Temperature On Amino Acid Stability of Highly | PDF - Scribd. (URL: [Link])
- Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ?
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure [mdpi.com]
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- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride in Organic Solvents: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride in organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively work with this pharmaceutical intermediate.
Introduction
This compound is a key building block in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting neurological disorders and as an intermediate for enzyme inhibitors.[1] Its chemical structure, featuring a cyclobutyl moiety and multiple hydrophilic functional groups, presents a unique solubility profile that is critical to understand for process development, formulation, and analytical characterization. This guide will delve into the theoretical principles governing its solubility in organic solvents and provide a detailed experimental protocol for its empirical determination.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₂·HCl | [1][2] |
| Molecular Weight | 208.69 g/mol | [1][2] |
| Appearance | White to almost white powder to crystal | [2] |
| Melting Point | 202 °C | [1] |
| Purity | >95.0% | [2] |
| Storage | Room temperature | [1] |
| Hygroscopicity | Hygroscopic | [3] |
Theoretical Framework for Solubility in Organic Solvents
The solubility of this compound, an amine salt, in organic solvents is governed by a complex interplay of factors related to the solute, the solvent, and their interactions.
The Influence of the Hydrochloride Salt Form
The presence of the hydrochloride salt significantly influences the molecule's polarity. Amine hydrochlorides are ionic compounds, which generally exhibit higher solubility in polar solvents compared to their corresponding free base forms.[4][5] The salt form can dissociate into the protonated amine and the chloride ion, and the extent of this dissociation depends on the solvent's dielectric constant.
Solvent Properties and Their Impact
The choice of an organic solvent is paramount in determining the solubility of this compound. Key solvent properties to consider include:
-
Polarity: Polar solvents are generally better at solvating ions and polar molecules. Solvents with high dielectric constants can effectively shield the charges of the dissociated ions, promoting solubility.
-
Protic vs. Aprotic Solvents:
-
Polar Protic Solvents (e.g., alcohols like methanol, ethanol): These solvents can engage in hydrogen bonding with the hydroxyl, amide, and protonated amine groups of the solute, which can enhance solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have high dipole moments and can solvate the protonated amine cation but are less effective at solvating the chloride anion compared to protic solvents.
-
-
Non-Polar Solvents (e.g., hexane, toluene): The solubility of the highly polar hydrochloride salt is expected to be very low in non-polar solvents. However, the presence of the lipophilic cyclobutyl group might impart some minimal solubility.[6]
Structural Features of this compound
The molecule's own structure contributes to its solubility profile:
-
Hydrophilic Groups: The presence of a primary amine (as a hydrochloride salt), a hydroxyl group, and an amide group makes the molecule capable of forming multiple hydrogen bonds, favoring solubility in polar, protic solvents.
-
Lipophilic Group: The cyclobutyl ring provides a non-polar region, which can interact with the non-polar components of organic solvents.
Temperature Effects
For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Therefore, an increase in temperature will generally lead to an increase in solubility.[7] However, the extent of this effect can vary significantly depending on the specific solute-solvent system.
Predicted Solubility Profile
Based on the theoretical principles outlined above, a qualitative prediction of the solubility of this compound in various classes of organic solvents is as follows:
-
High Solubility: Expected in highly polar protic solvents like methanol and ethanol, and potentially in polar aprotic solvents like DMSO and DMF.
-
Moderate Solubility: Possible in less polar alcohols (e.g., isopropanol) and other polar aprotic solvents like acetonitrile.
-
Low to Negligible Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene, as well as in solvents with low polarity like diethyl ether and ethyl acetate.
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of this compound is the isothermal equilibrium method. This involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials and Reagents
-
This compound
-
A range of organic solvents of known purity (e.g., methanol, ethanol, isopropanol, acetonitrile, DMSO, DMF, ethyl acetate, toluene, hexane)
-
Vials with tight-fitting caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification of Dissolved Solute:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of the compound in the specific solvent at the given temperature, typically expressed in mg/mL or mol/L.
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
-
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Data Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.
Table for Recording Solubility Data:
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Isopropanol | 25 | ||
| Acetonitrile | 25 | ||
| DMSO | 25 | ||
| DMF | 25 | ||
| Ethyl Acetate | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 |
Troubleshooting and Considerations
-
Hygroscopicity: Given that the compound is hygroscopic, it is essential to handle it in a low-humidity environment (e.g., a glove box) to prevent water absorption, which could affect its solubility in organic solvents.[3]
-
Compound Stability: Assess the stability of the compound in the chosen solvents over the duration of the experiment, as degradation could lead to inaccurate solubility measurements.
-
Salt Disproportionation: In some cases, a hydrochloride salt can disproportionate into its free base and hydrochloric acid, especially in the presence of moisture or in certain solvent systems.[8] This can alter the solubility behavior and should be monitored, for example, by analyzing the solid phase after the experiment.
Conclusion
Understanding the solubility of this compound in organic solvents is crucial for its effective use in pharmaceutical synthesis and development. While specific solubility data is not widely published, a strong theoretical understanding of the factors influencing the solubility of amine hydrochloride salts, combined with a robust experimental protocol, allows researchers to determine this critical parameter. This guide provides the necessary framework for a systematic approach to characterizing the solubility of this important pharmaceutical intermediate.
References
- This compound. MySkinRecipes. [Link]
- Solubility of Organic Hydrochlorides. AMiner. [Link]
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]
- Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
- How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Ovid. [Link]
- Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
- Factors Influencing the Solubility of Drugs. Pharmlabs. [Link]
- WO2013066734A1 - Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof.
- How come the hydrochloride salt dissolves in hexane?
- Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. [Link]
- Why do amines dissolve in hydrochloric acid? Quora. [Link]
- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
- 3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride (CAS No. 113785-83-4) Suppliers. ChemicalRegister.com. [Link]
- 3-Amino-4-hydroxypentan-2-one. PubChem. [Link]
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The Cyclobutane Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Potential Biological Activity of Cyclobutane-Containing Compounds
Abstract
The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a compelling structural motif in contemporary medicinal chemistry. Its unique conformational properties, metabolic stability, and ability to serve as a rigid scaffold for presenting pharmacophoric elements have led to the discovery and development of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the significant biological activities exhibited by natural and synthetic cyclobutane-containing molecules, with a focus on their applications in oncology, virology, and bacteriology. We will delve into the structure-activity relationships, mechanisms of action, and the experimental methodologies employed to elucidate the therapeutic potential of these fascinating compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the cyclobutane ring in their quest for novel therapeutics.
The Resurgence of the Four-Membered Ring: Why Cyclobutanes Matter in Medicinal Chemistry
The cyclobutane ring possesses a unique set of physicochemical properties that make it an attractive component in drug design. Unlike more flexible acyclic or larger cyclic systems, the puckered conformation of the cyclobutane ring provides a degree of conformational constraint. This rigidity can be advantageous in locking a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.[1][2]
Furthermore, the replacement of metabolically labile groups with a cyclobutane ring can significantly improve the pharmacokinetic profile of a drug candidate.[3] The carbon-carbon bonds of the cyclobutane ring are generally more resistant to metabolic degradation compared to other functional groups, leading to increased metabolic stability and a longer in vivo half-life.[4] This "scaffold hopping" strategy, where a cyclobutane moiety replaces a different core structure, has been successfully employed to optimize lead compounds.
The three-dimensional nature of the cyclobutane ring also allows for the precise spatial orientation of substituents, enabling the creation of novel pharmacophores that can interact with biological targets in unique ways. This has been particularly impactful in the design of enzyme inhibitors and receptor antagonists.[1]
Nature's Blueprint: Biologically Active Cyclobutane-Containing Natural Products
Nature has long utilized the cyclobutane scaffold in a variety of secondary metabolites exhibiting potent biological activities. These natural products have served as valuable starting points for drug discovery programs. More than 60 biologically active cyclobutane-containing alkaloids have been isolated from terrestrial and marine organisms, demonstrating a wide range of effects including antimicrobial, antibacterial, and antitumor activities.[5][6]
Anticancer Agents
A notable example of a cyclobutane-containing natural product with anticancer activity is Combretastatin A-4 . While not containing a cyclobutane ring itself, synthetic analogs incorporating a cyclobutane or cyclobutene ring in place of the cis-stilbene bridge have shown potent anti-tumor activity.[7] These compounds act by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
Another class of natural products with anticancer potential are the illudins . Synthetic analogs of illudin S, where the spiro-cyclopropane ring is replaced with a spiro-cyclobutane, have been synthesized and evaluated for their anticancer properties.[8]
Antimicrobial and Antibacterial Agents
The marine sponge Agelas sceptrum produces sceptrin , a dimeric pyrrole-imidazole alkaloid containing a central cyclobutane ring. Sceptrin and its analogs have demonstrated significant antimicrobial and antibacterial properties.[1][5] Cyclobutane-containing alkaloids are a rare but important class of natural products, with many exhibiting strong antibacterial and antimicrobial activities.[5]
Synthetic Cyclobutanes in the Therapeutic Arena
The synthetic accessibility of functionalized cyclobutanes has expanded significantly, allowing medicinal chemists to systematically explore their potential in various therapeutic areas.
Antiviral Drugs: The Case of Carbocyclic Nucleosides
A significant success story for cyclobutane-containing compounds is in the development of antiviral agents, particularly carbocyclic nucleoside analogs. In these molecules, the furanose sugar of a natural nucleoside is replaced by a cyclobutane ring.[9][10][11] This modification imparts metabolic stability by preventing cleavage of the glycosidic bond by phosphorylases.[9]
Carbovir , a carbocyclic analog of guanosine, is a potent inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase. Though not a cyclobutane, its development paved the way for exploring other carbocyclic nucleosides, including those with four-membered rings. The synthesis of cyclobutane nucleoside analogs has been a very active area of research, with numerous derivatives prepared and evaluated for their antiviral activity against viruses such as herpes simplex virus (HSV) and HIV.[10][12][13]
The antiviral activity of these compounds stems from their ability to act as chain terminators during viral DNA synthesis. Following intracellular phosphorylation to the triphosphate form, they are incorporated into the growing viral DNA chain by viral polymerases. The absence of a 3'-hydroxyl group on the cyclobutane ring prevents the formation of the next phosphodiester bond, thus halting DNA elongation.
Experimental Protocols for Evaluating Biological Activity
The discovery and development of novel cyclobutane-containing compounds with therapeutic potential rely on robust and reproducible in vitro and in vivo assays. This section provides detailed, step-by-step methodologies for key experiments used to assess the anticancer, antiviral, and antibacterial activities of these compounds.
Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9][12][14] It is based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the cyclobutane-containing test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[15]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
Antiviral Activity Assessment: The Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[16] It measures the reduction in the number of viral plaques in the presence of a test compound.
-
Cell Monolayer Preparation:
-
Seed a confluent monolayer of a susceptible host cell line in 6-well or 12-well plates.[16]
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the cyclobutane-containing test compound in a serum-free medium.
-
Aspirate the growth medium from the cell monolayers and wash with sterile phosphate-buffered saline (PBS).
-
Infect the cells with a known titer of the virus (multiplicity of infection, MOI, that yields a countable number of plaques, typically 50-100 per well) in the presence of the test compound dilutions or a vehicle control.[16]
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
After the adsorption period, remove the virus inoculum.
-
Overlay the cell monolayer with a semi-solid medium (e.g., containing low-melting-point agarose or methylcellulose) mixed with the corresponding compound dilutions. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[16]
-
Incubate the plates at 37°C and 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days).[16]
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells with a solution such as 4% formaldehyde.
-
Stain the cell monolayer with a staining solution, such as crystal violet. The viable cells will be stained, while the areas of viral-induced cell death (plaques) will remain clear.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control.
-
Determine the EC₅₀ (50% effective concentration) value by plotting the percentage of inhibition against the compound concentration.
-
Antibacterial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a bacterium.[10]
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a two-fold serial dilution of the cyclobutane-containing compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[5]
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the compound dilutions with the prepared bacterial suspension.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
-
Minimum Bactericidal Concentration (MBC) Determination (Optional):
-
To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells showing no growth can be subcultured onto an agar plate.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.
-
Visualizing the Science: Data and Pathways
Clear and concise visualization of data and biological processes is crucial for understanding and communicating scientific findings.
Quantitative Data Summary
The biological activity of cyclobutane-containing compounds is often summarized in tables to facilitate comparison.
| Compound ID | Target/Assay | Cell Line/Organism | IC₅₀ / EC₅₀ / MIC (µM) | Reference |
| Cyclobutane-A | Anticancer (MTT) | MCF-7 (Breast Cancer) | 5.2 | Fictional |
| Cyclobutane-B | Antiviral (Plaque) | Herpes Simplex Virus 1 | 1.8 | Fictional |
| Cyclobutane-C | Antibacterial (MIC) | Staphylococcus aureus | 8.0 | Fictional |
Table 1: Hypothetical biological activity data for novel cyclobutane-containing compounds.
Signaling Pathway and Workflow Diagrams
Graphviz (DOT language) is a powerful tool for creating diagrams of signaling pathways and experimental workflows.
A simplified diagram of a hypothetical apoptosis induction pathway by a cyclobutane-containing compound.
A high-level workflow diagram for the plaque reduction assay.
Conclusion and Future Perspectives
The cyclobutane ring has firmly established its place in the medicinal chemist's toolbox. Its unique structural and physicochemical properties offer distinct advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The diverse range of biological activities exhibited by both natural and synthetic cyclobutane-containing compounds, spanning from anticancer to antiviral and antibacterial effects, underscores the vast potential of this scaffold.
Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies to access a wider diversity of functionalized cyclobutanes. Furthermore, a deeper understanding of the structure-activity relationships governing the biological effects of these compounds will be crucial for the rational design of next-generation therapeutics. As our knowledge of biological targets and disease mechanisms continues to expand, the versatile cyclobutane scaffold is poised to play an increasingly important role in the discovery of innovative medicines to address unmet medical needs.
References
- Hassan, M. M., Yaseen, A., Ebead, A., Audette, G., & Lee-Ruff, E. (2018). Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin. Nucleosides, Nucleotides & Nucleic Acids, 37(9), 518-531. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Hassan, M. M., & Lee-Ruff, E. (2019).
- SYNTHESIS OF NOVEL CYCLOBUTANE NUCLEOSIDE ANALOGS. (n.d.). Library and Archives Canada. [Link]
- Hassan, M. M., & Lee-Ruff, E. (2019). Photochemical Synthesis of Nucleoside Analogues from Cyclobutanones: Bicyclic and Isonucleosides. Molbank, 2019(4), M1093. [Link]
- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83. [Link]
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The Strategic Integration of 3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride in Peptidomimetic Design: A Technical Guide
Abstract
Peptidomimetics represent a pivotal evolution in drug discovery, bridging the therapeutic potential of peptides with the favorable pharmacokinetic profiles of small molecules.[1][2] A key strategy in their design is the incorporation of conformationally constrained non-canonical amino acids to enhance metabolic stability, receptor affinity, and bioavailability.[3][4] This guide provides an in-depth technical overview of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride, a versatile building block that introduces a unique cyclobutyl constraint into peptide backbones. We will explore its synthesis, strategic incorporation into peptide sequences, and the profound impact of its rigid structure on the pharmacological properties of the resulting peptidomimetics, with a particular focus on its application in the development of potent enzyme inhibitors.
Introduction: The Rationale for Conformational Constraint in Peptidomimetic Design
Natural peptides, while exhibiting high potency and selectivity for their biological targets, are often hampered as therapeutic agents by their poor metabolic stability and low oral bioavailability.[1][5] Peptidomimetics are meticulously engineered molecules that mimic the structure and function of natural peptides but are modified to overcome these limitations.[2] One of the most effective strategies in peptidomimetic design is the introduction of conformational constraints into the peptide backbone.[6]
By reducing the inherent flexibility of a peptide chain, we can achieve several critical advantages:
-
Pre-organization for Receptor Binding: A constrained peptide can be locked into a bioactive conformation, minimizing the entropic penalty upon binding to its target receptor, which can lead to a significant increase in binding affinity.
-
Enhanced Metabolic Stability: The introduction of non-natural amino acids and constrained structures can render the peptide less susceptible to enzymatic degradation by proteases.[3][4]
-
Improved Pharmacokinetic Properties: Conformational constraints can influence lipophilicity and other physicochemical properties, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.
The cyclobutyl moiety of 3-Amino-4-cyclobutyl-2-hydroxybutanamide is particularly effective in this regard. The rigid four-membered ring system significantly restricts the rotational freedom of the peptide backbone, influencing the local secondary structure and the spatial orientation of adjacent side chains.[6]
Physicochemical Properties and Characterization
This compound is a white to off-white solid, typically supplied as a mixture of diastereoisomers.[5][7] Its hygroscopic nature necessitates storage in a dry environment.[5]
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₂·HCl | [7] |
| Molecular Weight | 208.69 g/mol | [7] |
| CAS Number | 394735-23-0 | [5] |
| Physical State | Solid (Powder/Crystal) | [5][7] |
| Melting Point | ~202 °C | [5] |
| Purity | Typically >95% | [7] |
Expected Spectroscopic Data
-
¹H NMR: Resonances corresponding to the cyclobutyl ring protons, the methine protons of the butanamide backbone, the methylene protons adjacent to the cyclobutyl group, and exchangeable protons of the amine, amide, and hydroxyl groups.
-
¹³C NMR: Signals for the carbons of the cyclobutyl ring, the carbonyl carbon of the amide, and the carbons of the butanamide backbone.
-
Mass Spectrometry (ESI-MS): An [M+H]⁺ peak corresponding to the free base at m/z 189.14.
Synthesis of the Building Block
The synthesis of this compound can be achieved through a multi-step process, as outlined in patent literature, which describes its utility as an intermediate for Hepatitis C virus (HCV) inhibitors.[8] The following is a representative, detailed protocol adapted from these described processes.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3-Amino-4-cyclobutyl-2-hydroxybutanamide HCl.
Detailed Experimental Protocol
Disclaimer: This protocol is an illustrative adaptation from patent literature and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Step 1: Synthesis of Cyclobutylmethyl Oxirane
-
Suspend sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
-
Add trimethylsulfonium iodide (1.2 eq) portion-wise at 0 °C.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add cyclobutylacetaldehyde (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield cyclobutylmethyl oxirane.
Step 2: Synthesis of the Amide Intermediate
-
Dissolve the cyclobutylmethyl oxirane (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).
-
Heat the mixture in a sealed pressure vessel at 60 °C for 24 hours.
-
Cool the reaction and concentrate under reduced pressure to obtain crude 1-amino-3-cyclobutylpropan-2-ol.
-
Dissolve the crude amine and ethyl glyoxalate (1.1 eq) in a suitable solvent such as methanol.
-
Stir the reaction at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to yield the crude amide intermediate.
Step 3: Reduction and Hydrochloride Salt Formation
-
Dissolve the crude amide intermediate in methanol and cool to 0 °C.
-
Add a suitable reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by the slow addition of acetone, followed by acidification with aqueous HCl.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of hot isopropanol and allow it to cool to crystallize.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)
The title building block is well-suited for standard Fmoc-based solid-phase peptide synthesis (SPPS). The primary amine allows for coupling to the growing peptide chain, while the hydroxyl and amide functionalities require appropriate protection or can be left unprotected depending on the synthetic strategy. For most applications, the amine must be protected with an Fmoc group prior to its use in SPPS.
Fmoc-Protection of the Building Block
A standard procedure for the Fmoc protection of the amino group would involve reacting the hydrochloride salt with Fmoc-succinamide (Fmoc-OSu) in the presence of a base.
Protocol:
-
Dissolve this compound (1.0 eq) and Fmoc-succinamide (1.1 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Stir the reaction vigorously at room temperature for 12-16 hours.
-
Dilute the reaction with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer with cold 1M HCl to precipitate the Fmoc-protected product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The resulting Fmoc-protected building block can be used directly in SPPS.
SPPS Workflow for Incorporation
Caption: General workflow for incorporating the building block via SPPS.
Detailed SPPS Coupling Protocol
This protocol assumes a standard manual or automated SPPS procedure.
-
Resin Swelling: Swell the chosen solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Coupling of the Building Block:
-
In a separate vessel, pre-activate the Fmoc-protected 3-Amino-4-cyclobutyl-2-hydroxybutanamide (3 eq.) with a coupling agent such as HBTU (2.9 eq.) and an activator base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for subsequent amino acids in the desired sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptidomimetic by mass spectrometry and analytical HPLC.
Case Study: Boceprevir, a Hepatitis C Virus (HCV) Protease Inhibitor
A prominent example showcasing the utility of 3-Amino-4-cyclobutyl-2-hydroxybutanamide is its incorporation into Boceprevir, a first-generation inhibitor of the HCV NS3/4A serine protease.[7] The cyclobutylmethyl group at the P1' position of the inhibitor plays a crucial role in its binding to the active site of the enzyme.
Impact on Pharmacokinetics
The incorporation of the cyclobutyl moiety contributes to the favorable pharmacokinetic profile of Boceprevir.[7]
| Pharmacokinetic Parameter | Value | Species | Source |
| Oral Bioavailability | 24-34% | Rat | [7] |
| **Plasma Half-life (t₁/₂) ** | ~3.4 hours | Human | [9] |
| Time to Max Concentration (Tₘₐₓ) | ~2 hours | Human | [9] |
| Plasma Protein Binding | 85% | Human | [7] |
| Primary Metabolism | Aldo-keto reductase, CYP3A5 | Human | [7] |
The enhanced metabolic stability imparted by the non-natural cyclobutyl-containing fragment is a key factor in achieving clinically effective plasma concentrations.
Structure-Activity Relationship (SAR)
In the development of Boceprevir, truncation of larger peptide-based inhibitors and capping with smaller groups was necessary to improve oral exposure.[7] The introduction of the cyclobutylmethyl group at the P1' position, derived from our building block, was found to be optimal for maintaining potent enzymatic inhibition while improving the drug-like properties of the molecule. This highlights the critical role of the constrained cyclobutyl group in orienting the molecule within the enzyme's active site for effective inhibition.
Conclusion
This compound is a valuable and strategic building block for the synthesis of advanced peptidomimetics. Its rigid cyclobutyl group provides a powerful tool for introducing conformational constraints, leading to enhanced metabolic stability and potentially higher binding affinities. The successful application of this building block in the development of the HCV protease inhibitor Boceprevir underscores its importance in modern drug discovery. The synthetic and peptide coupling protocols provided in this guide offer a practical framework for researchers to leverage the unique properties of this compound in their own drug development programs, paving the way for novel therapeutics with improved pharmacological profiles.
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Introduction: The Rise of Constrained Scaffolds in Chemical Biology
An In-depth Technical Guide to the Discovery and History of Cyclobutane Amino Acids
In the landscape of medicinal chemistry and drug development, the quest for molecular scaffolds that offer both structural novelty and precise conformational control is perpetual. Among the vast arsenal of non-proteinogenic amino acids, cyclobutane amino acids (CBAAs) have emerged as a particularly compelling class of building blocks.[1][2] These unique structures, characterized by a four-membered carbocyclic ring integrated into an amino acid framework, serve as powerful tools for constraining peptide conformations, enhancing metabolic stability, and ultimately, modulating biological activity.[3][4]
The inherent ring strain of the cyclobutane moiety, once viewed as a synthetic challenge, is precisely the feature that imparts its desirable properties. The puckered, non-planar conformation of the ring restricts the rotational freedom of the amino acid backbone and side chains, pre-organizing peptides into specific secondary structures.[5][6][7] This guide provides a comprehensive overview of the journey of CBAAs, from their initial discovery in nature to the sophisticated synthetic strategies developed for their preparation and their transformative applications in modern drug discovery.
Early History: From Natural Discovery to Synthetic Curiosity
While the use of cyclobutanes as synthetic intermediates has flourished over the last few decades, their history dates back over a century.[8][9] The parent molecule, cyclobutane, was first synthesized in 1907 by hydrogenating cyclobutene.[10][11] However, the entry of its amino acid derivatives into the scientific record came much later with their discovery in nature.
Seminal work led to the isolation of the first naturally occurring cyclobutane amino acids, 2,4-methanoproline and 2,4-methanoglutamic acid (1-amino-1,3-dicarboxycyclobutane), from the seeds of the legume Ateleia herbert smithii.[8][9] These discoveries were significant, demonstrating that nature, despite the energetic cost of ring strain, utilizes the cyclobutane scaffold. This spurred interest in the synthesis and biological evaluation of this intriguing class of molecules.[12]
The Synthetic Challenge: Mastering the Four-Membered Ring
The development of robust and versatile synthetic routes to CBAAs has been a central theme in their history. Early methods often suffered from low yields or harsh reaction conditions.[13] Modern organic synthesis has now provided a diverse toolkit for accessing α-, β-, and γ-CBAAs with excellent control over stereochemistry.
Building the Ring: [2+2] Cycloaddition Strategies
The [2+2] cycloaddition is one of the most direct and powerful methods for constructing the cyclobutane core.[14][15] This approach involves the reaction of two double-bond-containing molecules to form a four-membered ring.
Photochemical [2+2] Cycloaddition: Historically, photochemical methods have been a mainstay.[14][16] These reactions, often involving the UV irradiation of an alkene and a sensitizer like acetone or benzophenone, proceed through a triplet state to form a 1,4-diradical intermediate that closes to the cyclobutane ring.[15]
Modern Advancements: Visible-Light Photocatalysis: A significant recent advancement is the use of visible-light photocatalysis, which offers milder and more selective reaction conditions.[2][17] For instance, the [2+2] cycloaddition of dehydroamino acids with styrene-type olefins can be achieved using an iridium-based triplet energy transfer catalyst, providing efficient access to substituted cyclobutane α-amino acids.[2][17][18]
Caption: Workflow for photocatalyzed [2+2] cycloaddition.
Functionalizing a Pre-formed Ring
An alternative and highly effective strategy involves starting with a commercially available cyclobutane derivative, such as cyclobutanone, and introducing the amino and carboxyl functionalities.
Classic Approaches: The Strecker synthesis and the Bucherer-Bergs reaction, both starting from cyclobutanone, are classic methods.[13] However, they are often hampered by low overall yields and can require time-consuming steps.[13]
Efficient Modern Protocols: More contemporary methods offer significant improvements in efficiency. A notable example is the synthesis starting from ethyl 1-bromocyclobutanecarboxylate.[13] This substrate undergoes nucleophilic substitution with sodium azide to form an azide intermediate, which is then reduced via hydrogenation to yield the desired amino acid ester in high yield. This two-step process is operationally simple and avoids complex purification.[13]
Caption: Efficient synthesis from a cyclobutane precursor.
Synthesis of β-Amino Acid Derivatives
Cyclobutane β-amino acids are valuable building blocks for constructing peptidomimetics and helical foldamers.[19] While [2+2] cycloadditions are common, newer methods have been developed. A tandem amidation/aza-Michael addition protocol allows for the synthesis of β-N-heterocyclic cyclobutane carboximides from cyclobutene-1-carboxylic acid, providing access to a diverse range of trans-β-amino acid derivatives.[19]
Conformational Properties: The Structural Advantage
The defining feature of a cyclobutane ring is its non-planar, puckered conformation.[7][20] This buckling relieves the torsional strain that would exist in a planar structure. The C-C-C bond angles are compressed to around 88°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon, resulting in substantial angle strain.[7]
This rigid, puckered geometry is the key to the utility of CBAAs. When incorporated into a peptide chain, the cyclobutane ring severely restricts the torsion angles of the peptide backbone (phi, ψ), forcing it to adopt a well-defined conformation.[5][6][21] This has profound implications for molecular design.
| CBAA Type/Position | Observed Conformational Effect | Reference |
| α-Amino Acids | Induces tight turns and constrains side-chain orientation. | [5][6] |
| trans-β-Amino Acids | Promotes the formation of stable helical structures (e.g., 14-helices) and hairpin-like turns in oligomers. | [21][22] |
| γ-Amino Acids | Leads to well-defined secondary structures in hybrid γ,γ-peptides, influencing charge display and cell penetration. | [4] |
| Substituted CBAAs | Substituents on the ring (e.g., at C2) can further modulate the ring-puckering preference, allowing for fine-tuning of the peptide conformation. | [5][6] |
Applications in Drug Discovery and Peptide Engineering
The unique structural properties of CBAAs translate directly into tangible benefits for drug development. By introducing conformational rigidity, these building blocks help overcome key challenges associated with peptide-based therapeutics, such as poor metabolic stability and low receptor selectivity.[2][3]
Key Application Areas:
-
Enhanced Metabolic Stability: The constrained backbone imparted by CBAAs can render peptides resistant to degradation by proteases, increasing their in-vivo half-life.[3]
-
Improved Receptor Selectivity: By locking a peptide into a specific "bioactive" conformation, CBAAs can enhance binding affinity and selectivity for a particular receptor target. For example, analogues of neuropeptide Y containing cyclobutane β-amino acids showed exclusive binding to the Y₄ receptor, whereas the parent peptide was non-selective.[4][21]
-
Peptidomimetics and Foldamers: CBAAs are fundamental components in the design of peptidomimetics and foldamers—synthetic oligomers that mimic the structure and function of natural peptides and proteins.[2][19]
-
Peptide Stapling: Recently, rationally designed cyclobutane-based amino acids with olefin-terminated side chains have been used as anchoring points for ring-closing metathesis (RCM). This "stapling" technique creates a rigid hydrocarbon bridge, further stabilizing helical structures and improving pharmacological properties.[23]
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- 8. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 10. Cyclobutane - Wikipedia [en.wikipedia.org]
- 11. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Pe...: Ingenta Connect [ingentaconnect.com]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
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- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Significance of the γ-Amino Alcohol Motif
An Application Guide to the Diastereoselective Synthesis of γ-Amino Alcohols
The 1,3- or γ-amino alcohol scaffold is a privileged structural motif frequently found in a vast array of biologically active molecules, including natural products, chiral auxiliaries, and blockbuster pharmaceuticals.[1][2] Its prevalence highlights its importance as a key pharmacophore, contributing to the therapeutic efficacy of drugs targeting a range of diseases. Notable examples include the HIV protease inhibitors Ritonavir and Lopinavir, as well as the widely prescribed statin family of cholesterol-lowering drugs.[3] The biological activity of these compounds is often critically dependent on the precise stereochemical arrangement of the two chiral centers within the γ-amino alcohol core. Consequently, the development of robust and highly selective synthetic methods to access all possible diastereomers of this motif is a paramount objective for researchers in medicinal chemistry and drug development.[4][5]
This application note provides a detailed overview of contemporary strategies for the diastereoselective synthesis of γ-amino alcohols, focusing on the practical application of catalyst- and reagent-controlled methodologies. We will delve into the mechanistic underpinnings of stereocontrol and provide detailed, field-proven protocols for researchers to implement in their own laboratories.
Core Synthetic Approach: The Reduction of β-Amino Ketones
One of the most direct and versatile strategies for constructing γ-amino alcohols is the diastereoselective reduction of the corresponding β-amino ketone precursors. These precursors are readily accessible, often through well-established methods like the Mannich reaction. The synthetic challenge then simplifies to the stereocontrolled reduction of the ketone carbonyl, which generates the second chiral center. The stereochemical outcome of this reduction can be effectively directed by leveraging either the influence of the existing stereocenter on the β-carbon (substrate/reagent control) or by employing a chiral catalyst that imposes its own stereochemical preference (catalyst control).
Figure 2: Mechanism of chelation-controlled reduction.
Catalyst-Controlled Synthesis: Accessing Both syn- and anti-Diastereomers
While chelation control is effective for syn products, accessing the anti-diastereomers, or synthesizing products from substrates that do not chelate effectively (e.g., with N-acyl or N-sulfonyl protecting groups), requires a different approach. Catalyst-controlled asymmetric hydrogenation offers a powerful and versatile solution, enabling the synthesis of either the syn or anti product with high selectivity, often irrespective of the substrate's inherent bias. [1][6] Researchers have developed complementary catalytic systems that provide access to both diastereomers from the same β-amino ketone precursor:[7]
-
anti-Selective Reduction: Iridium-catalyzed Asymmetric Transfer Hydrogenation (ATH) using a chiral amino acid amide ligand and 2-propanol as the hydrogen source consistently yields the anti-γ-amino alcohol with high diastereoselectivity. * syn-Selective Reduction: Rhodium-catalyzed Asymmetric Hydrogenation (AH) using a C₂-symmetric ligand like (R)-BINAP under an atmosphere of molecular hydrogen affords the syn-γ-amino alcohol, also with excellent selectivity. This dual-catalyst system provides a complete toolkit for accessing all four possible diastereomers of a γ-amino alcohol when combined with an enantioselective Mannich reaction to set the initial stereocenter.
Data Presentation: Catalyst Performance in Asymmetric Hydrogenation
The following table summarizes the performance of complementary Rh- and Ir-based catalytic systems in the diastereoselective reduction of an N-PMP-protected β-amino ketone, demonstrating the power of catalyst control.
| Entry | Catalyst System | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Rh(COD)₂BF₄ / (R)-BINAP, H₂ | syn | >99:1 | 95 |
| 2 | [IrCp*Cl₂]₂ / Ligand, i-PrOH | anti | 7:93 | 98 |
| Data adapted from Verkade, J. M. M., et al. (2015). |
Experimental Protocols
Protocol 1: syn-Selective Reduction via Chelation Control (Zinc Borohydride)
This protocol describes the syn-selective reduction of an N-benzyl-β-amino ketone using zinc borohydride, which acts as a chelating agent.
Materials:
-
N-benzyl-β-amino ketone (1.0 eq)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Zinc Chloride (ZnCl₂, 0.7 eq), dried under vacuum
-
Sodium Borohydride (NaBH₄, 1.2 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Preparation of Zinc Borohydride: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend anhydrous ZnCl₂ (0.7 eq) in anhydrous Et₂O. Cool the suspension to 0 °C in an ice bath.
-
Add NaBH₄ (1.2 eq) portion-wise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours. The in-situ formation of Zn(BH₄)₂ will result in a fine white precipitate.
-
Reduction Reaction: Cool the freshly prepared Zn(BH₄)₂ suspension back to 0 °C.
-
Dissolve the N-benzyl-β-amino ketone (1.0 eq) in a minimal amount of anhydrous Et₂O and add it dropwise to the cold Zn(BH₄)₂ suspension.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at 0 °C.
-
Workup: Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Allow the mixture to warm to room temperature and add saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure syn-γ-amino alcohol.
-
Validation: Confirm the diastereoselectivity (dr) and structure using ¹H NMR spectroscopy and HPLC analysis on a chiral stationary phase.
Protocol 2: anti-Selective Reduction via Ir-Catalyzed Asymmetric Transfer Hydrogenation
This protocol provides a method for the anti-selective reduction of an N-PMP-protected β-amino ketone.
Materials:
-
N-PMP-protected β-amino ketone (1.0 eq)
-
[IrCp*Cl₂]₂ (0.005 eq, 0.5 mol%)
-
Chiral amino acid amide ligand (e.g., (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine) (0.01 eq, 1.0 mol%)
-
Potassium Carbonate (K₂CO₃, 0.1 eq)
-
2-Propanol (i-PrOH), anhydrous
-
Schlenk flask, magnetic stirrer, argon/nitrogen inlet, reflux condenser
Procedure:
-
Catalyst Pre-formation: To a Schlenk flask under an inert atmosphere, add [IrCp*Cl₂]₂ (0.005 eq), the chiral ligand (0.01 eq), K₂CO₃ (0.1 eq), and anhydrous 2-propanol.
-
Heat the mixture to 80 °C and stir for 20-30 minutes. A color change should be observed as the active catalyst forms.
-
Reduction Reaction: Add the N-PMP-protected β-amino ketone (1.0 eq) to the flask containing the pre-formed catalyst.
-
Maintain the reaction mixture at 80 °C (reflux) and monitor its progress by TLC. Reactions are typically complete in 12-24 hours.
-
Workup: After the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure anti-γ-amino alcohol.
-
Validation: Determine the yield and diastereomeric ratio by ¹H NMR and chiral HPLC analysis.
Conclusion
The diastereoselective synthesis of γ-amino alcohols is a well-developed field that offers robust solutions for accessing these critical chiral building blocks. For substrates capable of chelation, reagent-controlled reductions provide a straightforward and cost-effective route to syn-diastereomers. For broader substrate scopes and access to both syn- and anti-products, the complementary use of Rh-catalyzed asymmetric hydrogenation and Ir-catalyzed asymmetric transfer hydrogenation provides a powerful and highly selective platform. The protocols and strategies outlined in this guide offer researchers a validated starting point for the stereocontrolled synthesis of γ-amino alcohols, enabling the advancement of drug discovery and development programs.
References
- Verkade, J. M. M., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(77), 14462-14464.
- Gotor-Fernández, V., et al. (2020). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Catalysts, 10(3), 260.
- Rutjes, F., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications.
- Delgado, A., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters.
- Verkade, J. M. M., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Radboud Repository.
- Mandal, T. (2022). Development and Synthesis of Statin Derivatives with Improved Cholesterol-Lowering Activity. Journal of Synthetic Chemistry, 1(1), 21-28.
- Meng, Y. (2008). Method for synthesizing statins compounds. Google Patents.
- Kim, H., & Chemler, S. R. (2020). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. ACS Catalysis, 10(15), 8432–8438.
- Kumar, A., & Singh, P. P. (2019). Synthetic Methods for Simvastatin – an Overview. Natural Sciences, 7(1), 1-8.
- Verkade, J. M. M., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Semantic Scholar.
- Ramapanicker, R., et al. (2011). Chelation Controlled Reduction of N-Protected β-Amino Ketones Toward the Synthesis of HPA-12 and Analogues. ChemInform, 42(36).
- Schepmann, D., et al. (2015). Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry, 58(15), 6094–6113.
- Gotor-Fernández, V., et al. (2020). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. ResearchGate.
- Organic Chemistry Portal. (n.d.). γ-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal.
- Delgado, A., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ACS Publications.
- Ni, Y., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Catalysis, 13(15), 10257–10264.
- Kumar, P., et al. (2022). γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. Journal of the American Chemical Society, 144(35), 16031–16039.
- Delgado, A., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ‑Amino Alcohols Featuring Tertiary Carbon Stereocenters. ResearchGate.
- Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638–3641.
- ResearchGate. (n.d.). Drugs containing chiral γ‐amino alcohol units and methods for... ResearchGate.
- Ghorai, M. K., & Kumar, A. (2002). Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. The Journal of Organic Chemistry, 67(25), 8783-8.
- Lundgren, R. J., & Stradiotto, M. (2013). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 11(1), 28-36.
- Verkade, J. M. M., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Semantic Scholar.
Sources
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- 3. jsynthchem.com [jsynthchem.com]
- 4. Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Enantio- and diastereoselective synthesis of γ-amino alcohols. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Strategic Protection of Amino Alcohols in Complex Synthesis
Introduction: The Synthetic Challenge of Amino Alcohols
Amino alcohols are bifunctional scaffolds of immense importance in medicinal chemistry, asymmetric synthesis, and materials science. Their dual nucleophilic nature—the amine and the hydroxyl group—presents a significant challenge in multi-step synthetic campaigns. Unchecked, these functional groups can compete in reactions, leading to a loss of selectivity, undesired side products, and diminished yields. The strategic use of protecting groups is therefore not merely a tactical step but a cornerstone of any successful synthesis involving these versatile molecules.
This guide provides an in-depth exploration of protecting group strategies tailored for amino alcohols. It moves beyond a simple catalog of protecting groups to offer a logical framework for their selection and application. We will delve into the principles of orthogonal protection, providing detailed, field-proven protocols for the protection and deprotection of both amino and hydroxyl functionalities. The emphasis throughout is on understanding the "why" behind the "how," empowering researchers to make informed decisions in their synthetic endeavors.
The Principle of Orthogonal Protection
In the context of amino alcohols, an orthogonal protection strategy is one in which each functional group (the amine and the hydroxyl) is masked with a protecting group that can be removed under a unique set of conditions.[1][2] This allows for the selective deprotection and subsequent reaction of one functional group while the other remains protected.[1][2] The power of this approach lies in the ability to orchestrate a sequence of reactions with high precision, a critical requirement in the synthesis of complex molecules.[2][3]
The selection of an orthogonal protecting group pair is dictated by the planned synthetic route. The stability of each protecting group to the reaction conditions intended for the other functional group is paramount. For instance, if a reaction requires acidic conditions, a base-labile protecting group on the other functionality would be an appropriate choice.
Protecting Groups for the Amino Functionality
The nucleophilic nature of the amino group necessitates its protection in many synthetic transformations. Carbamates are the most common class of amine protecting groups, offering a balance of stability and ease of removal.[4][5]
tert-Butoxycarbonyl (Boc)
The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of non-acidic conditions and its facile removal with acid.[6][7]
-
Stability: Stable to bases, nucleophiles, and catalytic hydrogenation.[8]
-
Deprotection: Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][7][9]
Protocol 1: Boc Protection of an Amino Alcohol
-
Dissolution: Dissolve the amino alcohol (1.0 eq.) in a suitable solvent such as a 1:1 mixture of tetrahydrofuran (THF) and water (approximately 0.5 M).[10]
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq.).
-
Reagent Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of a Boc-Protected Amine
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM, approximately 0.2 M).
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.[10]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry over Na₂SO₄, filter, and concentrate. Further purification may be required.
Benzyloxycarbonyl (Cbz or Z)
The Cbz group is another widely used amine protecting group, particularly in peptide synthesis.[11] Its key feature is its stability to acidic and basic conditions, with removal typically achieved by catalytic hydrogenolysis.[11][12]
-
Stability: Stable to acidic and basic conditions.
-
Deprotection: Cleaved by catalytic hydrogenolysis (H₂, Pd/C) or strong acids like HBr in acetic acid.[11][13]
Protocol 3: Cbz Protection of an Amino Alcohol
-
Dissolution: Dissolve the amino alcohol (1.0 eq.) in a 2:1 mixture of THF and water (approximately 0.2 M).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq.).[12]
-
Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.2 eq.) dropwise.[12]
-
Reaction: Stir the reaction at 0 °C for 2-4 hours and then at room temperature overnight, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.[12]
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography.[12]
Protocol 4: Deprotection of a Cbz-Protected Amine (Hydrogenolysis)
-
Dissolution: Dissolve the Cbz-protected compound (1.0 eq.) in methanol (MeOH) or ethanol (EtOH).[11]
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5-10 mol%).[11]
-
Hydrogenation: Stir the suspension under an atmosphere of hydrogen (H₂, balloon pressure is often sufficient) at room temperature.[11]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[12]
9-Fluorenylmethoxycarbonyl (Fmoc)
The Fmoc group is characterized by its lability to basic conditions, making it an excellent orthogonal partner to acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Cbz) protecting groups.[1][4]
-
Stability: Stable to acidic conditions and catalytic hydrogenolysis.
-
Deprotection: Cleaved by treatment with a secondary amine base, typically piperidine in DMF.[5]
Protocol 5: Fmoc Protection of an Amino Alcohol
-
Dissolution: Dissolve the amino alcohol (1.0 eq.) in a mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq.).
-
Reagent Addition: Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 eq.) in dioxane dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature overnight, monitoring by TLC.
-
Work-up: Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel column chromatography.
Protocol 6: Deprotection of an Fmoc-Protected Amine
-
Dissolution: Dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF).
-
Base Addition: Add piperidine to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
Purification: The crude product can often be used directly or purified by chromatography.
Protecting Groups for the Hydroxyl Functionality
The hydroxyl group can act as a nucleophile or a proton source, necessitating its protection in many synthetic steps. Ethers are the most common class of protecting groups for alcohols, offering a wide range of stabilities.[14]
Silyl Ethers
Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of formation, tunable stability, and mild deprotection conditions.[15][16][17] The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom.[15][18]
-
Common Silyl Ethers (in order of increasing stability): Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS/TBDMS) < tert-Butyldiphenylsilyl (TBDPS) < Triisopropylsilyl (TIPS).[4][16]
-
Deprotection: Typically removed by fluoride ion sources (e.g., tetrabutylammonium fluoride - TBAF) or acidic conditions.[16][19]
Protocol 7: TBS Protection of a Primary Alcohol
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 eq.) and imidazole (2.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (approximately 0.5 M).[15]
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq.) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel column chromatography.
Protocol 8: Deprotection of a TBS Ether with TBAF
-
Dissolution: Dissolve the TBS-protected alcohol in anhydrous THF (approximately 0.2 M).
-
Reagent Addition: Add a 1 M solution of TBAF in THF (1.5 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.[19]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel column chromatography.
Benzyl Ethers (Bn)
Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[20][21]
-
Stability: Stable to strong bases, mild acids, and many redox reagents.[21]
-
Deprotection: Commonly removed by catalytic hydrogenolysis.[22][23]
Protocol 9: Benzyl Protection of an Alcohol (Williamson Ether Synthesis)
-
Preparation: In a dry flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.
-
Alkoxide Formation: Add a solution of the alcohol (1.0 eq.) in THF dropwise at 0 °C.
-
Reagent Addition: After gas evolution ceases, add benzyl bromide (BnBr, 1.2 eq.) dropwise.
-
Reaction: Stir the reaction at room temperature overnight, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Purification: Extract the product with an ethereal solvent, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel column chromatography.
Protocol 10: Deprotection of a Benzyl Ether
This protocol is identical to Protocol 4 for the deprotection of a Cbz group.
Acetals
For amino diols, cyclic acetals are an effective way to protect 1,2- and 1,3-diols.[24] Benzylidene acetals are commonly used for this purpose.[25][26]
-
Stability: Stable to basic, nucleophilic, and some redox conditions.[25]
-
Deprotection: Cleaved under acidic conditions.[25]
Protocol 11: Benzylidene Acetal Protection of a 1,2-Diol
-
Dissolution: Dissolve the diol (1.0 mmol) in anhydrous acetonitrile (10 mL).[26]
-
Reagent Addition: Add benzaldehyde dimethyl acetal (1.2 mmol).[26]
-
Catalyst Addition: Add copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.05–0.1 mmol).[26]
-
Reaction: Stir the reaction at room temperature, monitoring by TLC (typically complete within 1 hour).[26]
-
Work-up: Quench the reaction with triethylamine (0.2 mmol) and concentrate under reduced pressure.[26]
-
Purification: Purify the residue by silica gel column chromatography.
Protocol 12: Deprotection of a Benzylidene Acetal
-
Dissolution: Dissolve the benzylidene acetal in a mixture of THF and water.
-
Acid Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH) or hydrochloric acid.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Work-up: Neutralize the reaction with a mild base (e.g., NaHCO₃ solution).
-
Purification: Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel column chromatography.
Data Presentation: Comparative Stability of Protecting Groups
The following table provides a summary of the stability of common protecting groups under various reaction conditions, which is essential for designing orthogonal protection schemes.
| Protecting Group | Functionality | Stable To | Labile To |
| Boc | Amine | Base, H₂, Nucleophiles | Strong Acid (TFA, HCl)[5][7][8] |
| Cbz | Amine | Acid, Base | H₂/Pd, Strong Acid (HBr/AcOH)[11][12] |
| Fmoc | Amine | Acid, H₂ | Base (Piperidine)[4][5] |
| TBS | Alcohol | Base, Mild Acid, Redox Reagents | Strong Acid, Fluoride Ions (TBAF)[16][19] |
| Bn | Alcohol | Strong Acid, Strong Base, Redox Reagents | H₂/Pd[21][22] |
| Acetal | Diol | Base, Redox Reagents | Acid[24][25] |
Logical Workflow for Strategy Selection
The choice of a protecting group strategy is a critical decision in the planning of a synthesis. The following diagram illustrates a logical workflow for this process.
Conclusion
The successful synthesis of complex molecules containing the amino alcohol motif is critically dependent on a well-designed protecting group strategy. By understanding the principles of orthogonal protection and the specific characteristics of different protecting groups, researchers can navigate the challenges of chemoselectivity with confidence. The protocols and data presented in this guide are intended to serve as a practical resource for the design and execution of such synthetic endeavors. The key to success lies not in memorizing a vast array of protecting groups, but in the ability to rationally select and apply them to achieve the desired synthetic outcome.
References
- Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Silyl ether. Wikipedia. [Link]
- Synthesis of the orthogonally protected amino alcohol Phaol and analogs. PubMed. [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
- 11.3 Protecting groups. Fiveable. [Link]
- Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave He
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Application Note: A Systematic Approach to the Chiral Separation of Diastereomeric Amino Alcohols via High-Performance Liquid Chromatography
Abstract
The stereochemical configuration of amino alcohols is a critical determinant of their pharmacological and toxicological properties, making their chiral separation an indispensable process in drug discovery, development, and quality control.[1][2] Diastereomeric amino alcohols, possessing two or more stereocenters, present a unique analytical challenge that can be effectively addressed by High-Performance Liquid Chromatography (HPLC). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust and reliable HPLC methods for this purpose. We will explore the fundamental principles of chiral recognition, detail a systematic strategy for method development, present a step-by-step protocol for a model compound, and offer insights into common troubleshooting scenarios. The methodologies described herein are designed to ensure scientific integrity, reproducibility, and analytical accuracy.
Introduction: The Imperative of Chiral Purity
Amino alcohols are a pivotal class of organic compounds, forming the structural backbone of numerous active pharmaceutical ingredients (APIs), including widely used β-blockers and antiviral agents.[3] These molecules often contain multiple chiral centers, resulting in the existence of stereoisomers—specifically, enantiomers and diastereomers. While diastereomers have distinct physical and chemical properties, enantiomers are non-superimposable mirror images with identical properties in an achiral environment.[2] However, within the chiral environment of the human body, enantiomers can exhibit dramatically different biological activities, with one being therapeutic while the other may be inactive or even toxic.[2] Consequently, regulatory agencies mandate the precise quantification of stereoisomeric purity, making chiral HPLC the cornerstone technique for this analysis.[1]
Foundational Principles of Chiral Separation by HPLC
The chromatographic separation of enantiomers requires the introduction of a chiral selector to create transient, diastereomeric complexes with differential stability.[4][5] This can be achieved through two primary approaches:
-
Direct Chiral Separation: This is the most common and preferred method, utilizing a Chiral Stationary Phase (CSP). The CSP contains an immobilized chiral selector that interacts differently with each enantiomer of the analyte, leading to different retention times.[1] The three-point interaction model, which posits that a minimum of three simultaneous interactions between the analyte and the CSP are necessary for chiral recognition, is a foundational concept in this mechanism.[2][5]
-
Indirect Chiral Separation: In this approach, the enantiomeric mixture is derivatized with a chiral derivatizing agent (CDA) to form a pair of covalently bonded diastereomers.[3][6][7][8] These newly formed diastereomers have different physicochemical properties and can be separated on a standard, achiral stationary phase (e.g., C18).[3][6][7] While effective, this method adds complexity through the derivatization step and requires a CDA of 100% enantiomeric purity.[7]
This guide will focus primarily on the direct method using CSPs, as it is more efficient and widely adopted in the pharmaceutical industry.
A Systematic Strategy for Chiral Method Development
A structured, empirical approach is the most efficient path to a successful and robust chiral separation. The process begins with a screening phase to identify promising conditions, followed by an optimization phase to fine-tune the separation.
Analyte Characterization
Before beginning any experimental work, thoroughly analyze the structure of the target amino alcohol.
-
Functional Groups: Identify the key interaction points: amino group (-NH2), hydroxyl group (-OH), and any aromatic rings or other functional moieties. The amino group is basic, while the hydroxyl group can act as a hydrogen bond donor and acceptor.
-
pKa: Understand the ionization state of the molecule at different pH values. This is crucial for selecting the appropriate mobile phase and additives.
-
Solubility: Determine the analyte's solubility in common HPLC solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile, water).
Chiral Stationary Phase (CSP) Screening
The choice of CSP is the most critical factor in chiral separation. Screening a small, diverse set of CSPs is the most effective starting point. For amino alcohols, the following CSP families are highly recommended:
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose coated or immobilized on a silica support are the most versatile and successful CSPs for a broad range of compounds, including amino alcohols.[1] They offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions. Start with columns like Chiralcel® OD-H and Chiralpak® AD.
-
Pirkle-Type (Brush-Type) CSPs: These phases are based on functionalized amino acids and provide chiral recognition through π-π interactions, hydrogen bonding, and dipole-dipole interactions.[4] They are particularly effective for compounds with aromatic rings.
-
Macrocyclic Glycopeptide CSPs: Phases like vancomycin and teicoplanin (e.g., CHIROBIOTIC™ V, T) can operate in multiple modes (reversed-phase, normal-phase, polar organic) and are effective for separating amino acids and other polar compounds.[9]
Mobile Phase Screening
For each CSP, screen a set of mobile phases to explore different separation mechanisms.
-
Normal Phase (NP): Typically consists of a nonpolar alkane (e.g., n-hexane) with a polar alcohol modifier (e.g., isopropanol (IPA) or ethanol (EtOH)). This is often the first choice for polysaccharide CSPs.
-
Reversed Phase (RP): An aqueous buffer (e.g., phosphate or acetate) with an organic modifier (e.g., acetonitrile (ACN) or methanol (MeOH)). This is common for macrocyclic glycopeptide phases.
-
Polar Organic Mode (PO): Uses polar organic solvents like ACN or MeOH, often with additives.
Crucial Role of Additives: Mobile phase additives are essential for improving peak shape and resolution, especially for ionizable compounds like amino alcohols.
-
For Basic Analytes (like amino alcohols): Add a basic modifier such as diethylamine (DEA) or ethanolamine (EA) at a low concentration (e.g., 0.1% v/v) in Normal Phase to minimize peak tailing by masking acidic sites on the silica surface.
-
For Acidic Analytes/Impurities: Add an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (e.g., 0.1% v/v) to suppress the ionization of acidic functional groups.
The following diagram illustrates a logical workflow for chiral method development.
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A Comprehensive Guide to the HPLC Analysis of Polar Amino Compounds: Strategies and Protocols
Abstract
The analysis of polar amino compounds, such as amino acids, neurotransmitters, and polar pharmaceuticals, is critical across various scientific disciplines, including clinical diagnostics, food science, and drug development.[1][2][3] However, their high polarity and hydrophilicity present significant challenges for traditional reversed-phase high-performance liquid chromatography (RP-HPLC), primarily due to poor retention on nonpolar stationary phases.[4][5] This application note provides a detailed guide for researchers on three robust HPLC-based strategies to overcome these challenges: Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (IEX), and Pre-column Derivatization followed by RP-HPLC. For each technique, we explain the underlying separation principles, discuss critical experimental parameters, and provide detailed, field-tested protocols to ensure reproducible and accurate results.
Introduction: The Challenge of Polar Analyte Retention
Polar amino compounds are characterized by the presence of functional groups like amines (-NH2) and carboxylic acids (-COOH), which impart high polarity and often a zwitterionic nature.[2][5] This makes them highly soluble in aqueous solutions but poorly retained on conventional C8 or C18 reversed-phase columns, where retention is driven by hydrophobic interactions.[4][5] Consequently, these analytes often elute in or near the void volume, resulting in poor resolution and inadequate quantification.
To address this, chromatographers have developed specialized techniques that either utilize alternative retention mechanisms or chemically modify the analytes to make them more amenable to reversed-phase separation. This guide focuses on the three most effective and widely adopted strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Employs a polar stationary phase and a high-organic mobile phase to retain polar compounds.[4][6]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge through electrostatic interactions with a charged stationary phase.[7][8]
-
Pre-column Derivatization: Chemically modifies amino compounds to increase their hydrophobicity and/or add a UV-absorbing or fluorescent tag, enabling separation on standard RP-HPLC columns.[3][5][9]
The choice of method depends on the specific analytes, the sample matrix, the required sensitivity, and the available instrumentation.
Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a powerful technique for the direct analysis of underivatized polar compounds.[10][11] It is particularly well-suited for coupling with mass spectrometry (MS) because the high organic content of the mobile phase facilitates efficient spray ionization.[1][12]
Principle of Separation
The HILIC separation mechanism is complex but is primarily understood as a partitioning process.[6] A water-enriched layer is adsorbed onto the surface of the polar stationary phase.[13][14] Polar analytes partition from the organic-rich mobile phase into this immobilized aqueous layer.[10] The more polar the analyte, the more strongly it partitions into the water layer, and the longer it is retained.[1][6] Secondary interactions, such as hydrogen bonding and electrostatic interactions with the stationary phase, also contribute to retention.[1][13]
Key Experimental Parameters
-
Stationary Phase: Common HILIC phases include bare silica, amide, amino, and diol-bonded silica.[4][6] Amide phases are often a good starting point for amino acid analysis due to their high polarity and stability.
-
Mobile Phase: Typically consists of a high percentage ( >70%) of a water-miscible organic solvent, usually acetonitrile, and a smaller percentage of an aqueous buffer.[4][6] Water acts as the strong, eluting solvent, which is the opposite of RP-HPLC.[13][14]
-
Buffer Selection: Volatile buffers like ammonium formate or ammonium acetate are essential for MS compatibility.[10][13] The buffer controls pH and ionic strength, which can significantly affect the retention and peak shape of ionizable analytes.[13][15] A starting concentration of 10-20 mM is recommended.[10][13]
-
Injection Solvent: The sample solvent should be as close as possible in composition to the initial mobile phase (i.e., high organic content) to prevent peak distortion and loss of retention.[13][16] If analytes are only soluble in water, the injection volume must be kept as small as possible.[14][16]
-
Column Equilibration: HILIC columns require longer equilibration times than RP columns to establish a stable water layer.[16][17] A minimum of 20 column volumes is recommended for re-equilibration between gradient runs to ensure reproducible retention times.[16]
Protocol: HILIC-MS Analysis of Underivatized Amino Acids
This protocol is designed for the separation of a standard mix of amino acids using an amide-based HILIC column with MS detection.
1. Materials and Reagents:
- Amino Acid Standard Mix (e.g., 1 mM stock solution in 0.1N HCl).
- LC-MS Grade Acetonitrile.
- LC-MS Grade Water.
- Ammonium Formate (LC-MS Grade).
- Formic Acid (LC-MS Grade).
- HILIC Amide Column (e.g., 150 x 2.1 mm, 3 µm).
2. Mobile Phase Preparation:
- Mobile Phase A (Aqueous): Prepare a 100 mM ammonium formate stock solution in water and adjust the pH to 3.0 with formic acid.[11]
- Mobile Phase B (Organic): LC-MS Grade Acetonitrile.
- Working Mobile Phase A: 90:10 Water:Acetonitrile with 10 mM Ammonium Formate, pH 3.0.
- Working Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
- Causality: Using the same buffer concentration in both aqueous and organic phases maintains a constant ionic strength during the gradient, which improves MS signal stability and peak shape.[13]
3. Sample Preparation:
- Dilute the amino acid stock solution to a final concentration of 50 µM in a solution of 75% acetonitrile / 25% water.[1]
- Causality: Dissolving the sample in a high-organic solvent is crucial to prevent peak broadening and ensure compatibility with the initial HILIC conditions.[16]
4. HPLC-MS Parameters:
| Parameter | Setting |
| Column | HILIC Amide (e.g., Waters XBridge Premier BEH Amide, 150 x 2.1 mm, 2.5 µm) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C[1] |
| Injection Volume | 2-5 µL |
| MS Detector | ESI in Positive Ion Mode, using Selected Ion Recording (SIR) for each amino acid [M+H]+.[10] |
5. Gradient Elution Program:
| Time (min) | % Working Mobile Phase A | % Working Mobile Phase B | Curve |
| 0.0 | 0 | 100 | Initial |
| 15.0 | 50 | 50 | Linear |
| 16.0 | 0 | 100 | Linear |
| 25.0 | 0 | 100 | Hold |
| Note: A post-run equilibration time of at least 8-10 minutes is critical for reproducibility.[16] |
Strategy 2: Ion-Exchange Chromatography (IEX)
IEX is a classical and powerful technique for separating molecules based on their net charge.[8] It is particularly effective for amino compounds, which are often charged in solution. The pH of the mobile phase is a critical parameter, as it determines the charge state of both the analyte and the stationary phase.[5][7]
Principle of Separation
IEX relies on the reversible electrostatic interaction between charged analytes and oppositely charged functional groups on the stationary phase.[7][8]
-
Cation-Exchange Chromatography (CEX): Uses a negatively charged stationary phase (e.g., with sulfonic acid groups) to retain positively charged analytes (cations).[8] This is suitable for amino compounds at a pH below their isoelectric point (pI).
-
Anion-Exchange Chromatography (AEX): Uses a positively charged stationary phase (e.g., with quaternary amine groups) to retain negatively charged analytes (anions). This is suitable for amino compounds at a pH above their pI.
Elution is achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase. The high concentration of salt ions competes with the analytes for binding sites on the stationary phase, causing the analytes to be released and elute from the column.[7]
Protocol: Cation-Exchange Separation of Catecholamines
This protocol outlines the separation of polar amine neurotransmitters (e.g., ethanolamines) using a silica-based cation-exchange column with conductivity detection.[18]
1. Materials and Reagents:
- Catecholamine Standard Mix.
- Nitric Acid.
- Dipicolinic Acid (PDCA).
- LC Grade Water.
- Cation-Exchange Column (e.g., Metrosep C2-250).[18]
2. Mobile Phase Preparation:
- Eluent: 4.0 mM Nitric Acid / 0.5 mM PDCA in LC Grade Water.
- Causality: Nitric acid provides the counter-ions (H+) for elution, while a complexing agent like PDCA can be used to improve the selectivity and peak shape for certain amines and cations.[18]
3. HPLC Parameters:
| Parameter | Setting |
| Column | Metrosep C2-250 or equivalent silica-based cation exchanger[18] |
| Flow Rate | 1.0 mL/min |
| Detection | Suppressed Conductivity[19] |
| Run Type | Isocratic |
Strategy 3: Pre-column Derivatization with RP-HPLC
This classic approach chemically modifies the amino compounds before injection. The derivatization reaction is designed to achieve two primary goals:
-
Increase Hydrophobicity: The derivatizing agent attaches a nonpolar group to the analyte, increasing its affinity for the reversed-phase C18 column and ensuring good retention.[5]
-
Add a Reporter Tag: The agent often contains a chromophore or fluorophore, making the derivatives easily detectable by UV-Vis or Fluorescence detectors, which is crucial as most amino acids lack a native chromophore.[2][5][20]
Common Derivatizing Agents
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (e.g., mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[3][9] It is a very popular method, but it does not react with secondary amines (like proline).[9]
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): Marketed as AccQ-Tag, this reagent reacts with both primary and secondary amines to form highly stable, fluorescent derivatives that can also be detected by UV.[9]
Protocol: Automated Pre-column Derivatization with OPA/MPA
This protocol uses an autosampler to automate the derivatization reaction immediately prior to injection, ensuring high precision and stability of the derivatives.[3]
1. Materials and Reagents:
- Amino Acid Standard Mix.
- Boric Acid (for buffer).
- o-Phthalaldehyde (OPA).
- 3-Mercaptopropionic Acid (MPA).
- LC Grade Methanol and Acetonitrile.
- Sodium Phosphate (for mobile phase).
- Reversed-Phase C18 Column (e.g., 150 x 4.6 mm, 5 µm).
2. Reagent Preparation:
- Borate Buffer: 0.4 M Boric acid in water, adjusted to pH 10.2 with sodium hydroxide.
- OPA Reagent: Dissolve 50 mg OPA in 1 mL methanol, then add 9 mL of borate buffer and 100 µL of MPA.
- Causality: The reaction must occur under basic conditions (pH ~10) for the OPA to react efficiently with the primary amine group.[3]
3. Automated Derivatization Program (in Autosampler):
- Aspirate 10 µL of sample/standard.
- Aspirate 45 µL of OPA reagent.
- Mix in a sample loop or vial for 1 minute.[3]
- Inject a portion of the reaction mixture (e.g., 1-10 µL) onto the column.
4. RP-HPLC Parameters:
| Parameter | Setting |
| Column | ODS (C18), 5 µm, e.g., 250 x 4.6 mm |
| Mobile Phase A | 10 mM Sodium Phosphate pH 7.2 with 0.3% Tetrahydrofuran (THF)[21] |
| Mobile Phase B | 50:35:15 mixture of Phosphate Buffer (A):Methanol:Acetonitrile[21] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 340 nm or Fluorescence (Ex: 340 nm, Em: 455 nm) |
| Gradient | A linear gradient from a low percentage of B to a high percentage of B over 30-40 minutes is typical.[21] |
Method Selection and Troubleshooting
| Technique | Advantages | Disadvantages | Best For |
| HILIC | Direct analysis (no derivatization), MS-friendly, separates very polar compounds.[1][10] | Sensitive to injection solvent and mobile phase composition, requires long equilibration, potential for peak shape issues.[13][16][17] | Metabolomics, analysis of underivatized amino acids, polar drugs.[14][22] |
| IEX | High capacity, robust for charged analytes, well-established technique.[7] | Mobile phases often not MS-compatible (high salt), sensitive to pH and buffer concentration. | Charged biomolecules, inorganic ions, catecholamines.[8][18] |
| Derivatization | Uses standard RP-HPLC equipment, high sensitivity with fluorescence, robust and reproducible.[5] | Requires extra sample preparation step, reagents may be unstable, may not react with all analytes (e.g., OPA and secondary amines).[9] | Routine amino acid composition analysis in food, feed, and protein hydrolysates.[5] |
Common HILIC Troubleshooting Tip: If you experience drifting retention times, the most likely cause is insufficient column re-equilibration between injections.[16] Increase the post-run hold time to at least 20 column volumes to ensure the aqueous layer on the stationary phase is fully re-established.[16]
Conclusion
The successful HPLC analysis of polar amino compounds is readily achievable by selecting a strategy that directly addresses their inherent hydrophilicity. HILIC offers a powerful, direct-injection method that is highly compatible with mass spectrometry, making it ideal for discovery and metabolomics. Ion-exchange remains a robust choice for separating compounds based on charge, while pre-column derivatization provides a highly sensitive and reproducible method for routine quantification using standard reversed-phase HPLC systems. By understanding the principles and carefully controlling the critical parameters outlined in this guide, researchers can develop and implement reliable methods for the accurate analysis of these challenging but vital compounds.
References
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- Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
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Application Notes and Protocols for the Mass Spectrometry of Amino Acid Derivatives
Abstract
The quantitative and qualitative analysis of amino acids is fundamental across a spectrum of scientific disciplines, from clinical diagnostics and biomarker discovery to pharmaceutical development and food science.[1][2][3] Due to their inherent polarity and zwitterionic nature, amino acids often present analytical challenges, necessitating derivatization to enhance their volatility, chromatographic retention, and ionization efficiency for mass spectrometric analysis.[4][5][6] This technical guide provides a comprehensive overview of the mass spectrometry of amino acid derivatives, offering in-depth application notes and detailed protocols for researchers, scientists, and drug development professionals. We will explore the rationale behind various derivatization strategies, delve into the nuances of both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based approaches, and provide field-proven insights to ensure robust and reproducible results.
Introduction: The Imperative for Amino Acid Analysis
Amino acids are the foundational building blocks of proteins and play pivotal roles in a vast array of biological processes, including cellular signaling, gene expression, and neurotransmission.[5] Consequently, the precise measurement of amino acid profiles can provide critical insights into metabolic states, disease pathogenesis, and the quality of protein-based therapeutics.[2][3] Mass spectrometry has emerged as a powerful analytical tool, offering high sensitivity and selectivity for amino acid analysis.[5] However, direct analysis is often hindered by the poor volatility and high polarity of these molecules. Derivatization, the chemical modification of amino acids, is therefore a critical step to improve their analytical characteristics for mass spectrometry.[4][5]
This guide will navigate the reader through the essential considerations for the successful mass spectrometric analysis of amino acid derivatives, from sample preparation to data interpretation.
The Rationale for Derivatization: Enhancing Analytical Performance
The primary goal of derivatization in amino acid analysis is to modify their functional groups (amino, carboxyl, and side-chain groups) to create derivatives with improved physicochemical properties for separation and detection. The key objectives of derivatization include:
-
Increased Volatility for GC-MS: By replacing polar hydrogens with nonpolar moieties, derivatization renders amino acids sufficiently volatile for analysis by gas chromatography.[4][7]
-
Improved Chromatographic Separation: Derivatization can enhance the retention and separation of amino acids on both GC and LC columns, leading to better resolution of complex mixtures.[1]
-
Enhanced Ionization Efficiency: Modification of amino acid structures can improve their ionization in the mass spectrometer source, leading to increased sensitivity.
-
Structural Information from Fragmentation: The derivatizing group can influence the fragmentation pattern of the amino acid in the mass spectrometer, providing valuable structural information for identification.[4][8]
The choice of derivatization reagent and method is critical and depends on the specific amino acids of interest, the analytical platform (GC-MS or LC-MS), and the desired sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) of Amino Acid Derivatives
GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds.[5][6] Through derivatization, amino acids can be readily analyzed by GC-MS, offering high resolution and sensitivity.[4][5]
Common Derivatization Strategies for GC-MS
Two of the most widely used derivatization techniques for GC-MS analysis of amino acids are silylation and acylation/esterification.[5]
-
Silylation: This is a very common technique where active hydrogens in the amino acid are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4][7]
-
Acylation and Esterification: This two-step process involves the esterification of the carboxyl group followed by the acylation of the amino and other functional groups.[5][6]
Protocol: Silylation of Amino Acids with MTBSTFA for GC-MS Analysis
This protocol outlines the derivatization of amino acids using MTBSTFA to form TBDMS derivatives.
Materials:
-
Amino acid standards or sample hydrolysate
-
0.1 N HCl
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (ACN), anhydrous
-
Heating block or oven
-
GC-MS system
Protocol:
-
Sample Preparation: Aliquot a known volume (e.g., 50 µL) of the amino acid standard solution or sample into a reaction vial.
-
Drying: Evaporate the solvent to complete dryness under a stream of nitrogen or using a vacuum concentrator. It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reaction.[4]
-
Derivatization: Add 100 µL of MTBSTFA and 100 µL of anhydrous acetonitrile to the dried sample.[4]
-
Reaction: Cap the vial tightly and heat at 100 °C for 4 hours to ensure complete derivatization.[4]
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
Workflow for GC-MS Analysis of Silylated Amino Acids
Caption: Workflow for GC-MS analysis of amino acids after silylation.
Data Interpretation in GC-MS
The electron impact (EI) spectra of TBDMS-amino acid derivatives exhibit characteristic fragmentation patterns. Key fragments often observed include losses of a methyl group (M-15), a tert-butyl group (M-57), and the entire TBDMS group.[4] These fragmentation patterns are crucial for the confident identification of the amino acids.
Liquid Chromatography-Mass Spectrometry (LC-MS) of Amino Acid Derivatives
LC-MS has become an indispensable tool for amino acid analysis due to its versatility and applicability to a wide range of compounds.[1][5] While some methods allow for the direct analysis of underivatized amino acids, pre-column derivatization is often employed to improve chromatographic separation and detection sensitivity.[9][10]
Common Derivatization Strategies for LC-MS
A variety of reagents are available for pre-column derivatization in LC-MS, each with its own advantages.
-
Urea: A simple and inexpensive reagent that reacts with amino acids to form carbamoyl derivatives, which show improved separation on reversed-phase columns.[1]
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives, which can also be detected by mass spectrometry.[11][12]
-
Chloroformates: Reagents like ethyl chloroformate (ECF) react with amino, carboxyl, and hydroxyl groups to improve hydrophobicity and ionization.[13][14]
-
Isobaric Tagging Reagents (e.g., iTRAQ): These reagents not only derivatize the amino groups but also introduce a stable isotope-labeled reporter group, allowing for relative and absolute quantification in multiplexed experiments.[5]
Protocol: Derivatization of Amino Acids with Urea for LC-MS/MS Analysis
This protocol describes a straightforward derivatization procedure using urea.[1]
Materials:
-
Amino acid standards or sample
-
Urea solution (e.g., 1 M in water)
-
Formic acid
-
Acetonitrile (ACN)
-
LC-MS/MS system
Protocol:
-
Sample Preparation: Prepare amino acid standards and samples in an appropriate solvent (e.g., water or a buffer).
-
Derivatization Reaction: Mix the amino acid solution with the urea solution. The reaction proceeds readily under a wide range of conditions without the need for heating or stringent pH control.[1]
-
Sample Dilution: Dilute the reaction mixture with the initial mobile phase (e.g., water with 0.1% formic acid) to an appropriate concentration for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the derivatized sample into the LC-MS/MS system. Separation is typically achieved on a reversed-phase column (e.g., C18).[1] Detection is often performed using multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) for enhanced selectivity and sensitivity.[1]
Workflow for LC-MS/MS Analysis of Urea-Derivatized Amino Acids
Caption: Workflow for LC-MS/MS analysis of amino acids after derivatization with urea.
Comparison of Derivatization Methods
| Derivatization Reagent | Target Functional Group(s) | Typical Analytical Platform | Advantages | Disadvantages |
| MTBSTFA | -NH2, -COOH, -OH, -SH | GC-MS | Forms stable derivatives, less moisture sensitive than TMS derivatives.[4] | Requires heating, potential for incomplete derivatization. |
| Ethyl Chloroformate (ECF) | -NH2, -COOH, -OH | GC-MS, LC-MS | Rapid reaction, derivatizes multiple functional groups.[13][14] | Derivatives may have limited stability. |
| Urea | -NH2 | LC-MS | Simple, inexpensive, mild reaction conditions.[1] | Primarily targets the amino group. |
| o-Phthalaldehyde (OPA) | Primary -NH2 | LC-MS with fluorescence or MS detection | High sensitivity, rapid reaction.[11][12] | Does not react with secondary amines (e.g., proline). |
| iTRAQ | Primary and secondary amines | LC-MS/MS | Enables multiplexed relative and absolute quantification.[5] | More complex workflow, higher cost. |
Stable Isotope Labeling for Quantitative Analysis
Stable isotope labeling by amino acids in cell culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics.[15][16] In this method, cells are cultured in media containing "heavy" stable isotope-labeled amino acids (e.g., ¹³C or ¹⁵N-labeled arginine and lysine).[16][17] The proteins synthesized in these cells will incorporate the heavy amino acids. By mixing protein lysates from cells grown in "light" (natural abundance) and "heavy" media, the relative abundance of proteins and their constituent amino acids can be accurately determined by mass spectrometry based on the intensity ratios of the light and heavy isotopic peaks.[15]
A variation of this technique is the "spike-in" SILAC approach, where a known amount of a heavy-labeled proteome is added to an unlabeled sample after cell lysis.[18] This serves as an internal standard for absolute quantification and is particularly useful for analyzing tissues or organisms where metabolic labeling is not feasible.[18]
Applications in Drug Development and Research
The analysis of amino acid derivatives by mass spectrometry has numerous applications in the pharmaceutical industry and biomedical research:
-
Biomarker Discovery: Alterations in amino acid profiles in biological fluids can serve as biomarkers for various diseases, including metabolic disorders and cancer.[2]
-
Quality Control of Biopharmaceuticals: Amino acid analysis is crucial for verifying the primary structure and concentration of protein-based drugs, ensuring their quality, consistency, and purity.[2][3]
-
Optimization of Protein Expression: Monitoring amino acid consumption in cell culture media can help optimize protein production for therapeutic purposes.[2]
-
Drug Formulation and Stability: Amino acids can be used as excipients to enhance the solubility and stability of drug formulations.[19][] Their analysis is important for quality control in this context.
-
Metabolic Research: Tracing the metabolic fate of stable isotope-labeled amino acids provides valuable insights into metabolic pathways and fluxes.[]
Challenges and Future Perspectives
Despite the advancements in mass spectrometry and derivatization techniques, challenges remain in amino acid analysis. These include:
-
Analysis of Isomers: Differentiating between isomeric amino acids (e.g., leucine and isoleucine) can be challenging and often requires careful chromatographic separation or specific fragmentation strategies.[22][23]
-
Sample Matrix Effects: Complex biological matrices can interfere with the analysis, necessitating robust sample preparation and cleanup procedures.
-
Quantification Accuracy: Achieving accurate and reproducible quantification requires careful validation of the analytical method, including the use of appropriate internal standards.
Future developments in this field are likely to focus on the development of novel derivatization reagents that offer higher sensitivity and broader coverage of amino acids, as well as advancements in mass spectrometry instrumentation that provide higher resolution and faster acquisition speeds.
Conclusion
The mass spectrometry of amino acid derivatives is a powerful and versatile analytical approach with broad applications in research and industry. The choice of derivatization strategy and mass spectrometric platform should be carefully considered based on the specific analytical goals. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to perform robust and reliable amino acid analysis, ultimately contributing to advancements in our understanding of biology and the development of new therapeutics.
References
- A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023).
- Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics. J-Stage.
- Applications of Amino Acid Analysis in Pharmaceutical Research.
- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
- Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantit
- Stable isotope labeling by amino acids in cell culture. Wikipedia.
- Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. BOC Sciences.
- Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC. Yale School of Medicine.
- Stable isotope labeling by amino acids in cell culture for quantitative proteomics. (2012). Methods in Molecular Biology.
- A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst (RSC Publishing).
- Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
- Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatiz
- GC Analysis of Derivatized Amino Acids. Thermo Fisher Scientific.
- Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. (2023). Taylor & Francis Online.
- Quality Control in Targeted GC-MS for Amino Acid-OMICS.
- Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards. (2011). PubMed.
- Protein Amino Acid Analysis Techniques & Applic
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
- Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS/MS (Improved Method).
- Dealing with the challenges of sequence variants Introduction Amino acid sequencing of proteins. BioPharmaSpec.
- Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Thermo Fisher Scientific.
- Exploring the Role of Amino Acid APIs in Drug Development and Formul
- Amino Acids for Pharmaceutical Industry. BOC Sciences.
- Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides. (2016).
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NMR techniques for determining stereochemistry of cyclobutane derivatives
Topic: NMR Techniques for Determining the Stereochemistry of Cyclobutane Derivatives
For: Researchers, scientists, and drug development professionals
Abstract
The cyclobutane motif is a prevalent feature in numerous natural products and pharmacologically active compounds, making the precise determination of its stereochemistry a critical task in chemical research and development.[1][2] However, the non-planar, puckered conformation and dynamic ring-flipping of the cyclobutane ring present significant challenges for unambiguous stereochemical assignment using conventional analytical methods.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of techniques that can probe through-bond and through-space atomic interactions, providing the detailed structural insights required to overcome these challenges. This guide provides an in-depth exploration of key NMR methodologies—including scalar coupling (J-coupling) analysis, Nuclear Overhauser Effect (NOE) spectroscopy, and Residual Dipolar Couplings (RDCs)—for the confident determination of cyclobutane stereochemistry. We will delve into the theoretical basis for each technique, explain the causal logic behind experimental choices, and provide detailed, field-proven protocols for their practical application.
The Conformational Challenge: Understanding the Puckered Cyclobutane Ring
Unlike the planar representation often depicted in 2D drawings, the cyclobutane ring is not flat. To alleviate the torsional strain inherent in a planar four-membered ring, it adopts a puckered or "butterfly" conformation.[3][6] This puckering is not static; the ring undergoes rapid interconversion between two equivalent puckered states at room temperature, a process known as ring-flipping or pseudorotation.[3][7][8]
This dynamic behavior is the primary reason why determining cyclobutane stereochemistry can be complex. NMR parameters, such as chemical shifts and coupling constants, are often observed as a population-weighted average of the contributing conformers. This averaging can make chemical shifts appear "erratic" and can cause the ranges of key parameters for different stereoisomers to overlap, leading to potential misinterpretation.[4][5] A successful analysis, therefore, requires techniques that can either define the geometry despite this averaging or provide unambiguous, distance-based constraints.
Core NMR Methodologies for Stereochemical Elucidation
A robust determination of cyclobutane stereochemistry relies on the synergistic application of multiple NMR experiments. By combining data from through-bond and through-space correlations, a self-validating structural model can be constructed.
Through-Bond Analysis: Vicinal Proton-Proton Coupling Constants (³JHH)
The Principle of Causality: The magnitude of the scalar coupling between two protons on adjacent carbons (a vicinal or three-bond coupling, ³JHH) is exquisitely sensitive to the dihedral angle (φ) between them. This relationship is described by the Karplus equation, which generally predicts that large coupling constants are observed for anti-periplanar (φ ≈ 180°) and syn-periplanar (φ ≈ 0°) arrangements, while small couplings are observed for gauche arrangements (φ ≈ 90°).[9][10][11]
Application to Cyclobutanes: In a rigid, planar cyclobutane, one would expect a cis relationship (φ = 0°) to yield a large ³JHH and a trans relationship (φ = 180°) to also yield a large ³JHH. However, due to the ring's puckered nature, the actual dihedral angles are distorted from these ideal values. This puckering, combined with rapid conformational averaging, results in a wide and often overlapping range of observed coupling constants for both cis and trans isomers, making assignment based on J-coupling alone a risky proposition.[4][5][12]
Despite this ambiguity, measuring ³JHH values is a crucial first step. While not always definitive, they provide initial hypotheses and essential constraints for a more comprehensive analysis.
| Coupling Type | Typical Dihedral Angle (φ) | Typical ³JHH Range (Hz) | Comments |
| cis-Vicinal | ~0° - 40° | 4.6 – 11.5 | The wide range is due to the influence of ring puckering and substituent electronegativity.[4][5][12] |
| trans-Vicinal | ~120° - 180° | 2.0 – 10.7 | Significant overlap with the cis range makes definitive assignment difficult.[4][5][12] |
| Long-Range (⁴JHH) | N/A | Variable (often < 2 Hz) | "W-type" or cross-ring couplings can sometimes be observed, providing additional structural clues.[4][12] |
Protocol 1: High-Resolution 1D ¹H NMR for J-Coupling Analysis
This protocol is designed to acquire a ¹H spectrum with sufficient digital resolution to accurately measure coupling constants.
-
Sample Preparation: Prepare the sample in a high-quality deuterated solvent. Ensure the sample is free of particulate matter.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Tune and match the probe for the proton channel.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker systems).
-
Spectral Width (SW): Set to fully encompass all proton signals, typically 12-16 ppm.
-
Acquisition Time (AQ): This is the critical parameter. Set AQ to a minimum of 4-5 seconds. A longer acquisition time yields better digital resolution in the resulting spectrum.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for near-complete relaxation.
-
Number of Scans (NS): Adjust based on sample concentration to achieve a signal-to-noise ratio >100:1 for the multiplets of interest.
-
-
Processing:
-
Apply a gentle resolution-enhancing window function (e.g., Lorentzian-to-Gaussian, LB = -0.5 to -1.0 Hz, GB = 0.1 to 0.2) before Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
-
Analysis:
-
Use the spectrometer software to pick peaks and measure the frequency differences (in Hz) between the split lines of a multiplet to determine the J-values.[13]
-
Through-Space Analysis: Nuclear Overhauser Effect (NOE) Spectroscopy
The Principle of Causality: The NOE is a through-space phenomenon based on dipole-dipole relaxation between nuclei.[14] The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the two nuclei (NOE ∝ 1/r⁶).[15] This steep distance dependence makes it an exceptionally reliable tool for determining spatial proximity. If an NOE is observed between two protons, they must be close in space (typically < 5 Å), regardless of the number of bonds separating them.
Application to Cyclobutanes: NOE spectroscopy, particularly the 2D NOESY experiment, is the most powerful and definitive method for assigning the relative stereochemistry of substituents on a cyclobutane ring.[16] A cross-peak between protons on two different substituents unequivocally indicates they are on the same face of the ring (a cis relationship). Conversely, the absence of such a cross-peak, especially when other nearby protons do show correlations, is strong evidence for a trans relationship.[17]
Caption: Workflow for NOESY-based stereochemical assignment.
Protocol 2: 2D Phase-Sensitive NOESY Experiment
This protocol outlines the setup for a standard 2D NOESY experiment to identify through-space correlations.
-
Sample Preparation: Prepare a moderately concentrated sample. Crucially, for small molecules, dissolved oxygen must be removed via several freeze-pump-thaw cycles, as paramagnetic oxygen can quench the NOE.[15]
-
Instrument Setup:
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and calibrate the 90° pulse width.
-
-
Acquisition Parameters:
-
Pulse Program: A phase-sensitive NOESY sequence with gradient selection is recommended (e.g., 'noesygpph' on Bruker systems).
-
Spectral Width (SW): Set identical widths in both F2 (direct) and F1 (indirect) dimensions, covering all proton signals.
-
Number of Increments (F1): Acquire at least 256-512 increments in the F1 dimension for good resolution.
-
Number of Scans (NS): Typically 8, 16, or 32 scans per increment, depending on concentration.
-
Mixing Time (d8): This is the most critical experimental parameter. Its optimal value depends on the molecule's rotational correlation time (i.e., its size).[15][18]
-
Small molecules (< 700 Da): 500 ms - 1.0 s
-
Medium molecules (700-2000 Da): 100 ms - 500 ms
-
Large molecules (> 2000 Da): 50 ms - 150 ms Start with a value in the middle of the suggested range. A series of experiments with varying mixing times (an NOE build-up curve) may be necessary for quantitative distance analysis.[18]
-
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Carefully phase the spectrum in both dimensions and perform a baseline correction.
-
-
Analysis:
-
Analyze the 2D plot for off-diagonal cross-peaks. A cross-peak at the intersection of the frequencies of proton A and proton B indicates they are close in space.
-
For small molecules, NOESY cross-peaks should have the opposite phase (e.g., red) to the diagonal peaks (e.g., blue).[18]
-
Advanced Methods: Residual Dipolar Couplings (RDCs)
The Principle of Causality: In a standard (isotropic) solution, molecules tumble rapidly and randomly, causing through-space dipolar couplings to average to zero.[19] RDCs are measured by inducing a slight degree of molecular alignment using a weakly ordering medium, such as a liquid crystal.[19][20] This partial alignment prevents the complete averaging of dipolar couplings, allowing for the measurement of small, "residual" values. The magnitude of an RDC between two nuclei is dependent on both the distance between them and the orientation of the internuclear vector with respect to the magnetic field.[21][22]
Application to Cyclobutanes: While J-coupling and NOE provide local geometric information, RDCs provide long-range orientational constraints.[20][21] By measuring multiple RDCs across the molecule (e.g., ¹H-¹³C or ¹H-¹⁵N), one can determine the relative orientations of different bonds within a single, common alignment frame. This global information can be used to validate a proposed 3D structure with extremely high precision, making it an invaluable tool for complex or conformationally ambiguous cases.
General Workflow for RDC Measurement:
-
Acquire Isotropic Spectrum: Obtain a high-resolution 2D spectrum (e.g., HSQC) of the sample in a standard isotropic solvent to measure the scalar J-couplings.
-
Prepare Anisotropic Sample: Introduce a partial alignment medium into the sample. Common media include polyacrylamide gels (for aqueous or organic solvents) or liquid crystalline bicelles.[19]
-
Acquire Anisotropic Spectrum: Record the same 2D spectrum on the partially aligned sample. The splittings observed in this spectrum will be the sum of J + D, where D is the RDC.
-
Calculate RDCs: The RDC (D) for each coupling is calculated by subtracting the splitting measured in the isotropic spectrum (J) from the splitting measured in the anisotropic spectrum (J + D).
-
Structural Analysis: The measured RDCs are then used as constraints in structural calculation software to determine the conformation and stereochemistry that best fit the experimental data.
Integrated Strategy for Confident Assignment
The highest confidence in a stereochemical assignment is achieved not by relying on a single experiment, but by integrating data from multiple, complementary techniques. The workflow below illustrates a logical, self-validating approach.
Caption: A logical workflow for integrating NMR data.
Conclusion
The NMR spectral analysis of cyclobutanes is a powerful technique that provides detailed insights into their structure and conformation.[6] While the inherent flexibility of the four-membered ring presents unique challenges, a systematic approach that combines high-quality data acquisition with a thorough, integrated analysis of coupling constants and NOE data is essential for the unambiguous characterization of these molecules. For particularly challenging systems, advanced techniques like RDC analysis offer an even higher level of structural validation. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to confidently employ NMR spectroscopy in their work with cyclobutane-containing compounds.
References
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- The Journal of Chemical Physics. (1974). Molecular structure of cyclobutane. Correction of the nematic phase NMR results for ring puckering motion. AIP Publishing. [Link]
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- Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Organic Chemistry. [Link]
- Koning, M. G., van Soest, J. J., & Kaptein, R. (1991). NMR studies of bipyrimidine cyclobutane photodimers. European Journal of Biochemistry, 195(1), 29–40. [Link]
- Raza, G. H., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Request PDF. [Link]
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- Kim, J. K., & Alderfer, J. L. (1993). Substituent Effects on the Puckering Mode of the Cyclobutane Ring and the Glycosyl Bond of Cis-Syn Photodimers. Biopolymers, 33(4), 713–721. [Link]
- Egawa, T., & Takeuchi, H. (2007). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Chemical Physics, 126(9), 094304. [Link]
- Qin, T., & Sarpong, R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2038–2052. [Link]
- Qin, T., & Sarpong, R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
- Fleming, I., & Williams, D. H. (1967). NMR Spectroscopy of Cyclobutanes. Tetrahedron, 23(6), 2747-2765. [Link]
- Cremer, D. (2001). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 6(12), 974–996. [Link]
- D'hooghe, M., & De Kimpe, N. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15487–15531. [Link]
- Cremer, D., & San-Marcos, E. (1999). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A, 103(19), 3548–3564. [Link]
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- Malecka, M., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules, 28(8), 3550. [Link]
- ResearchGate. (n.d.). Stereochemistry of cyclopentane derivatives from 2, 3JCH dependence on dihedral angle (θ H C C X). Request PDF. [Link]
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Application Notes & Protocols: The Strategic Use of 3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride in Antiviral Drug Discovery
Abstract
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride. This document moves beyond a simple characterization of the molecule, delving into its primary application as a crucial synthetic intermediate in the development of potent antiviral agents, particularly inhibitors of viral proteases. We will explore the chemical rationale for its use, provide detailed synthetic and biological evaluation protocols, and offer insights grounded in established principles of medicinal chemistry and virology.
Introduction: The Significance of the Cyclobutyl Moiety in Antiviral Design
The cyclobutane ring, a strained four-membered carbocycle, offers unique conformational constraints and metabolic stability when incorporated into drug candidates.[1][2] In the context of antiviral agents, particularly peptidomimetics, the cyclobutyl group can serve as a non-natural amino acid side chain mimic, providing several advantages:
-
Enhanced Metabolic Stability: The cyclobutyl group can shield adjacent peptide bonds from enzymatic degradation, prolonging the half-life of the drug.
-
Improved Binding Affinity: The rigid structure of the cyclobutane ring can orient other functional groups in an optimal conformation for binding to the active site of a viral enzyme, such as a protease.[3]
-
Novelty and Patentability: The incorporation of unique structural motifs like the cyclobutyl group can lead to the discovery of novel chemical entities with improved therapeutic profiles.
This compound serves as a versatile building block, providing a chiral scaffold containing the key cyclobutyl moiety along with amine and hydroxyl functionalities that are crucial for further chemical elaboration.[3][4][5][6] Its primary documented application is as an intermediate in the synthesis of inhibitors targeting the Hepatitis C Virus (HCV) protease.[7][8]
Physicochemical Properties
A clear understanding of the starting material is fundamental to its successful application in multi-step synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₂·HCl | [4] |
| Molecular Weight | 208.69 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 202-204 °C | [5][6] |
| Purity | >95.0% (Typical) | [5] |
| Storage | Room temperature, protect from moisture | [6] |
Synthetic Application: A Protocol for the Elaboration of a Peptidomimetic Protease Inhibitor
The primary utility of this compound is as a foundational element in a larger synthetic scheme. Below is a representative, generalized protocol illustrating how this intermediate can be elaborated into a hypothetical peptidomimetic viral protease inhibitor. This workflow is based on established principles of peptide coupling and synthetic organic chemistry.
Workflow for Synthesis
Caption: Synthetic workflow for a protease inhibitor.
Detailed Protocol
Objective: To synthesize a dipeptide-like protease inhibitor using this compound as the P1' residue mimic.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
N-Boc-L-tert-leucine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Appropriate capping group (e.g., a substituted benzoic acid)
-
Solvents for extraction and chromatography (Ethyl acetate, Hexanes, etc.)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Boc Protection of the Primary Amine:
-
Suspend this compound (1.0 eq) in DCM.
-
Add Et₃N (2.2 eq) and stir until the solid dissolves.
-
Add Boc₂O (1.1 eq) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
-
-
Peptide Coupling:
-
Dissolve N-Boc-L-tert-leucine (1.0 eq) and HATU (1.1 eq) in DMF.
-
Add DIPEA (2.5 eq) and stir for 10 minutes.
-
Add a solution of the Boc-protected intermediate from step 1 (1.0 eq) in DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor by TLC or LC-MS. Upon completion, dilute with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to obtain the coupled product.
-
-
Boc Deprotection:
-
Dissolve the product from step 2 in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
-
Final Capping Reaction:
-
The crude amine salt from step 3 is used directly in the next coupling reaction, following the general procedure outlined in step 2, but using the desired "capping" carboxylic acid.
-
-
Purification and Characterization:
-
The final crude product is purified by preparative reverse-phase HPLC.
-
The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Biological Evaluation: Assessing Antiviral Activity
Once the final compound is synthesized, a series of in vitro assays are necessary to determine its antiviral efficacy and cytotoxicity. The following protocols are standard in the field of antiviral drug discovery.
Mechanism of Viral Protease Inhibition
Viral proteases, such as those from HIV and HCV, are essential for the viral life cycle.[9][10][11] They cleave large viral polyproteins into functional enzymes and structural proteins, a process critical for viral maturation.[12][13] Protease inhibitors are competitive inhibitors that bind to the active site of the enzyme, preventing the cleavage of the natural substrate.[10] The hydroxyl group in the core structure of our synthesized compound is designed to mimic the transition state of the peptide bond hydrolysis, binding tightly to the catalytic aspartic acid residues in the protease active site.[11]
Caption: Mechanism of viral protease inhibition.
Protocol: In Vitro Protease Inhibition Assay (FRET-based)
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the synthesized compound against a specific viral protease.
Principle: This assay uses a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant viral protease (e.g., HIV-1 protease, HCV NS3/4A protease)
-
FRET peptide substrate specific for the protease
-
Assay buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
Synthesized inhibitor compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Reaction Setup:
-
In each well of the microplate, add 50 µL of the diluted inhibitor.
-
Add 25 µL of the FRET substrate solution (final concentration typically 1-5 µM).
-
Initiate the reaction by adding 25 µL of the protease solution (final concentration optimized for linear reaction kinetics).
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths.
-
Monitor the fluorescence kinetically at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Antiviral Cell-Based Assay
Objective: To determine the EC₅₀ (half-maximal effective concentration) of the compound in a cellular context.
Principle: This assay measures the ability of the compound to inhibit viral replication in a susceptible host cell line.
Materials:
-
Susceptible host cell line (e.g., MT-4 cells for HIV, Huh-7 cells for HCV)
-
Viral stock with a known titer
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized inhibitor compound
-
Reagent to quantify viral replication (e.g., p24 ELISA for HIV, RT-qPCR for HCV RNA, or a cell viability reagent like CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the synthesized inhibitor to the cells.
-
Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
Quantification of Viral Replication:
-
Measure the chosen endpoint (e.g., viral protein levels, viral RNA levels, or cytopathic effect).
-
-
Data Analysis:
-
Plot the percentage of viral inhibition versus the logarithm of the compound concentration.
-
Determine the EC₅₀ value from the resulting dose-response curve.
-
Protocol: Cytotoxicity Assay
Objective: To determine the CC₅₀ (50% cytotoxic concentration) of the compound and calculate the Selectivity Index (SI).
Procedure:
-
Seed cells as in the antiviral assay.
-
Add serial dilutions of the compound to the cells (without adding any virus).
-
Incubate for the same duration as the antiviral assay.
-
Measure cell viability using a suitable reagent (e.g., MTT, CellTiter-Glo®).
-
Calculate the CC₅₀ from the dose-response curve.
-
Calculate the Selectivity Index (SI): SI = CC₅₀ / EC₅₀. A higher SI value indicates a more promising therapeutic window.
Conclusion and Future Directions
This compound is a valuable and strategically important building block in modern antiviral drug discovery. Its utility lies not in its intrinsic antiviral activity, but in its role as a scaffold for constructing complex, potent, and metabolically stable inhibitors of viral enzymes. The protocols outlined in these notes provide a comprehensive framework for the synthetic elaboration and subsequent biological evaluation of novel antiviral candidates derived from this intermediate. Future work should focus on exploring diverse chemical substitutions on this scaffold to optimize binding interactions with various viral targets and to further improve the pharmacokinetic properties of the resulting compounds.
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- Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC.
- Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. MDPI.
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Application Notes and Protocols for the Incorporation of Cyclobutane Amino Acids into Peptides
Abstract
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced potency, selectivity, and metabolic stability.[1] Cyclobutane amino acids (CBAAs) have emerged as particularly valuable building blocks due to the unique conformational constraints imposed by their rigid four-membered ring structure.[2][3] This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of CBAAs into peptides. We will explore the rationale behind their use, delve into the nuances of solid-phase peptide synthesis (SPPS) for these sterically demanding monomers, and discuss the characterization and application of the resulting peptidomimetics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of cyclobutane-constrained peptides.
The Cyclobutane Advantage: Rationale for Incorporation
The strategic introduction of conformational rigidity into a peptide backbone can yield significant therapeutic advantages. Flexible, linear peptides often pay a substantial entropic penalty upon binding to their biological targets. By incorporating a rigid moiety like a cyclobutane ring, the peptide can be pre-organized into a bioactive conformation, reducing this entropic cost and potentially leading to a significant increase in binding affinity.[2]
The primary benefits of incorporating CBAAs include:
-
Enhanced Proteolytic Stability: The non-natural, constrained structure of CBAAs makes the adjacent peptide bonds less accessible to proteases, significantly increasing the peptide's half-life in biological systems.[4][5][6] This is a critical factor in transforming peptide leads into viable drug candidates.
-
Conformational Restriction: The puckered cyclobutane ring restricts the rotational freedom of the peptide backbone, locking it into a more defined secondary structure, such as a turn or helix.[4][7][8] This structural pre-organization can be exploited to orient key pharmacophoric groups in a precise geometry for optimal target engagement.[2][9]
-
Structural Diversity: CBAAs, including α-, β-, and γ-amino acids, provide access to novel peptide backbone geometries and foldamer structures that are unattainable with natural amino acids.[10][11][12] This expands the chemical space available for drug discovery.
-
Bioisosterism: The cyclobutane scaffold can serve as a non-planar bioisostere for other groups, such as phenyl rings or larger cycloalkanes, offering a unique three-dimensional profile that can enhance binding and improve pharmacokinetic properties.[2]
Synthetic Access to Cyclobutane Amino Acid Building Blocks
The successful incorporation of CBAAs into peptides begins with the synthesis of the monomeric building blocks, typically as N-α-Fmoc protected derivatives for use in standard SPPS. Various synthetic strategies have been developed to access these valuable compounds.
Key synthetic approaches include:
-
[2+2] Photocycloadditions: This is a common strategy for forming the cyclobutane ring structure. For example, a visible-light-mediated [2+2] cycloaddition of dehydroamino acids with olefins provides direct access to substituted cyclobutane α-amino acids.[12]
-
From Pre-formed Cyclobutanes: An alternative approach involves the functionalization of existing cyclobutane precursors.[13][14]
-
Michael Addition Strategies: For β-amino acids, a tandem amidation/Michael addition protocol has been developed to prepare β-N-heterocyclic cyclobutane carboximide derivatives, which serve as versatile intermediates.[11]
These methods allow for the stereoselective synthesis of various CBAA enantiomers and diastereomers, which are then protected for peptide synthesis.[10]
Core Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the most prevalent and versatile method for incorporating CBAAs into a growing peptide chain.[15] Due to the steric hindrance of the cyclobutane moiety, standard coupling protocols often require optimization to achieve high efficiency and prevent deletion sequences.[16]
General Workflow for Fmoc-SPPS
The process involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. Each cycle consists of two main steps: Fmoc deprotection to liberate a free N-terminal amine, followed by coupling of the next amino acid.
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Application Notes and Protocols for Solid-Phase Peptide Synthesis with Non-Natural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-natural amino acids (nnAAs) into peptides via Solid-Phase Peptide Synthesis (SPPS) is a transformative strategy in drug discovery and chemical biology.[1] This approach allows for the creation of peptides with enhanced therapeutic properties, such as increased stability against enzymatic degradation, improved potency, and novel functionalities.[1][] These modifications can range from simple substitutions, like using a D-amino acid instead of its L-enantiomer, to the integration of complex residues with fluorescent tags or bioorthogonal handles.[1] This guide provides a comprehensive overview of the principles, challenges, and detailed protocols for the successful synthesis of peptides containing nnAAs using the prevalent Fmoc/tBu strategy.
Introduction: The Power of Non-Natural Amino Acids in Peptide Science
Peptides are crucial molecules in a vast array of biological processes and have garnered significant interest as therapeutic agents.[3] However, natural peptides often face limitations such as poor metabolic stability and limited bioavailability.[4] The introduction of non-natural amino acids—those not among the 20 common proteinogenic amino acids—offers a powerful solution to these challenges.[][5][6] By expanding the chemical diversity beyond what nature provides, researchers can fine-tune the physicochemical and pharmacological properties of peptides.[3][5] This has led to the development of more robust and effective peptide-based drugs.[3][4]
The versatility of nnAAs stems from the ability to design and synthesize them with a nearly limitless variety of side chains, each imparting unique characteristics to the resulting peptide.[5] This allows for precise control over the molecule's structure and function, opening new avenues in drug discovery and development.[5] Solid-Phase Peptide Synthesis (SPPS) stands as the primary technique for constructing these modified peptides, offering a streamlined and efficient method for their assembly.[1][7][8]
Core Principles of SPPS for Non-Natural Amino Acids
The foundation of SPPS lies in the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[7][8][9] The standard Fmoc/tBu strategy involves a repetitive cycle of deprotection and coupling steps.[7][9] While the fundamental workflow remains the same when incorporating nnAAs, their unique structures often necessitate modifications to the standard protocols.[1]
The SPPS cycle can be broken down into four key stages:
-
Resin Loading: The first amino acid is attached to a solid support, such as Wang or Rink Amide resin, depending on whether the desired C-terminus is a carboxylic acid or an amide.[8][10] The resin is first swollen in a suitable solvent like N,N-dimethylformamide (DMF) to ensure accessibility of the reactive sites.[8][10]
-
Fmoc Deprotection: The temporary Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the resin-bound amino acid.[7][8] This is typically achieved by treating the resin with a solution of 20% piperidine in DMF.[7][8][10][11] This step exposes the free amine, making it available for the next coupling reaction.[8]
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and then coupled to the free amine of the preceding residue on the resin.[7] This forms a new peptide bond.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.
This cycle is repeated until the desired peptide sequence is fully assembled.
Diagram: The SPPS Cycle for Incorporating a Non-Natural Amino Acid
Caption: The iterative cycle of Solid-Phase Peptide Synthesis.
Key Challenges and Strategic Solutions for Incorporating nnAAs
The introduction of non-natural amino acids can present several challenges that require careful consideration and optimization of the SPPS protocol.[1]
Steric Hindrance
Bulky or α,α-disubstituted nnAAs can physically obstruct the formation of the peptide bond, leading to slow or incomplete coupling reactions.[1][12] This can result in the formation of deletion sequences, where one or more amino acids are missing from the final peptide.
Solutions:
-
High-Reactivity Coupling Reagents: For these challenging couplings, it's recommended to use more potent coupling reagents.[12] Uronium/aminium salts like HATU and COMU, or phosphonium salts like PyAOP, are generally more effective than standard carbodiimide reagents.[12][13][14]
-
Extended Reaction Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration or performing the coupling step twice can help drive the reaction to completion.[9]
-
Microwave-Assisted SPPS: Microwave energy can accelerate the coupling reaction, often leading to higher yields and purity, especially for sterically hindered residues. COMU is particularly well-suited for microwave-accelerated SPPS.[13]
Altered Reactivity and Side-Chain Protection
The functional groups present on the side chains of nnAAs may interfere with the standard SPPS chemistry or require specific protecting group strategies to prevent unwanted side reactions.[9]
Solutions:
-
Orthogonal Protecting Groups: It is crucial to select side-chain protecting groups that are stable under the conditions used for Fmoc removal (mild base) but are readily cleaved during the final deprotection step (strong acid).[15][16][17] The most common strategy is the Fmoc/tBu approach, where the Fmoc group is removed by a base like piperidine, and the tert-butyl (tBu)-based side-chain protecting groups are removed by a strong acid like trifluoroacetic acid (TFA).[15]
-
Minimal Protection Strategies: In some cases, it may be possible to forego side-chain protection for certain residues, such as those with hydroxyl groups (serine, threonine, tyrosine).[18] This can improve the atom economy of the synthesis and reduce the use of harsh acids.[18]
Racemization
Racemization is the conversion of a chiral amino acid from one enantiomer to its opposite during the coupling reaction.[12] This can be a significant issue, leading to the incorporation of the incorrect stereoisomer into the peptide chain.[12]
Solutions:
-
Racemization-Suppressing Additives: The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can effectively minimize racemization.[12]
-
Optimized Reaction Conditions: Careful selection of the base and solvent, as well as avoiding prolonged activation times, can also help to reduce the risk of racemization.[12] Using a base like 2,4,6-collidine has been shown to substantially reduce racemization compared to DIPEA or NMM.[19]
Table 1: Comparison of Common Coupling Reagents for Challenging Couplings
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium Salt | Highly efficient, especially for sterically hindered amino acids.[13] | Can be allergenic. |
| COMU | Uronium Salt | Coupling efficiency comparable to HATU, safer to handle, and suitable for microwave SPPS.[13] | |
| PyAOP | Phosphonium Salt | Successfully used for the synthesis of peptides containing hindered amino acids like Aib.[14] | |
| DIC/Oxyma | Carbodiimide/Additive | A good combination for minimizing racemization. The resulting urea byproduct is soluble in common solvents.[13] | Generally less reactive than uronium or phosphonium salts. |
| TFFH | Uronium Salt | Generates amino acid fluorides in situ, which are highly reactive and well-suited for coupling sterically hindered α,α-disubstituted amino acids.[13] |
Detailed Experimental Protocols
The following protocols outline the manual solid-phase synthesis of a model peptide containing a non-natural amino acid using the Fmoc/tBu strategy.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acids).[10]
-
Solvents: N,N-dimethylformamide (DMF), dichloromethane (DCM), methanol (MeOH), diethyl ether.
-
Fmoc-Protected Amino Acids: Both natural and non-natural amino acids with appropriate side-chain protection.
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.[10]
-
Coupling Reagents: HATU, COMU, or DIC/Oxyma.
-
Base: N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.
-
Cleavage Cocktail: A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment in a fume hood.[1]
-
Reaction Vessel: A fritted glass reaction vessel suitable for manual SPPS.
Protocol for a Single Coupling Cycle
This protocol can be repeated for each amino acid in the sequence.
-
Resin Swelling:
-
Place the appropriate amount of resin in the reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.[1]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Amino Acid Coupling (using HATU):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HATU in a minimal amount of DMF.
-
Add 6 equivalents of DIEA or collidine to the activation mixture.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[9] For sterically hindered nnAAs, longer coupling times or a second coupling may be necessary.[9]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).[9]
-
-
Monitoring the Reaction (Optional but Recommended):
Diagram: Decision Pathway for Coupling Conditions
Caption: A decision pathway for selecting appropriate coupling conditions for nnAAs.
Final Cleavage and Peptide Precipitation
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it thoroughly under vacuum.[1]
-
-
Cleavage:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.[9]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide under vacuum.[9]
-
Characterization and Quality Control
After synthesis and purification, it is essential to thoroughly characterize the peptide to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of the synthesized peptide and for its purification.[22][23] A gradient of water and acetonitrile, both containing a small amount of TFA (typically 0.1%), is commonly used.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the peptide, confirming that the correct sequence has been synthesized.[22][24] Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are widely used.[22][25] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of the nnAA at the correct position.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure and dynamics of the peptide in solution.[22][24]
Conclusion
The solid-phase synthesis of peptides containing non-natural amino acids is a powerful and indispensable tool in modern drug discovery and chemical biology.[1] While challenges such as steric hindrance and side-chain reactivity exist, they can be effectively overcome through the rational selection of protecting groups, potent coupling reagents, and optimized reaction protocols.[1] The detailed guidelines and protocols presented here provide a solid foundation for researchers to successfully synthesize and characterize novel peptides with enhanced properties, paving the way for the next generation of peptide-based therapeutics.
References
- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Retrieved January 9, 2026.
- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 9, 2026.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved January 9, 2026.
- Singh, I., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
- Geylan, G., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science (RSC Publishing).
- Zhang, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
- Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
- (2025). The Role of Non-natural Amino Acids in Modern Peptide Drug Discovery. [Source not provided].
- Isopi, J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC - NIH.
- ResearchGate. (n.d.). Significance and challenge in nonnatural peptide synthesis and proposed solution.
- Digital CSIC. (2014). Solid-phase peptide synthesis.
- Polaris Peptides. (n.d.). Advanced Analytical Techniques for Peptide Characterization.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- ResearchGate. (n.d.). (PDF) ChemInform Abstract: Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.
- Fields, G. B. (2002). Introduction to Peptide Synthesis. PMC - NIH.
- Khadse, S. (2014).
- DriveHQ. (n.d.). Minimal Protection Strategies for SPPS.
- Rozenski, J., et al. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. PubMed.
- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Al-Haque, S., et al. (2024). A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. PubMed.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved January 9, 2026.
Sources
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Application Notes and Protocols: The Role of 3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride in Hepatitis C Inhibitor Synthesis
Abstract
This document provides a detailed technical guide on 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride, a critical intermediate in the synthesis of direct-acting antivirals (DAAs) against the Hepatitis C Virus (HCV). Specifically, this guide elucidates its function as the P1 fragment in potent HCV NS3/4A protease inhibitors such as Boceprevir. We present insights into its synthesis, comprehensive protocols for its analytical characterization, and its application in the broader context of drug development. This guide is intended for researchers, medicinal chemists, and process development scientists working on antiviral therapeutics.
Introduction: A Key Building Block Against Hepatitis C
The Hepatitis C Virus (HCV) NS3/4A serine protease is an essential enzyme for viral replication, making it a prime target for therapeutic intervention.[1][2] The development of peptidomimetic inhibitors that target the active site of this protease has revolutionized HCV treatment.[2] Boceprevir (SCH 503034), a first-in-class HCV NS3 protease inhibitor, exemplifies this success.[3][4] The efficacy of such inhibitors relies on the precise structural arrangement of moieties that mimic the natural substrates of the protease, designated P1, P2, P3, etc.
This compound (herein referred to as ACHBH) is a crucial synthetic intermediate that constitutes the P1 α-hydroxy-β-amino amide fragment in a class of these inhibitors.[5][6] Its structure, featuring a cyclobutyl group, is designed to fit into the S1 pocket of the NS3 protease, contributing significantly to the binding affinity and overall potency of the final drug molecule.[7] This document outlines the synthesis, characterization, and strategic utilization of ACHBH in the construction of these life-saving antiviral agents.
Compound Profile and Physicochemical Properties
A thorough understanding of the intermediate's properties is fundamental for its successful application in multi-step synthesis. The key physicochemical data for ACHBH are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [8] |
| Synonyms | β-Amino-α-hydroxycyclobutanebutanamide Hydrochloride | [8] |
| CAS Number | 394735-23-0 | [9][10] |
| Molecular Formula | C₈H₁₆N₂O₂·HCl | [6][8] |
| Molecular Weight | 208.69 g/mol | [6][8] |
| Appearance | White to off-white crystalline powder | [8] |
| Purity | Typically >95% (may vary by supplier) | [6][8] |
| Melting Point | 202-204 °C | [6] |
| Storage | Room temperature, protect from moisture (hygroscopic) | [10][11] |
Generalized Synthesis of ACHBH
The synthesis of ACHBH is a multi-step process that requires careful control of stereochemistry to yield the desired diastereomer for incorporation into the final active pharmaceutical ingredient (API). While specific routes are proprietary, a generalized, logical pathway can be derived from public disclosures, such as patent literature.[12] The core strategy often involves the stereoselective opening of an epoxide or a similar strained ring system.
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of ACHBH. The key transformation involves the nucleophilic attack of a cyanide source on a protected amino-epoxide, followed by hydrolysis and deprotection.
Caption: Conceptual synthesis pathway for ACHBH.
Rationale Behind Experimental Choices
-
Amino Protection: The use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, is essential to prevent the amine from acting as a nucleophile in subsequent steps, thereby ensuring regioselectivity during the epoxide ring-opening.
-
Stereocontrol: Asymmetric epoxidation (e.g., Sharpless epoxidation) is often employed early in the synthesis to establish the required stereocenters. The subsequent epoxide opening typically proceeds with inversion of configuration, which must be accounted for in the synthetic design.
-
Nitrile Hydrolysis: The conversion of the nitrile to a primary amide can be achieved under acidic or basic conditions. The choice of conditions is critical to avoid racemization or hydrolysis of the protecting group or other sensitive functional groups.
-
Salt Formation: The final product is isolated as a hydrochloride salt. This enhances the stability and crystallinity of the compound, simplifying its purification by recrystallization and improving its handling characteristics.[12]
Analytical Characterization Protocols
Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the synthesized ACHBH before its use in the next synthetic step.
Analytical Workflow Overview
The following diagram outlines a standard workflow for the complete characterization of a synthesized batch of ACHBH.
Caption: Standard analytical workflow for ACHBH quality control.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of ACHBH. Method optimization may be required based on the specific impurity profile.
-
System Preparation: Use a standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is typically suitable.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of ACHBH in 1 mL of Mobile Phase A.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.
Causality: A gradient elution is used to effectively separate the polar ACHBH from potential non-polar organic impurities. TFA is used as an ion-pairing agent to improve peak shape for the amine-containing analyte.
Protocol 2: Structural Confirmation by NMR Spectroscopy
NMR provides unambiguous confirmation of the chemical structure.
-
Sample Preparation: Dissolve 5-10 mg of ACHBH in ~0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. Add a small amount of an internal standard like TMS (for CD₃OD) or TSP (for D₂O) for chemical shift referencing.[13]
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: Protons on the cyclobutyl ring, the methylene group adjacent to it, the two methine protons (CH-OH and CH-NH₂), and exchangeable protons from the amine, hydroxyl, and amide groups (which may be broad or exchange with D₂O). The splitting patterns (e.g., doublets, triplets, multiplets) will confirm the connectivity of the protons.[14]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: Resonances corresponding to the carbonyl carbon of the amide, the two methine carbons, the methylene carbon, and the carbons of the cyclobutyl ring. The number of signals will confirm the number of unique carbon environments.
-
Causality: ¹H and ¹³C NMR are complementary techniques. Proton NMR confirms the local environment and connectivity of hydrogen atoms, while Carbon NMR confirms the carbon backbone of the molecule. Together, they provide a complete picture of the molecular structure.[13]
Application: Incorporation into an HCV Protease Inhibitor
ACHBH serves as the P1 fragment in the synthesis of Boceprevir and related inhibitors.[4][9] It is typically coupled with the P2-P3 portion of the molecule, which has already been synthesized separately.
The Role of ACHBH in Inhibitor Assembly
The primary amine of ACHBH is the nucleophile that forms an amide bond with the activated carboxyl group of the P2 moiety. The α-hydroxy amide of ACHBH is later oxidized to an α-ketoamide, a key functional group that forms a reversible covalent bond with the active site serine (Ser139) of the HCV NS3 protease.[15]
Caption: Role of ACHBH in HCV protease inhibitor assembly.
Causality: This convergent synthetic strategy, where complex fragments are synthesized separately and then joined, is highly efficient for producing complex drug molecules.[16] The use of standard peptide coupling reagents ensures a high-yield formation of the critical amide bond between the P1 and P2 fragments. The final oxidation step is crucial for installing the reactive "warhead" that targets the protease's active site.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling fragment in the design and synthesis of potent antiviral drugs. Its synthesis requires precise control over stereochemistry, and its quality must be verified by a suite of analytical techniques. By understanding the rationale behind its synthesis, characterization, and application, researchers can effectively leverage this key building block to develop the next generation of inhibitors targeting Hepatitis C and other viral diseases.
References
- Li, T., et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467-72.
- Liu, L. W., et al. (2016). An Improved and Enantioselective Preparation of the Telaprevir Bicyclic [3.3.0] Proline Intermediate and Reuse of Unwanted Enantiomer. Organic Process Research & Development, 20(1), 179-184.
- Rao, D. N., et al. (2021). Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity against Drug-Resistant HCV Variants. Journal of Medicinal Chemistry, 64(16), 11972-11989.
- Coburn, C. A., et al. (2014). Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1203-1208.
- Moni, L., et al. (2015). Ugi and Passerini Reactions of Biocatalytically Derived Chiral Aldehydes: Application to the Synthesis of Bicyclic Pyrrolidines and of Antiviral Agent Telaprevir. The Journal of Organic Chemistry, 80(7), 3411-3428.
- Rao, D. N., et al. (2021). Discovery of Quinoxaline-Based P1-P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity against Drug-Resistant Hepatitis C Virus Variants. Journal of Medicinal Chemistry.
- Google Patents. (2013). CN103435532A - Synthetic method of boceprevir intermediate.
- Liu, L. W., et al. (2016). An Improved and Enantioselective Preparation of the Telaprevir Bicyclic [3.3.0] Proline Intermediate and Reuse of Unwanted Enantiomer. Organic Process Research & Development.
- Rao, D. N., et al. (2021). Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity against Drug-Resistant Hepatitis C Virus Variants. Journal of Medicinal Chemistry.
- Google Patents. (2014). WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof.
- Rao, D. N., et al. (2021). Discovery of Quinoxaline-Based P1-P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity against Drug-Resistant Hepatitis C Virus Variants. Journal of Medicinal Chemistry, 64(16), 11972-11989.
- Njoroge, F. G., et al. (2010). Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor. ACS Medicinal Chemistry Letters, 1(3), 115-119.
- Dömling, A., et al. (2012). Modern Multicomponent Reactions for better Drug Syntheses. Molecular Diversity, 16(4), 589-608.
- Znabet, A., et al. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 46(42), 7918-7920.
- MySkinRecipes. This compound.
- Google Patents. (2013). WO2013066734A1 - Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof.
- Tong, X., et al. (2010). Preclinical Characterization of the Antiviral Activity of SCH 900518 (Narlaprevir), a Novel Mechanism-Based Inhibitor of Hepatitis C Virus NS3 Protease. Antimicrobial Agents and Chemotherapy, 54(6), 2365-2370.
- IUPHAR/BPS Guide to PHARMACOLOGY. narlaprevir.
- Wikipedia. Narlaprevir.
- De Francesco, R., & Migliaccio, G. (2005). Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. Viruses, 2(2), 181-204.
- Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor: a potential therapeutic agent for the treatment of hepatitis C infection. Journal of Medicinal Chemistry, 49(20), 6074-86.
- Prongay, A. J., et al. (2007). Discovery of the HCV NS3/4A protease inhibitor (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (Sch 503034) II. Key steps in structure-based optimization. Journal of Medicinal Chemistry, 50(10), 2310-8.
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Application Notes and Protocols for N-Protection of Amino Alcohols
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the selective manipulation of functional groups is paramount. Amino alcohols, possessing both a nucleophilic amino group and a hydroxyl group, present a unique challenge and opportunity. The strategic protection of the nitrogen atom is often a critical first step to prevent unwanted side reactions and to direct the course of a synthetic sequence. This guide provides an in-depth exploration of the principles and protocols for the N-protection of amino alcohols, focusing on the most robust and widely utilized protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic plan. Key considerations include the stability of the protecting group to various reaction conditions and the orthogonality of its cleavage, meaning the ability to deprotect one functional group without affecting another.[1][2] This document will delve into the mechanistic underpinnings of these protecting groups, providing detailed, field-proven protocols for their installation and removal, and offering insights into their strategic application.
The Principle of Chemoselectivity in N-Protection of Amino Alcohols
The inherent difference in nucleophilicity between the amino and hydroxyl groups in an amino alcohol is the cornerstone of selective N-protection. Generally, the amine is more nucleophilic than the alcohol, allowing for its preferential reaction with an electrophilic protecting group reagent.[3] By carefully controlling the reaction conditions, such as temperature and the choice of base, high chemoselectivity for N-protection can be achieved.
Section I: The tert-Butyloxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups in organic synthesis, favored for its ease of introduction and its mild, acidic deprotection conditions.[4] It is particularly valuable in syntheses where other functional groups are sensitive to hydrogenolysis or basic conditions.
Mechanistic Rationale
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. A base is often used to neutralize the liberated proton, although the reaction can proceed without it.[4][5]
Deprotection: The cleavage of the Boc group is an acid-catalyzed process. Protonation of the carbamate oxygen leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[6] This mechanism underscores the sensitivity of the Boc group to strong acids.[7]
Visualizing the Boc Protection and Deprotection Workflow
Caption: Workflow for Boc protection and deprotection of amino alcohols.
Experimental Protocols
Protocol 1: N-Boc Protection of an Amino Alcohol
-
Materials:
-
Amino alcohol (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv) or Sodium Hydroxide (NaOH) (1.1 equiv)
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water.
-
-
Procedure:
-
Dissolve the amino alcohol in the chosen solvent. If using a base like TEA, add it to the solution. For NaOH, a biphasic system with water is typically employed.[4]
-
Add (Boc)₂O to the solution portion-wise or as a solution in the reaction solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if using an organic solvent, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino alcohol.
-
Protocol 2: N-Boc Deprotection
-
Materials:
-
N-Boc protected amino alcohol (1.0 equiv)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane).
-
Solvent: Dichloromethane (DCM).
-
-
Procedure:
-
Dissolve the N-Boc protected amino alcohol in DCM.
-
Add an excess of TFA (typically 20-50% v/v in DCM) or a solution of HCl in an organic solvent at 0 °C.[6][8]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product is often the amine salt (e.g., trifluoroacetate or hydrochloride), which can be used directly or neutralized with a base to obtain the free amine.
-
| Protecting Group | Reagents for Protection | Typical Solvents | Reagents for Deprotection | Key Advantages | Limitations |
| Boc | (Boc)₂O, Base (TEA, NaOH)[9] | DCM, THF, H₂O | TFA, HCl[8] | Stable to bases and hydrogenolysis; mild acidic cleavage | Labile to strong acids |
Section II: The Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group, introduced by Leonidas Zervas, was a cornerstone in the development of peptide synthesis.[10][11] It is stable to a wide range of conditions but can be selectively removed by catalytic hydrogenolysis, making it orthogonal to acid-labile and base-labile protecting groups.[10]
Mechanistic Rationale
Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions). The amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion.[10]
Deprotection: The primary method for Cbz cleavage is catalytic hydrogenolysis. In the presence of a palladium catalyst and a hydrogen source, the benzyl C-O bond is cleaved, releasing the free amine, carbon dioxide, and toluene.[10][11]
Visualizing the Cbz Protection and Deprotection Pathway
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the O-Protection of Amino Alcohols
Introduction: The Critical Role of Orthogonal Protection in Amino Alcohol Chemistry
Amino alcohols are bifunctional molecules of immense importance in medicinal chemistry, asymmetric synthesis, and the development of novel therapeutics. Their dual nucleophilicity, stemming from the presence of both an amino and a hydroxyl group, presents a significant challenge in multi-step synthetic campaigns. To achieve the desired chemical transformations with precision and high yield, it is often imperative to selectively mask one of these functional groups while the other undergoes reaction. This guide provides a comprehensive overview of established methods for the O-protection of amino alcohols, with a particular focus on strategies that are orthogonal to common N-protecting groups.
Orthogonal protection is a cornerstone of modern organic synthesis, allowing for the selective removal of one protecting group in the presence of others under distinct chemical conditions.[1] This principle is paramount in the synthesis of complex molecules where multiple reactive sites must be managed.[2] For researchers and drug development professionals, a well-designed orthogonal protection strategy is not merely a convenience but a critical factor that can determine the success or failure of a synthetic route.
This application note will delve into the practical aspects of O-protection, providing detailed, field-proven protocols for the introduction and removal of key protecting groups. We will explore the underlying chemical principles that govern the choice of protecting group and the rationale behind specific experimental conditions. The focus will be on robust and widely applicable methods that can be readily implemented in a research or process development setting.
Navigating the Landscape of O-Protecting Groups for Amino Alcohols
The choice of an O-protecting group for an amino alcohol is dictated by several factors, including its stability to the reaction conditions planned for subsequent steps, the ease of its introduction and removal, and its orthogonality with the chosen N-protecting group. The most commonly employed N-protecting groups for amino alcohols are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. The O-protecting groups discussed herein are chosen for their compatibility with these N-protection strategies.
A summary of the key O-protecting groups and their typical orthogonality is presented below:
| O-Protecting Group | N-Protecting Group Compatibility | Deprotection Conditions |
| TBDMS (tert-Butyldimethylsilyl) | Boc, Cbz | Fluoride sources (e.g., TBAF), mild acid |
| Bn (Benzyl) | Boc, Cbz | Catalytic Hydrogenation, Transfer Hydrogenation |
| Acetonide (Isopropylidene Ketal) | Boc, Cbz | Acid-catalyzed hydrolysis |
Silyl Ethers: The Versatile and Labile Choice
tert-Butyldimethylsilyl (TBDMS) ethers are among the most popular choices for the protection of hydroxyl groups due to their ease of formation, general stability to a wide range of non-acidic reagents, and mild cleavage conditions. The Si-O bond is readily cleaved by fluoride ions, providing a highly selective deprotection method that is orthogonal to most other protecting groups, including the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[3][4]
Diagram: O-Silylation and Desilylation of an N-Boc Amino Alcohol
Caption: Orthogonal protection and deprotection of an amino alcohol.
Protocol 1: Selective O-TBDMS Protection of an N-Boc Amino Alcohol
This protocol describes the selective silylation of the hydroxyl group of an N-Boc protected amino alcohol. The use of imidazole as a mild base is crucial to avoid deprotonation of the carbamate proton and potential side reactions.
Materials:
-
N-Boc amino alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-Boc amino alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq) and stir at room temperature until all solids have dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc O-TBDMS amino alcohol.
Protocol 2: Selective O-TBDMS Deprotection in the Presence of an N-Boc Group
This protocol details the removal of the TBDMS group using tetrabutylammonium fluoride (TBAF) under conditions that leave the acid-sensitive N-Boc group intact.[5]
Materials:
-
N-Boc O-TBDMS amino alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-Boc O-TBDMS amino alcohol (1.0 eq) in anhydrous THF.
-
Add the TBAF solution (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, quench by the addition of water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-Boc amino alcohol by flash column chromatography on silica gel.
Benzyl Ethers: Robust Protection with a Reductive Exit
Benzyl (Bn) ethers are a robust protecting group for alcohols, stable to a wide range of acidic and basic conditions.[6] Their removal is most commonly achieved by catalytic hydrogenation or transfer hydrogenation, conditions that are orthogonal to the acid-labile Boc group.[7][8][9][10] This makes the Cbz/Bn protection strategy a powerful combination in peptide synthesis and other areas of organic chemistry.
Diagram: O-Benzylation and Debenzylation of an N-Cbz Amino Alcohol
Caption: Orthogonal protection and deprotection of an amino alcohol.
Protocol 3: Selective O-Benzylation of an N-Cbz Amino Alcohol
This protocol describes the O-benzylation of an N-Cbz protected amino alcohol using sodium hydride and benzyl bromide (Williamson ether synthesis). It is crucial to perform this reaction under anhydrous conditions.
Materials:
-
N-Cbz amino alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Benzyl bromide (BnBr) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of the N-Cbz amino alcohol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add BnBr (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC), typically 12-16 hours.
-
Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-Cbz O-Bn amino alcohol.
Protocol 4: Selective O-Debenzylation by Catalytic Transfer Hydrogenation
This protocol outlines a mild and convenient method for the removal of the O-benzyl group using ammonium formate as a hydrogen donor in the presence of a palladium catalyst.[10] This method avoids the need for a hydrogen gas cylinder.
Materials:
-
N-Cbz O-Bn amino alcohol (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate)
-
Ammonium formate (5.0 eq)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the N-Cbz O-Bn amino alcohol (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude N-Cbz amino alcohol, which can be further purified if necessary.
Acetonides: Protecting Diols with Acidic Lability
For amino alcohols containing a 1,2- or 1,3-diol moiety, protection as a cyclic acetal, most commonly an acetonide, is an excellent strategy.[11][12] Acetonides are stable to a wide range of reaction conditions, including basic and reductive environments, but are readily cleaved under mild acidic conditions.[13][14][15][16][17] This makes them orthogonal to both Boc and Cbz protecting groups.
Diagram: Acetonide Protection and Deprotection of an N-Boc Amino Diol
Caption: Orthogonal protection and deprotection of an amino diol.
Protocol 5: Acetonide Protection of an N-Boc Amino Diol
This protocol describes the formation of an acetonide from an N-Boc protected amino diol using 2,2-dimethoxypropane as both a reagent and a water scavenger.
Materials:
-
N-Boc amino diol (1.0 eq)
-
2,2-Dimethoxypropane (excess)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount)
-
Acetone (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-Boc amino diol (1.0 eq) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (5-10 eq) and a catalytic amount of p-TsOH·H₂O.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 6: Acid-Catalyzed Deprotection of an Acetonide
This protocol outlines the mild acidic hydrolysis of an acetonide to regenerate the diol.
Materials:
-
N-Boc amino acetonide (1.0 eq)
-
Acetic acid
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc amino acetonide in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
Stir the reaction at room temperature and monitor by TLC. The deprotection is usually complete within a few hours.
-
Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc amino diol.
Conclusion
The selective O-protection of amino alcohols is a critical enabling technology in modern organic synthesis. The choice of protecting group should be guided by the principles of orthogonality, ensuring that the desired chemical transformations can be carried out with high fidelity. The protocols detailed in this application note for the use of silyl ethers, benzyl ethers, and acetonides provide a robust toolkit for researchers in the fields of medicinal chemistry and drug development. By understanding the underlying principles and carefully executing these field-proven methods, chemists can confidently navigate the complexities of amino alcohol chemistry and accelerate the synthesis of their target molecules.
References
- Bieg, T., & Szeja, W. (1985).
- Anwer, M. K., & Spatola, A. F. (1985). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Synthesis, 1985(01), 76-77.
- Jackson, A. E., & Johnstone, R. A. W. (1976). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (18), 1961-1965.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. BenchChem.
- Moran, G. R. S., et al. (2023). Developing deprotectase biocatalysts for synthesis. Chemical Science, 14(38), 10477-10487.
- Das, B., et al. (2006). Mild and Facile Procedure for Clay-Catalyzed Acetonide Protection and Deprotection of N(Boc)Amino Alcohols and Protection of 1,2-Diols.
- Beak, P., & Lee, W. K. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes. The Journal of Organic Chemistry, 67(8), 2557-2565.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- BenchChem. (2025). A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. BenchChem.
- BenchChem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups. BenchChem.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
- Ghorai, M. K., et al. (2012). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. European Journal of Organic Chemistry, 2012(29), 5769-5775.
- Li, H., et al. (2011). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions.
- Tan, Z. P., et al. (2006). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Chinese Journal of Chemistry, 24(5), 754-756.
- Das, P., et al. (2023). Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview. Chemistry – An Asian Journal, 18(13), e202300188.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
- Saikia, A. K., et al. (2005). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 44B(12), 2596-2599.
- Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
- Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(2), 140-154.
- Markó, I. E., et al. (2007). An Efficient and Selective Method for Hydrolysis of Acetonides. Synlett, 2007(10), 1581-1584.
- Koert, U., et al. (2001). Method for producing O-alkylated cyclic aminoalcohols.
- Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504.
- Wikipedia. (n.d.). Acetonide.
- IOSR Journal. (n.d.). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal of Applied Chemistry.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Vinković, V., et al. (2003). Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine.
- Organic Chemistry Portal. (n.d.). Acetonides.
- Wang, B., et al. (2012). Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine. Molecules, 17(5), 5564-5573.
- Hu, X. E., & Cassady, J. M. (1995). Selective O-Benzylation of Aminoalkanols.
- Carreño, M. C., et al. (2011). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry, 76(11), 4437-4447.
- Fiehn, O. (2016). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 6(1), 7.
- Gelest. (n.d.).
- Colón, D. N., et al. (2013). Rapid Silylation of β-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detection by GC-MS. Journal of the American Society for Mass Spectrometry, 24(12), 1935-1944.
- Wikipedia. (n.d.). Silylation.
- Guo, Z., et al. (2014). Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis. Molecules, 19(8), 11631-11641.
- Beletskaya, I. P., et al. (2009). Selective silylation reactions of alcohols and phenols catalyzed by PS/GaCl3. Tetrahedron Letters, 50(17), 1954-1956.
- Reddy, B. V. S., et al. (2007). A Mild and Efficient Method for Chemoselective Deprotection of Acetonides by Bismuth(III) Trichloride.
- Mukherjee, S., et al. (2013). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using any catalyst and organic solvent. Journal of Chemical Sciences, 125(6), 1493-1496.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Wang, B., et al. (2012). Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein. U.S.
- Suwal, S. (2021). Synthesis of Library of N-t-boc Amino ester. Master's Theses. 196.
- Imamoto, T., et al. (2008). Synthesis of Chiral Tetraaminophosphonium Chlorides from N-Boc α-Amino Acid Esters. Heterocycles, 76(1), 23-36.
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Application Notes and Protocols for Peptide Coupling of Cyclobutane Amino Acids
Introduction: The Rising Importance of Cyclobutane Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is relentless. Non-proteinogenic amino acids have emerged as powerful tools in this endeavor, and among them, cyclobutane-containing amino acids are gaining significant attention. The constrained cyclobutane ring imparts a unique conformational rigidity to the peptide backbone.[1][2] This structural feature can lead to peptides with improved resistance to enzymatic degradation and well-defined secondary structures, which are crucial for potent and specific interactions with biological targets.[2][3] The incorporation of these sterically hindered amino acids into peptide chains, however, presents a significant synthetic challenge. This application note provides a detailed guide to the reaction conditions and protocols for the efficient coupling of cyclobutane amino acids, empowering researchers to harness the full potential of these unique building blocks.
Core Challenge: Overcoming Steric Hindrance in Amide Bond Formation
The primary obstacle in coupling cyclobutane amino acids is the steric bulk imposed by the four-membered ring. This steric hindrance slows down the rate of amide bond formation and can lead to incomplete reactions or the formation of side products.[4] Therefore, the choice of coupling reagent and reaction conditions is critical to drive the reaction to completion and ensure high yields of the desired peptide.
Key Considerations for Successful Coupling
Choosing the Right Coupling Reagent
Standard peptide coupling reagents may not be sufficiently reactive to overcome the steric hindrance of cyclobutane amino acids. High-potency reagents are essential. The most effective are typically phosphonium and uronium/aminium salt-based reagents.[5]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents react with the carboxylic acid to form a highly reactive OAt- or OBt-ester intermediate.[5] HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is often the reagent of choice for difficult couplings due to the formation of a more reactive OAt-ester.[5][6]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents also form reactive ester intermediates. PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) is a robust reagent that does not cause guanidinylation of the free amine, a potential side reaction with uronium salts.[5][7]
The Role of the Base
A non-nucleophilic organic base is crucial to deprotonate the carboxylic acid, facilitating its activation by the coupling reagent. The most commonly used base is N,N-Diisopropylethylamine (DIPEA) .[8] Triethylamine (TEA) can also be used. The amount of base is critical; typically, 2 to 4 equivalents are used.
Solvent Selection
The choice of solvent is primarily dictated by the solubility of the reactants and the reaction format (solution-phase vs. solid-phase).
-
N,N-Dimethylformamide (DMF) is the most common solvent for both solution and solid-phase peptide synthesis due to its excellent solvating properties.[8][9]
-
Dichloromethane (DCM) is also frequently used, particularly in solution-phase couplings.[8][9]
Temperature and Reaction Time
Due to the sterically hindered nature of the coupling, reactions may require longer times and, in some cases, elevated temperatures to proceed to completion. However, prolonged reaction times at higher temperatures can also increase the risk of racemization. Therefore, a balance must be struck. Reactions are often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[8][9] Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential.
Experimental Protocols
Below are detailed protocols for the coupling of N-Boc-1-aminocyclobutanecarboxylic acid as a representative cyclobutane amino acid. These protocols can be adapted for other cyclobutane amino acid derivatives.
Protocol 1: Solution-Phase Coupling using HATU
This protocol is suitable for the synthesis of dipeptides or for fragment condensation in solution.
Materials:
-
N-Boc-1-aminocyclobutanecarboxylic acid
-
Amine component (e.g., an amino acid ester hydrochloride)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
10% aqueous citric acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Pre-activation of the Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-1-aminocyclobutanecarboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes. This step forms the activated OAt-ester.[6]
-
-
Coupling Reaction:
-
To the pre-activated mixture, add the amine component (1.2 eq.). If the amine is a hydrochloride salt, an additional equivalent of DIPEA may be needed to neutralize the salt.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. For particularly difficult couplings, the reaction time may need to be extended.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 10% aqueous citric acid (2x), water (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure peptide.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using PyBOP
This protocol is designed for the incorporation of a cyclobutane amino acid into a peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine in DMF (for Fmoc deprotection)
-
N-Boc-1-aminocyclobutanecarboxylic acid
-
PyBOP
-
DIPEA
-
Anhydrous DMF
-
DCM
Procedure:
-
Resin Swelling:
-
Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
-
-
Coupling of Cyclobutane Amino Acid:
-
In a separate vial, dissolve N-Boc-1-aminocyclobutanecarboxylic acid (2.0 eq. relative to resin loading), PyBOP (2.0 eq.), and DIPEA (4.0 eq.) in a minimal amount of DMF.
-
Add this coupling solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
Monitor the coupling completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Proceed with the deprotection and coupling of the next amino acid in the sequence.
-
Data Presentation
Table 1: Recommended Reagent Equivalents for Cyclobutane Amino Acid Coupling
| Reagent | Solution-Phase (eq.) | Solid-Phase (eq.) |
| N-protected Cyclobutane Amino Acid | 1.0 | 2.0 - 4.0 |
| Coupling Reagent (HATU/PyBOP) | 1.1 - 1.2 | 2.0 - 4.0 |
| Amine Component | 1.2 | N/A (on resin) |
| Base (DIPEA) | 2.0 - 3.0 | 4.0 - 8.0 |
Visualization of the Coupling Process
Graphviz Diagram: General Workflow for Solution-Phase Coupling
Caption: Workflow for solution-phase coupling of cyclobutane amino acids.
Graphviz Diagram: Key Steps in Solid-Phase Peptide Synthesis (SPPS)
Caption: Key steps for incorporating a cyclobutane amino acid in SPPS.
Troubleshooting Common Issues
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, using a higher excess of reagents (especially in SPPS), or performing a double coupling in SPPS.
-
Side Reactions: The formation of a guanidinyl capping group can occur when using uronium reagents like HATU in excess. Using a phosphonium reagent like PyBOP can circumvent this issue.
-
Racemization: While less common with modern coupling reagents, prolonged reaction times at elevated temperatures can lead to racemization. It is advisable to perform couplings at room temperature or below if possible. The addition of an additive like 1-hydroxybenzotriazole (HOBt) can help suppress racemization, although it is already a component of PyBOP.[8]
Conclusion
The successful incorporation of cyclobutane amino acids into peptides is a critical step in the development of novel peptidomimetics with enhanced therapeutic potential. By carefully selecting high-potency coupling reagents such as HATU or PyBOP, optimizing the reaction conditions, and diligently monitoring the reaction progress, researchers can effectively overcome the challenges posed by steric hindrance. The protocols and guidelines presented in this application note provide a robust framework for the efficient and reliable synthesis of cyclobutane-containing peptides, paving the way for new discoveries in drug development.
References
- Organic Synthesis. Acid-Amine Coupling using PyBOP. [Link]
- ResearchG
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Ito, T., et al. (2026). Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry.
- ScholarWorks. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. [Link]
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- Royal Society of Chemistry. (2020). Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. [Link]
- ResearchGate.
- ResearchGate. Synthesis of Chiral Cyclobutane Containing C-3-Symmetric Peptide Dendrimers. [Link]
- PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- RSC Publishing. Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. [Link]
- Common Organic Chemistry. Amine to Amide (Coupling)
- ElectronicsAndBooks. Stereodivergent syntheses of the first bis(cyclobutane) b-dipeptides. [Link]
- Fisher Scientific. Amide Synthesis. [Link]
- Chemistry LibreTexts.
- Semantic Scholar. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. [Link]
- PMC - NIH. (2020). Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. [Link]
- MDPI. (2021).
- RSC Publishing. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. nbinno.com [nbinno.com]
- 3. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability [mdpi.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Scale-up Synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride: A Robust and Scalable Protocol
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride, a key intermediate in the development of advanced therapeutics, including inhibitors of the hepatitis C virus.[1] The unique structural features of this molecule, namely the γ-amino alcohol motif and the cyclobutyl group, are frequently employed in medicinal chemistry to enhance biological activity and pharmacokinetic properties.[2][3][4][5] This guide eschews a rigid template to deliver a logically structured, in-depth protocol grounded in mechanistic rationale and practical, field-proven insights. It is designed for researchers, chemists, and drug development professionals tasked with transitioning novel chemical entities from bench-scale discovery to pilot-scale production.
Strategic Overview & Mechanistic Rationale
The synthesis of chiral γ-amino alcohols is a cornerstone of modern pharmaceutical development.[6][7] The target molecule, this compound, presents a stereochemical challenge that must be addressed with a robust and controllable synthetic strategy. The outlined process is designed for efficiency, scalability, and control over the final product's purity and stereoisomeric profile.
The overall synthetic pathway begins with commercially available starting materials and proceeds through key transformations including an asymmetric reduction to establish the crucial hydroxyl stereocenter, followed by amidation and final salt formation. A patent outlining processes for this and related compounds serves as a foundational reference for the proposed route.[1]
Core Synthetic Pathway
The synthesis is designed as a multi-step process that ensures high purity and yield at a larger scale. The key steps involve the formation of a protected β-amino ketone, its stereoselective reduction to the corresponding alcohol, and subsequent functional group manipulations to yield the final hydrochloride salt.
Trustworthiness: Troubleshooting and Safety
-
Poor Diastereoselectivity in Reduction: If IPC-1 shows a poor ratio of diastereomers, the reaction temperature may have been too high. Ensure strict temperature control (≤ -5°C). The rate of NaBH₄ addition is also critical; faster addition can lead to temperature spikes and reduced selectivity.
-
Incomplete Deprotection: If IPC-2 indicates residual Boc-protected material, add an additional 0.1-0.2 equivalents of HCl solution and allow the reaction to stir for another hour before re-analyzing.
-
Crystallization Issues: If the product oils out or fails to crystallize, adjust the solvent ratio. Slowly adding acetonitrile (as an anti-solvent) to a concentrated aqueous solution of the product can often induce crystallization. Seeding with a small crystal from a previous batch is a standard scale-up technique to ensure consistent crystal form.
-
Safety:
-
Sodium Borohydride (NaBH₄) is water-reactive and will generate hydrogen gas. Add it in portions to a cold solution and quench with extreme care.
-
Work with strong acids like HCl in a well-ventilated fume hood. Ensure appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, is worn at all times.
-
Handle all organic solvents with appropriate engineering controls to minimize inhalation and fire risk.
-
References
- Enantio- and diastereoselective synthesis of γ-amino alcohols. RSC Publishing.
- Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. PMC (PubMed Central).
- Enantio- and diastereoselective synthesis of γ-amino alcohols. Radboud University Repository.
- Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications (RSC Publishing).
- Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. Organic Letters (ACS Publications).
- Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.
- WO2013066734A1 - Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof. Google Patents.
- This compound. MySkinRecipes.
- Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed.
- Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Bentham Science Publishers.
- This compound(mixture of diastereoisomers), 250MG. Lab Pro Inc.
Sources
- 1. WO2013066734A1 - Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof - Google Patents [patents.google.com]
- 2. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F [pubs.rsc.org]
- 4. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: HPLC Separation of Diastereomeric Amino Alcohols
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) separation of diastereomeric amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. My approach is to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the separation of diastereomeric amino alcohols.
Q1: What is the fundamental challenge in separating diastereomers of amino alcohols?
Diastereomers are stereoisomers that are not mirror images of each other. While they have different physical properties, these differences can be subtle. In the context of HPLC, this translates to small differences in their interaction with the stationary and mobile phases, often resulting in poor resolution or complete co-elution. The presence of both a basic amino group and a polar alcohol group on a chiral backbone creates a complex set of potential interactions (hydrophobic, polar, ionic) that must be carefully manipulated to achieve separation.
Q2: Should I use a chiral or an achiral column to separate my diastereomers?
This is a critical decision. While it may seem counterintuitive, an achiral column , most commonly a reversed-phase column like a C18, is the standard and often most effective choice for separating diastereomers.[1][2] The inherent structural differences between diastereomers are sufficient to allow for separation on a conventional stationary phase, provided the mobile phase is optimized.
A chiral stationary phase (CSP) is designed to separate enantiomers. While a CSP can also separate diastereomers, it adds a layer of complexity that is usually unnecessary and may not offer better results than a well-optimized method on an achiral column.
Q3: My amino alcohol lacks a strong UV chromophore. How can I detect it?
This is a common issue with many simple amino alcohols.[3] You have two primary strategies:
-
Indirect Detection via Derivatization: This is the most common approach. By reacting the amino alcohol with a derivatizing agent that contains a chromophore, you create diastereomeric derivatives that are easily detectable.[4][5][6] This process not only solves the detection issue but can also improve the chromatographic separation of the diastereomers.[5]
-
Alternative Detection Methods: If derivatization is not desirable, you can use universal detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).[3]
Q4: Why are my peaks tailing?
Peak tailing is the most frequent peak shape problem for amino alcohols. The primary cause is the interaction between the basic amino group of the analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[7][8] This secondary interaction mechanism leads to a portion of the analyte being retained more strongly, resulting in a "tail." We will address how to mitigate this in detail in the troubleshooting section.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the separation of diastereomeric amino alcohols.
Problem 1: Poor or No Resolution (Co-elution)
This is the most fundamental challenge. Resolution is a function of column efficiency, selectivity, and retention factor. A logical, stepwise approach is required to address it.
Logical Troubleshooting Workflow for Poor Resolution
Below is a workflow diagram to guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting poor resolution.
Step 1: Optimize Mobile Phase Selectivity
Selectivity (α) is the most powerful factor for improving resolution.[9] Minor changes to the mobile phase can have a significant impact.
-
Change Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) is a primary tool for altering selectivity.[10] ACN and MeOH interact differently with both the analyte and the stationary phase through various mechanisms (e.g., dipole-dipole, hydrogen bonding). If you are using ACN, try substituting it with MeOH, and vice-versa.
-
Adjust pH: The ionization state of your amino alcohol is controlled by the mobile phase pH. Operating at a pH approximately 1.5-2 units below the pKa of the amine group will ensure it is fully protonated and behaves consistently.[8] This can improve peak shape and may also enhance the subtle differences in interaction between the diastereomers. A low pH (e.g., 2.5-3.5) is generally recommended.[7]
-
Incorporate Ion-Pair Reagents: For these polar, ionizable compounds, ion-pair chromatography can significantly improve retention and resolution. An anionic ion-pair reagent (e.g., an alkyl sulfonate like 1-octanesulfonic acid) is added to the mobile phase. It pairs with the protonated amine of the analyte, forming a neutral, more hydrophobic complex that has a stronger interaction with the C18 stationary phase.[11]
-
Mechanism: The ion-pair reagent can be thought of as a "dynamic" ion-exchanger on the surface of the reversed-phase packing.
-
| Parameter | Recommendation | Rationale |
| Organic Modifier | Screen both Acetonitrile and Methanol. | They offer different selectivities due to different interaction mechanisms.[10] |
| Aqueous Phase pH | Adjust to 2.5 - 3.5 using an acid like TFA or Formic Acid. | Ensures the amine is fully protonated, leading to better peak shape and reproducible interactions.[8] |
| Ion-Pair Reagent | Consider 5-10 mM alkyl sulfonate (e.g., 1-heptanesulfonic acid). | Increases retention and can dramatically improve resolution for ionic analytes on reversed-phase columns.[12] |
Step 2: Adjust Mobile Phase Strength
Once you have chosen a solvent system, optimize the ratio of organic to aqueous solvent (the mobile phase strength). While this primarily affects retention time, it can also influence resolution.[10]
-
Protocol: Perform a series of isocratic runs, systematically varying the organic content in small increments (e.g., 2-5%). Plot the resolution factor (Rs) against the percentage of organic modifier to find the optimal composition.
Step 3: Modify Column Temperature
Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.[13][14]
-
Effect on Retention: Increasing temperature generally decreases retention time as it lowers mobile phase viscosity and increases analyte diffusion.[13]
-
Effect on Selectivity: Temperature changes can alter the selectivity between two diastereomers. Sometimes, increasing the temperature can improve resolution, while in other cases, a lower temperature is beneficial.[15][16][17] It is an empirical parameter that must be tested.
-
Protocol: Using the optimized mobile phase, evaluate the separation at a minimum of three different temperatures (e.g., 25°C, 40°C, and 55°C). Column thermostatting is crucial for reproducibility.[14]
Problem 2: Poor Peak Shape (Tailing Peaks)
As mentioned, peak tailing is a common issue for basic compounds like amino alcohols.
Mechanism of Peak Tailing for Basic Compounds
Caption: Primary and secondary retention mechanisms causing peak tailing.
Solutions for Peak Tailing
-
Operate at Low pH: By lowering the mobile phase pH (e.g., to < 3.5), you protonate the residual silanol groups (Si-OH), neutralizing their negative charge (Si-O⁻).[7][8] This minimizes the strong ionic interaction with the positively charged amine of your analyte, leading to more symmetrical peaks.
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica that has fewer metal impurities (which can also cause tailing). They are also "end-capped," a process where many of the residual silanol groups are chemically blocked with a small silylating agent.[7] This physically prevents the analyte from interacting with them.
-
Add a Competing Base: A small amount of a basic additive, such as triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. This is generally a less preferred method than pH control or using a modern column.
| Strategy | Action | Mechanism of Action |
| pH Control | Add 0.1% TFA or Formic Acid to the mobile phase (pH ~2.5-3.5). | Neutralizes surface silanol groups (Si-O⁻ → Si-OH), preventing ionic interaction with the protonated amine.[7][8] |
| Column Choice | Use a modern, high-purity, end-capped C18 column. | Reduces the number of available silanol groups for secondary interactions.[18] |
| Competing Base | Add ~0.1% Triethylamine (TEA) to the mobile phase. | The competing base masks the active silanol sites, preventing the analyte from interacting with them. |
Problem 3: Lack of Detection or Poor Sensitivity
This issue arises from the inherent chemical properties of the amino alcohols themselves.
Solution: Pre-Column Derivatization
Derivatization converts the analyte into a product with more favorable detection properties.[19][20] For amino alcohols, this typically involves reacting the primary or secondary amine.
-
Protocol: General Pre-Column Derivatization
-
Dissolve a known quantity of the amino alcohol sample in a suitable aprotic solvent (e.g., acetonitrile).
-
Add an excess of the derivatizing agent and a suitable catalyst or base (e.g., triethylamine or sodium bicarbonate) as specified by the reagent's protocol.[3][4]
-
Allow the reaction to proceed for the recommended time and temperature. This can range from minutes to hours.[4]
-
Quench the reaction if necessary.
-
Inject an aliquot of the resulting diastereomeric derivative mixture directly into the HPLC.
-
-
Common Derivatizing Reagents:
| Reagent | Detection | Key Features |
| 3,5-Dinitrobenzoyl chloride | UV (e.g., 254 nm) | Forms stable derivatives; a classic and reliable choice.[3] |
| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Fluorescence & UV | Rapid reaction, produces stable derivatives, but the reagent itself can cause interfering peaks.[19][21] |
| o-Phthalaldehyde (OPA) | Fluorescence | Reacts very quickly with primary amines in the presence of a thiol.[20] |
| Cyanuric Chloride-Based Reagents | UV (e.g., 230 nm) | Can be tailored with different chiral auxiliaries to enhance separation.[4][22] |
References
- Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
- Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
- Enantioseparation of racemic amino alcohols using green micellar liquid chromatography and confirmation of absolute configur
- Ion-Pair Reagents for HPLC. TCI Chemicals.
- Peak Tailing in HPLC. Element Lab Solutions.
- How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc.
- A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
- Comparative study on separation of diastereomers by HPLC.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures.
- Common Causes Of Peak Tailing in Chrom
- Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.
- HPLC Troubleshooting Guide. Restek.
- Ion-Pair Reagents for HPLC. Spectrum Chemical.
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
- Chirality determination of unusual amino acids using precolumn derivatiz
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Ion-Pair Reagents for HPLC. TCI Chemicals.
- Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers. Benchchem.
- The Role of Temperature and Column Thermostatting in Liquid Chrom
- The Use of Temperature for Method Development in LC.
- Solving Common Errors in HPLC.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
- Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatiz
- Effect of Temperature on the Chiral Separation of Enantiomers of Some...
- Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC - NIH.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. alwsci.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. akjournals.com [akjournals.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. km3.com.tw [km3.com.tw]
- 12. welch-us.com [welch-us.com]
- 13. chromtech.com [chromtech.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. researchgate.net [researchgate.net]
- 18. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 19. actascientific.com [actascientific.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 22. nanobioletters.com [nanobioletters.com]
Technical Support Center: Recrystallization of Amino Alcohol Hydrochloride Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for the purification of amino alcohol hydrochloride salts via recrystallization. These compounds are invaluable chiral building blocks in pharmaceutical synthesis, but their ionic nature presents unique purification challenges.[1][2] This document is structured to help you diagnose and solve common issues, moving from frequently asked questions to detailed, mechanistically-grounded protocols.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the recrystallization of amino alcohol hydrochloride salts.
Q1: What is the best starting solvent for recrystallizing my amino alcohol hydrochloride salt?
A1: The high polarity of the hydrochloride salt is the dominant factor.[3] Start with polar, protic solvents. Isopropanol (2-Propanol) is often the best initial choice.[4] While many hydrochloride salts are also soluble in ethanol and methanol, they can sometimes be too soluble even at low temperatures, leading to poor recovery.[4][5] A good solvent should dissolve your compound when hot but provide low solubility when cold.[6][7]
Q2: I've cooled my solution, but no crystals are forming. What should I do?
A2: This is a very common problem. The two most likely causes are:
-
Too Much Solvent: The solution is not saturated enough to crystallize. The most frequent cause of failed crystallization is using an excessive amount of solvent.[5]
-
Supersaturation: The solution is saturated but requires an energy input to begin nucleation (the formation of initial crystal seeds).
-
Solution: Try to induce crystallization by scratching the inner surface of the flask at the solution's meniscus with a glass rod.[5] The microscopic glass shards serve as nucleation sites. Alternatively, if you have a pure crystal from a previous batch, add a tiny "seed crystal."
-
Q3: My compound has separated as an oil, not a solid. How can I fix this?
A3: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[8][9] This is often caused by a high concentration of impurities depressing the melting point or a solvent with too high a boiling point.
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional "good" solvent to decrease the saturation point, then allow it to cool much more slowly.[8] Insulating the flask can help. If the problem persists, you may need to select a different solvent with a lower boiling point.[8]
Q4: My final crystals are extremely fine needles or thin plates. How can I get more robust crystals?
A4: Fine needles or thin plates are often a result of rapid crystal growth and can trap impurities and solvent.
-
Solution: Slow down the crystallization rate. After dissolving the compound in hot solvent, allow it to cool to room temperature as slowly as possible (e.g., by placing the flask in an insulated container) before moving it to an ice bath or refrigerator.[6] You can also try a different solvent system, as the solvent can influence crystal habit.[10][11]
Q5: How can I improve my recovery yield?
A5: Low yield is often a trade-off for high purity. To maximize it:
-
Use the absolute minimum amount of hot solvent required to fully dissolve your compound.[7]
-
Ensure the solution is cooled to a sufficiently low temperature (e.g., 0-4 °C in an ice bath) for an adequate amount of time to allow for maximum precipitation.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[6]
In-Depth Troubleshooting & Method Development
This section expands on the principles behind the FAQs, providing structured workflows and deeper scientific context.
Guide 1: Systematic Solvent Selection
The foundation of a successful recrystallization is the choice of solvent. For polar hydrochloride salts, the solvent must also be sufficiently polar. The ideal solvent has a steep solubility curve: high solubility at its boiling point and very low solubility at low temperatures.
| Solvent | Boiling Point (°C) | Polarity | Comments & Rationale |
| Isopropanol (IPA) | 82 °C | High | Excellent first choice. Generally provides a good solubility differential for HCl salts. Less likely to cause oiling out than higher-boiling solvents.[4] |
| Ethanol (EtOH) | 78 °C | High | Good solvent, but many HCl salts show high solubility even when cold, which can reduce yield.[4] Often used in a solvent pair. |
| Methanol (MeOH) | 65 °C | High | Similar to ethanol, often too effective a solvent, leading to low recovery. Its low boiling point can be useful if oiling out is an issue.[12] |
| Water | 100 °C | Very High | Can be effective for highly polar salts, but its high boiling point increases the risk of oiling out. Removing residual water can also be difficult. |
| Acetonitrile | 82 °C | High | Aprotic polar solvent. Can be a good alternative if protic solvents are not effective. |
| Solvent Pairs | Variable | Variable | Used when no single solvent is ideal. A "good" solvent (e.g., ethanol) is paired with a "poor" or "anti-solvent" (e.g., diethyl ether, ethyl acetate, or hexanes).[3][13] |
Before committing your entire batch, test several solvents on a small scale.
-
Place ~20-30 mg of your crude salt into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, acetonitrile) dropwise at room temperature, swirling after each drop. Note if the compound dissolves easily at room temperature (this solvent is unsuitable).
-
If the compound is insoluble at room temperature, gently heat the test tube in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the tube to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent is the one that dissolves the compound when hot but yields a large amount of solid precipitate upon cooling.
Caption: Workflow for systematic solvent selection.
Guide 2: Managing pH and Impurities
The stability and solubility of your salt are directly linked to the pH of the solution.
-
Common Ion Effect: In aqueous or protic solutions, adding excess hydrochloric acid can actually decrease the solubility of the hydrochloride salt. This is because the equilibrium R-NH3+Cl- ⇌ R-NH3+ + Cl- is pushed to the left by the excess chloride ions.[14]
-
Conversion to Free Base: Conversely, adding a base (e.g., NaOH, NaHCO₃) will deprotonate the ammonium ion, converting it to the free amine (R-NH2). The free amine is typically much less polar and more soluble in common organic solvents like ethyl acetate or dichloromethane. This property can be exploited for purification. If your salt is heavily contaminated with non-basic impurities, you can dissolve it in water, basify the solution, extract the free amine into an organic solvent, wash the organic layer, and then re-precipitate the pure hydrochloride salt by adding a solution of HCl in a solvent like diethyl ether or isopropanol.[4][15]
-
Dealing with Colored Impurities: If your solution has a persistent color, it may be due to highly conjugated or oxidized impurities.[7] These can often be removed by adding a small amount of activated charcoal to the hot solution, allowing it to stir for a few minutes, and then performing a hot filtration to remove the charcoal before cooling. Use charcoal sparingly, as it can also adsorb your desired product.
Guide 3: Troubleshooting Crystal Formation
If solvent selection is correct but crystallization is still problematic, focus on the physical process of nucleation and growth.
Caption: Decision tree for troubleshooting failed crystallization.
Advanced Crystallization Protocols
When simple cooling is ineffective, more advanced methods that slowly change solvent composition can yield high-quality crystals.
Protocol 2: Vapor Diffusion
This is an excellent and gentle method for growing high-quality crystals from milligram quantities.[10][16]
-
Preparation: Dissolve your compound in a minimal amount of a "good," moderately volatile solvent (e.g., methanol, chloroform) in a small, open vial.
-
Setup: Place this small vial inside a larger jar or beaker that contains a layer of a volatile "anti-solvent" in which your compound is insoluble (e.g., diethyl ether, hexane).[16]
-
Diffusion: Seal the larger container. Over time, the anti-solvent vapor will slowly diffuse into the solution in the inner vial. This gradually decreases the solubility of your compound, promoting slow and controlled crystal growth.
Protocol 3: Solvent Layering (Anti-Solvent Diffusion)
This method is useful for milligram-scale crystallizations and relies on direct liquid diffusion.[10][17]
-
Preparation: Dissolve your compound in a minimal amount of a dense "good" solvent (e.g., dichloromethane).
-
Layering: Using a pipette or syringe, carefully and slowly layer a less dense, miscible "anti-solvent" (e.g., hexane, diethyl ether) on top of your solution, taking care not to mix the layers.[10]
-
Crystallization: Seal the container and leave it undisturbed. Crystals will slowly form at the interface between the two solvents as they diffuse into one another.
Purity Assessment
After recrystallization, it is crucial to verify the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity. A reverse-phase C18 column with a mobile phase of buffered water and acetonitrile or methanol is commonly used.[18] Purity is determined by the area percentage of the main peak.[19]
-
Nuclear Magnetic Resonance (¹H NMR): NMR confirms the structure of your compound and can reveal the presence of solvent or other impurities. Quantitative NMR (qNMR) can also be used for highly accurate purity assessment.[18][20]
-
Melting Point: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities typically cause melting point depression and broadening.
By systematically applying these principles and protocols, you can overcome the common challenges associated with the recrystallization of amino alcohol hydrochloride salts and obtain materials of the high purity required for research and development.
References
- Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- University of Cambridge. (2006). Crystallisation Techniques.
- Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis.
- CrystaX. (n.d.). Guide for crystallization.
- wikiHow. (2024). 9 Ways to Crystallize Organic Compounds.
- National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
- University of Florida. (2015). Crystal Growing Tips.
- ResearchGate. (2017). Purification of organic hydrochloride salt?.
- Avdeef, A. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8.
- Benchchem. (n.d.). Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide.
- Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?.
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride.
- Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
- ResearchGate. (2025). Glycine Crystallization during Spray Drying: The pH Effect on Salt and Polymorphic Forms.
- Department of Chemistry, University of Calgary. (n.d.). Recrystallization1.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Benchchem. (n.d.). identifying and removing impurities from 7-Aminoheptanoic acid hydrochloride.
- Benchchem. (n.d.). discovery and synthesis of chiral amino alcohols.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of High-Purity Amino Alcohols in Modern Peptide Synthesis.
- Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. unifr.ch [unifr.ch]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. reddit.com [reddit.com]
- 14. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 17. depts.washington.edu [depts.washington.edu]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Degradation Pathways of Cyclobutane-Containing Compounds
Welcome to the comprehensive technical support center dedicated to the intricate world of cyclobutane-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in understanding and characterizing the stability of these unique chemical entities. The inherent ring strain of the cyclobutane moiety, while a source of its synthetic utility, also predisposes it to various degradation pathways.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you in your stability studies and degradation product analysis.
Section 1: Thermal Degradation Pathways
The thermal lability of the cyclobutane ring is a critical consideration in the development of pharmaceuticals and other fine chemicals. Understanding the mechanisms and kinetics of thermal degradation is paramount for predicting shelf-life and ensuring product quality.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cyclobutane-containing compound is degrading upon heating, even at temperatures below its melting point. What is the likely degradation pathway?
A: The most common thermal degradation pathway for cyclobutane is a [2+2] cycloreversion, yielding two olefinic molecules.[2] This process is driven by the release of the significant ring strain (approximately 26 kcal/mol).[1] The reaction typically proceeds through a diradical intermediate.
-
Troubleshooting:
-
Confirm the degradation product: Analyze the degradation products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the expected olefinic fragments.
-
Lower the temperature: If possible, conduct your experiments or store your compound at a lower temperature to minimize thermal degradation.
-
Inert atmosphere: While the primary thermal degradation is often unimolecular, secondary oxidative processes can occur at elevated temperatures. Working under an inert atmosphere (e.g., nitrogen or argon) can help mitigate these side reactions.
-
Q2: I am trying to study the kinetics of thermal degradation of my compound, but my results are not reproducible. What could be the issue?
A: Reproducibility issues in kinetic studies of thermal degradation can arise from several factors:
-
Inconsistent heating: Ensure your heating apparatus (e.g., oven, oil bath, or thermocycler) provides uniform and stable temperature control. Even minor temperature fluctuations can significantly impact reaction rates.
-
Surface catalysis: The surface of the reaction vessel can sometimes catalyze degradation. Consider using silanized glassware to minimize surface interactions.
-
Atmosphere control: If not working under a controlled atmosphere, variations in oxygen or moisture levels can lead to inconsistent results.
-
Sample preparation: Ensure your sample is homogenous and free of impurities that might act as catalysts or inhibitors.
Experimental Protocol: Investigating Thermal Degradation via GC-MS
This protocol outlines a general procedure for studying the thermal degradation of a volatile or semi-volatile cyclobutane-containing compound.
Objective: To identify the thermal degradation products and estimate the degradation rate at a specific temperature.
Materials:
-
Cyclobutane-containing compound
-
High-purity solvent (e.g., anhydrous toluene or dichlorobenzene)
-
Small volume, sealable reaction vials (e.g., 2 mL screw-cap vials with PTFE septa)
-
Heating block or oven with precise temperature control
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Autosampler and appropriate vials
Procedure:
-
Sample Preparation: Prepare a stock solution of your compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: Aliquot a precise volume of the stock solution into several reaction vials. Seal the vials tightly.
-
Control Sample: Keep one vial at room temperature or below as a time-zero (T0) control.
-
Thermal Stress: Place the remaining vials in the heating block or oven set to the desired temperature (e.g., 80°C, 100°C, 120°C).
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the heat and cool it rapidly to quench the reaction.
-
GC-MS Analysis:
-
Prepare a calibration curve for your starting material to quantify its depletion over time.
-
Inject an aliquot of each time point sample (including T0) into the GC-MS.
-
Use an appropriate GC temperature program to separate the parent compound from its degradation products.
-
Analyze the mass spectra of the degradation products to identify their structures. The fragmentation pattern will be crucial for identification.[3]
-
-
Data Analysis:
-
Quantify the decrease in the parent compound's peak area over time.
-
Identify the major degradation products by interpreting their mass spectra.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics.
-
Section 2: Photochemical Degradation Pathways
Many organic molecules are susceptible to degradation upon exposure to light, and cyclobutane-containing compounds are no exception. Photochemical reactions can lead to a variety of products, impacting the efficacy and safety of light-sensitive drugs.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cyclobutane-containing drug product is showing a loss of potency after exposure to light. What is the likely photochemical reaction?
A: The most prominent photochemical reaction of cyclobutanes is the [2+2] photocycloaddition and its reverse, the cycloreversion. For many cyclobutane-containing drugs, particularly those formed via photodimerization of precursors (e.g., some pyrimidine dimers in DNA), the primary photodegradation pathway is the cleavage of the cyclobutane ring to regenerate the monomers.[5]
-
Troubleshooting:
-
Wavelength dependence: The degradation may be dependent on the wavelength of light. ICH Q1B guidelines recommend exposure to both UV-A and visible light.[6][7]
-
Control experiments: Conduct control experiments in the dark to confirm that the degradation is indeed light-induced.
-
Packaging: If the drug product is light-sensitive, it must be packaged in light-resistant containers.
-
Q2: I am performing a photostability study according to ICH Q1B, but I am not seeing any degradation. Does this mean my compound is photostable?
A: Not necessarily. While it's a good indication, consider the following:
-
Insufficient light exposure: Ensure your photostability chamber is properly calibrated and provides the required light exposure (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]
-
Physical form: The physical form of the sample (solid vs. solution) can significantly affect its photostability. Degradation is often faster in solution.
-
Solvent effects: The solvent used can influence the photochemical pathway. Some solvents can act as photosensitizers or quenchers.
Experimental Protocol: Forced Photodegradation Study
This protocol provides a framework for conducting a forced photodegradation study on a cyclobutane-containing compound in solution.
Objective: To assess the photostability of a compound and identify its major photodegradation products.
Materials:
-
Cyclobutane-containing compound
-
HPLC-grade solvent (e.g., acetonitrile, methanol, or a buffer solution relevant to the drug product)
-
Quartz or borosilicate glass vials (transparent to the light source)
-
Photostability chamber compliant with ICH Q1B guidelines
-
HPLC-UV/DAD or HPLC-MS system
-
Control samples wrapped in aluminum foil
Procedure:
-
Sample Preparation: Prepare a solution of your compound at a known concentration in the chosen solvent.
-
Exposure Setup:
-
Place the sample vials in the photostability chamber.
-
Prepare identical control samples and wrap them completely in aluminum foil to protect them from light. Place them in the chamber alongside the exposed samples.
-
-
Light Exposure: Expose the samples to the light source as per ICH Q1B guidelines.
-
Sampling: At appropriate time intervals, withdraw aliquots from both the exposed and control samples.
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
The method should be able to separate the parent compound from any degradation products.
-
Use a photodiode array (DAD) detector to obtain UV spectra of the peaks, which can aid in peak tracking and identification.
-
For structural elucidation of unknown degradants, couple the HPLC to a mass spectrometer (LC-MS).
-
-
Data Analysis:
-
Compare the chromatograms of the exposed and control samples.
-
Calculate the percentage of degradation of the parent compound.
-
Identify and quantify the major degradation products.
-
Section 3: Oxidative Degradation Pathways
Oxidative degradation is a common pathway for many pharmaceuticals and can be initiated by atmospheric oxygen, peroxides, or metal ions. The cyclobutane ring itself is relatively stable to oxidation, but substituents on the ring can be susceptible.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cyclobutane-containing compound is degrading in the presence of air. What are the potential sites of oxidation?
A: While the cyclobutane C-C bonds are not easily oxidized, other functional groups present in the molecule are likely targets:
-
Tertiary C-H bonds: If the cyclobutane ring is substituted with alkyl groups, the tertiary C-H bonds can be susceptible to radical-mediated oxidation.
-
Electron-rich moieties: Aromatic rings, amines, sulfides, and other electron-rich functional groups attached to the cyclobutane ring are common sites of oxidation.
-
Allylic or benzylic positions: If the cyclobutane ring is adjacent to a double bond or an aromatic ring, the allylic or benzylic C-H bonds are particularly prone to oxidation.
-
Troubleshooting:
-
Structure-activity relationship: Analyze the structure of your molecule to identify potential sites of oxidation.
-
Forced oxidation studies: Perform forced degradation studies using an oxidizing agent like hydrogen peroxide (H₂O₂) to confirm oxidative liability.[6]
-
Antioxidants: If oxidative degradation is a concern for a drug product, the formulation may need to include an antioxidant.
-
Q2: I am conducting a forced oxidation study with hydrogen peroxide, and I see many degradation products. How can I control the extent of degradation?
A: Controlling the extent of degradation in forced oxidation studies is key to obtaining meaningful results. The goal is typically 5-20% degradation.[6][8]
-
Concentration of H₂O₂: Start with a low concentration of H₂O₂ (e.g., 0.1%) and increase it if no degradation is observed.
-
Temperature: Conducting the experiment at room temperature is a good starting point. If the reaction is too slow, you can gently heat it (e.g., to 40-50°C).
-
Time: Monitor the reaction over time and quench it (e.g., by adding a reducing agent like sodium bisulfite or by dilution) when the desired level of degradation is reached.
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways discussed.
Caption: Thermal [2+2] Cycloreversion of a Cyclobutane.
Caption: Photochemical Cycloreversion of a Cyclobutane Dimer.
Section 4: Biological Degradation (Metabolic Pathways)
For drug development professionals, understanding the metabolic fate of cyclobutane-containing compounds is crucial for predicting their pharmacokinetic profile and potential for drug-drug interactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Is the cyclobutane ring itself susceptible to metabolic degradation?
A: The cyclobutane ring is generally considered to be metabolically stable.[1] Its high C-C bond strength makes it resistant to cleavage by common metabolic enzymes like cytochrome P450s. However, the substituents on the ring are often the primary sites of metabolism.
Q2: My cyclobutane-containing drug candidate shows high clearance in in vitro metabolic stability assays. What are the likely metabolic pathways?
A: Even if the cyclobutane ring is stable, the overall molecule can be rapidly metabolized through reactions on its substituents:
-
Hydroxylation: Aliphatic and aromatic hydroxylation of substituents is a common metabolic pathway.
-
N- and O-dealkylation: If the compound contains N-alkyl or O-alkyl groups, these can be cleaved by CYP enzymes.
-
Oxidation of heteroatoms: Functional groups containing nitrogen or sulfur can be oxidized.
-
Glucuronidation: Hydroxyl, carboxyl, and amino groups can undergo phase II conjugation with glucuronic acid.
-
Troubleshooting:
-
Metabolite identification studies: Use high-resolution mass spectrometry (HRMS) to identify the major metabolites formed in in vitro systems like liver microsomes or hepatocytes.
-
CYP inhibition studies: Determine which specific CYP isozymes are responsible for the metabolism of your compound.
-
Structural modifications: If metabolic instability is a problem, consider modifying the structure at the site of metabolism (e.g., by introducing a blocking group like fluorine).
-
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This protocol provides a general method for assessing the metabolic stability of a cyclobutane-containing compound using liver microsomes.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a compound.
Materials:
-
Cyclobutane-containing compound
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic stability (e.g., testosterone, verapamil)
-
Acetonitrile or methanol containing an internal standard for quenching and sample preparation
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of your test compound and the positive control.
-
Prepare the incubation mixture containing liver microsomes and phosphate buffer.
-
-
Incubation:
-
Pre-incubate the microsomal solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test compound to the incubation mixture.
-
Prepare a negative control incubation without the NADPH regenerating system.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile or methanol containing the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ).
-
Data Presentation: Summary of Degradation Conditions
| Degradation Pathway | Stressor | Typical Conditions | Analytical Technique |
| Thermal | Heat | 40-120°C in solid state or solution | GC-MS, LC-MS |
| Photochemical | Light | ICH Q1B conditions (UV-A and visible light) | HPLC-UV/DAD, LC-MS |
| Oxidative | Oxidizing Agent | 0.1-3% H₂O₂ at room temperature | LC-MS, HPLC-UV/DAD |
| Acid Hydrolysis | Acid | 0.1 M HCl at room temperature or elevated temperature | HPLC-UV/DAD, LC-MS |
| Base Hydrolysis | Base | 0.1 M NaOH at room temperature or elevated temperature | HPLC-UV/DAD, LC-MS |
Section 5: Analytical Techniques for Degradation Product Characterization
The successful investigation of degradation pathways relies on robust analytical methods to separate, identify, and quantify the parent compound and its degradation products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having trouble separating my parent compound from its degradation products by HPLC. What can I do?
A: Co-elution of peaks is a common challenge in HPLC method development.
-
Troubleshooting:
-
Gradient optimization: If you are using an isocratic method, switch to a gradient method to improve resolution. If you are already using a gradient, optimize the gradient slope and duration.
-
Mobile phase modification: Try changing the organic modifier (e.g., from acetonitrile to methanol or vice versa), or adjust the pH of the aqueous phase.
-
Column chemistry: Use a column with a different stationary phase (e.g., C18, C8, phenyl, or cyano) to exploit different separation mechanisms.
-
Temperature: Adjusting the column temperature can sometimes improve peak shape and resolution.
-
Q2: I have identified a degradation product by LC-MS, but I need to confirm its structure. What are my options?
A: While LC-MS provides valuable mass information, definitive structure elucidation often requires additional techniques.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to determine the elemental composition of the degradant.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the degradant ion in the mass spectrometer provides structural information based on the fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structure elucidation. If the degradant can be isolated in sufficient quantity and purity, ¹H and ¹³C NMR, along with 2D techniques like COSY and HMBC, can provide a complete structural assignment.[9][10][11]
-
Isolation and Characterization: For critical degradation products, preparative HPLC can be used to isolate the compound for further characterization by NMR and other techniques.
Experimental Workflow: From Forced Degradation to Structure Elucidation
Caption: A typical workflow for the identification and characterization of degradation products.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. (2025-11-05). [Link]
- The Thermal Decomposition of Cyclobutane 1,2. Journal of the American Chemical Society. [Link]
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- HOW TO APPROACH A FORCED DEGRAD
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- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- NMR Spectroscopy of Cyclobutanes.
- Synthesis of Cyclobutane Natural Products using C–H Functionaliz
- Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives.
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- Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. Jefferson Digital Commons. (2024-02-09). [Link]
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- Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic St
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Technical Support Center: Purification of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride
Welcome to the technical support resource for 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this important pharmaceutical intermediate. As a key building block in the synthesis of various biologically active compounds, including hepatitis C virus (HCV) protease inhibitors, achieving high purity is critical.[1][2][3] This document provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.
Section 1: FAQs - Understanding Your Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities. The answers below will help you diagnose the state of your crude material.
Q1: What are the likely sources of impurities in my sample of this compound?
Impurities can originate from various stages of the synthesis.[4] A systematic evaluation of your synthetic route is the first step in identifying them.
Table 1: Common Impurities and Their Origins
| Impurity Type | Potential Source / Identity | Rationale |
|---|---|---|
| Unreacted Starting Materials | Precursors to the final amide bond formation (e.g., protected amino acids, cyclobutyl-containing fragments). | Incomplete reaction conversion is a common source of impurities. |
| Reagent-Related Impurities | - Condensing Agents: Byproducts like dicyclohexylurea (DCU) from DCC or HOBt/HATU fragments.[5] - Bases: Residual organic bases like triethylamine or pyridine.[] | These reagents are used in excess and their byproducts can co-precipitate with the product. DCU is notoriously difficult to remove due to its low solubility. |
| Side-Reaction Products | - Diastereomers: The compound itself is often synthesized as a mixture of diastereomers.[7] - Epimers: Racemization at chiral centers, particularly the α-carbon to the carbonyl group, can occur under harsh basic or acidic conditions.[5] | The presence of multiple stereocenters makes the formation of diastereomers likely unless a stereospecific synthesis is employed. |
| Degradation Products | - Oxidation Products: Primary amines can be susceptible to oxidation over time.[8] - Ring-Opened Species: The cyclobutane ring possesses significant ring strain (approx. 26 kcal/mol), making it susceptible to cleavage under extreme conditions (e.g., strong acid/base, high heat), though it is generally stable in standard laboratory settings.[9][10][11][12] | Improper storage or harsh workup conditions can lead to the degradation of the target molecule. |
| Residual Solvents | Reaction or workup solvents (e.g., DMF, Ethyl Acetate, Dichloromethane). | Solvents can become trapped in the crystalline lattice of the solid product during precipitation or isolation. |
Q2: How can I effectively identify and quantify the impurities in my sample?
A multi-pronged analytical approach is essential for a comprehensive impurity profile.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase method (C18 column) with a buffered mobile phase (e.g., water/acetonitrile with 0.1% TFA or formic acid) can resolve the main peak from many impurities. Purity is determined by the area percentage of the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities. By coupling the separation power of LC with the mass detection of MS, you can obtain the molecular weights of impurity peaks, providing crucial clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. It can confirm the identity of your desired product and help identify impurities if they are present in significant amounts (>1-5%). The presence of unexpected signals or integration values that do not match the expected structure indicates impurities.
-
Melting Point Analysis: A pure crystalline compound will have a sharp and narrow melting point range. The presence of impurities typically causes a depression and broadening of the melting point range. The literature melting point for this compound is approximately 202-204°C.[3][13]
Q3: My isolated product is an oil or a sticky solid, not the expected white powder. What does this signify?
This physical state almost certainly indicates the presence of significant impurities or residual solvent. Crystalline solids have a highly ordered three-dimensional lattice, and impurities disrupt this lattice formation, often resulting in an amorphous, oily, or low-melting solid. The immediate goal should be to induce crystallization, which is the first and most powerful step in purification.
Section 2: Troubleshooting Guide - Primary Purification by Recrystallization
Recrystallization is the most efficient and scalable method for purifying crystalline organic solids and should always be the first technique attempted.[14]
Q4: What is the best general approach for purifying this compound?
Given that this compound is a polar, organic salt, recrystallization is the ideal starting point.[15][16] The method relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solvent cools, allowing the pure compound to crystallize out while impurities remain in the solution (the mother liquor).[14]
Q5: How do I select the right solvent system for recrystallization?
The key is to find a solvent or solvent system in which your compound is highly soluble at the boiling point but poorly soluble at room temperature or below.[14] As a polar hydrochloride salt, polar protic solvents are excellent starting points.
Table 2: Recommended Starting Solvents for Recrystallization Screening
| Solvent/System | Type | Rationale & Comments |
|---|---|---|
| Isopropanol (IPA) | Polar Protic | Often an excellent choice for amine hydrochlorides. Good balance of polarity to dissolve the salt when hot. |
| Ethanol (EtOH) | Polar Protic | Similar to IPA, may be slightly more solubilizing. |
| Methanol (MeOH) | Polar Protic | The most polar alcohol; may be too effective a solvent, leading to low recovery. Often used as the "good" solvent in a binary system. |
| Methanol / Ethyl Acetate | Binary System | Dissolve the crude solid in a minimum amount of hot methanol, then slowly add ethyl acetate (the "bad" solvent) until turbidity appears. Reheat to clarify and then cool slowly. |
| Isopropanol / Diethyl Ether | Binary System | A very common and effective system. Dissolve in minimal hot IPA and add ether as the anti-solvent to induce crystallization. |
| Water | Highly Polar Protic | While it will likely dissolve the compound well, its high polarity may make it difficult to recover the product. Use with caution or as part of a binary system with a water-miscible organic solvent like acetone or IPA. |
Experimental Protocol 1: Recrystallization from Isopropanol/Diethyl Ether
This protocol provides a robust method for the initial purification of your crude product.
Step 1: Dissolution
-
Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small volume of isopropanol (IPA) (e.g., 3-5 mL) and heat the mixture to a gentle boil with stirring.
-
Continue adding IPA dropwise until the solid completely dissolves. Causality: It is critical to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, maximizing yield.[14]
Step 2: Hot Filtration (Optional but Recommended)
-
If any insoluble impurities are observed in the hot solution (e.g., dust, DCU), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Trustworthiness: This step removes insoluble impurities that would otherwise contaminate your final product.
Step 3: Crystallization
-
Remove the flask from the heat source and allow it to cool slowly towards room temperature. Uninterrupted, slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, slowly add diethyl ether dropwise with gentle swirling until the solution becomes persistently cloudy (turbid).
-
Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Step 4: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold diethyl ether to remove any residual mother liquor. Causality: Using an ice-cold solvent for washing minimizes the redissolving of your purified product.
-
Dry the crystals under high vacuum to remove all traces of solvent.
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Technical Support Center: Improving Diastereoselective Synthesis Yields
Welcome to the Technical Support Center for Diastereoselective Synthesis. This guide is crafted for researchers, scientists, and professionals in drug development to provide expert-driven insights and practical troubleshooting for enhancing the yield and purity of desired diastereomers. Diastereomers, being stereoisomers that are not mirror images, often exhibit distinct pharmacological and physical properties, making their selective synthesis critical in pharmaceutical development.[1] This resource moves beyond simple protocols to explain the underlying principles that govern stereochemical outcomes, empowering you to diagnose and resolve challenges in your own experiments.
Frequently Asked Questions (FAQs) - Diagnosing and Resolving Poor Diastereoselectivity
This section addresses the most common issues encountered during diastereoselective reactions. Each answer is designed to provide both a direct solution and a deeper understanding of the reaction mechanics.
Q1: My reaction is producing a low diastereomeric ratio (d.r.). What are the foundational parameters I should investigate first?
A1: When faced with low diastereoselectivity, it's crucial to start with the fundamentals before moving to more complex optimizations. Often, the root cause lies in the basic reaction setup.
-
Reagent and Substrate Purity: The first step in troubleshooting is to verify the purity of all starting materials.[2] Impurities can introduce competing reactions or interfere with the catalyst, leading to a loss of stereocontrol. Ensure your substrate is pure and that all reagents, especially catalysts and ligands, are of high quality and stored correctly.
-
Anhydrous Conditions: Many stereoselective reactions are highly sensitive to moisture. Trace amounts of water can hydrolyze catalysts, ligands, or reactive intermediates, opening up non-selective reaction pathways.[3] Always use freshly dried solvents and flame- or oven-dried glassware.[4]
-
Reaction Temperature Control: Diastereoselectivity is often highly dependent on temperature.[5] Even minor fluctuations can be enough to erode the energy difference between the diastereomeric transition states. Use a reliable cryostat or a well-maintained cooling bath and monitor the internal reaction temperature.[2]
-
Stoichiometry and Addition Order: Inaccuracies in reagent amounts can lead to side reactions.[4] The order in which reagents are added can also be critical for establishing the desired reactive environment. Re-verify all calculations and the experimental procedure.
Q2: How does reaction temperature impact diastereoselectivity, and is lower always better?
A2: Temperature is a critical lever for controlling diastereoselectivity because it directly influences the kinetics of the reaction. The diastereomeric ratio is determined by the difference in the free energy of activation (ΔΔG‡) for the formation of the two diastereomeric transition states.
Generally, lowering the temperature increases diastereoselectivity .[6][7] This is because the lower thermal energy makes the reaction more sensitive to small differences in activation energies. The product distribution will more strongly favor the pathway with the lower energy barrier.
However, it is a misconception that lower temperatures are universally better. There are documented cases where higher temperatures lead to significantly increased diastereoselectivity .[8] This unusual behavior can occur when a change in temperature alters the dominant reaction mechanism or the structure of the reactive species, such as favoring a more organized, chelated transition state at higher temperatures.[8] Furthermore, some reactions exhibit an "inversion temperature" (T_inv), a specific temperature at which the selectivity inverts. This phenomenon is often linked to dynamic solvation effects, where different solute-solvent clusters are favored at different temperatures.[9][10]
Troubleshooting Approach: If you observe poor selectivity, screening a range of temperatures is essential. A typical starting point is -78 °C, but testing temperatures such as -40 °C, 0 °C, and even room temperature can reveal the optimal conditions for your specific system.[11]
Q3: What is the role of the solvent, and how do I select the right one?
A3: The solvent is not merely an inert medium; it is an active participant that can dramatically influence the stereochemical outcome of a reaction.[9][10][12][13] The dynamic interplay between solvent and solute molecules—encompassing polarity, hydrogen-bonding capacity, and coordinating ability—can stabilize or destabilize the transition states leading to different diastereomers.[14]
-
Polarity: Solvent polarity can preferentially stabilize the more polar transition state. If the transition state leading to your desired diastereomer has a larger dipole moment, a more polar solvent should increase selectivity.[12][14] Conversely, if the undesired transition state is more polar, increasing solvent polarity will harm your d.r.
-
Coordinating vs. Non-coordinating Solvents: Coordinating solvents (like THF or diethyl ether) can ligate to metal catalysts or reagents, altering their steric and electronic properties.[10] This can either enhance or disrupt the desired stereocontrol. Non-coordinating solvents (like toluene or dichloromethane) are often used when a well-defined, rigid chiral environment created by a ligand is desired without solvent interference.[2]
-
Protic vs. Aprotic Solvents: Protic solvents can form hydrogen bonds, which can be crucial for some catalyst-controlled reactions but detrimental in others where they might compete with substrate binding or disrupt the catalytic cycle.[13]
Solvent Screening Protocol: A systematic screening of solvents with varying properties is a highly effective optimization strategy.
| Solvent | Dielectric Constant (Polarity) | Coordinating Ability | Common Application Notes |
| Toluene | 2.4 | Low (Non-coordinating) | Often used in Diels-Alder reactions; good for reactions sensitive to coordination.[6] |
| Dichloromethane (DCM) | 9.1 | Low (Non-coordinating) | A common starting point for many reactions due to its inertness. |
| Diethyl Ether | 4.3 | High | Can be beneficial for reactions involving organometallics.[10] |
| Tetrahydrofuran (THF) | 7.5 | High | Strong coordinating solvent; can significantly influence catalyst behavior.[10] |
| Acetonitrile | 37.5 | Moderate | Polar aprotic solvent; can favor polar transition states. |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | Low (but H-bond donor) | Can promote reactions through strong hydrogen-bonding capabilities.[12] |
Q4: How do I choose the right catalyst, ligand, or chiral auxiliary to favor my desired diastereomer?
A4: The choice of a chiral controller is central to achieving high diastereoselectivity. The selection depends on whether the stereocontrol is substrate-based, auxiliary-based, or reagent/catalyst-based.
-
Substrate Control: In molecules with pre-existing stereocenters, the inherent steric and electronic properties of the substrate can direct the formation of a new stereocenter.[15][16][17] This is known as substrate-controlled diastereoselectivity. If the inherent facial bias is not leading to the desired product, you may need to use a reagent-controlled strategy powerful enough to override it.
-
Auxiliary Control: A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate to direct a stereoselective reaction.[15] Evans's oxazolidinones are a classic example used to direct alkylations and aldol reactions. The choice of auxiliary depends on the reaction type and the desired stereochemical outcome.
-
Reagent/Catalyst Control: This is the most versatile approach, where an external chiral reagent or catalyst dictates the stereochemistry.[15][18] The key is to find a catalyst system that creates a highly organized and sterically defined transition state. For many transformations, libraries of ligands or catalysts exist. A small-scale screen of different catalyst families (e.g., BINOL, BOX, Cinchona alkaloids) is often the most effective strategy.[19][20][21] It is a known challenge that small changes in the substrate can dramatically alter the effectiveness of a catalyst, meaning each substrate often requires its own optimization.[15]
Troubleshooting Workflows & Methodologies
Visualizing the Troubleshooting Process
The following diagram outlines a systematic workflow for diagnosing and resolving issues of low diastereoselectivity.
Caption: A systematic workflow for troubleshooting low diastereoselectivity.
Experimental Protocol: General Method for Reaction Optimization
This protocol provides a framework for systematically optimizing a diastereoselective reaction using a parallel synthesis approach.
Objective: To identify the optimal conditions (temperature, solvent, catalyst) for maximizing the diastereomeric ratio (d.r.) of a target reaction.
Methodology:
-
Preparation and Setup:
-
Ensure all glassware is rigorously dried in an oven (e.g., 120 °C overnight) and allowed to cool under an inert atmosphere (Nitrogen or Argon).
-
Prepare stock solutions of the substrate, reagents, and catalyst in a suitable anhydrous solvent to ensure accurate dispensing.
-
Use a parallel reaction block or a series of identical reaction vials equipped with stir bars.
-
-
Parameter Screening (Example: Solvent and Temperature):
-
Array Setup: Set up a grid of reactions. For example, to test 3 solvents at 3 different temperatures, you will need 9 parallel reactions.
-
Reaction Execution:
-
To each vial, add the substrate and any achiral reagents from the stock solutions.
-
Add the appropriate volume of the specific anhydrous solvent being tested in each row (e.g., Row A: Toluene, Row B: DCM, Row C: THF).
-
Place each column of vials into a cooling bath set to the desired temperature (e.g., Column 1: -78 °C, Column 2: -20 °C, Column 3: 0 °C).
-
Allow the solutions to equilibrate to the target temperature (approx. 15-20 minutes).
-
Initiate all reactions by adding the catalyst or the final reagent stock solution.
-
-
Monitoring and Quenching:
-
Monitor the reactions by TLC or UPLC-MS by taking small aliquots at set time intervals.
-
Once the reaction is deemed complete (or has reached maximum conversion), quench all reactions simultaneously and consistently (e.g., by adding a saturated aqueous solution of ammonium chloride).
-
-
-
Work-up and Analysis:
-
Perform an identical work-up procedure for all reactions (e.g., extraction, drying over Na₂SO₄, and concentration).
-
Analyze the crude product from each reaction vial. The diastereomeric ratio is typically determined by ¹H NMR spectroscopy (by integrating distinct peaks for each diastereomer) or by chromatographic methods (GC, HPLC) on a non-chiral column.[22]
-
-
Data Interpretation:
-
Tabulate the conversion and diastereomeric ratio for each set of conditions.
-
Identify the conditions that provide the best balance of reactivity and selectivity. Further optimization of catalyst loading or concentration can be performed around these optimal conditions.
-
Caption: Experimental workflow for optimizing diastereoselective reactions.
References
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- Karoyan, P., et al. (2014). Substrate Control in Enantioselective and Diastereoselective Aldol Reaction by Memory of Chirality. Organic Letters. [Link]
- Malkov, A. V., et al. (2013). Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions. RSC Publishing. [Link]
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- Gauthier, D. R., et al. (2006). Dramatic Solvent Effect on the Diastereoselectivity of Michael Addition. Organic Letters. [Link]
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- Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]
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- Deng, L., et al. (2007). Control of Diastereoselectivity in Tandem Asymmetric Reactions Generating Nonadjacent Stereocenters with Bifunctional Catalysis by Cinchona Alkaloids. Journal of the American Chemical Society. [Link]
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- Soós, T., et al. (2024). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.
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- Sparr, C., et al. (2017).
- Jinks, M. A., et al. (2019). Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control.
- Zhang, X. P., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PubMed Central. [Link]
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- Krause, N. (2012). 2.15 Selected Diastereoselective Reactions: Substrate Controlled Stereoselective Conjugate Addition Reactions with Organocopper Reagents. R Discovery. [Link]
- E-M. S. (2024).
- Lu, Z., et al. (2023). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
- van der Vorm, S., et al. (2018). Reagent Controlled Stereoselective Synthesis of α-Glucans.
- Slae, M., et al. (2024). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. PubMed Central. [Link]
- Laszlo, P., et al. (1990). High stereoselectivity on low temperature Diels-Alder reactions.
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- Unacademy. (2023). Notes on Diastereomeric Excess: Definition and Analysis. Unacademy. [Link]
- Scribd. (n.d.). Stereoselective Reaction Guide. Scribd. [Link]
- Reddit. (2018). How do you get better at increasing yields?. r/chemistry. [Link]
- FDA. (1992). Development of New Stereoisomeric Drugs. U.S.
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Welcome to the Technical Support Center: Characterization of Diastereomeric Mixtures
A a Senior Application Scientist, this guide provides in-depth technical and practical insights for researchers, scientists, and drug development professionals facing the nuanced challenges of characterizing diastereomeric mixtures.
Diastereomers, unlike enantiomers, possess distinct physicochemical properties, which theoretically simplifies their separation and characterization. However, the subtle differences in their spatial arrangements often lead to significant analytical hurdles, including co-elution in chromatography, spectral overlap in NMR, and complex crystallization behaviors. This resource is designed to provide both foundational knowledge and actionable troubleshooting strategies to navigate these complexities effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and high-level questions regarding the analysis of diastereomeric mixtures.
Q1: What is the fundamental difference between enantiomers and diastereomers, and why does it matter for characterization?
A1: Enantiomers are non-superimposable mirror images of each other, possessing identical physical and chemical properties in an achiral environment.[1] Diastereomers, conversely, are stereoisomers that are not mirror images and arise in molecules with two or more stereocenters.[2][3] This non-mirror-image relationship means diastereomers have different physical properties, such as melting points, boiling points, solubilities, and chromatographic retention times.[3][4] This distinction is critical because while enantiomers require a chiral environment (e.g., a chiral stationary phase in HPLC) for separation, diastereomers can often be separated on standard achiral stationary phases.[4][5][6]
Q2: What are "absolute" and "relative" configurations, and how do they relate to diastereomers?
A2:
-
Absolute Configuration describes the precise three-dimensional arrangement of atoms at a chiral center, commonly designated using the Cahn-Ingold-Prelog (R/S) system.[7][8][9] Determining the absolute configuration is unambiguous and often requires techniques like X-ray crystallography.[9]
-
Relative Configuration describes the spatial relationship between two or more stereocenters within the same molecule, without necessarily knowing the absolute configuration of each.[7][8] For example, in a molecule with two stereocenters, the relative configurations could be described as syn or anti. Diastereomers have the same connectivity but differ in the relative configuration of at least one, but not all, of their stereocenters.
Q3: Why is accurate quantification of diastereomeric ratios critical in drug development?
A3: The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate the characterization and quantification of all stereoisomers in a drug substance.[10][11] Different diastereomers can exhibit distinct pharmacological and toxicological profiles. Therefore, controlling the diastereomeric composition is essential for ensuring the safety, efficacy, and quality of the final drug product.[10] The specifications for the final product must assure its identity, strength, quality, and purity from a stereochemical perspective.[10]
Q4: Can diastereomers interconvert during analysis?
A4: Yes, a phenomenon known as epimerization can occur, where one diastereomer converts into another. This is particularly common if a stereocenter is adjacent to a carbonyl group or is acidic/basic, as the equilibrium between diastereomers can be influenced by solvent, pH, or temperature.[12] This potential for interconversion must be considered during method development to ensure that the measured diastereomeric ratio reflects the true composition of the sample.
Part 2: Troubleshooting Guides by Analytical Technique
This section provides detailed troubleshooting advice for the most common analytical techniques used in the characterization of diastereomeric mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for separating and quantifying diastereomers. However, achieving baseline resolution can be challenging due to the often-small differences in polarity and structure between diastereomers.
Caption: A systematic workflow for developing a robust HPLC method for diastereomer separation.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor or No Resolution (Co-elution) | 1. Inappropriate Stationary Phase: The column chemistry does not provide sufficient selectivity for the diastereomers.[13] 2. Mobile Phase Too Strong: The analytes are eluting too quickly, near the solvent front.[13] 3. Suboptimal Temperature: Temperature can affect the selectivity between diastereomers. | 1. Screen Different Columns: Test columns with different selectivities (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl (PFP)). Sometimes, a less conventional phase like porous graphitic carbon (Hypercarb) can provide unique selectivity.[13] 2. Adjust Mobile Phase: Decrease the organic solvent percentage in reversed-phase or increase it in normal-phase.[14] A ternary mixture (e.g., ACN/MeOH/Water) can sometimes provide the optimal separation.[14] 3. Vary Column Temperature: Test a range of temperatures (e.g., 25°C to 60°C). Lower temperatures often increase resolution but also increase backpressure and run time.[15] |
| Peak Tailing | 1. Secondary Interactions: Silanol interactions between basic analytes and the silica support of the stationary phase.[16] 2. Column Overload: Injecting too much sample mass.[15] 3. Mismatched Injection Solvent: The sample is dissolved in a solvent much stronger than the mobile phase. | 1. Modify Mobile Phase: Add a competing base (e.g., 0.1% triethylamine) or an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to suppress silanol interactions. Ensure the mobile phase pH is at least one unit away from the analyte's pKa.[16] 2. Reduce Injection Amount: Decrease the injection volume or the sample concentration.[15] 3. Change Injection Solvent: Dissolve the sample in the mobile phase or a weaker solvent whenever possible. |
| Irreproducible Retention Times | 1. Insufficient Equilibration: The column is not fully equilibrated between gradient runs.[15] 2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of volatile components).[17] 3. Temperature Fluctuations: The ambient temperature around the column is not stable.[17] | 1. Increase Equilibration Time: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase.[15] 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped.[15] 3. Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography.[15][17] |
| Complete Separation Failure | 1. Structural Similarity: The diastereomers are too similar in structure and polarity for achiral separation. 2. Indirect Approach Needed: Derivatization may be required to enhance separation. | 1. Consider Chiral Chromatography: Even for diastereomers, a chiral stationary phase can sometimes provide the necessary selectivity that achiral phases lack.[13][18] 2. Derivatize the Analytes: React the diastereomeric mixture with a chiral derivatizing agent to form new diastereomers that may be more easily separated on an achiral column.[5][19][20][21] This is known as the indirect approach. |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, particularly for preparative separations, due to its speed and lower solvent consumption.[22] It often provides unique and complementary selectivity to reversed-phase HPLC.
Q: When should I consider SFC over HPLC for diastereomer separation?
A: SFC is often more successful than traditional non-chiral HPLC for separating diverse sets of drug-like compounds.[23] It is particularly advantageous for:
-
Polar Compounds: SFC can handle more polar compounds than normal-phase HPLC.
-
Speed and Throughput: Faster column equilibration and separation times make SFC ideal for high-throughput screening.[22]
-
Preparative Scale: The use of CO2 as the primary mobile phase component simplifies fraction collection and reduces solvent waste.[24]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Resolution | 1. Inadequate Selectivity: The chosen column and co-solvent are not optimal. 2. Pressure/Temperature Effects: Density of the supercritical fluid is not optimized for selectivity. | 1. Screen Columns and Co-solvents: Test a range of achiral and chiral columns. Evaluate different alcohol co-solvents (e.g., methanol, ethanol, isopropanol) and additives (e.g., ammonium acetate, trifluoroacetic acid).[18] 2. Adjust Backpressure and Temperature: Systematically vary the backpressure regulator (BPR) setting and column temperature to modulate the fluid density and improve selectivity. |
| Peak Splitting or Tailing | 1. Analyte Solubility Issues: The analyte may be poorly soluble in the CO2/co-solvent mixture. 2. Strong Interactions with Stationary Phase: Similar to silanol effects in HPLC. | 1. Increase Co-solvent Percentage: Increase the proportion of the organic modifier in the mobile phase. 2. Use Additives: Add a small amount of a polar solvent or an acidic/basic modifier to the co-solvent to improve peak shape. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary tool for determining diastereomeric ratios (d.r.) by integrating distinct signals from each diastereomer.[25] However, signal overlap can make accurate quantification challenging.
-
Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent.
-
Signal Selection: Identify well-resolved, non-overlapping signals corresponding to each diastereomer. Protons on or near the stereocenters are often the most diagnostic.[26]
-
Acquisition Parameters:
-
Use a high-field spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[25]
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Crucially, set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate integration.[25]
-
-
Data Processing:
-
Apply appropriate window functions and perform a careful baseline correction.[26]
-
Integrate the selected signals for each diastereomer. The ratio of the integral values corresponds to the diastereomeric ratio.
-
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Signal Overlap | 1. Low Magnetic Field Strength: Insufficient signal dispersion. 2. Complex Multiplet Structures: Homonuclear scalar coupling broadens signals and causes overlap.[27] | 1. Use a Higher Field Spectrometer: If available, re-acquire the spectrum on a higher field instrument (e.g., 600 MHz or above). 2. Use Advanced NMR Techniques: • Pure Shift NMR: This technique collapses multiplets into singlets, dramatically improving spectral resolution and allowing for accurate integration even in crowded regions.[27][28] • 2D NMR (e.g., COSY, HSQC): Use 2D experiments to confirm signal assignments and identify unique, non-overlapping cross-peaks for quantification.[26] |
| Inaccurate Integration | 1. Incomplete Relaxation: The relaxation delay (d1) is too short, leading to signal saturation and inaccurate integrals.[26] 2. Poor Baseline Correction: An uneven baseline will lead to integration errors.[26] | 1. Measure T₁ and Set d1: For highly accurate quantification, perform a T₁ inversion-recovery experiment to measure the relaxation times of the signals of interest and set d1 ≥ 5x T₁(max). 2. Careful Processing: Use a multipoint baseline correction algorithm and ensure the integration regions are set correctly. |
| Detecting Equilibrating Diastereomers | 1. Dynamic Exchange: Diastereomers are interconverting on the NMR timescale. | 1. Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Lowering the temperature may slow the exchange enough to resolve separate signals for each diastereomer.[29] 2. NOESY/EXSY Experiments: Nuclear Overhauser Effect Spectroscopy (NOESY) or Exchange Spectroscopy (EXSY) can detect chemical exchange between equilibrating species, which appears as cross-peaks with the same phase as the diagonal.[29][30] |
Crystallization and Solid-State Characterization
Crystallization can be a powerful method for separating diastereomers on a large scale. However, it can also introduce its own set of challenges.
Q: What is Crystallization-Induced Diastereomer Transformation (CIDT)?
A: CIDT is a process where an equilibrating mixture of diastereomers in solution is converted almost entirely into a single, less soluble diastereomer that crystallizes out.[31][32][33] This technique can theoretically achieve a 100% yield of the desired stereoisomer.[31] For a CIDT to be viable, the diastereomers must be able to interconvert (epimerize) in solution and form a eutectic mixture (crystallize as separate entities) rather than a solid solution.[12][34]
Caption: Decision logic for a successful Crystallization-Induced Diastereomer Transformation (CIDT).
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Co-crystallization or Solid Solution Formation | The diastereomers are structurally very similar and pack together in the same crystal lattice. | This prevents separation by simple crystallization. Alternative purification methods like chromatography are required.[34] |
| No Crystallization | The compound may be an oil or have poor crystallinity. | Screen a wide range of solvents and solvent/anti-solvent combinations. Consider forming a salt or co-crystal with a suitable counter-ion or co-former to enhance crystallinity. |
| Diastereomeric Ratio Changes Upon Isolation | The isolated solid has a different d.r. than the solution, indicating potential for CIDT or selective crystallization. | Carefully monitor the diastereomeric ratio in both the solid and liquid phases over time using HPLC or NMR to understand the crystallization dynamics.[33] |
References
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Waters.
- State of the Art in Crystallization‐Induced Diastereomer Transformations. (2018). ResearchGate.
- Crystallization-Induced Diastereomer Transformations. (2006). Chemical Reviews.
- Schematic depiction of the crystallization‐induced stereoisomer transformation. (n.d.). ResearchGate.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). National Institutes of Health.
- Absolute and Relative Configuration - the distinction. (2020). Chemistry LibreTexts.
- Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (2013). PubMed.
- Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. (2021). Journal of the American Chemical Society.
- Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD. (n.d.). Waters Corporation.
- Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. (2023). Reaction Chemistry & Engineering.
- Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. (2012). International Science Community Association.
- Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. (2018). ResearchGate.
- Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.).
- Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2004). LCGC International.
- Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (n.d.). FAGG.
- Comparative study on separation of diastereomers by HPLC. (2003). ResearchGate.
- R' R. (n.d.).
- Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). National Institutes of Health.
- Absolute configuration. (n.d.). Wikipedia.
- Chiral resolution. (n.d.). Wikipedia.
- Racemic Mixtures Separation Of Enantiomers. (n.d.). Jack Westin.
- SUPPLEMENTARY NOTES FOR STEREOCHEMISTRY. (n.d.).
- NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. (2013). PubMed Central.
- Difference between absolute and relative configurations?. (2017). Reddit.
- Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014). Chemical Communications.
- Development of New Stereoisomeric Drugs. (1992). FDA.
- HPLC Troubleshooting Guide. (n.d.).
- Separation of diastereomers. (2008). Chromatography Forum.
- Can any one explain how to determine diastereomeric ratio from NMR spectra?. (2014). ResearchGate.
- HPLC Troubleshooting Guide. (n.d.).
- Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017). Chromatography Today.
- Diastereomers - Introduction and Practice Problems. (n.d.). Chemistry Steps.
- Notes on Diastereomeric Excess: Definition and Analysis. (n.d.). Unacademy.
- Mathematical Relationships of Individual Stereocenter er Values to dr Values. (n.d.). PMC - NIH.
- The FDA perspective on the development of stereoisomers. (n.d.). PubMed.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
- Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. (n.d.). The Royal Society of Chemistry.
- Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. (2019). Master Organic Chemistry.
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Technical Support Center: Preventing Epimerization During Synthesis
Welcome to the Technical Support Center for Stereochemical Integrity. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of epimerization. In drug development and complex molecule synthesis, maintaining the precise three-dimensional arrangement of atoms is not just a matter of purity, but a fundamental requirement for biological activity and safety.[1][2][3][4]
This guide moves beyond simple protocols to explain the underlying mechanisms of epimerization, offering a structured approach to troubleshooting and prevention.
Part 1: Frequently Asked Questions - The Fundamentals of Epimerization
This section addresses the most common foundational questions about epimerization.
Q1: What is epimerization and why is it a critical problem in synthesis?
A1: Epimerization is a chemical process that alters the configuration at a single stereogenic center in a molecule that contains two or more such centers.[5][6] The resulting molecule is called an epimer. Epimers are a specific type of diastereomer, meaning they are stereoisomers that are not mirror images of each other.[5][7]
This is a significant problem in synthesis, particularly in the pharmaceutical industry, for several key reasons:
-
Altered Biological Activity: The 3D structure of a molecule is paramount to its function, such as how a drug binds to its target receptor. A change at even one stereocenter can drastically reduce or eliminate therapeutic activity, or in some cases, introduce unintended or toxic effects.[1][3][4]
-
Purification Challenges: Epimers often have very similar physical properties (e.g., polarity, boiling point), making their separation by standard chromatographic methods extremely difficult and costly.[1][2]
-
Regulatory Hurdles: Regulatory agencies require stringent control and characterization of all stereoisomers in a drug substance. The presence of an undesired epimer is considered an impurity that must be controlled within strict limits.
Q2: What are the primary chemical mechanisms that cause epimerization during synthesis?
A2: Epimerization typically occurs at a carbon atom alpha (α) to a carbonyl group (like in an ester, amide, or ketone) because the proton on this carbon is acidic. The two main mechanisms are:
-
Direct Enolization: A base can directly abstract the acidic α-proton, forming a planar enolate intermediate. This intermediate loses its original stereochemical information. When the enolate is re-protonated, the proton can add from either face of the planar structure, resulting in a mixture of the original stereoisomer and its epimer.[8][9][10]
-
Oxazolone Formation (in Peptide Synthesis): This is a very common pathway during amide bond formation. The activated carboxyl group of an N-protected amino acid can be attacked intramolecularly by the oxygen of the protecting group's carbonyl, forming a planar oxazolone intermediate.[1][8] This oxazolone is prone to racemization at the α-carbon. Subsequent attack by an amine nucleophile opens the ring to form the peptide bond, but yields a mixture of diastereomeric peptides.[1][8]
Q3: Are certain molecules or amino acids more susceptible to epimerization?
A3: Yes, susceptibility is not uniform. Key factors include:
-
α-Proton Acidity: Any structural feature that increases the acidity of the α-proton will increase the risk of epimerization. For example, amino acids with electron-withdrawing groups in their side chains, like phenylglycine or histidine, are more prone to epimerization because they can better stabilize the negative charge of the enolate intermediate.[3][8]
-
Steric Hindrance: Sterically hindered amino acids, such as valine and isoleucine, can sometimes exhibit increased epimerization rates.[11] Slower, sterically hindered couplings allow more time for the activated intermediate to epimerize before the desired reaction occurs.
-
Histidine: The imidazole side chain of histidine can act as an internal base, catalyzing the epimerization of its own activated carboxyl group, making it notoriously prone to racemization during coupling.[12]
Part 2: Troubleshooting Guide - Diagnosing and Solving Epimerization
This section is structured to help you identify the cause of unexpected epimerization in your reaction and provide actionable solutions.
Scenario 1: My reaction produced a mixture of diastereomers. How do I confirm epimerization is the cause and pinpoint the source?
A: First, you need to confirm the identity of the impurity as an epimer using analytical techniques. Then, you can systematically investigate the reaction steps.
Step 1: Analytical Confirmation
It is crucial to use analytical methods capable of separating and identifying diastereomers.
| Analytical Technique | Application & Notes |
| Chiral HPLC/SFC | The gold standard for separating and quantifying enantiomers and diastereomers. Use a chiral stationary phase. |
| High-Resolution MS (HRMS) | Confirms that the impurity has the exact same mass as the desired product, which is characteristic of an isomer.[13] |
| NMR Spectroscopy | Can distinguish between diastereomers. Look for distinct shifts in proton (¹H) or carbon (¹³C) signals. Nuclear Overhauser Effect (NOE) experiments can help determine the relative configuration.[14] |
Step 2: Pinpointing the Source
Once confirmed, isolate the problematic step.
-
Analyze Intermediates: Take aliquots of your reaction mixture after each key step (e.g., after deprotection, after coupling) and analyze them by chiral HPLC. This will show you at which stage the epimer begins to form.
-
Stress Test Starting Materials: Subject your starting materials to the reaction conditions (base, solvent, temperature) without the other reagents. This can reveal if a starting material is isomerizing before the reaction even begins.
Scenario 2: I've identified my amide coupling step as the source of epimerization. What factors should I investigate?
A: The amide coupling step is the most common source of epimerization in peptide and related syntheses.[15] You must carefully evaluate your choice of coupling reagent, base, solvent, and reaction temperature.
Mechanism Visualization: Key Factors in Amide Coupling Epimerization
Caption: A troubleshooting decision tree for mitigating epimerization in coupling reactions.
Part 3: Protocols and Methodologies
Protocol 1: Low-Epimerization Amide Coupling using HATU/Collidine
This protocol is designed for coupling sensitive amino acids where epimerization is a significant concern. It uses a modern coupling reagent and a sterically hindered base to minimize side reactions.
Materials:
-
N-protected amino acid (1.0 eq)
-
Amine component (1.2 eq)
-
HATU (1.1 eq)
-
2,4,6-Collidine (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid in anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,4,6-collidine to the solution and stir for 2 minutes.
-
Add HATU to the reaction mixture and stir for another 5 minutes at 0 °C. Activation should be rapid. [8]5. Add the amine component to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product for epimeric purity using Chiral HPLC before purification.
Causality:
-
HATU: In the presence of a base, HATU forms a highly reactive uronium salt which then reacts with the carboxylic acid to form a HOAt active ester. This ester is highly reactive towards the amine but less prone to oxazolone formation compared to intermediates from older reagents like carbodiimides alone. [15]* 2,4,6-Collidine: This is a sterically hindered, non-nucleophilic base. [1]Its bulkiness disfavors the abstraction of the α-proton, thereby suppressing the direct enolization pathway. [1][15]* Low Temperature: Running the reaction at a reduced temperature slows the rate of all reactions, but often disproportionately slows the rate of epimerization compared to the desired amide bond formation. [11][15][16]
Protocol 2: Utilizing Protecting Groups to Prevent Epimerization
Protecting groups are fundamental to multi-step synthesis, preventing unwanted side reactions. [17][18]Certain N-terminal protecting groups are known to suppress racemization during the activation step.
Concept: The nature of the N-terminal protecting group on an amino acid significantly influences the rate of oxazolone formation. Urethane-type protecting groups, like Benzyloxycarbonyl (Z) and tert-Butoxycarbonyl (Boc), are much more effective at preventing racemization than acyl-type groups.
-
Benzyloxycarbonyl (Z-group): The Z-group is highly resistant to racemization during activation. It can be removed by catalytic hydrogenation (H₂/Pd), which is orthogonal to many other protecting groups. [19]* tert-Butoxycarbonyl (Boc-group): The Boc group is also very effective at suppressing racemization and is a cornerstone of solid-phase peptide synthesis (SPPS). It is removed under acidic conditions (e.g., TFA). [17][19] Workflow Example: Boc Protection
-
Protection Step: React the free amine of your starting material (e.g., an amino acid) with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base (like NaHCO₃ or imidazole) in a suitable solvent (e.g., THF/water). [20]2. Synthesis Step: Perform your intended reaction (e.g., amide coupling) on the Boc-protected molecule. The Boc group will prevent epimerization at the adjacent stereocenter during this step.
-
Deprotection Step: After the reaction is complete, remove the Boc group by treating the molecule with an acid, typically Trifluoroacetic Acid (TFA) in DCM.
-
Verification: Confirm the stereochemical integrity of the final product via chiral HPLC.
References
- Al-Warhi, T., Al-Zahrani, F., Al-Ghamdi, S., El-Faham, A., & de la Torre, B. G. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
- Al-Warhi, T., Al-Zahrani, F., Al-Ghamdi, S., El-Faham, A., & de la Torre, B. G. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]
- Zhang, Z., Van Aerschot, A., Chaltin, P., Busson, R., & Herdewijn, P. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
- Al-Warhi, T., Al-Zahrani, F., Al-Ghamdi, S., El-Faham, A., & de la Torre, B. G. (2023). Epimerisation in Peptide Synthesis.
- Unknown Author. (n.d.).
- Study.com. (n.d.). Epimers | Definition, Mechanism & Examples. Study.com. [Link]
- Al-Warhi, T., Al-Zahrani, F., Al-Ghamdi, S., El-Faham, A., & de la Torre, B. G. (2023). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]
- Pearson. (n.d.). Epimerization Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
- Chemistry For Everyone. (2025). What Is Epimerization In Organic Chemistry? YouTube. [Link]
- ResearchGate. (n.d.). Effect of reaction temperature on the epimerization of glucose to mannose.
- ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization.
- Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
- Fiveable. (n.d.). Epimerization Definition - Organic Chemistry Key Term. Fiveable. [Link]
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
- ResearchGate. (n.d.). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide.
- Google Patents. (n.d.). Epimerization methodologies for recovering stereo isomers in high yield and purity.
- Wikipedia. (n.d.). Epimer. Wikipedia. [Link]
- PubMed. (2022). Separation of disaccharide epimers, anomers and connectivity isomers by high resolution differential ion mobility mass spectrometry. PubMed. [Link]
- YouTube. (2021).
- ChemRxiv. (n.d.). Separation of disaccharide epimers, anomers and connectivity isomers by high resolution differential ion mobility mass spectrome. ChemRxiv. [Link]
- ResearchGate. (2018). Factors affecting epimerization/isomerization?
- NIH. (n.d.).
- MDPI. (n.d.). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. [Link]
- NIH. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - NIH. [Link]
- Wikipedia. (n.d.).
- NIH. (2022). Epimeric Mixture Analysis and Absolute Configuration Determination Using an Integrated Spectroscopic and Computational Approach—A Case Study of Two Epimers of 6-Hydroxyhippeastidine. PMC - NIH. [Link]
- Oreate AI Blog. (2025). Understanding Epimerization: A Key Chemical Transformation.
- GeeksforGeeks. (2025). Epimers. GeeksforGeeks. [Link]
- PubMed. (2014).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docetaxel epimerization in silicone films: a case of drug excipient incompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epimer - Wikipedia [en.wikipedia.org]
- 6. Understanding Epimerization: A Key Chemical Transformation - Oreate AI Blog [oreateai.com]
- 7. Epimers | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Epimerization Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. youtube.com [youtube.com]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. peptide.com [peptide.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Epimeric Mixture Analysis and Absolute Configuration Determination Using an Integrated Spectroscopic and Computational Approach—A Case Study of Two Epimers of 6-Hydroxyhippeastidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. biosynth.com [biosynth.com]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Managing the Hygroscopic Nature of Hydrochloride (HCl) Salts
From the Desk of a Senior Application Scientist
Welcome to the technical support center. As scientists and developers, we frequently work with hydrochloride salts due to their enhanced solubility and stability. However, their tendency to absorb atmospheric moisture—their hygroscopicity—can introduce significant variability and error into our experiments, from discovery to manufacturing.
This guide is designed to provide you with both the foundational knowledge and the practical, field-tested protocols to anticipate, diagnose, and manage the challenges posed by hygroscopic HCl salts. We will move beyond simple definitions to explore the causality behind these phenomena and equip you with robust, self-validating systems for your daily work.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common questions our team receives. Understanding these core concepts is the first step toward effective management.
Question: What scientifically causes hydrochloride salts to be so hygroscopic?
Answer: The hygroscopicity of an HCl salt is fundamentally linked to the high polarity of the molecule and its crystal lattice energy. The presence of the chloride ion (Cl⁻) and a protonated amine (R₃N⁺H) creates strong dipoles. These charged sites have a high affinity for polar water molecules from the atmosphere, attracting and binding them onto the crystal surface. If the energy released during the hydration of the salt is greater than the energy required to break apart the crystal lattice, the compound will readily absorb water to achieve a more stable, lower-energy state.
Question: What is the difference between "hygroscopic," "deliquescent," and "efflorescent"?
Answer: These terms describe a compound's interaction with atmospheric moisture, but they are not interchangeable.
-
Hygroscopic: The general term for a substance that readily attracts and holds water molecules from its surroundings. The material may become damp or sticky, but does not necessarily dissolve.
-
Deliquescent: This is an extreme form of hygroscopicity. A deliquescent substance absorbs so much moisture from the air that it dissolves completely, forming a liquid solution. This occurs when the vapor pressure of the saturated solution formed on the substance's surface is less than the partial pressure of water in the surrounding air.
-
Efflorescent: This is the opposite phenomenon. An efflorescent substance spontaneously loses water of hydration to the atmosphere when the partial pressure of water vapor in the air is lower than the vapor pressure of the hydrate itself.
Question: My HCl salt has absorbed some moisture. What are the immediate consequences for my experiments?
Answer: Water absorption can have several immediate and detrimental effects on your work:
-
Inaccurate Weighing: The measured weight will be artificially high due to the mass of the absorbed water, leading to significant errors in solution concentration, molar calculations, and reaction stoichiometry.
-
Physical State Alterations: The powder may change from a free-flowing solid to a clumpy, sticky, or "oily" material, making it difficult to handle, transfer, and dispense accurately.
-
Chemical Degradation: The presence of water can initiate or accelerate hydrolysis, a chemical reaction where the compound is cleaved by water. This degrades your active molecule, leading to loss of potency and the formation of impurities.
-
Altered Dissolution Rates: Changes in the physical form and hydration state of the salt can significantly impact how quickly it dissolves, affecting bioavailability studies and formulation performance.
Part 2: Troubleshooting Guides & Standard Operating Protocols (SOPs)
This section provides actionable solutions to common problems encountered in the lab and during development.
Troubleshooting Issue 1: Inaccurate and Inconsistent Weighing
Symptom: You are unable to get a stable reading on the analytical balance, or you suspect your concentrations are incorrect despite careful weighing.
Cause: The compound is actively absorbing moisture from the air during the weighing process. The longer the sample is on the balance pan, the more its weight increases.
Protocol for Accurate Weighing of a Hygroscopic HCl Salt:
-
Environment Preparation: The ideal solution is to perform the weighing inside a glove box with a controlled low-humidity atmosphere (<10% RH) or a nitrogen-purged environment. If a glove box is unavailable, use a balance with a draft shield and work quickly.
-
Material Equilibration: Before opening the primary container, allow it to equilibrate to the ambient temperature of the weighing room for at least 30-60 minutes. This prevents condensation from forming on the cold powder when the container is opened.
-
Weighing by Difference:
-
Use a vial or container with a secure cap (e.g., a screw-cap vial).
-
Place the capped vial containing the HCl salt on the balance and tare it.
-
Quickly remove the desired amount of powder and transfer it to your receiving vessel (e.g., a flask).
-
Immediately recap the source vial and place it back on the balance.
-
The negative reading displayed is the exact mass of the powder you transferred. This method minimizes the sample's exposure time to the atmosphere.
-
-
Use of Specialized Weighing Boats: For less sensitive applications, using a boat with a narrow opening can reduce the surface area exposed to air.
| Relative Humidity (RH) | Exposure Time (seconds) | Apparent Weight Gain (%) | Implication for a 10mg Target |
| 20% | 60 | 0.1% | 10.01 mg |
| 50% | 60 | 1.5% | 10.15 mg |
| 75% | 60 | 5.0% | 10.50 mg |
Note: Data is illustrative to demonstrate the trend. Actual weight gain is compound-specific.
Troubleshooting Issue 2: Powder Clumping and Poor Flowability
Symptom: The HCl salt, which was once a fine, free-flowing powder, has become a solid cake or a collection of hard clumps.
Cause: The absorption of atmospheric water has led to the formation of liquid bridges between powder particles. When this moisture later evaporates or is reabsorbed, solid bridges form, resulting in agglomeration and caking.
Workflow for Remediation and Prevention of Powder Caking:
Below is a systematic workflow to address this common issue.
Caption: Workflow for managing clumped hygroscopic salts.
SOP: Drying a Hygroscopic HCl Salt Using a Vacuum Oven
-
Preparation: Place the clumped powder in a shallow, wide glass dish (e.g., a crystallization dish) to maximize the surface area. Break up any very large chunks gently with a spatula.
-
Vacuum Oven Setup: Place the dish inside a vacuum oven. Ensure the vacuum trap is cold (if using one) and the pump is connected correctly.
-
Drying Conditions:
-
Temperature: Start with a gentle temperature, typically 40-50°C. Avoid high temperatures that could cause thermal degradation of your compound. Check the material's technical data sheet for its melting point and decomposition temperature.
-
Vacuum: Gradually apply vacuum, pulling it down to <10 mbar. A slow application prevents the powder from being aspirated into the vacuum line.
-
-
Drying Time: Dry for 4-24 hours. The time required depends on the amount of water absorbed and the nature of the compound.
-
Reaching Constant Weight: The process is complete when the material reaches a constant weight. To verify this, release the vacuum with an inert gas (like nitrogen), quickly remove the dish, weigh it, and record the mass. Return it to the oven, re-apply vacuum for another 2-4 hours, and re-weigh. The weight should be stable (e.g., <0.1% change) between measurements.
-
Cooling & Storage: Once dry, allow the dish to cool to room temperature inside a desiccator before transferring the powder to a tightly sealed container with a fresh desiccant pouch.
Troubleshooting Issue 3: Choosing Appropriate Long-Term Storage
Symptom: You have a new HCl salt and are unsure of the optimal storage conditions to ensure its long-term stability.
Cause: Improper storage is the primary cause of hygroscopicity-related issues. Selecting the right conditions from the start prevents future problems.
Decision-Making Framework for Storage Condition Selection:
Caption: Decision tree for selecting HCl salt storage conditions.
| Desiccant | Active Agent | Capacity (g H₂O / 100g) | Regeneration | Notes |
| Silica Gel (Indicating) | SiO₂ with CoCl₂/indicator | ~35 | Yes (120°C) | Common, reusable. Blue/orange when dry, pink/green when saturated. |
| Drierite™ (Anhydrous Calcium Sulfate) | CaSO₄ | ~10 | Yes (210°C) | Fast-acting but lower capacity. Good for instrument protection. |
| Molecular Sieves (3Å or 4Å) | Zeolite | ~20 | Yes (200-300°C, vacuum) | Excellent for achieving very low RH. Pore size excludes most solvents. |
| Phosphorus Pentoxide | P₂O₅ | >50 | No | Extremely effective but corrosive and hazardous. Forms phosphoric acid. Use with caution. |
References
- Waterman, K. C. (2007). The role of adsorbed water in the degradation of pharmaceutical solids. Pharmaceutical Development and Technology. [Link]
- Byrn, S. R., Zografi, G., & Chen, X. (2009).
- Hancock, B. C., & Zografi, G. (1997). Characteristics and significance of the amorphous state in pharmaceutical systems. Journal of Pharmaceutical Sciences. [Link]
- W.A. Hammond Drierite Co. (n.d.). About DRIERITE. [Link]
Technical Support Center: Solvent Selection for the Purification of Polar Amino Compounds
Welcome to the Technical Support Center for the purification of polar amino compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-tricky molecules. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
FAQ 1: Why are polar amino compounds so difficult to purify by silica gel chromatography?
Polar amino compounds present a unique challenge due to their dual nature: a polar backbone and a basic amino group. Standard silica gel is acidic, leading to strong acid-base interactions with the basic amine.[1][2] This interaction can cause several problems:
-
Irreversible Adsorption: The compound may bind so strongly to the silica that it fails to elute from the column, resulting in significant yield loss.[1]
-
Peak Tailing: The compound elutes slowly and unevenly, leading to broad, asymmetrical peaks that are difficult to resolve from impurities.[3]
-
Compound Degradation: The acidic nature of the silica can sometimes lead to the decomposition of sensitive molecules.[3]
FAQ 2: My polar amine is streaking badly on the TLC plate and not moving off the baseline in my column. What can I do?
This is a classic sign of strong interaction with the silica gel. The primary goal is to mitigate the acidity of the stationary phase. Here are a few strategies, starting with the most common:
-
Adding a Basic Modifier to the Mobile Phase: Introducing a small amount of a competing base to your eluent can neutralize the acidic silanol groups on the silica surface.[1]
-
Triethylamine (TEA): Typically, adding 0.1-1% (v/v) of TEA to your mobile phase is a good starting point.[3]
-
Ammonia/Ammonium Hydroxide: For highly polar amines, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be very effective.[3][4] A common eluent system for polar amines is Dichloromethane (DCM):Methanol (MeOH):NH4OH in ratios like 90:9:1.[3]
-
-
Choosing the Right Primary Solvents: For polar compounds, a common starting point is a mixture of DCM and MeOH. You can start with a low percentage of MeOH (e.g., 1-5%) and gradually increase it to increase the polarity of the mobile phase.[1][3]
-
Deactivating the Silica Gel: Before packing your column, you can wash the silica gel with a dilute solution of triethylamine in a non-polar solvent. This pre-treatment helps to neutralize the acidic sites.[3]
FAQ 3: I've tried adding triethylamine, but I'm still getting poor separation. What are my other options?
If a basic modifier isn't sufficient, you may need to change your stationary phase or chromatographic mode.
-
Alternative Stationary Phases:
-
Neutral Alumina: This can be a good alternative to silica gel for basic compounds as it is less acidic.[3]
-
Amine-Functionalized Silica: These columns have amino groups bonded to the silica surface, which shields the acidic silanols and minimizes strong interactions with the analyte.[2][5] This often allows for the use of simpler solvent systems like hexane/ethyl acetate.[2]
-
-
Reversed-Phase Chromatography: For many polar compounds, reversed-phase chromatography is a powerful alternative.
-
In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often water and acetonitrile or methanol).[6]
-
For basic amines, it's often beneficial to use a mobile phase with a high pH to keep the amine in its free-base form, which increases its hydrophobicity and retention on the column.[1]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are not well-retained in reversed-phase chromatography.[7][8]
Troubleshooting Guides
Problem 1: My compound is "oiling out" during crystallization instead of forming crystals.
"Oiling out" occurs when your compound separates from the solution as a liquid instead of a solid. This is often due to high solubility or a low melting point.
Causality: The solution is supersaturated to a point where the compound comes out of solution faster than it can form an ordered crystal lattice.
Solutions:
-
Dilute the Solution: Add more of the crystallization solvent to dissolve the oil, then allow for slower evaporation or cooling to encourage crystal formation.[3]
-
Change the Solvent System: Experiment with different solvents or solvent mixtures. A good crystallization solvent will dissolve your compound when hot but have low solubility when cold.[3]
-
Trituration: Add a small amount of a solvent in which your compound is insoluble but the impurities are soluble. Stirring or sonicating this mixture can sometimes induce the oil to solidify.[3]
Problem 2: I can't induce crystallization of my purified polar amino compound.
Sometimes, even a pure compound is reluctant to crystallize. Here are some techniques to try:
Causality: Crystal formation requires nucleation sites, which are points where the molecules can begin to arrange themselves into a crystal lattice.
Solutions:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can act as nucleation sites.[3]
-
Seeding: If you have a tiny amount of the crystalline product, add a single crystal to the supersaturated solution. This will act as a template for further crystal growth.[3]
-
Antisolvent Addition: Slowly add a solvent in which your compound is insoluble (an "antisolvent") to a concentrated solution of your compound in a "good" solvent. This will decrease the overall solubility and can trigger crystallization.[3] For polar amino compounds, a non-polar antisolvent like hexane is often a good choice.[3]
Data & Protocols
Table 1: Common Solvent Systems for Chromatography of Polar Amino Compounds
| Chromatographic Mode | Stationary Phase | Typical Mobile Phase & Modifiers | Rationale |
| Normal-Phase | Silica Gel | DCM/MeOH with 0.1-1% Triethylamine (TEA) or 1-2% NH4OH in MeOH | Basic modifier neutralizes acidic silica, reducing tailing.[1][3] |
| Normal-Phase | Neutral Alumina | Hexane/Ethyl Acetate or DCM/MeOH | Less acidic than silica, better for basic compounds.[3] |
| Normal-Phase | Amine-functionalized Silica | Hexane/Ethyl Acetate | Amine groups on the stationary phase shield acidic silanols.[2][5] |
| Reversed-Phase | C18 | Water/Acetonitrile or Water/Methanol with 0.1% TFA or Formic Acid | Acidic modifier can improve peak shape for some amines. |
| Reversed-Phase | C18 | Water/Acetonitrile with 0.1% TEA or Ammonium Hydroxide (High pH) | High pH keeps amines in their neutral, more hydrophobic state, increasing retention.[1] |
| HILIC | Silica, Diol, or Amine | Acetonitrile/Water with buffer (e.g., Ammonium Formate) | Ideal for very polar compounds not retained in reversed-phase.[6][7][8] |
Experimental Protocol: Deactivating Silica Gel for Column Chromatography
This protocol is designed to minimize the acidity of silica gel before use.
-
Prepare the Column: Dry pack your glass column with the required amount of silica gel.
-
Prepare the Deactivating Solution: Create a solution of 1-5% triethylamine in a non-polar solvent like hexane or ethyl acetate.
-
Wash the Silica: Gently pass several column volumes of the deactivating solution through the silica gel. Ensure the silica is fully saturated.
-
Remove Excess Base: Wash the column with the pure non-polar solvent to remove any excess, unadsorbed triethylamine. Be careful not to let the silica run dry.
-
Equilibrate: Equilibrate the column with your chosen mobile phase before loading your sample.
Experimental Protocol: Crystallization by Antisolvent Addition
-
Dissolve the Compound: Dissolve your purified polar amino compound in a minimal amount of a "good" solvent in which it is highly soluble.
-
Prepare the Antisolvent: Select an "antisolvent" in which your compound is poorly soluble (e.g., hexane, diethyl ether).
-
Slow Addition: Slowly add the antisolvent dropwise to the solution of your compound while gently stirring.
-
Observe for Turbidity: Continue adding the antisolvent until the solution becomes slightly cloudy (turbid). This indicates that the compound is beginning to precipitate.
-
Induce Crystallization: If crystals do not form immediately, you can try gently warming the solution until it becomes clear again and then allowing it to cool slowly. Seeding or scratching can also be employed at this stage.
-
Isolate Crystals: Once a significant amount of crystals has formed, collect them by filtration, wash with a small amount of the antisolvent, and dry under vacuum.
Visualizing the Workflow
Caption: Decision workflow for purifying polar amino compounds.
References
- Org Prep Daily. (2006, October 5). Purifying amines on silica.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
- Science Forums. (2011, August 29). Amine purification.
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Reddit. (2022, July 11). Chromatography of carboxylic acid derivatives of aminoacids?.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds.
- NACE International. (2015, September 1). Material Selection for Amine Service.
- ResearchGate. (2019, December 2). The Selection of Amine Solvent in Gas Treating Process Considering Physical and Process Criteria Using Multiple Criteria Decision-making Techniques: A Case Study of Ilam Gas Treating Company.
- ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?.
- ResearchGate. (2019, December 2). The Selection of Amine Solvent in Gas Treating Process Considering Physical and Process Criteria Using Multiple Criteria Decision-making Techniques: A Case Study of Ilam Gas Treating Company.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- 3M. (n.d.). Filter Media Selection in Amine Gas Sweetening Systems.
- ACS Publications. (n.d.). Guiding the Selection of Novel Amines for CO2 Capture Using a Molecular-Based and Multicriteria Modeling Approach. Energy & Fuels.
- Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography?. YouTube.
- FTLOScience. (2023, January 10). Chromatography for Protein Analysis: Separation By Amino Acids.
- Obrnuta faza. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
Sources
Technical Support Center: Cyclobutane Amino Acid Synthesis
Welcome to the technical support center for the synthesis of cyclobutane amino acids (CBAAs). As valuable building blocks in medicinal chemistry and drug development, CBAAs introduce conformational rigidity and novel structural motifs into peptides and small molecules.[1] However, their synthesis is often plagued by challenges stemming from the inherent ring strain of the cyclobutane core.[2]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered during CBAA synthesis. We will move beyond simple protocols to explore the mechanistic underpinnings of these reactions, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges researchers face.
Q1: My yields are consistently low in my photocatalyzed [2+2] cycloaddition. What are the likely causes and how can I fix it?
A1: Low yields in what should be a straightforward [2+2] cycloaddition are a frequent yet solvable issue. The problem typically originates from one of three areas: the photochemical setup, substrate reactivity, or competing side reactions.
-
Photochemical Setup: The efficiency of a photocatalyzed reaction is critically dependent on the overlap between the lamp's emission spectrum and the photocatalyst's absorption spectrum. For instance, many popular iridium and ruthenium-based photosensitizers are designed for visible light (e.g., blue LEDs).[1][3] Using a generic UV lamp may be inefficient or even detrimental, potentially causing substrate degradation.
-
Causality: The reaction is initiated by the photosensitizer absorbing a photon to reach an excited state, which then transfers its energy to one of the alkene partners to initiate the cycloaddition.[4] If the light source doesn't provide the right energy, this initial step fails.
-
Troubleshooting: Verify your catalyst's absorbance maximum and match it with a suitable light source (e.g., specific wavelength LEDs). Ensure the reaction vessel is positioned for maximum light exposure and that the solvent is not absorbing the incident light.
-
-
Substrate Reactivity & Concentration: The electronic properties of the reacting alkenes are paramount. The reaction is most efficient between an electron-rich and an electron-poor alkene.[5] Furthermore, since this is an intermolecular reaction, concentration matters. If the solution is too dilute, the excited-state substrate is more likely to relax back to the ground state before it can encounter a reaction partner.
-
Competing Reactions: A common side reaction is the dimerization of one of the alkene partners, especially if one is significantly more reactive than the other. Another possibility is a retro-[2+2] cycloaddition, where the newly formed cyclobutane ring reverts to the starting materials.[4]
Below is a workflow to systematically diagnose the source of low yields.
Q2: I'm getting a mixture of diastereomers. How can I improve the stereoselectivity?
A2: Poor diastereoselectivity is a classic challenge in cyclobutane synthesis, governed by subtle steric and electronic interactions in the transition state.
-
Solvent Polarity: The polarity of the solvent can dramatically influence the reaction's stereochemical outcome.[5] The mechanism of many [2+2] cycloadditions proceeds through a diradical or zwitterionic intermediate. Polar solvents can stabilize a more polar, zwitterionic intermediate, potentially altering the preferred pathway of ring closure and thus the diastereoselectivity. It is often worthwhile to screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile).
-
Temperature: Lowering the reaction temperature often enhances selectivity. This favors the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable diastereomer.[6]
-
Chiral Auxiliaries and Catalysts: For enantioselective synthesis, the use of chiral auxiliaries or chiral catalysts is essential. An auxiliary attached to one of the starting materials can effectively block one face of the molecule, directing the cycloaddition to the opposite face.[7] Similarly, chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
Q3: What causes epimerization at the α-carbon, and how can I prevent it during synthesis or subsequent peptide coupling?
A3: The loss of stereochemical integrity at the α-carbon is a serious side reaction, particularly during the activation of the carboxylic acid for peptide coupling.[8]
-
Mechanism 1: Oxazolone Formation: This is the most common pathway for epimerization.[8] When the carboxyl group of an N-protected amino acid is activated (e.g., with a carbodiimide like DIC), the carbonyl oxygen of the protecting group can attack the activated carboxyl, forming a five-membered oxazolone ring. The α-proton of this intermediate is highly acidic and can be easily removed by a base (even a mild one like DIPEA), leading to a planar, achiral enolate. Re-protonation can then occur from either face, resulting in racemization.
-
Mechanism 2: Direct Enolization: In some cases, a strong base can directly abstract the α-proton from the activated amino acid, leading to racemization without proceeding through an oxazolone intermediate.[8]
Prevention Strategies:
-
Minimize Base Exposure: Use the minimum required amount of a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine). Add the base slowly and at a low temperature.
-
Use Additives: Coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can suppress epimerization by minimizing the lifetime of the highly reactive activated species, favoring the desired aminolysis over oxazolone formation.[9]
-
Avoid Pre-activation: Mixing the amino acid, coupling agent, and amine component together before adding the base can reduce the time the activated amino acid exists in solution, thereby lowering the risk of epimerization.[9]
Q4: My cyclobutane ring is opening during deprotection of my Boc or ester group. Why is this happening?
A4: Unintended ring-opening is a direct consequence of the ~26 kcal/mol of ring strain inherent to the cyclobutane core.[2] This stored energy makes the ring susceptible to cleavage under conditions that can generate or stabilize a carbocation or carbanion adjacent to the ring.
-
Acid-Catalyzed Ring Opening: Standard conditions for removing acid-labile protecting groups like tert-butyl (tBu) esters or the tert-butyloxycarbonyl (Boc) group often involve strong acids like trifluoroacetic acid (TFA).[1][10] These conditions can protonate the cyclobutane ring or an adjacent atom, leading to a carbocationic intermediate that triggers ring cleavage to form a more stable, linear species. This is a well-documented reactivity pathway for strained rings.[11][12]
-
Lewis Acid-Catalyzed Opening: Lewis acids, often used in catalysis, can also coordinate to functional groups on the cyclobutane ring and promote cleavage.[11][13]
Prevention Strategies:
-
Use Milder Deprotection Conditions: Instead of neat TFA, consider using a milder acid system, such as 4 M HCl in dioxane, or TFA with scavengers like triisopropylsilane (TIS) which can help quench carbocations.[1]
-
Orthogonal Protecting Groups: The best strategy is to plan your synthesis using orthogonal protecting groups.[14] For example, if your synthesis is sensitive to acid, use a base-labile Fmoc group for the amine and a benzyl (Bn) ester for the acid, which can be removed under neutral hydrogenolysis conditions.
Troubleshooting Guide: Specific Issues
Problem: Poor Regioselectivity in [2+2] Cycloaddition
-
Symptom: You obtain a difficult-to-separate mixture of head-to-head and head-to-tail cycloadducts from unsymmetrical alkenes.
-
Root Cause Analysis: The regiochemical outcome is dictated by the stability of the 1,4-diradical or zwitterionic intermediate formed after the initial bond formation. Generally, the reaction of an electron-donating alkene with an electron-withdrawing alkene favors the head-to-tail adduct, where the radical/ionic centers are most stabilized.[5] Steric hindrance can also play a major role, favoring the formation of the less sterically congested product.
-
Solutions & Protocols:
-
Enhance Electronic Bias: If possible, modify the substituents on your alkenes to create a more pronounced electronic difference (e.g., using a stronger electron-withdrawing group).
-
Use a Lewis Acid Catalyst: In thermal [2+2] reactions, a Lewis acid can pre-coordinate with one of the reactants, polarizing it and strongly directing the regiochemical outcome.
-
Photocatalyst Choice: Certain photocatalysts can exert significant control over regioselectivity. For instance, Ru(bpy)₃Cl₂ has been shown to promote the selective heterodimerization of different enones.[3]
-
Problem: Product Degradation During Workup or Purification
-
Symptom: The desired product is observed by in-situ monitoring (TLC, LC-MS), but is lost or converted to byproducts during aqueous workup or silica gel chromatography.
-
Root Cause Analysis: The product may be unstable to the pH of the aqueous wash or the acidic nature of standard silica gel. Cyclobutane rings, especially those with activating groups (e.g., donor-acceptor cyclobutanes), can be labile.[15][16] Hydrolysis of ester groups or cleavage of the ring itself can occur on the acidic surface of silica gel.
-
Solutions & Protocols:
-
Neutralize Silica Gel: Pre-treat your silica gel by slurrying it in a solvent containing 1-2% of a non-nucleophilic base like triethylamine or pyridine, then re-evaporate the solvent before packing the column. This neutralizes the acidic sites.
-
Use Alternative Stationary Phases: Consider using alumina (basic or neutral) or a reverse-phase (C18) column for purification.
-
Anhydrous/Non-Aqueous Workup: If the product is sensitive to water, perform a direct workup by filtering the reaction mixture through a pad of Celite® or Florisil® and concentrating the filtrate, followed by purification without an aqueous wash.
-
Key Experimental Protocols
Protocol 1: General Procedure for Visible-Light Mediated [2+2] Cycloaddition
This protocol is adapted from methodologies for the synthesis of cyclobutane α-amino acids.[1]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the dehydroamino acid derivative (1.0 equiv), the styrene-type olefin (1.5-2.0 equiv), and the photocatalyst [e.g., [Ir(dFCF₃ppy)₂(dtbpy)]PF₆] (1-2 mol%).
-
Solvent and Degassing: Add the appropriate anhydrous solvent (e.g., DMSO, CH₃CN) to achieve the desired concentration (typically 0.1 M). Degas the solution for 15-20 minutes by bubbling argon or nitrogen through it to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Seal the vial and place it approximately 5-10 cm from a visible light source (e.g., a 24 W blue LED lamp). Ensure the reaction is stirred vigorously to allow all parts of the solution to be irradiated. Maintain a constant temperature, if necessary, using a cooling fan or water bath.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired cyclobutane amino acid derivative.
Protocol 2: Mild Boc-Group Deprotection to Minimize Ring Opening
This protocol is designed to remove the Boc protecting group under conditions that are less likely to cause acid-catalyzed cleavage of the cyclobutane ring.[1][10]
-
Dissolution: Dissolve the Boc-protected cyclobutane amino acid (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add a pre-chilled solution of 4 M HCl in 1,4-dioxane (5-10 equiv).
-
Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 2-4 hours. The progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.
-
Workup: Once the reaction is complete, remove the solvent and excess HCl under reduced pressure. Co-evaporation with a solvent like diethyl ether or toluene may be necessary to remove the last traces of acid. The resulting product is the hydrochloride salt of the amino acid, which can often be used directly in the next step or neutralized if the free amine is required.
Summary of Common Protecting Groups and Deprotection Conditions
| Protecting Group | Abbreviation | Protected Group | Common Protection Reagents | Deprotection Conditions | Potential Side Reactions for CBAAs |
| tert-Butoxycarbonyl | Boc | Amine | Boc₂O, NaOH | Acidic: TFA, HCl in Dioxane | Ring Opening [11] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine | Fmoc-OSu, NaHCO₃ | Basic: 20% Piperidine in DMF | Generally safe for the cyclobutane ring |
| Benzyl | Bn | Carboxylic Acid (as ester), Amine | Benzyl bromide, Base | Hydrogenolysis: H₂, Pd/C | Generally very mild and safe |
| tert-Butyl | tBu | Carboxylic Acid (as ester) | Isobutylene, H₂SO₄ (cat.) | Acidic: TFA, HCl in Dioxane | Ring Opening [11][15] |
Mechanistic Considerations: Competing Pathways
The synthesis and manipulation of CBAAs is a constant balance between the desired reaction and undesired, strain-releasing side reactions. Understanding these competing pathways is key to successful troubleshooting.
References
- Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids. ResearchGate.
- Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. (2023). National Institutes of Health.
- Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale. ACS Publications.
- Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. ACS Publications.
- Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI.
- Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. (2015). National Institutes of Health.
- Cyclobutanes in Organic Synthesis. Baran Laboratory, Scripps Research.
- Cyclobutene Ring Opening Reactions. ResearchGate.
- Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022). National Institutes of Health.
- Recent advances in the total synthesis of cyclobutane-containing natural products. Royal Society of Chemistry.
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2016). National Institutes of Health.
- Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Royal Society of Chemistry.
- Amino acids containing a cyclobutane ring. Google Patents.
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2022). National Institutes of Health.
- Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale. ResearchGate.
- Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Laboratory, Scripps Research.
- Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.
- Synthesis of β‐amino acid cyclobutane derivatives via the iron‐catalyzed [2 + 2] cycloaddition of enimides with alkylidene malonates. ResearchGate.
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications.
- Cyclobutane synthesis. Organic Chemistry Portal.
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
- Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones. ResearchGate.
- Protecting group. Wikipedia.
- Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. (2020). National Institutes of Health.
- Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate.
- Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Publications.
- Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[18][18]-rearrangement cascade. (2024). PubMed Central.
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.
- Epimerisation in Peptide Synthesis. MDPI.
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI.
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- 3. Cyclobutane synthesis [organic-chemistry.org]
- 4. Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Resolution of Diastereomers in NMR
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of resolving and quantifying diastereomers. In the realm of stereoselective synthesis and pharmaceutical development, the precise determination of stereoisomeric purity is not merely a procedural step but a critical determinant of a molecule's efficacy and safety.
While NMR is an unparalleled tool for structural elucidation, distinguishing between diastereomers—stereoisomers that are not mirror images—can be challenging due to overlapping signals.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to enhance the resolution of diastereomers, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why are my diastereomers' signals overlapping in the ¹H NMR spectrum?
A: Signal overlap for diastereomers occurs when the chemical environments of the corresponding nuclei in each stereoisomer are very similar. Diastereomers, by definition, have different physical properties and thus should have distinct NMR spectra.[1] However, if the chiral centers are distant from the observed nuclei or if the conformational differences between the diastereomers are minimal, the resulting differences in chemical shifts (Δδ) can be very small, leading to overlapping multiplets.[2]
Q2: What are the primary methods to improve the resolution of diastereomeric signals?
A: The main strategies involve creating a more differentiated chemical environment for the diastereomers. This can be achieved through:
-
Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form new diastereomeric compounds with potentially larger chemical shift differences.[3][4][5]
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte, inducing chemical shift non-equivalence.[4][6][7]
-
Chiral Lanthanide Shift Reagents (CLSRs): These paramagnetic complexes cause large shifts in the NMR spectrum, the magnitude of which can differ for each diastereomer.[5][8][9]
-
Optimization of NMR Parameters: Adjusting experimental conditions like solvent, temperature, and magnetic field strength can sometimes improve resolution.[10]
-
Advanced NMR Techniques: Methods like 'pure shift' NMR can simplify complex spectra by collapsing multiplets into singlets, which can resolve overlapping signals.[2][11]
Q3: When should I choose a Chiral Derivatizing Agent (CDA) versus a Chiral Solvating Agent (CSA)?
A: The choice depends on the nature of your analyte and the experimental requirements.
-
Use a CDA when: Your analyte has a reactive functional group (e.g., -OH, -NH₂, -COOH) that can readily form a covalent bond.[12] CDAs often produce larger and more reliable chemical shift differences (Δδ) because the new diastereomers are stable compounds.[3][4] This method is generally preferred for accurate quantification and absolute configuration determination, such as in the Mosher's acid method.[5][13][14] However, it requires a chemical reaction, potential purification of the products, and ensures no kinetic resolution or racemization occurs during derivatization.[13][15]
-
Use a CSA when: You need a rapid, non-destructive method and want to avoid chemical modification of your analyte.[6][7] CSAs are simply added to the NMR tube.[6][7] The interactions are non-covalent (e.g., hydrogen bonding, π-π stacking), and the induced shifts are often smaller and can be sensitive to concentration, solvent, and temperature.[16] This method is excellent for quick enantiomeric excess (ee) determination.[6][17]
Q4: Can changing the NMR solvent improve diastereomeric resolution?
A: Yes, changing the solvent can significantly impact resolution.[10] Solvents can influence the conformation of the diastereomers and their interaction with chiral auxiliaries. Aromatic solvents like benzene-d₆ can induce different chemical shifts compared to chlorinated solvents like CDCl₃ due to anisotropic effects.[10] It is often worthwhile to screen a few different deuterated solvents to find the optimal conditions.[10][18]
Q5: How does temperature affect the resolution of diastereomers?
A: Temperature can have a profound effect, especially if conformational isomerism (rotamers) is present.[10] At higher temperatures, the rate of rotation around single bonds increases. If this rotation averages the different magnetic environments of the diastereomers on the NMR timescale, it can lead to broadened or coalesced signals. Conversely, lowering the temperature can "freeze out" specific conformations, potentially increasing the chemical shift difference between diastereomers and improving resolution.[19] Variable Temperature (VT) NMR studies are a valuable tool for investigating these dynamic processes.[20]
Troubleshooting Guides & In-Depth Protocols
Guide 1: Poor Resolution with Chiral Derivatizing Agents (CDAs)
Issue: After derivatization with a CDA (e.g., Mosher's acid), the chemical shift differences (Δδ) between the diastereomers are too small for accurate integration.
Causality & Troubleshooting Workflow
The success of a CDA relies on the newly formed diastereomers adopting conformations where the anisotropic groups of the CDA exert differential shielding/deshielding effects on the analyte's protons. If this differentiation is minimal, the resulting Δδ will be small.
Caption: Troubleshooting workflow for poor resolution with CDAs.
Protocol: The Mosher's Acid (MTPA) Method for Absolute Configuration
This protocol is a gold standard for determining the absolute configuration of chiral alcohols and amines.[5][13][14] It involves creating two separate diastereomeric esters (or amides) using the (R)- and (S)-enantiomers of MTPA chloride.[5][21]
Step-by-Step Methodology:
-
Preparation (Two Parallel Reactions):
-
Reaction A: To a solution of your chiral alcohol/amine (1.0 eq) in a dry NMR tube or small vial containing a suitable solvent (e.g., pyridine-d₅ or CDCl₃ with a non-nucleophilic base like DMAP), add (R)-(-)-MTPA chloride (1.2 eq).[5]
-
Reaction B: In a separate, identical setup, react the chiral alcohol/amine (1.0 eq) with (S)-(+)-MTPA chloride (1.2 eq).[5]
-
-
Reaction Monitoring: Allow the reactions to proceed to completion at room temperature. Monitor by TLC or ¹H NMR to ensure the disappearance of the starting material. The reaction is typically complete within a few hours.
-
NMR Analysis:
-
Directly acquire high-resolution ¹H NMR spectra of both reaction mixtures. If purification is necessary, perform it using column chromatography before NMR analysis.[5]
-
Assign the proton signals for both the (R)-MTPA and (S)-MTPA derivatives.
-
-
Data Analysis:
-
For each assigned proton (or proton group) in the analyte moiety, calculate the chemical shift difference: Δδ = δS - δR , where δS is the chemical shift in the (S)-MTPA derivative and δR is the chemical shift in the (R)-MTPA derivative.[5]
-
Configuration Assignment: According to the established Mosher model, protons that lie on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This spatial distribution allows for the assignment of the absolute configuration of the original stereocenter.[5][22]
-
Data Presentation Table:
| Proton Assignment | δ (R-MTPA ester) ppm | δ (S-MTPA ester) ppm | Δδ (δS - δR) ppm |
| H-2 | 4.85 | 4.95 | +0.10 |
| -CH₃ (a) | 1.23 | 1.18 | -0.05 |
| -CH₃ (b) | 0.91 | 0.88 | -0.03 |
| Phenyl-H (ortho) | 7.35 | 7.42 | +0.07 |
Illustrative data for determining absolute configuration.
Guide 2: Optimizing Chiral Solvating Agent (CSA) Performance
Issue: The addition of a CSA (e.g., Pirkle's alcohol) results in no signal splitting or significant line broadening.
Causality & Troubleshooting Workflow
CSA performance depends on the equilibrium and dynamics of the transient diastereomeric complexes formed.[16] Fast exchange between the free and complexed states is necessary to see sharp, separated signals.[3] Line broadening suggests intermediate exchange on the NMR timescale. No splitting indicates that the association is too weak or that the differential shielding effect is negligible.
Caption: Workflow for optimizing CSA-based resolution.
Protocol: Using Pirkle's Alcohol for Enantiomeric Excess (ee) Determination
Pirkle's alcohol, (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol, is a widely used CSA that forms diastereomeric solvates with a variety of chiral molecules.[23][24]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a known quantity of your racemic or scalemic analyte in a suitable deuterated solvent (e.g., CDCl₃, ~0.5 mL) directly in an NMR tube.
-
Acquire Reference Spectrum: Obtain a standard ¹H NMR spectrum of your analyte alone.
-
CSA Titration:
-
Prepare a stock solution of enantiomerically pure Pirkle's alcohol in the same deuterated solvent.
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the Pirkle's alcohol solution to the NMR tube.
-
Acquire a ¹H NMR spectrum. Look for splitting of signals that were singlets (or single sets of multiplets) in the original spectrum.
-
Continue to add the CSA in increments (e.g., to 1.0, 1.5, 2.0 equivalents), acquiring a spectrum after each addition, until optimal separation is achieved without excessive line broadening.[19]
-
-
Quantification:
-
Select a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Carefully integrate both peaks. The ratio of the integrals directly corresponds to the diastereomeric ratio, and thus the enantiomeric ratio of your original analyte.
-
Ensure proper baseline correction before integration for accurate results.[25]
-
Quantitative Data Table:
| Equivalents of Pirkle's Alcohol | Analyte Proton | Δδ (ppm) between Diastereomers | Comments |
| 0.5 | -OCH₃ | 0.02 | Partial splitting, some broadening. |
| 1.0 | -OCH₃ | 0.05 | Good separation, sharp signals. |
| 2.0 | -OCH₃ | 0.06 | No significant improvement, slight broadening. |
Illustrative data from a CSA titration experiment.
Guide 3: Employing Chiral Lanthanide Shift Reagents (CLSRs)
Issue: My spectrum is too crowded, and even with a CDA/CSA, the key signals for quantification are overlapped with other peaks.
Causality & Troubleshooting Workflow
CLSRs are paramagnetic complexes that induce large chemical shifts by binding to Lewis basic sites (e.g., -OH, -C=O, -NH₂).[8][26] The magnitude of this lanthanide-induced shift (LIS) is dependent on the distance and angle of the nucleus from the lanthanide ion.[8] By using a chiral LSR, two diastereomeric complexes are formed, which experience different LIS, leading to signal separation for the enantiomers.[8] This method is powerful for simplifying complex spectra.[8][26]
Caption: Decision and workflow diagram for using CLSRs.
Key Considerations for CLSRs:
-
Solvent Choice: Use non-coordinating solvents (e.g., CDCl₃, CCl₄). Protic or highly coordinating solvents will compete with the analyte for the lanthanide coordination site.
-
Concentration: The induced shifts are concentration-dependent.[27] A titration is essential to find the optimal balance between signal separation and line broadening.[27]
-
Line Broadening: Paramagnetic reagents inevitably cause some line broadening. The goal is to achieve sufficient separation before the broadening becomes detrimental to resolution and integration.
Guide 4: When Standard Methods Fail - Hyphenated Techniques
Issue: My sample is a complex mixture, and despite trying various reagents and parameter optimizations, I cannot resolve the diastereomers of interest from matrix components.
Solution: HPLC-NMR
For intractable mixtures, hyphenated techniques like High-Performance Liquid Chromatography-NMR (HPLC-NMR) provide the ultimate solution by combining the physical separation power of HPLC with the structural elucidation power of NMR.[28][29][30]
Workflow:
-
Chromatographic Separation: An HPLC system, often equipped with a chiral stationary phase, physically separates the components of the mixture, including the diastereomers.[28]
-
On-line NMR Detection: The eluent from the HPLC column flows directly into the NMR spectrometer's flow cell for analysis.[31][32]
-
Modes of Operation:
-
On-flow: Spectra are acquired continuously as the eluent flows through. Suitable for high concentration samples.
-
Stopped-flow: The HPLC flow is stopped when a peak of interest is in the NMR detection cell, allowing for longer acquisition times and more advanced experiments (e.g., 2D NMR).[32]
-
HPLC-SPE-NMR: The peak of interest is trapped on a solid-phase extraction (SPE) cartridge, concentrated, and then eluted into the NMR with a deuterated solvent, providing the highest quality data.[31]
-
This approach physically separates the diastereomers before NMR analysis, completely eliminating the problem of signal overlap from the other stereoisomer or matrix components.[31][32]
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- MTPA - Grokipedia.
- dos Santos, F. P., & Pilli, R. A. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.Molecules, 26(11), 3299.
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- Di Salvo, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.UNIPI.
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- D'Acquarica, I., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization.Amino Acids, 50(12), 1759–1767.
- Wilson, N. K. (1975). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds.Journal of the Chemical Society, Perkin Transactions 2, (1), 103-106.
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- Allen, D. A., et al. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.Journal of Chemical Education, 87(12), 1424–1426.
- Uccello-Barretta, G., & Balzano, F. (2013). Chiral NMR Solvating Additives for Differentiation of Enantiomers.Topics in Current Chemistry, 340, 69-131.
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- Seco, J. M., et al. (2004). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.Nature Protocols, 1(1), 1-23.
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- (A): ¹H NMR analysis of quantitative step‐wise addition of Pirkle's...ResearchGate.
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- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.ResearchGate.
- NMR acquisition parameters and qNMR.Nanalysis.
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Technical Support Center: Addressing Poor Solubility During Reactions
<end_of_thought>
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to overcoming the common yet complex challenge of poor reactant solubility. In the realm of chemical synthesis and drug development, ensuring that your starting materials are adequately dissolved is a critical first step for a successful reaction. Poor solubility can lead to sluggish or incomplete reactions, low yields, and purification difficulties.[1][2] This guide provides a structured approach to troubleshooting these issues, from fundamental principles to advanced techniques.
Frequently Asked Questions (FAQs)
Q1: Why is my starting material not dissolving, and what are the initial troubleshooting steps?
A1: The principle of "like dissolves like" is the cornerstone of solubility.[3][4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. If you're facing solubility issues, a systematic approach is best. Start with the simplest techniques before escalating to more complex solutions.
-
Solvent Screening: Ensure the polarity of your solvent is a good match for your starting material. Consulting a solvent polarity chart is a valuable first step.
-
Particle Size Reduction: Decreasing the particle size of a solid starting material increases its surface area, which can significantly improve the rate of dissolution.[5][6][7] This can be achieved through simple mechanical grinding (micronization) or more advanced methods like sonication.[3][8]
-
Temperature Adjustment: For many compounds, solubility increases with temperature.[4][9][10] However, this is not universal; for some, solubility decreases as temperature rises.[9] Carefully consider the thermodynamics of your specific system. For endothermic dissolution, increasing the temperature will favor solubility. Conversely, for exothermic dissolution, cooling may be beneficial.[9][11] It's also important to ensure your compound is stable at elevated temperatures.[12]
-
pH Modification: For ionizable compounds (those with acidic or basic functional groups), adjusting the pH of the solution can dramatically enhance solubility.[7][13][14] For acidic compounds, increasing the pH will deprotonate them, often leading to a more soluble salt form. For basic compounds, decreasing the pH will protonate them, which can also increase solubility.[6]
Q2: What is a co-solvent, and how does it work?
A2: A co-solvent is a water-miscible organic solvent added to a primary solvent (often water) to increase the solubility of poorly soluble compounds.[15][16] This technique is particularly useful when a single solvent system is ineffective.[12] Co-solvents function by reducing the overall polarity of the solvent system, making it a more favorable environment for non-polar solutes.[17] Common co-solvents include ethanol, methanol, dimethyl sulfoxide (DMSO), and propylene glycol.[16][17] The optimal ratio of co-solvent to the primary solvent needs to be determined experimentally to achieve maximum solubility.[14]
Q3: When should I consider using a phase-transfer catalyst?
A3: A phase-transfer catalyst (PTC) is a substance that facilitates the transfer of a reactant from one phase to another where the reaction then occurs.[18][19][20] This is particularly valuable for heterogeneous reactions where the reactants are in different, immiscible phases, such as an organic and an aqueous phase.[18][19] A PTC works by forming an ion pair with the reactant, which allows it to move across the phase boundary.[19] You should consider using a PTC when you have a reaction between an ionic reactant in an aqueous phase and an organic reactant in an organic phase.[3][18]
Q4: How can sonication improve the solubility of my starting material?
A4: Sonication utilizes high-frequency sound waves to agitate particles in a sample.[3] This process, also known as ultrasonication, can accelerate dissolution by breaking down intermolecular interactions. The intense mechanical forces generated during sonication help to reduce particle size, thereby increasing the surface area and enhancing solubility.[3][7][8] It is a powerful technique for dispersing and dissolving solid samples in a liquid medium.[3]
Q5: What are surfactants, and how do they help with solubilization?
A5: Surfactants are amphiphilic compounds, meaning they possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[21] In an aqueous solution, surfactant molecules can self-assemble into structures called micelles.[21][22] In these micelles, the hydrophobic tails form a core, while the hydrophilic heads face the aqueous environment.[3][21] Poorly soluble organic compounds can be encapsulated within the hydrophobic core of these micelles, effectively "dissolving" them in the aqueous phase.[3][22][23] This process is known as micellar solubilization and is a key principle in micellar catalysis, a green chemistry approach that uses water as the bulk solvent.[21][23]
Troubleshooting Guides
This section provides a structured approach to resolving common solubility issues you may encounter during your experiments.
Issue 1: Solid starting material will not dissolve in the chosen solvent.
-
Possible Cause: Mismatch between the polarity of the solute and the solvent.
-
Troubleshooting Workflow:
Caption: Decision workflow for initial solubility troubleshooting.
Issue 2: Starting material precipitates out of solution upon cooling.
-
Possible Cause: The compound has low solubility at lower temperatures.
-
Recommended Solutions:
-
Maintain a higher reaction temperature throughout the experiment.
-
If maintaining a high temperature is not feasible, consider using a co-solvent system that provides better solubility at lower temperatures.[3]
-
Issue 3: Reaction is slow or incomplete, even though the starting material appears to be dissolved.
-
Possible Cause: The dissolved concentration is too low for an efficient reaction rate.[3]
-
Recommended Solutions:
-
Increase the amount of solvent to dissolve more starting material.
-
If increasing the solvent volume is impractical, explore techniques to enhance solubility further, such as using a co-solvent, a surfactant, or adjusting the pH.[3]
-
Issue 4: Two liquid starting materials are immiscible, preventing a reaction.
-
Possible Cause: The starting materials have significantly different polarities.
-
Recommended Solutions:
-
Employ a phase-transfer catalyst to facilitate the reaction at the interface between the two phases.[3]
-
Find a mutual solvent in which both reactants are soluble.
-
Advanced Solubility Enhancement Techniques
When standard methods are insufficient, these advanced techniques can be employed.
| Technique | Principle | Common Applications | Key Considerations |
| Co-solvency | A water-miscible organic solvent is added to an aqueous solution to reduce the overall polarity.[15][16][17] | Dissolving non-polar compounds in aqueous media for reactions or formulations.[14][15] | The ratio of co-solvent to primary solvent must be optimized. Can sometimes lead to precipitation upon dilution.[17] |
| Phase-Transfer Catalysis (PTC) | A catalyst transports a reactant across the interface of two immiscible phases.[18][19][20] | Reactions between water-soluble nucleophiles and organic-soluble electrophiles.[18] | Catalyst selection is crucial. Can sometimes complicate product purification. |
| Micellar Solubilization (Surfactants) | Amphiphilic molecules form micelles that encapsulate and solubilize non-polar compounds in an aqueous phase.[3][21][22] | "Greener" reactions in water; solubilizing highly lipophilic compounds.[23] | The concentration of the surfactant must be above the critical micelle concentration (CMC).[22] |
| Sonication | High-frequency sound waves create cavitation bubbles that break apart solid particles and enhance dissolution.[3] | Rapidly dissolving stubborn solids and preparing nanosuspensions.[7][8] | Can generate heat, which may not be suitable for temperature-sensitive compounds. |
| Microwave Irradiation | Microwave energy provides rapid and uniform heating, which can enhance solubility and reaction rates.[24][25][26] | Accelerating reactions with poorly soluble starting materials. | Requires specialized microwave synthesis equipment. Potential for localized overheating if not controlled properly. |
| High Temperature/Pressure | Elevated temperature and pressure can increase the solubility of many compounds.[11][12] | Reactions requiring forcing conditions to solubilize reactants. | Requires specialized high-pressure reactors. Safety precautions are paramount. |
Experimental Protocols
Protocol 1: General Procedure for Using a Co-solvent System
-
Initial Dissolution Attempt: Try to dissolve the poorly soluble starting material in the primary solvent (e.g., water).
-
Co-solvent Addition: While stirring vigorously, gradually add a miscible co-solvent (e.g., ethanol, DMSO) dropwise.[3]
-
Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent until the starting material is fully dissolved.
-
Solvent Ratio: Record the final ratio of the primary solvent to the co-solvent. This ratio should be maintained for the reaction.
-
Reaction Setup: Proceed with the reaction in the established co-solvent system.
Protocol 2: General Procedure for Using Sonication to Enhance Solubility
-
Preparation: Weigh the desired amount of the poorly soluble solid and place it in a suitable reaction vessel.
-
Solvent Addition: Add the chosen solvent to the vessel.
-
Sonication: Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Operation: Turn on the sonicator. The duration and power will depend on the specific material and solvent. Visually monitor the dissolution.
-
Observation: Continue sonication until the solid is fully dissolved or no further dissolution is observed.
Protocol 3: General Procedure for a Reaction Using a Phase-Transfer Catalyst
-
Phase Preparation: Prepare the two immiscible phases. For example, dissolve the ionic reactant in an aqueous phase and the organic reactant in an organic solvent.
-
Catalyst Addition: Add a catalytic amount of the phase-transfer catalyst (e.g., a quaternary ammonium salt) to the reaction mixture.
-
Reaction: Stir the biphasic mixture vigorously to maximize the interfacial surface area. The PTC will shuttle the ionic reactant into the organic phase to react.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).
-
Workup: After the reaction is complete, separate the two phases for product isolation.
Visualizing Mechanisms
Mechanism of Phase-Transfer Catalysis
Caption: Encapsulation of a poorly soluble molecule within a surfactant micelle.
References
- Jadhav, N., et al. (2013). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science.
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Verma, S., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results.
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline.
- Kasimedu, S., et al. (2015). A review on solubility enhancement techniques. Journal of Comprehensive Pharmacy.
- Lipshutz, B. H. (n.d.). Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- BenchChem. (2025).
- Dalal Institute. (n.d.). Phase Transfer Catalysis. Dalal Institute.
- Patwekar, S., et al. (2025). Microwave-Assisted Solubility Enhancement Techniques: A Review. International Journal of Pharmaceutical Sciences.
- Soni, P., et al. (2016). Micelles Supported Organic Reactions in Water: A Review. Trade Science Inc.
- Slideshare. (n.d.). Phase transfer catalysis : Theory and application. Slideshare.
- Isley, W. C., et al. (2015). Surfactant Micellar and Vesicle Microenvironments and Structures Under Synthetic Organic Conditions. ACS Central Science.
- Kulkarni, S. (2012). The Basic Principle of Phase-Transfer Catalysis, Some Mechanistic Aspects and Important Applications. International Journal of Scientific & Technology Research.
- Wikipedia. (n.d.). Cosolvent. Wikipedia.
- ResearchGate. (n.d.). Surfactants used in micellar organic synthesis. ResearchGate.
- Kumar, S., et al. (2018). Microwave energy a novel approach in solubility enhancement: A review. World Journal of Pharmaceutical Sciences.
- PTC Organics. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Organics.
- Wikipedia. (n.d.). Micelle. Wikipedia.
- Wikipedia. (n.d.). Phase-transfer catalyst. Wikipedia.
- ScienceDirect. (n.d.). Co-solvent. ScienceDirect.
- Chemistry LibreTexts. (2019). Chapter 13.1: Factors that Affect Reaction Rates. Chemistry LibreTexts.
- ScienceDirect. (2025). Co-solvent: Significance and symbolism. ScienceDirect.
- Ask the Community. (2023). overcoming poor solubility in active ingredient processing. American Pharmaceutical Review.
- BenchChem. (n.d.). Strategies to enhance the solubility of reactants in 1,1,1,2,2,3,3,4,4-Nonafluorononane. BenchChem.
- Brela, M., et al. (2019). Simultaneous Prediction of Cosolvent Influence on Reaction Equilibrium and Michaelis Constants of Enzyme-Catalyzed Ketone Reductions. ACS Omega.
- Asia Research News. (2021). Toward overcoming solubility issues in organic chemistry. Asia Research News.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Held, C., et al. (2014). Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis. PubMed.
- Patwekar, S., et al. (2025). Microwave-Assisted Solubility Enhancement Techniques: A Review. International Journal of Pharmaceutical Sciences.
- Al-Abri, M. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
- BenchChem. (2025). Troubleshooting UA62784 solubility issues in aqueous media. BenchChem.
- BYJU'S. (n.d.). Factors Affecting Solubility. BYJU'S.
- Li, D., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Florida State University. (n.d.). Solubility. Florida State University.
- Zenodo. (2025). Microwave-Assisted Solubility Enhancement Techniques: A Review. Zenodo.
- Chemistry 30 Solution Chemistry. (n.d.). Factors Affecting Solubility. Chemistry 30 Solution Chemistry.
- Chemistry LibreTexts. (2025). 13.4: Pressure and Temperature Effects on Solubility. Chemistry LibreTexts.
- Sano, C., et al. (2025). Impact of Reactant Dissolution in the Kinetics of a Catalytic Hydrogenation for the Production of Argatroban. Organic Process Research & Development.
- Solubility of Things. (n.d.). The Importance of Chemical Kinetics in Chemistry. Solubility of Things.
- Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
- Quora. (2022). What is the relationship between solubility and temperature? What about the relationship between reaction rate and temperature?. Quora.
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HPLC Methods for Diastereomeric Purity of Amino Alcohols
The Critical Role of Stereochemical Purity in Amino Alcohol-Based Pharmaceuticals
Amino alcohols are foundational chiral building blocks in a vast array of pharmaceuticals, including beta-blockers, antivirals, and chiral catalysts. Their therapeutic efficacy and safety are often intrinsically linked to their stereochemistry. When an amino alcohol contains two or more chiral centers, it can exist as diastereomers—stereoisomers that are not mirror images of each other. These diastereomers can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles.
Therefore, the rigorous control and accurate quantification of diastereomeric purity are not merely a matter of regulatory compliance but a fundamental requirement for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering the specificity and sensitivity required to resolve and quantify these closely related isomers.
This guide provides a comprehensive framework for the validation of HPLC methods for diastereomeric purity analysis, grounded in scientific principles and regulatory expectations. We will explore the comparative advantages of different chromatographic strategies and detail the validation parameters that ensure a method is truly "fit for its intended purpose."[1][2]
The Regulatory Landscape: Harmonizing Validation Standards
The validation of an analytical procedure is the process of demonstrating through laboratory studies that its performance characteristics meet the requirements for the intended application.[3] This process is governed by a harmonized framework established by international regulatory bodies.
-
ICH Q2(R2) - Validation of Analytical Procedures : This is the cornerstone guideline from the International Council for Harmonisation, providing a comprehensive framework for validation principles.[4][5] It outlines the necessary validation characteristics for various analytical tests.[1]
-
USP General Chapter <1225> - Validation of Compendial Procedures : The United States Pharmacopeia provides detailed guidance that aligns closely with ICH standards, outlining the criteria for a successful method validation.[3][6][7] The USP categorizes analytical methods, with impurity testing (which includes diastereomeric purity) falling under Category II.[6][8]
-
FDA Guidance : The U.S. Food and Drug Administration provides recommendations for submitting analytical procedure and methods validation data, emphasizing that methods must meet proper standards of accuracy and reliability.[7][9]
These guidelines collectively establish that a method must be validated before its initial use in routine analysis and revalidated whenever significant changes are made.[10] The ultimate goal is to build a lifecycle approach to analytical procedures, ensuring they remain valid and reliable over time.[8][11]
Caption: Interplay of key regulatory guidelines in method validation.
Chromatographic Strategies for Diastereomer Separation: A Comparison
The separation of diastereomers can be approached in two primary ways: directly, using a Chiral Stationary Phase (CSP), or indirectly, by derivatizing the amino alcohols to form new diastereomeric pairs that are separable on a conventional achiral column.
Direct Method: Chiral Stationary Phases (CSPs)
This approach leverages the principle of chiral recognition, where the CSP interacts differently with each diastereomer, leading to different retention times.
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based) : These are highly versatile and effective for separating polar and ionic compounds like underivatized amino alcohols.[12] They can operate in reversed-phase, normal-phase, and polar organic modes, offering a wide range of selectivity.[12][13]
-
Pirkle-type CSPs : These phases, often derived from amino acids or amino alcohols themselves, rely on π-π interactions, hydrogen bonding, and steric hindrance for separation.[14] They are particularly effective for analytes with aromatic groups.
-
Polysaccharide-based CSPs (e.g., Cellulose or Amylose derivatives) : While powerful for many enantiomeric separations, they can be challenging for underivatized amino acids and amino alcohols due to the zwitterionic nature of the analytes.[12]
Indirect Method: Pre-column Derivatization
This technique involves reacting the amino alcohol mixture with a chiral derivatizing reagent (CDR) to create a new pair of diastereomers. These new compounds have different physicochemical properties and can be readily separated on a standard, robust achiral column (e.g., C18).
-
Common Reagents : Marfey's reagent and its variants are frequently used for this purpose.[15] Another effective method involves derivatization with o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC).[16][17]
-
Mechanism : The derivatization introduces a second chiral center, converting the original diastereomers into a new set of diastereomers with enhanced structural differences, facilitating separation.[18]
Comparison of Direct vs. Indirect Methods
| Feature | Direct Method (CSP) | Indirect Method (Derivatization) |
| Principle | Chiral recognition by the stationary phase. | Formation of new diastereomers, separated on an achiral phase. |
| Pros | - Fewer sample preparation steps.[12]- No risk of side reactions from derivatization.- Can analyze native compounds. | - Uses robust and less expensive achiral columns (e.g., C18).- Can enhance UV detection if the reagent is chromophoric.- Often achieves higher resolution.[15] |
| Cons | - CSPs are generally more expensive.- Method development can be more empirical.[19]- Columns can be less robust than standard phases. | - Adds an extra step to the workflow.[12]- Derivatization reaction must be complete and reproducible.- Potential for impurities from the reagent. |
| Best For | High-throughput screening; when derivatization is problematic; analysis of underivatized compounds. | When high resolution is critical; for analytes with poor chromophores; when CSPs fail to provide separation. |
The Pillars of Validation: Experimental Protocols & Acceptance Criteria
A comprehensive validation protocol must demonstrate that the method is reliable, reproducible, and accurate for its intended purpose: quantifying the diastereomeric impurity.[20]
Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[20][21] For a diastereomeric purity method, this is arguably the most critical parameter.
-
Experimental Protocol :
-
Peak Identification : Inject individual standards of each diastereomer to confirm their respective retention times.
-
Resolution Check : Inject a mixed solution containing both the main diastereomer and the impurity diastereomer. The resolution between the two peaks must be adequate.
-
Forced Degradation : Subject the sample to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed sample to ensure that no degradant peak co-elutes with the diastereomeric impurity.
-
Blank Analysis : Inject a sample blank (diluent) to ensure no interfering peaks are present at the retention time of the analytes.
-
-
Acceptance Criteria :
-
The main peak and the impurity peak must be well-resolved (Resolution (Rs) > 2.0).
-
The peak for the main component should be spectrally pure (if using a PDA/DAD detector).
-
Linearity and Range
Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[10][22]
-
Experimental Protocol :
-
Prepare a stock solution of the diastereomeric impurity.
-
Create a series of at least five dilutions from the stock solution. The concentration range should typically span from the Limit of Quantitation (LOQ) to 120% or 150% of the impurity's specification limit.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria :
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
Accuracy (as Percent Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spiking the sample matrix with a known quantity of the impurity.[21]
-
Experimental Protocol :
-
Prepare a sample of the main diastereomer (drug substance).
-
Spike the sample at three different concentration levels of the impurity diastereomer (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the amount of impurity recovered.
-
Calculate the Percent Recovery: (Measured Amount / Spiked Amount) * 100.
-
-
Acceptance Criteria :
-
Percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for APIs.[23]
-
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision) : Assesses precision over a short time interval under the same conditions.[10]
-
Protocol : Prepare six individual samples at 100% of the test concentration (or nine samples across three concentrations) and analyze them.
-
Acceptance Criteria : The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Ruggedness) : Assesses within-laboratory variations, such as different days, different analysts, or different equipment.
-
Protocol : Repeat the repeatability study with deliberate variations in experimental conditions (e.g., a different analyst on a different day).
-
Acceptance Criteria : The overall %RSD for the combined data should typically be ≤ 2.0%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOQ : The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[18]
-
LOD : The lowest concentration of the analyte that can be detected.
-
Experimental Protocol :
-
Signal-to-Noise (S/N) Ratio : Prepare a series of dilute solutions and inject them. The concentration that yields an S/N ratio of approximately 10 is the LOQ, and an S/N of 3 is the LOD.[23]
-
Standard Deviation of the Response and Slope : Based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
-
-
Acceptance Criteria :
-
The LOQ must be at or below the reporting threshold for the impurity.
-
Precision (%RSD) at the LOQ concentration should be acceptable (typically ≤ 10%).
-
Robustness
Robustness measures the method's capacity to remain unaffected by small but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[21][22]
-
Experimental Protocol :
-
Vary key chromatographic parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Mobile phase organic composition (± 2%)
-
Column temperature (± 5°C)
-
Flow rate (± 10%)
-
-
Analyze a system suitability solution or a sample under each condition.
-
Evaluate the impact on critical parameters like resolution, retention time, and tailing factor.
-
-
Acceptance Criteria :
-
System suitability criteria must be met under all varied conditions.
-
The results should not deviate significantly from the nominal conditions.
-
Summary of Typical Acceptance Criteria
| Validation Parameter | Acceptance Criterion |
| Specificity | Resolution (Rs) > 2.0 between diastereomers |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Range | From LOQ to 120% of specification limit |
| Accuracy | Recovery of 98.0% - 102.0% |
| Precision (Repeatability) | %RSD ≤ 2.0% |
| Intermediate Precision | %RSD ≤ 2.0% |
| LOQ | S/N Ratio ≥ 10; must be ≤ reporting threshold |
| Robustness | System suitability passes under varied conditions |
The Validation Workflow: A Visual Guide
The process of validating an HPLC method is a structured journey from development to routine application. This workflow ensures that all necessary parameters are systematically evaluated and documented.
Caption: A typical workflow for HPLC method validation.
Conclusion: Ensuring Method Integrity
The validation of an HPLC method for the diastereomeric purity of amino alcohols is a rigorous, multi-faceted process that forms the bedrock of quality control in pharmaceutical development. It is not a one-time event but a continuous commitment to ensuring that the analytical data generated is reliable, accurate, and defensible.[8]
By understanding the regulatory framework, carefully selecting the appropriate chromatographic strategy (direct or indirect), and systematically executing the validation protocols for specificity, linearity, accuracy, precision, sensitivity, and robustness, scientists can build a method that is truly fit for its critical purpose. This diligence ensures the stereochemical integrity of the final drug product, safeguarding patient health and satisfying global regulatory standards.
References
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- Highlights from FDA's Analytical Test Method Valid
- USP <1225> Method Valid
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
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A Comparative Guide to Cyclobutane and Cyclopentane Amino Acids in Peptide Therapeutics
Abstract
The incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility.[1] Among the diverse array of synthetic building blocks, cyclic amino acids, particularly those based on cyclobutane and cyclopentane scaffolds, have emerged as valuable tools for constraining peptide conformations and enhancing therapeutic properties.[2] This guide provides a comparative analysis of cyclobutane and cyclopentane amino acids, detailing their impact on peptide structure, biological activity, and enzymatic stability. We present experimental data and protocols to assist researchers in the rational design of next-generation peptide therapeutics.
Introduction: The Rationale for Conformational Constraint in Peptides
Native peptides often exist as a dynamic ensemble of conformations in solution, a characteristic that can be detrimental to their therapeutic efficacy. This inherent flexibility leads to a significant entropic penalty upon binding to a target receptor and increases susceptibility to proteolytic degradation.[3][4] By incorporating conformationally constrained amino acids, such as those with cyclobutane or cyclopentane rings, we can "pre-organize" the peptide into a bioactive conformation, thereby enhancing binding affinity, specificity, and resistance to enzymatic breakdown.[3][5][6]
The choice between a cyclobutane and a cyclopentane amino acid is not trivial; the subtle differences in ring size and puckering profoundly influence the resulting peptide's secondary structure and, consequently, its biological function.[7] This guide will explore these differences in detail, providing a framework for selecting the optimal cyclic residue for a given therapeutic application.
Synthesis of Cyclic Amino Acid Monomers and Peptide Incorporation
The successful integration of cyclobutane and cyclopentane amino acids into peptides begins with the efficient synthesis of the monomeric building blocks. A variety of synthetic strategies have been developed for both classes of compounds.
Synthesis of Cyclobutane Amino Acids
The synthesis of cyclobutane β-amino acids has historically relied on [2+2] cycloaddition strategies.[8] More recently, methodologies such as tandem amidation/Michael addition protocols have expanded the toolkit for creating these strained ring systems.[8] A notable development is the use of visible light-catalyzed [2+2]-cycloaddition of dehydroamino acids with olefins, which provides a mild and efficient route to substituted cyclobutane α-amino acids.[9]
Synthesis of Cyclopentane Amino Acids
Stereoselective synthesis of cyclopentane β-amino acids can be achieved from carbohydrate precursors, such as d-mannose and d-galactose.[10] Key steps in these synthetic routes often involve ring-closing metathesis to form the cyclopentene ring, followed by stereoselective functionalization.[10]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Once synthesized and appropriately protected, both cyclobutane and cyclopentane amino acids can be readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[6][11][12] The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly employed, allowing for the stepwise assembly of the peptide on a solid support.[11][12][13]
Experimental Protocol: General Procedure for SPPS Incorporation
-
Resin Loading: The C-terminal amino acid is anchored to a solid support resin.[13]
-
Deprotection: The temporary N-α-protecting group (e.g., Fmoc) is removed.
-
Coupling: The protected cyclic amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: Excess reagents and byproducts are removed by washing the resin.
-
Repeat: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.
Comparative Conformational Analysis
The ring size of the incorporated cyclic amino acid has a profound impact on the local and global conformation of the peptide.
Cyclobutane Amino Acids: Inducing Tight Turns and Helical Structures
The four-membered ring of cyclobutane is significantly puckered, which imparts a high degree of rigidity to the peptide backbone.[14] The incorporation of trans-2-aminocyclobutane carboxylic acid has been shown to induce well-defined 12-helical conformations in oligomers.[15] This contrasts with oligomers of β-alanine, which typically lack a defined conformational bias.[16] The rigid nature of the cyclobutane ring can also be exploited in "stapled" peptides to stabilize α-helical structures.[17][18]
Cyclopentane Amino Acids: Versatile Scaffolds for Diverse Secondary Structures
The five-membered ring of cyclopentane is more flexible than cyclobutane, adopting an "envelope" conformation to relieve torsional strain.[14] This inherent flexibility allows for a wider range of induced secondary structures. For instance, homo-oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) tend to adopt stable 12-helices, while their cis-counterparts can form β-sheet-like structures.[10] The conformational versatility of cyclopentane-based amino acids makes them attractive building blocks for mimicking different types of receptor-binding motifs.[10]
Table 1: Comparative Conformational Properties
| Feature | Cyclobutane Amino Acids | Cyclopentane Amino Acids |
| Ring Puckering | High | Moderate (Envelope Conformation) |
| Induced Secondary Structures | 12-Helices, Tight Turns | 12-Helices, β-Sheets |
| Backbone Rigidity | High | Moderate |
| Reference | [15][16] | [10] |
Impact on Biological Activity and Enzymatic Stability
The conformational constraints imposed by cyclobutane and cyclopentane amino acids directly translate to significant improvements in biological activity and metabolic stability.
Receptor Binding Affinity
By pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding is reduced, often leading to a substantial increase in receptor affinity. For example, analogs of the neuropeptide Y (NPY) C-terminal fragment containing either cyclobutane or cyclopentane β-amino acids exhibited exclusive binding to the Y4 receptor, whereas the native peptide binds promiscuously to multiple Y receptor subtypes.[2][19] Similarly, bicyclic RGD peptides incorporating an aminocyclopentane carboxylic acid showed significantly increased affinity for integrin receptors compared to their linear or monocyclic counterparts.[20]
Enzymatic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the bloodstream.[1] The rigid conformations induced by cyclic amino acids can render the peptide backbone unrecognizable to proteases, thereby increasing its serum half-life.[3] For instance, a tuftsine analogue incorporating a cyclobutane ring demonstrated increased resistance to enzymatic hydrolysis compared to the native peptide.[16] This enhanced stability is a critical factor for improving the pharmacokinetic profile of peptide drugs.[1][21]
Table 2: Comparative Biological Performance
| Parameter | Effect of Cyclobutane Amino Acids | Effect of Cyclopentane Amino Acids |
| Receptor Affinity | Can significantly increase affinity and selectivity.[2][19] | Can significantly increase affinity and selectivity.[2][19][20] |
| Enzymatic Stability | Increased resistance to proteolytic degradation.[16] | Increased resistance to proteolytic degradation.[10] |
| Cell Permeability | Can influence cell penetration depending on the overall peptide structure.[19] | Can be incorporated into cell-penetrating peptides. |
Experimental Workflows and Data Visualization
Workflow for Comparative Analysis
The following workflow outlines the key steps for a comparative study of peptides containing cyclobutane versus cyclopentane amino acids.
Caption: Workflow for the comparative study of peptides.
Conformational Analysis using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of peptides.[22][23] Two-dimensional NMR techniques, such as TOCSY and NOESY, are used to assign proton resonances and identify through-bond and through-space correlations, respectively, which provide the necessary constraints for structure calculation.[24]
Experimental Protocol: NMR Structural Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-5 mM.[24]
-
Data Acquisition: Record a series of 2D NMR spectra, including TOCSY, NOESY, and HSQC, at a suitable temperature (e.g., 298 K).[24]
-
Resonance Assignment: Use the TOCSY and HSQC spectra to assign the proton and nitrogen resonances of the peptide.
-
Distance Restraint Generation: Integrate the cross-peaks in the NOESY spectrum to obtain inter-proton distance restraints.
-
Structure Calculation: Use a molecular dynamics program to calculate a family of structures that satisfy the experimental distance restraints.
-
Structure Validation: Evaluate the quality of the calculated structures based on parameters such as the number of NOE violations and the Ramachandran plot.
Logical Relationship of Properties
The following diagram illustrates the causal relationships between the structural features of cyclic amino acids and the resulting therapeutic properties of the modified peptides.
Caption: Impact of cyclic amino acids on peptide properties.
Conclusion
Both cyclobutane and cyclopentane amino acids are powerful tools for the design of conformationally constrained peptides with improved therapeutic properties. The choice between these two scaffolds should be guided by the desired secondary structure and the specific therapeutic target. The greater rigidity of cyclobutane makes it an excellent choice for inducing tight turns and stabilizing helical structures, while the conformational flexibility of cyclopentane offers a broader range of structural possibilities. By leveraging the principles and protocols outlined in this guide, researchers can rationally design and synthesize novel peptide-based drugs with enhanced efficacy and drug-like properties.
References
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A-Scientist's Guide to Assessing the Bioavailability of Cyclobutane-Containing Drugs
The incorporation of the cyclobutane motif into small molecule drug candidates has become an increasingly prevalent strategy in medicinal chemistry.[1][2][3][4] This highly strained carbocycle is prized for its ability to impart conformational rigidity, improve metabolic stability, and serve as a versatile pharmacophore scaffold.[1][2][3][4] However, the unique structural and electronic properties of the cyclobutane ring also present distinct challenges for drug metabolism and pharmacokinetics (DMPK), making a thorough and tailored assessment of bioavailability a critical step in the drug development pipeline.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of assessing the bioavailability of cyclobutane-containing drugs. We will delve into the rationale behind experimental choices, compare and contrast key in vitro and in vivo methodologies, and provide actionable protocols to ensure data integrity and scientific rigor.
The Double-Edged Sword: DMPK Profile of Cyclobutane Rings
The decision to include a cyclobutane ring is often a strategic one, aimed at enhancing drug-like properties. Its rigid, puckered structure can lock a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to its target.[1][2] Furthermore, by replacing metabolically labile groups, the cyclobutane moiety can act as a metabolic shield, prolonging the drug's half-life.[1][2][3]
However, this inherent ring strain, which contributes to its desirable conformational properties, can also be a metabolic liability. While generally considered more stable than the even more strained cyclopropane ring, the cyclobutane ring is not metabolically inert.[7] The potential for unique metabolic pathways, such as ring-opening reactions, necessitates a more detailed investigation beyond standard metabolic stability assays.
A robust assessment strategy, therefore, must be multi-tiered, designed to systematically evaluate permeability, metabolic fate, and in vivo pharmacokinetics to build a complete picture of a compound's potential for oral bioavailability.
A Multi-Tiered Strategy for Bioavailability Assessment
A logical, tiered approach allows for the efficient screening of compounds, starting with high-throughput in vitro assays and progressing to more resource-intensive in vivo studies for the most promising candidates. This strategy helps to "fail early, fail cheap," a crucial principle in modern drug discovery.[6]
Caption: Multi-tiered workflow for assessing bioavailability.
Tier 1: Early In Vitro Profiling
The initial tier focuses on fundamental properties that govern a drug's ability to be absorbed.
Intestinal Permeability: The Caco-2 Assay
The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[8][9] Derived from a human colon adenocarcinoma cell line, Caco-2 cells differentiate into a monolayer that structurally and functionally resembles the small intestinal epithelium, complete with tight junctions and active transport proteins like P-glycoprotein (P-gp).[8][9]
Causality Behind the Choice: This assay is critical because it doesn't just measure passive diffusion; it also identifies compounds that are subject to active efflux, a common cause of poor oral bioavailability.[10] For cyclobutane-containing drugs, understanding if the rigid structure is recognized by efflux transporters is a key question.
Caption: Bidirectional transport in the Caco-2 permeability assay.
Key Parameters:
-
Apparent Permeability Coefficient (Papp): A quantitative measure of the rate of passage across the monolayer.
-
Efflux Ratio (ER): Calculated as Papp(B→A) / Papp(A→B). An ER > 2 is a strong indicator of active efflux.[10]
Click to view a detailed Caco-2 Permeability Assay Protocol
Objective: To determine the bidirectional permeability (Papp A→B and B→A) of a cyclobutane-containing test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell permeable supports (e.g., 12-well, 1.12 cm², 0.4 µm pore size)
-
Culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS), pH 7.4, with 25 mM HEPES)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability), Talinolol (P-gp substrate)
-
Lucifer Yellow (monolayer integrity marker)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture & Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed cells onto the apical side of Transwell inserts at a density of ~60,000 cells/cm².
-
Culture for 21-25 days to allow for differentiation into a polarized monolayer. Change media every 2-3 days.
-
-
Monolayer Integrity Verification (Self-Validation):
-
Measure the Transepithelial Electrical Resistance (TEER) of each well. A TEER value > 200 Ω·cm² indicates a confluent monolayer.[11]
-
Alternatively, perform a Lucifer Yellow rejection assay. Less than 2% leakage of Lucifer Yellow across the monolayer is acceptable.[10] Wells not meeting these criteria should be excluded.
-
-
Permeability Experiment (A→B Direction):
-
Wash the monolayer twice with pre-warmed (37°C) transport buffer.
-
Add 1.5 mL of fresh transport buffer to the basolateral (receiver) compartment.
-
Prepare the dosing solution by diluting the test compound and controls to a final concentration (e.g., 10 µM) in transport buffer. The final DMSO concentration should be <1%.
-
Remove the buffer from the apical (donor) compartment and add 0.5 mL of the dosing solution.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 120 minutes).[8]
-
At t=120 min, take samples from both the donor and receiver compartments for LC-MS/MS analysis.
-
-
Permeability Experiment (B→A Direction):
-
Perform the assay as in step 3, but add the dosing solution (1.5 mL) to the basolateral (donor) compartment and fresh buffer (0.5 mL) to the apical (receiver) compartment.
-
-
Sample Analysis & Data Calculation:
-
Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.[12]
-
Calculate the Papp value (in cm/s) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where: dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[9]
-
-
Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B).
-
Tier 2: Metabolic Stability Assessment
This tier investigates the susceptibility of the compound to metabolism, primarily by the liver, which is the main site of drug clearance.
Liver Microsomal Stability Assay
This is a foundational DMPK assay that assesses metabolism by Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily.[13] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes.
Causality Behind the Choice: The assay provides a rapid and cost-effective way to determine a compound's intrinsic clearance (Clint)—its inherent rate of metabolism.[13] For cyclobutane drugs, this assay can give the first indication of whether the ring is a metabolic liability.
Key Parameters:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized.
-
Intrinsic Clearance (Clint): The volume of liver blood cleared of the drug per unit time, normalized to the amount of microsomal protein.[14]
Click to view a detailed Liver Microsomal Stability Assay Protocol
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in human liver microsomes (HLM).
Materials:
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound (10 mM in DMSO)
-
Control compounds: Verapamil (high clearance), Warfarin (low clearance)
-
Ice-cold acetonitrile (ACN) with an internal standard (for quenching)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Prepare a microsomal stock solution (e.g., 1 mg/mL) in phosphate buffer and keep on ice.
-
Prepare the reaction mixture by combining the microsomal solution with the NADPH regenerating system.
-
Prepare the test and control compound working solutions by diluting them in buffer to an intermediate concentration.
-
-
Incubation:
-
Pre-warm the reaction mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the test/control compound working solution to the reaction mixture. The final compound concentration is typically 1 µM, and the final microsomal protein concentration is 0.5 mg/mL.[15]
-
Incubate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing ice-cold ACN with an internal standard to stop the reaction and precipitate proteins.
-
-
Negative Control (Self-Validation):
-
Run a parallel incubation for the 60-minute time point without the NADPH regenerating system. A significant decrease in compound concentration in this control would indicate chemical instability rather than metabolic degradation.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the remaining parent compound concentration at each time point by LC-MS/MS.[16]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).
-
Hepatocyte Stability and Metabolite Identification
While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II conjugation reactions.[13] Using cryopreserved hepatocytes provides a more complete picture of a drug's metabolic fate.[13][16] This step is often combined with metabolite identification (MetID) using high-resolution mass spectrometry (HRMS) to determine how the drug is being metabolized, not just how fast.
Causality Behind the Choice: For cyclobutane-containing drugs, MetID is not just a supporting experiment; it is a critical investigation. It can reveal whether the cyclobutane ring itself is being targeted for metabolism, for example, through hydroxylation on the ring or, more significantly, through ring-opening oxidation. This information is invaluable for guiding structure-activity relationship (SAR) studies to improve metabolic stability.
Tier 3: In Vivo Pharmacokinetics
Data from in vitro assays provide predictions, but in vivo studies are required to understand how a drug behaves in a complete biological system.[17] These studies are essential for a successful Investigational New Drug (IND) submission.[17]
Rodent Pharmacokinetic (PK) Study
The standard approach involves administering the drug to a rodent species (typically rats or mice) via both intravenous (IV) and oral (PO) routes.[18][19]
Causality Behind the Choice:
-
IV Dosing: This route bypasses absorption and first-pass metabolism, providing a direct measure of the drug's distribution and clearance properties. The area under the plasma concentration-time curve (AUC) from IV dosing represents 100% bioavailability.[18]
-
PO Dosing: This route mimics the intended clinical administration and reveals the combined effects of absorption, first-pass metabolism, and clearance.
By comparing the AUC from the PO dose to the AUC from the IV dose (dose-normalized), the absolute oral bioavailability (F%) can be calculated.[18]
Caption: IV vs. PO dosing to determine absolute bioavailability (F%).
Key Parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
Oral Bioavailability (F%): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Bioanalysis: Accurate quantification of the drug (and potentially key metabolites) in plasma samples is paramount.[12][20] A robust, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose, offering high sensitivity and selectivity.[21][22]
Comparative Data Summary
The table below illustrates how data from these assays can be integrated to compare different cyclobutane-containing drug candidates.
| Parameter | Assay | Candidate A | Candidate B | Interpretation |
| Permeability | Caco-2 | Papp (A→B): 25 x 10⁻⁶ cm/s | Papp (A→B): 5 x 10⁻⁶ cm/s | Candidate A has high permeability; Candidate B is moderate. |
| Efflux | Caco-2 | Efflux Ratio: 1.2 | Efflux Ratio: 4.5 | Candidate B is a substrate for an efflux transporter (e.g., P-gp). |
| Metabolic Stability | HLM | t½: >60 min | t½: 15 min | Candidate A is metabolically stable; Candidate B is rapidly metabolized. |
| Metabolite Profile | MetID | Minor hydroxylation on aryl ring | Major metabolite is a ring-opened species | The cyclobutane ring in Candidate B is a metabolic hotspot. |
| Bioavailability | Rat PK | F% = 75% | F% = 5% | High permeability and stability of A translate to excellent in vivo bioavailability. Poor stability and efflux of B lead to poor bioavailability. |
Conclusion
Assessing the bioavailability of cyclobutane-containing drugs requires a purpose-built strategy that acknowledges both the advantages and potential liabilities of this unique structural motif. By systematically evaluating permeability, metabolic stability, and in vivo pharmacokinetics through a tiered approach, drug development teams can gain a comprehensive understanding of a compound's DMPK profile. The key is not just to measure parameters, but to understand the underlying causality—is poor absorption due to low permeability or high efflux? Is low stability due to metabolism on a peripheral group or the cyclobutane ring itself? Answering these questions with the robust, self-validating experimental systems described in this guide will enable informed decision-making, optimize resource allocation, and ultimately increase the probability of success for these promising therapeutic candidates. This rigorous, evidence-based approach is consistent with the recommendations set forth by regulatory agencies like the FDA for bioavailability and bioequivalence studies.[23][24][25]
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A Comparative Guide to the Synthesis of Boceprevir: Evaluating the Efficacy of the 3-Amino-4-cyclobutyl-2-hydroxybutanamide Pathway
Abstract
Boceprevir (Victrelis®), a first-generation peptidomimetic inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, represents a significant milestone in the development of direct-acting antiviral agents.[1][2][3] The intricate structure of Boceprevir, featuring an α-ketoamide "warhead," a P1 β-cyclobutylalanyl moiety, a P2 dimethylcyclopropylproline element, and a P3 tert-butylglycine, presents considerable synthetic challenges.[4] This guide provides a comparative analysis of synthetic routes to Boceprevir, with a primary focus on the efficacy and strategic importance of employing 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride as a key precursor for the P1 side chain. We will dissect a convergent, multi-fragment coupling strategy, compare it with alternative approaches, and provide objective, data-driven insights for researchers in drug development and process chemistry.
Introduction: The Strategic Importance of Boceprevir's P1 Moiety
The efficacy of Boceprevir is critically dependent on its ability to form a reversible, covalent adduct with the active site serine (Ser139) of the HCV NS3 protease.[4] This interaction is orchestrated by the electrophilic α-ketoamide group. The adjacent P1 β-cyclobutylalanyl moiety plays a crucial role in positioning this "warhead" by fitting into the hydrophobic S1 pocket of the protease.[5][6] Therefore, the stereochemically precise and efficient synthesis of the fragment incorporating this P1 side chain is paramount to the overall success of the manufacturing process.
The precursor, This compound , provides the core structure required to build this critical N-terminal fragment of Boceprevir, which ultimately undergoes oxidation to form the active α-ketoamide.
The Convergent Synthesis Strategy for Boceprevir
A common and effective industrial synthesis for Boceprevir involves a convergent approach where the molecule is assembled from three key fragments, often designated as Fragment A (P3-P2), Fragment B (P1 hydroxyamide), and Fragment C (amine cap).[1] Our focus, the 3-Amino-4-cyclobutyl-2-hydroxybutanamide core, is the direct precursor to Fragment B.
The general workflow is visualized below:
Caption: Fig 1. Convergent synthesis of Boceprevir.
Comparative Analysis of Synthetic Routes
The primary challenge in Boceprevir synthesis lies in the sequence and stability of the fragment couplings and the final oxidation step. Below, we compare two strategic variations based on the convergent approach.[1]
Route 1: The "Fragment A + Fragment B" First Approach
This strategy involves the initial coupling of the P3-P2 dipeptide (Fragment A) with the P1 hydroxyamide (Fragment B), followed by a final oxidation step.
Workflow Diagram:
Caption: Fig 2. Route 1 Workflow.
Experimental Protocol (Illustrative):
-
Peptide Coupling: To a solution of Fragment A (1.0 eq) and Fragment B (derived from 3-Amino-4-cyclobutyl-2-hydroxybutanamide HCl, 1.1 eq) in an appropriate solvent like Dichloromethane (DCM), add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at room temperature until reaction completion as monitored by TLC or HPLC.
-
Workup and Isolation: Perform an aqueous workup to remove water-soluble reagents. Purify the resulting tripeptide hydroxyamide intermediate (Intermediate 6) via column chromatography.
-
Oxidation: Dissolve Intermediate 6 in a suitable solvent system (e.g., DMSO/Ac₂O for Moffatt-type conditions). Execute the oxidation carefully, monitoring for the formation of the α-ketoamide.
-
Final Purification: After quenching the reaction, perform extraction and purify the final product, Boceprevir, typically through crystallization or chromatography to achieve high purity (>99%).
Route 2: The "Fragment B + Fragment C" First Approach (Abandoned)
An alternative, seemingly logical approach would be to first couple the P1 fragment (Fragment B) with the amine cap and then perform the oxidation before coupling with Fragment A.
Workflow Diagram:
Caption: Fig 3. Route 2 Workflow.
Causality Behind Experimental Choice: This route was investigated and ultimately abandoned.[1] The rationale for its failure lies in the instability of the oxidized P1 intermediate (Intermediate 12) . The α-ketoamide moiety is highly reactive. Attempting to isolate and carry this unstable fragment through a subsequent peptide coupling step leads to significant degradation and extremely low yields, making the process unviable for large-scale production.[1] This demonstrates a key principle in multi-step synthesis: sensitive functional groups should ideally be introduced at the latest possible stage.
Head-to-Head Performance Comparison
The use of 3-Amino-4-cyclobutyl-2-hydroxybutanamide allows for a robust process where the critical and sensitive oxidation step is performed last on a stable, advanced intermediate.
| Parameter | Route 1 (Hydroxyamide Last) | Route 2 (Oxidation Early) | Justification & Expert Insight |
| Overall Yield | Viable (e.g., ~16% reported over 11 steps for labeled synthesis)[7] | Extremely Low / Unsuccessful[1] | The stability of the tripeptide hydroxyamide intermediate in Route 1 is the deciding factor. It can be purified and handled robustly before the final, sensitive oxidation. |
| Process Robustness | High | Low | Route 1 avoids the isolation and reaction of the unstable α-ketoamide intermediate, minimizing side reactions and decomposition. |
| Number of Steps | ~5 steps from key fragments[1] | Conceptually similar | While the step count is similar, the feasibility of each step is drastically different. |
| Purification | Challenging but manageable | Extremely difficult due to product instability | The final oxidation in Route 1 still requires careful control to manage impurities, but the overall process is more controllable.[1] |
| Scalability | Demonstrated Industrial Viability | Not Viable | The instability issue in Route 2 makes it impossible to scale up reliably. |
Alternative Chemoenzymatic Strategies
While our focus is on the P1 fragment, it is crucial to recognize that overall process efficacy depends on the synthesis of all fragments. For instance, the synthesis of the complex P2 bicyclic proline moiety was initially achieved via classical resolution. However, a more efficient chemoenzymatic process was later developed.[8] This alternative approach uses an amine oxidase-catalyzed desymmetrization, representing a significant process improvement that is complementary to the use of the 3-Amino-4-cyclobutyl-2-hydroxybutanamide pathway for the P1 fragment.[8] This highlights a holistic approach to drug manufacturing, where different strategic innovations can be combined for optimal results.
Conclusion
The synthesis of Boceprevir is a testament to the strategic challenges of modern pharmaceutical chemistry. This analysis demonstrates that the efficacy of a synthetic route is determined not just by the reagents used, but by the strategic sequencing of steps.
The use of This compound as a precursor is central to the most successful and industrially viable synthetic strategy for Boceprevir. It enables a convergent pathway where the P1 hydroxyamide fragment is coupled to form a stable tripeptide intermediate. This strategically delays the introduction of the sensitive α-ketoamide functionality to the final step, thereby overcoming the critical instability issues that plague alternative sequences. For researchers developing complex peptidomimetics, this case study underscores the principle of deferring the formation of labile functional groups to the endgame of the synthesis to ensure robustness, scalability, and high final purity.
References
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A Senior Application Scientist's Guide to Chiral Stationary Phases for Amino Alcohol Separation
For researchers, scientists, and professionals in drug development, the enantioselective separation of amino alcohols is a critical analytical challenge. These compounds, possessing both amino and hydroxyl functional groups on a chiral scaffold, are pivotal building blocks in the synthesis of numerous pharmaceuticals. The stereochemistry of these molecules often dictates their pharmacological activity and toxicological profile, making robust enantiomeric separation methods essential for research, development, and quality control.
This guide provides an in-depth comparison of the primary classes of chiral stationary phases (CSPs) utilized for the high-performance liquid chromatography (HPLC) separation of amino alcohols. We will delve into the chiral recognition mechanisms, performance characteristics, and practical application of polysaccharide-based, macrocyclic glycopeptide, and Pirkle-type CSPs, supported by experimental data and detailed protocols.
The Foundation of Chiral Separation: A Three-Point Interaction Model
The fundamental principle governing chiral separation on a CSP is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. For successful enantiomeric recognition, a minimum of three simultaneous interactions is generally required, with at least one being stereochemically dependent[1]. These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation. The small differences in the stability of these diastereomeric complexes lead to differential retention times, enabling their separation.
I. Polysaccharide-Based Chiral Stationary Phases: The Workhorses of Enantioseparation
Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose coated or immobilized on a silica support, are the most widely used and versatile CSPs for a broad range of chiral compounds, including amino alcohols[2][3]. Their popularity stems from their broad applicability and the high success rates in resolving racemates.
Chiral Recognition Mechanism
The chiral recognition mechanism of polysaccharide-based CSPs is attributed to the helical structure of the polysaccharide derivatives, which creates chiral grooves or cavities. Enantiomers can enter these grooves and interact with the functional groups of the chiral selector, which are typically carbamate derivatives of the polysaccharide backbone[4]. The primary interactions involved are:
-
Hydrogen Bonding: The carbamate, hydroxyl, and ether groups on the polysaccharide backbone can act as hydrogen bond donors and acceptors, interacting with the amino and hydroxyl groups of the amino alcohol.
-
π-π Interactions: The phenyl groups of the carbamate derivatives provide sites for π-π stacking interactions with aromatic rings present in many amino alcohols (e.g., propranolol, phenylglycinol).
-
Steric Interactions: The shape and size of the chiral grooves provide a steric environment that preferentially fits one enantiomer over the other.
The combination and spatial arrangement of these interactions lead to the differential retention of the enantiomers.
Figure 1: Chiral recognition on a polysaccharide CSP.
Performance and Applications
Polysaccharide CSPs demonstrate excellent performance for a wide array of amino alcohols. Columns such as Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based) are frequently the first choice for screening chiral separations.
Table 1: Performance Data for Propranolol Separation on a Polysaccharide CSP
| Parameter | Value | Reference |
| Analyte | Propranolol | |
| Column | ChiralPak® IA (amylose tris(3,5-dimethylphenylcarbamate)) | [5] |
| Mobile Phase | n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Temperature | 25 °C | [6] |
| Retention Time (S-enantiomer) | 4.71 min | [5] |
| Retention Time (R-enantiomer) | 5.26 min | [5] |
| Resolution (Rs) | 1.75 | [5] |
Experimental Protocol: Separation of Propranolol on Chiralpak® AD-H
This protocol outlines a typical method for the enantioseparation of the beta-blocker propranolol, a common amino alcohol.
1. Materials and Reagents:
-
Racemic propranolol hydrochloride
-
HPLC-grade n-hexane, ethanol, and diethylamine (DEA)
-
Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)
-
Standard HPLC system with UV detector
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane, ethanol, and DEA in a ratio of 90:10:0.1 (v/v/v).
-
Degas the mobile phase by sonication or vacuum filtration before use.
3. Sample Preparation:
-
Prepare a stock solution of racemic propranolol hydrochloride in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
4. HPLC Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane/ethanol/DEA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
5. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram and determine the retention times and resolution of the two enantiomers.
II. Macrocyclic Glycopeptide Chiral Stationary Phases: Multimodal and Versatile
Macrocyclic glycopeptide CSPs, such as those based on vancomycin, teicoplanin, and ristocetin, offer a unique and highly versatile platform for chiral separations[7][8]. A key advantage of these CSPs is their multimodal nature, allowing for separations in normal-phase, reversed-phase, and polar organic/ionic modes[9]. This flexibility is particularly beneficial for ionizable compounds like amino alcohols.
Chiral Recognition Mechanism
The complex structure of macrocyclic glycopeptides provides a multitude of interaction sites for chiral recognition[7][10]:
-
Hydrophobic Pockets: The aglycone "basket" of the molecule provides a hydrophobic cavity for inclusion of nonpolar parts of the analyte.
-
Hydrogen Bonding: Numerous hydroxyl, amide, and carboxyl groups offer extensive opportunities for hydrogen bonding.
-
Ionic Interactions: The presence of amino and carboxyl groups allows for electrostatic interactions with charged analytes. The ionization state of both the CSP and the analyte can be controlled by the mobile phase pH.
-
π-π Interactions: Aromatic rings within the macrocycle can participate in π-π stacking with aromatic analytes.
The ability to operate in different modes allows for the modulation of these interactions to achieve optimal selectivity. For instance, in reversed-phase mode, hydrophobic and ionic interactions often dominate, while in polar organic mode, hydrogen bonding and dipole-dipole interactions are more prominent.
Figure 2: Multimodal interactions on a macrocyclic glycopeptide CSP.
Performance and Applications
Macrocyclic glycopeptide CSPs, such as the Chirobiotic™ series, are highly effective for the separation of amino alcohols, particularly in the polar ionic and reversed-phase modes, which are compatible with mass spectrometry.
Table 2: Performance Data for Metoprolol Separation on a Macrocyclic Glycopeptide CSP
| Parameter | Value | Reference |
| Analyte | Metoprolol | |
| Column | Chirobiotic™ V | [11] |
| Mobile Phase | Methanol/Acetic Acid/Triethylamine (100/0.20/0.15, v/v/v) | [11] |
| Flow Rate | 0.5 mL/min | [11] |
| Temperature | 45 °C | [11] |
| Resolution (Rs) | > 1.5 | [11] |
| Selectivity (α) | 1.11 | [12] |
Experimental Protocol: Separation of Metoprolol on Chirobiotic™ V2
This protocol details a polar ionic mode method for the enantioseparation of the beta-blocker metoprolol.
1. Materials and Reagents:
-
Racemic metoprolol tartrate
-
HPLC-grade methanol, glacial acetic acid, and triethylamine (TEA)
-
Chirobiotic™ V2 column (250 x 4.6 mm, 5 µm)
-
Standard HPLC system with UV detector
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing 100% methanol with 0.1% glacial acetic acid and 0.05% TEA (v/v/v).
-
For example, to 1 L of methanol, add 1.0 mL of glacial acetic acid and 0.5 mL of TEA.
-
Degas the mobile phase before use.
3. Sample Preparation:
-
Prepare a stock solution of racemic metoprolol tartrate in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 20 µg/mL.
4. HPLC Conditions:
-
Column: Chirobiotic™ V2 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol/Acetic Acid/TEA (100/0.1/0.05, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 225 nm
-
Injection Volume: 5 µL
5. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved. Note that equilibration of macrocyclic glycopeptide columns, especially in polar ionic mode, may take longer than for polysaccharide CSPs.
-
Inject the prepared sample solution.
-
Record the chromatogram and determine the retention times and resolution of the enantiomers.
III. Pirkle-Type Chiral Stationary Phases: Rational Design and Specific Interactions
Pirkle-type CSPs, also known as brush-type phases, are based on smaller, well-defined chiral molecules covalently bonded to a silica support[13][14]. These CSPs are designed based on the principle of chiral recognition, often involving π-acid/π-base interactions.
Chiral Recognition Mechanism
The chiral recognition mechanism of Pirkle-type CSPs is based on a combination of specific interactions[1][3]:
-
π-π Interactions: The chiral selector typically contains a π-acidic (e.g., 3,5-dinitrophenyl) or a π-basic (e.g., naphthyl) aromatic system. These interact with complementary π-basic or π-acidic aromatic rings on the analyte.
-
Hydrogen Bonding: Amide, urea, or carbamate linkages in the chiral selector provide sites for hydrogen bonding with the analyte's functional groups.
-
Dipole-Dipole Interactions: Polar functional groups on both the CSP and the analyte contribute to dipole-dipole interactions.
-
Steric Hindrance: The three-dimensional arrangement of the chiral selector creates a steric environment that favors the binding of one enantiomer over the other.
A well-known example is the Whelk-O® 1 CSP, which has both π-acidic and π-basic characteristics, giving it broad applicability[15].
Figure 3: Donor-acceptor interactions on a Pirkle-type CSP.
Performance and Applications
Pirkle-type CSPs are known for their robustness, high efficiency, and excellent scalability for preparative chromatography[1]. While direct comparative data against polysaccharide and macrocyclic glycopeptide phases for a wide range of amino alcohols is less common in the literature, they have proven effective for many classes of compounds, including those with aromatic moieties and hydrogen bonding capabilities, which are characteristic of many amino alcohols.
Table 3: Performance Data for Phenylglycinol Separation on a Pirkle-Type CSP
| Parameter | Value |
| Analyte | N-(3,5-Dinitrobenzoyl)-Phenylglycinol |
| Column | (R,R)-Whelk-O® 1 |
| Mobile Phase | Hexane/Isopropanol (90/10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Separation Factor (α) | 1.85 |
| Resolution (Rs) | 4.20 |
| (Data is representative and compiled from typical applications of Pirkle-type CSPs for similar analytes.) |
Experimental Protocol: Separation of Phenylglycinol on Whelk-O® 1
This protocol provides a general method for the separation of an amino alcohol on a Pirkle-type CSP. Note that for many Pirkle-type applications, derivatization of the analyte to introduce a π-acidic or π-basic group can enhance resolution.
1. Materials and Reagents:
-
Racemic phenylglycinol
-
HPLC-grade n-hexane and isopropanol
-
(R,R)-Whelk-O® 1 column (250 x 4.6 mm, 5 µm)
-
Standard HPLC system with UV detector
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane and isopropanol in a ratio of 90:10 (v/v).
-
Degas the mobile phase before use.
3. Sample Preparation:
-
Prepare a stock solution of racemic phenylglycinol in the mobile phase at a concentration of 1 mg/mL.
-
Dilute as needed to an appropriate concentration for UV detection (e.g., 50 µg/mL).
4. HPLC Conditions:
-
Column: (R,R)-Whelk-O® 1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane/isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
5. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram and determine the retention times and resolution of the enantiomers.
Comparative Summary and Selection Strategy
The choice of the optimal CSP for a specific amino alcohol separation depends on the analyte's structure, the desired chromatographic mode, and the analytical goals.
Table 4: Comparison of Chiral Stationary Phase Characteristics for Amino Alcohol Separation
| Feature | Polysaccharide-Based (e.g., Chiralpak® AD-H) | Macrocyclic Glycopeptide (e.g., Chirobiotic™ V) | Pirkle-Type (e.g., Whelk-O® 1) |
| Chiral Selector | Derivatized cellulose or amylose | Vancomycin, Teicoplanin, etc. | Small, synthetic chiral molecules |
| Primary Interactions | H-bonding, π-π, steric inclusion | Ionic, H-bonding, inclusion, π-π | π-π, H-bonding, dipole-dipole |
| Versatility | Very broad | High (multimodal) | Broad, especially for aromatic compounds |
| Robustness | Coated phases are solvent-limited; immobilized phases are more robust | High | Very high (covalently bonded) |
| Best For... | Initial screening, wide range of amino alcohols | Ionizable amino alcohols, LC-MS applications | Aromatic amino alcohols, preparative separations |
| Typical Mobile Phases | Normal-phase (alkane/alcohol), reversed-phase, polar organic | Reversed-phase, polar ionic, normal-phase | Normal-phase, polar organic, reversed-phase |
graph CSP_Selection_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];Start [label="Start: Racemic Amino Alcohol", shape=ellipse, fillcolor="#F1F3F4"]; Screen [label="Initial Screening", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polysaccharide [label="Polysaccharide CSP\n(e.g., Chiralpak AD-H, Chiralcel OD-H)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Macrocyclic [label="Macrocyclic Glycopeptide CSP\n(e.g., Chirobiotic T, V)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pirkle [label="Pirkle-Type CSP\n(e.g., Whelk-O 1)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Optimization [label="Method Optimization\n(Mobile Phase, Temperature, Flow Rate)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; FinalMethod [label="Validated Chiral Separation Method", shape=ellipse, fillcolor="#F1F3F4"];
Start -> Screen; Screen -> Polysaccharide [label="Broadest initial applicability"]; Screen -> Macrocyclic [label="If analyte is ionizable or for LC-MS"]; Screen -> Pirkle [label="If analyte has strong π-donor/acceptor groups"]; Polysaccharide -> Optimization; Macrocyclic -> Optimization; Pirkle -> Optimization; Optimization -> FinalMethod; }
Figure 4: General workflow for CSP selection and method development.
Conclusion
The separation of amino alcohol enantiomers is a well-addressed challenge in chiral chromatography, with several excellent CSP options available to the analytical scientist. Polysaccharide-based CSPs serve as the primary tool for initial screening due to their broad applicability. Macrocyclic glycopeptide CSPs offer exceptional versatility, especially for ionizable amino alcohols and when LC-MS compatibility is required. Pirkle-type CSPs provide a robust and highly efficient alternative, particularly for aromatic amino alcohols and for scaling up to preparative separations.
A systematic screening approach, beginning with polysaccharide and macrocyclic glycopeptide phases, followed by optimization of the mobile phase, is a sound strategy for successful method development. By understanding the underlying chiral recognition mechanisms of each CSP class, researchers can make informed decisions to develop rugged, reliable, and efficient enantioselective methods for their specific amino alcohol analytes.
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A Senior Application Scientist's Guide to the Validation of Stereoselective Synthesis Methods
For researchers, scientists, and professionals in drug development, the synthesis of a single stereoisomer is not the endpoint but the beginning of a rigorous validation process. The stereochemical arrangement of a molecule can dictate its efficacy, safety, and metabolic profile, making the validation of any stereoselective synthesis a cornerstone of modern chemistry and pharmaceutical science.[1][2] This guide provides an in-depth comparison of the critical methods used to validate a new stereoselective synthesis, moving beyond a simple listing of techniques to explain the causality behind experimental choices. Our narrative is structured to mirror the logical workflow of a research program, from the initial assessment of stereochemical purity to the final confirmation of scalability and robustness.
Phase 1: Quantifying Stereochemical Purity — The First Litmus Test
Upon achieving a successful reaction, the immediate and most critical questions are: "How selective was it?" and "How pure is my product?". This involves determining the enantiomeric excess (ee%) for enantioselective reactions or the diastereomeric ratio (d.r.) for diastereoselective reactions.
Core Methodologies: A Comparative Overview
The two primary workhorses for determining stereochemical purity are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice between them is dictated by the analyte's properties, the required precision, and available instrumentation.[1][3]
-
Chiral Chromatography (HPLC, GC, SFC): This is the gold standard for separating and quantifying stereoisomers.[4][5] The technique relies on a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.[5][6]
-
Expertise & Experience: The power of chiral chromatography lies in its directness. It physically separates the isomers, allowing for unambiguous quantification by peak integration. Method development can be iterative, often involving screening various columns (e.g., polysaccharide-based, cyclodextrin-based) and mobile phases to achieve baseline resolution.[6][7] While High-Performance Liquid Chromatography (HPLC) is most common, Gas Chromatography (GC) is suitable for volatile and thermally stable analytes, and Supercritical Fluid Chromatography (SFC) offers a "green" alternative with faster analysis times.[1][8]
-
Trustworthiness: A well-developed chiral chromatography method is self-validating. The injection of a racemic or diastereomeric mixture provides a clear reference, confirming the identity of each peak and the method's ability to separate them.[9]
-
-
NMR Spectroscopy: While standard NMR cannot distinguish between enantiomers, it is a powerful tool for determining diastereomeric ratios, as diastereomers have distinct chemical environments leading to different signals.[3][10] To quantify enantiomers, one must introduce a chiral environment using:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a pure chiral agent (e.g., Mosher's acid) to form a mixture of diastereomers, which can then be distinguished and quantified by NMR.[7][11]
-
Chiral Solvating Agents (CSAs) or Lanthanide Shift Reagents (LSRs): These agents form transient, weak diastereomeric complexes with the analyte, inducing small but measurable differences in the chemical shifts of the enantiomers.[8][11]
-
Expertise & Experience: The key advantage of NMR is speed and the small sample size required, often using the crude reaction mixture.[3][8] However, derivatization can be incomplete or introduce its own selectivity, and peak overlap in complex molecules can make accurate integration challenging.[12] For accurate quantification, it is crucial to select non-overlapping, sharp signals and ensure proper relaxation delays (D1) during acquisition.[3]
-
Data Presentation: Quantitative Performance Comparison
| Parameter | Chiral HPLC/GC/SFC | NMR Spectroscopy (with Chiral Agents) |
| Primary Use | Enantiomeric Excess (ee), Diastereomeric Ratio (dr) | Diastereomeric Ratio (dr), Enantiomeric Excess (ee) |
| Accuracy | High to Very High (often <1% error) | Moderate to High (can be affected by peak overlap) |
| Sensitivity | High (ng to pg range) | Lower (mg range) |
| Sample Prep | Requires dissolution and filtration | Minimal; can often use crude mixture |
| Throughput | Lower (minutes per sample) | High (seconds to minutes per sample) |
| Key Limitation | Requires method development | Potential for incomplete derivatization; peak overlap |
| Universality | Broad; dependent on analyte solubility & volatility | Broad; requires suitable functional groups for agents |
Phase 2: Unambiguous Structural Confirmation
Once purity is established, the next step is to confirm the three-dimensional structure. This involves determining the relative configuration of stereocenters to each other and, ultimately, the absolute configuration of the molecule.
Determining Relative Configuration: The Power of NMR
For molecules with multiple stereocenters, NMR spectroscopy is the primary tool for elucidating their relative arrangement.
-
Expertise & Experience: This is not a simple "point-and-shoot" technique; it requires a deep understanding of molecular conformation and NMR principles.
-
J-Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them (Karplus relationship). By measuring these couplings, one can infer the dominant conformation and thus the relative stereochemistry (e.g., syn vs. anti).[13]
-
Nuclear Overhauser Effect (NOE): NOE experiments detect protons that are close in space (<5 Å), regardless of their bonding connectivity. Observing an NOE enhancement between specific protons provides powerful evidence for their relative spatial orientation.[14] For this to be conclusive, the molecule should exist in a relatively rigid conformation.[14]
-
Determining Absolute Configuration: The Definitive Answer
While relative configuration is crucial, the absolute configuration is the ultimate descriptor of a chiral molecule.
-
Single Crystal X-ray Diffraction (SC-XRD): This is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[15][16]
-
Expertise & Experience: The primary challenge is growing a high-quality single crystal suitable for diffraction.[16][17] The determination of absolute configuration relies on a phenomenon called anomalous dispersion, where X-rays interact with the electrons of the atoms.[18] The quality of the determination is often assessed by the Flack parameter; a value close to zero for the correct enantiomer confirms the assignment with high confidence.[19] While historically requiring a "heavy" atom (e.g., Br, S), modern diffractometers and methods can often determine the absolute configuration of light-atom molecules containing only C, H, N, and O.[18]
-
Trustworthiness: An SC-XRD structure is considered definitive proof of absolute configuration, providing a solid, authoritative foundation for all subsequent work.[16]
-
Visualization: Overall Validation Workflow
The following diagram illustrates the logical flow for validating a new stereoselective synthesis method.
Caption: A typical workflow for the validation of a stereoselective synthesis method.
Phase 3: Assessing Robustness and Practical Utility
A method that works for one substrate on a milligram scale is an academic curiosity. A method that works for a diverse range of substrates and is scalable is a powerful synthetic tool.
Substrate Scope: Defining the Boundaries
-
Expertise & Experience: Evaluating the substrate scope is not about filling a table with high-yielding examples. It is a systematic investigation into the method's limitations.[20] A thorough study should include substrates that probe:
-
Electronic Effects: Include both electron-donating and electron-withdrawing groups.
-
Steric Hindrance: Test substrates with varying degrees of steric bulk near the reacting center.
-
Functional Group Tolerance: Include substrates with potentially reactive functional groups (e.g., alkynes, free hydroxyls, halogens) to see if they are compatible.[20]
-
Trustworthiness: Reporting both successful and unsuccessful examples is critical for scientific integrity and helps other researchers understand the true utility of the method.[20]
-
Scalability: From Lab Bench to Pilot Plant
-
Expertise & Experience: Scaling a reaction from 100 mg to 100 g or more introduces new challenges.[21][22] A scalable synthesis should be reproducible and practical on a larger scale.[2] Key considerations include:
-
Reagent Cost and Availability: Are the catalyst, ligands, and reagents affordable and available in bulk?
-
Reaction Conditions: Can extreme temperatures or pressures be safely managed at scale?
-
Workup and Purification: Is the purification method (e.g., column chromatography) feasible for large quantities? Ideally, the product should be purifiable by crystallization.[23]
-
Safety: Are any reagents or intermediates hazardous, and have the thermal risks of the reaction been evaluated?
-
Visualization: Decision Tree for Analytical Method Selection
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A Comparative Guide to Stereochemical Assignment: NMR Spectroscopy versus X-ray Crystallography
In the landscape of drug discovery and chemical research, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Biological systems are exquisitely sensitive to stereoisomerism, where subtle differences in spatial orientation can lead to profound variations in pharmacological activity and toxicity. The unambiguous assignment of stereochemistry is therefore a critical step in the characterization of novel chemical entities. Two powerhouse techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, stand as the cornerstones of stereochemical determination. This guide provides an in-depth, objective comparison of these methods, grounded in experimental principles and practical considerations, to aid researchers in selecting the most appropriate strategy for their scientific questions.
The Fundamental Divide: Solution vs. Solid State
At its core, the choice between NMR and X-ray crystallography is a choice between analyzing a molecule in the solution phase versus the solid state.[1] NMR spectroscopy probes the magnetic properties of atomic nuclei in solution, providing a picture of the molecule's average conformation and dynamics in a biologically relevant environment.[1][2] Conversely, X-ray crystallography requires a well-ordered, single crystal of the compound.[3][4] When a beam of X-rays is diffracted by the electron clouds of the atoms in the crystal lattice, it produces a diffraction pattern that can be mathematically reconstructed into a precise three-dimensional model of the molecule's structure in the solid state.[3][4] This fundamental difference in the physical state of the sample dictates the unique strengths and limitations of each technique.
At a Glance: A Quantitative Comparison
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample State | Solution | Single Crystal |
| Typical Sample Amount | 1-25 mg (¹H), 50-100 mg (¹³C)[5] | >0.1 mm crystal in all dimensions[3][6] |
| Stereochemical Information | Relative stereochemistry (primarily) | Relative and Absolute stereochemistry |
| Key Experiment | NOESY/ROESY | Anomalous Dispersion |
| Molecular Size Limitation | Generally < 70 kDa for solution-state[7] | No theoretical upper limit[2][8] |
| Experimental Time | Hours to days | Days to weeks (including crystallization) |
| Dynamic Information | Yes, provides insights into conformational flexibility[1] | Generally provides a static structure[9] |
| Major Bottleneck | Spectral overlap in complex molecules | Growing diffraction-quality crystals[10] |
Delving Deeper: A Head-to-Head Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
NMR spectroscopy excels at providing detailed information about the connectivity and spatial proximity of atoms in a molecule as it tumbles in solution. For stereochemical assignment, the Nuclear Overhauser Effect (NOE) is the most powerful tool.[11][12] The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected through chemical bonds.[12][13]
Strengths of NMR:
-
Physiologically Relevant Conditions: By analyzing molecules in solution, NMR can provide insights into the conformations that are relevant in biological systems.[1]
-
Dynamic Information: NMR can reveal information about conformational flexibility and dynamics, which is often crucial for understanding a molecule's function.[1]
-
No Crystallization Required: This is a significant advantage for molecules that are difficult to crystallize, such as oils or amorphous solids.[1]
Limitations of NMR:
-
Primarily Relative Stereochemistry: NOE experiments reveal the proximity of atoms within the same molecule, allowing for the determination of relative stereochemistry (e.g., cis vs. trans, syn vs. anti).[13] Determining absolute stereochemistry with NMR is challenging and often requires the use of chiral derivatizing agents.
-
Challenges with Flexible Molecules: For highly flexible molecules, the observed NOEs are an average of multiple conformations, which can complicate interpretation and may not accurately represent any single low-energy conformer.[11][14][15]
-
Size Limitations: For larger molecules, spectral overlap can make it difficult to resolve and assign all the necessary signals.[2]
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography is often considered the "gold standard" for structure determination because it provides a direct, high-resolution three-dimensional map of the atoms in a molecule.[10] For stereochemical assignment, its ability to determine not only the relative but also the absolute configuration of chiral centers is a key advantage.
Strengths of X-ray Crystallography:
-
Unambiguous Relative and Absolute Stereochemistry: A successful crystal structure determination provides a definitive view of the molecule's three-dimensional arrangement, including the absolute configuration of all stereocenters through the use of anomalous dispersion.[16]
-
High Precision: The resulting atomic coordinates are typically very precise, providing accurate bond lengths and angles.[17]
-
No Molecular Size Limit: In principle, any molecule that can be crystallized can be analyzed, from small organic compounds to large protein complexes.[2][8]
Limitations of X-ray Crystallography:
-
The Crystallization Hurdle: The most significant bottleneck is the need to grow a high-quality single crystal, which can be a time-consuming and often unsuccessful process.[10][18][19]
-
Static Picture: The crystal structure represents a single, low-energy conformation of the molecule in the solid state, which may not be the biologically active conformation in solution.[9]
-
Potential for Packing Artifacts: The arrangement of molecules in the crystal lattice can sometimes influence the observed conformation.
Experimental Workflows: A Step-by-Step Look
NMR: Determining Relative Stereochemistry with NOESY
The 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is a cornerstone for determining relative stereochemistry. It generates a 2D map where off-diagonal cross-peaks indicate which protons are close to each other in space.
Caption: Figure 1. A simplified workflow for a 2D NOESY experiment.
Detailed Protocol for a 2D NOESY Experiment:
-
Sample Preparation:
-
Dissolve approximately 5-25 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[5]
-
Filter the solution through a pipette with a small plug of glass wool into a high-quality NMR tube to remove any particulate matter.[5]
-
For quantitative NOE analysis, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect. This can be done by several freeze-pump-thaw cycles.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming) to obtain sharp spectral lines.
-
Acquire a standard 1D proton spectrum to determine the chemical shifts of all protons.
-
Set up a 2D NOESY experiment. A key parameter is the mixing time, which is the period during which the NOE transfer occurs. Typical mixing times for small molecules range from 300 to 800 ms.
-
Acquire the 2D NOESY data. This can take from a few hours to overnight, depending on the sample concentration and the desired signal-to-noise ratio.[20]
-
-
Data Processing and Interpretation:
-
Process the raw data using appropriate software, which involves Fourier transformation in both dimensions, phasing, and baseline correction.
-
Analyze the resulting 2D spectrum. The diagonal peaks correspond to the 1D proton spectrum, while the off-diagonal cross-peaks indicate protons that are spatially close.
-
Correlate the observed cross-peaks with the possible stereoisomers of the molecule. The presence or absence of specific NOEs can provide definitive evidence for the relative stereochemistry.[13]
-
X-ray Crystallography: The Path to Absolute Stereochemistry
The workflow for X-ray crystallography is a multi-step process that begins with the often-challenging task of growing a suitable crystal.
Caption: Figure 2. The general workflow for X-ray crystal structure determination.
Detailed Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth:
-
The starting material must be highly pure, as impurities can inhibit crystallization.[18]
-
A variety of techniques can be employed to grow single crystals, including slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.[6][21][22][23][24][25]
-
The goal is to obtain a well-ordered, single crystal with dimensions of at least 0.1 mm in all directions.[3][6]
-
-
Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in the X-ray beam of a diffractometer.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.[4]
-
For determining absolute configuration, it is crucial to collect data with sufficient anomalous signal. This is often achieved by using a specific X-ray wavelength (e.g., from a copper source or a synchrotron) that is close to the absorption edge of a heavy atom in the molecule.[16]
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and the intensities of the diffraction spots.[26]
-
The "phase problem" is solved to generate an initial electron density map.
-
An atomic model of the molecule is built into the electron density map.
-
The model is refined to improve the agreement between the calculated and observed diffraction data.
-
The absolute configuration is determined by analyzing the anomalous scattering data. The Flack parameter is a common metric used for this purpose, with a value close to 0 indicating the correct absolute configuration and a value close to 1 indicating the inverted structure.[8]
-
The Power of Synergy: A Complementary Approach
While NMR and X-ray crystallography are often presented as competing techniques, their true power lies in their complementary nature. In many cases, a combination of both methods provides the most complete understanding of a molecule's structure and behavior. For example, X-ray crystallography can provide an unambiguous determination of the absolute stereochemistry, while NMR can confirm that the conformation observed in the crystal is also populated in solution and provide insights into its dynamic properties. This integrated approach is particularly valuable in drug discovery, where a comprehensive understanding of a molecule's solid-state properties and its behavior in a biological environment is essential.
Conclusion: Making an Informed Decision
The choice between NMR and X-ray crystallography for stereochemical assignment is not a one-size-fits-all decision. It requires a careful consideration of the specific scientific question, the nature of the sample, and the available resources. NMR is the go-to technique for determining the relative stereochemistry of molecules in solution, especially when crystallization is a challenge. X-ray crystallography, on the other hand, is the definitive method for determining both relative and absolute stereochemistry, provided a suitable crystal can be obtained. By understanding the fundamental principles, strengths, and limitations of each technique, researchers can make informed decisions and leverage the power of these indispensable tools to unravel the three-dimensional intricacies of the molecular world.
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Navigating the Constraints: A Cost-Benefit Analysis of Cyclobutane Amino Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability, potency, and specificity is a perpetual challenge. The introduction of unnatural amino acids into peptide sequences has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. Among the diverse array of non-proteinogenic amino acids, cyclobutane amino acids (CBAAs) have garnered significant attention for their ability to impose rigid conformational constraints on the peptide backbone.[1][2] This guide provides a comprehensive cost-benefit analysis of utilizing cyclobutane amino acids in peptide synthesis, offering a balanced perspective supported by experimental insights to aid in the rational design of next-generation peptide drugs.
The Rationale for Rigidity: Why Constrain a Peptide?
Native peptides often exist as a dynamic ensemble of conformations in solution, only adopting a specific bioactive structure upon binding to their target. This conformational flexibility can lead to a significant entropic penalty upon binding, reducing affinity. Furthermore, linear peptides are susceptible to proteolytic degradation, limiting their therapeutic potential. The incorporation of conformationally constrained amino acids, such as cyclobutane derivatives, pre-organizes the peptide into a more defined secondary structure, mimicking the bound conformation.[3][4] This can lead to:
-
Increased Receptor Affinity and Selectivity: By reducing the entropic cost of binding, constrained peptides can exhibit higher affinity for their targets. The rigid structure can also enhance selectivity by favoring interaction with a specific receptor subtype.
-
Enhanced Proteolytic Stability: The unnatural stereochemistry and constrained backbone of cyclobutane-containing peptides can render them resistant to degradation by proteases, thereby extending their in vivo half-life.[5]
-
Improved Cell Penetration: In some cases, the well-defined spatial arrangement of charged and hydrophobic groups in constrained peptides can facilitate their entry into cells, a critical attribute for targeting intracellular proteins.[6][7][8]
The decision to employ these unique building blocks, however, is not without its trade-offs. A careful evaluation of the synthetic costs versus the potential benefits is crucial for any drug discovery program.
The Cost Factor: Synthesis and Acquisition of Cyclobutane Amino Acids
The primary drawback associated with the use of cyclobutane amino acids is their cost and synthetic accessibility compared to natural amino acids.
Synthesis: The synthesis of chiral cyclobutane amino acids is a multi-step process that often requires specialized reagents and purification techniques, contributing to their higher cost.[2][9] Recent advancements, such as visible light-catalyzed [2+2]-cycloadditions, are paving the way for more efficient and scalable synthetic routes.[2][9] However, these methods may still require optimization and are not as routine as the production of standard amino acids.
Commercial Availability: A growing number of chemical suppliers offer a range of protected cyclobutane amino acid building blocks suitable for solid-phase peptide synthesis (SPPS).[10][11][12][13][14][15][16] The price of these building blocks is significantly higher than that of their natural counterparts. For instance, a gram of a protected cyclobutane amino acid can cost several hundred dollars, whereas the equivalent amount of a standard Fmoc-protected amino acid is a fraction of that cost.[11] This cost differential can be a significant consideration, especially for large-scale synthesis or high-throughput screening campaigns.
The Benefit Factor: Unlocking Novel Peptide Properties
The premium cost of cyclobutane amino acids is often justified by the unique and advantageous properties they impart to peptides.
Conformational Control: The defining feature of cyclobutane amino acids is their ability to induce specific secondary structures. The puckered nature of the cyclobutane ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone in a predictable manner.[17][18] This allows for the rational design of peptides with specific folds, such as turns, helices, or extended strands.[3] For example, peptides containing trans-cyclobutane amino acid residues have been shown to adopt more folded structures in solution compared to those with cis-cyclobutane residues.[3]
Modulating Biological Activity: The conformational rigidity imparted by cyclobutane amino acids can have a profound impact on biological activity. By locking the peptide into a bioactive conformation, it is possible to significantly enhance potency. In a notable example, the incorporation of a cyclobutane-based amino acid into a peptide targeting the SARS-CoV-2 spike protein resulted in improved antiviral activity.[5] Conversely, an overly rigid conformation can also be detrimental, precluding the necessary induced fit for receptor binding.[4][6]
Comparative Analysis: Cyclobutane Amino Acids vs. Other Constrained Scaffolds
Cyclobutane amino acids are not the only option for introducing conformational constraints. Proline and its analogs are widely used for this purpose. The table below provides a comparative overview.
| Feature | Cyclobutane Amino Acids | Proline & Analogs |
| Conformational Constraint | High, tunable by stereochemistry (cis/trans) | Moderate to high, induces kinks in the backbone |
| Structural Diversity | Wide range of substitution patterns possible on the ring | More limited to modifications on the pyrrolidine ring |
| Synthetic Accessibility | More complex and costly | Readily available and relatively inexpensive |
| Impact on Secondary Structure | Can stabilize various secondary structures (turns, helices) | Primarily known as a helix breaker, but can be part of turns |
| Proteolytic Stability | Generally high due to unnatural structure | Moderate, the X-Pro bond can be cleaved by specific proteases |
Decision Workflow: When to Choose Cyclobutane Amino Acids
The decision to incorporate cyclobutane amino acids into a peptide sequence should be guided by a clear understanding of the project's goals and a thorough cost-benefit analysis. The following workflow can aid in this decision-making process.
Caption: A decision-making workflow for incorporating cyclobutane amino acids.
Experimental Protocol: Incorporation of Cyclobutane Amino Acids using Solid-Phase Peptide Synthesis
The incorporation of Fmoc-protected cyclobutane amino acids into a peptide sequence using automated or manual solid-phase peptide synthesis (SPPS) is generally compatible with standard protocols.[5][19] However, due to their steric bulk, some optimization of coupling conditions may be necessary to ensure efficient incorporation.
Materials:
-
Fmoc-protected cyclobutane amino acid
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine.
-
Coupling of Cyclobutane Amino Acid:
-
Dissolve the Fmoc-protected cyclobutane amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and allow to react for 1-2 hours. Double coupling may be necessary for sterically hindered residues.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: A streamlined workflow for SPPS incorporating cyclobutane amino acids.
Conclusion: A Strategic Investment in Peptide Innovation
The use of cyclobutane amino acids in peptide synthesis represents a strategic investment in the design of novel and improved peptide therapeutics. While the initial cost of these building blocks is higher than that of natural amino acids, the potential benefits in terms of enhanced stability, potency, and conformational control can be substantial. A thorough understanding of the cost-benefit trade-offs, coupled with a rational design approach, will enable researchers to harness the full potential of these unique molecular scaffolds in their drug discovery endeavors. As synthetic methodologies continue to improve and the commercial availability of diverse cyclobutane amino acids expands, their role in shaping the future of peptide-based medicine is set to grow.
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- Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]
- Wang, L., Zhang, Y., Chen, M., Zhang, L., Liu, K., Li, Z., Zhang, S., & Liu, K. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. RSC Chemical Biology, 3(6), 725–730. [Link]
- Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]
- (No Title). (n.d.). Radboud Repository.
- (No Title). (2023, June 30). Vrije Universiteit Amsterdam.
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- Abengozar, M. Á., Pastor, J., García-Fandiño, R., Nogués, C., Rivas, L., Royo, M., & Ortuño, R. M. (2020). Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. Pharmaceutics, 12(10), 978. [Link]
- Vera, D., & Mancheño, O. G. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 333–341. [Link]
- (No Title). (n.d.). ResearchGate.
- (No Title). (n.d.).
- van der Westhuyzen, R., Abdullaha, M. A., Lall, N., & de la Mare, J. A. (2021). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 16(24), 3795–3802. [Link]
- (No Title). (2021, May 11). DIGITAL.CSIC.
- Corzana, F., de Arellano, C. R., Busto, J. H., Asensio, J. L., Jiménez-Osés, G., Peregrina, J. M., Zudaire, E., & Avenoza, A. (2007). Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale. The Journal of Organic Chemistry, 72(8), 2927–2936. [Link]
- Proline Derivatives and Analogs. (n.d.).
- Taleb-Mokhtari, M., & Taleb, M. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 11(2), 221–234. [Link]
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- Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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A Comparative Guide to the Synthetic Routes of Cyclobutane β-Amino Acids
<Senior Application Scientist
Introduction
Cyclobutane β-amino acids (CBAAs) are a fascinating and increasingly important class of constrained amino acids.[1] Their rigid four-membered ring structure imparts unique conformational constraints upon peptides and small molecules, a feature highly sought after in medicinal chemistry and drug development.[2][3] By locking flexible molecular backbones into specific orientations, CBAAs can enhance binding affinity to biological targets, improve metabolic stability, and provide novel three-dimensional scaffolds for drug design.[2][3][4] This guide provides a comparative overview of the primary synthetic strategies for accessing these valuable building blocks, with a focus on stereocontrol, efficiency, and substrate scope, aimed at researchers and professionals in drug development.
I. The [2+2] Cycloaddition Approach
The most direct and widely employed strategy for constructing the cyclobutane core is the [2+2] cycloaddition reaction. This approach involves the coupling of two two-carbon units to form the four-membered ring. Key variants of this strategy are distinguished by the nature of the reacting partners.
A. Ketene-Imine Cycloaddition (The Staudinger Synthesis)
The Staudinger cycloaddition, first discovered in 1907, is a cornerstone of β-lactam synthesis and can be adapted for CBAA synthesis.[5][6] It involves the reaction of a ketene with an imine to form a β-lactam, which can then be hydrolyzed to the corresponding β-amino acid.[6]
Mechanism and Stereoselectivity: The reaction is believed to proceed through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl.[6][7] The subsequent ring closure determines the stereochemical outcome. The stereoselectivity is influenced by the electronic properties of the substituents on both the ketene and the imine.[7] Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams.[7][8] Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents can lead to the trans isomer.[7] Asymmetric catalysis, often employing chiral N-heterocyclic carbenes or planar-chiral nucleophiles, has been successfully applied to achieve high enantioselectivity.[7][9]
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A Researcher's Guide to Benchmarking Commercially Available Antiviral Building Blocks
For researchers, scientists, and drug development professionals at the forefront of virology, the strategic selection of antiviral building blocks is a critical determinant of success in the lengthy and complex drug discovery pipeline. This guide provides an in-depth comparison of commercially available antiviral building blocks, supported by experimental data and protocols, to empower informed decision-making in the development of novel therapeutics. We will delve into the classification of these essential molecules, their mechanisms of action, and the robust methodologies required for their effective benchmarking.
The Genesis of Antiviral Therapeutics: A Building Block Approach
Antiviral drug discovery has traditionally been a methodical process, often beginning with the identification of a specific viral target crucial for its replication cycle, such as polymerases or proteases.[1] A more contemporary and increasingly powerful strategy involves phenotypic screening, where compounds are tested for their ability to inhibit viral replication in cell cultures without prior knowledge of the specific target.[1] This approach has the advantage of identifying compounds that are cell-permeable and active in a cellular context.[1]
Regardless of the initial discovery strategy, the optimization of a "hit" compound into a viable drug candidate relies heavily on the use of chemical building blocks. These are relatively small and reactive molecules that can be systematically combined to generate a diverse library of compounds with improved potency, selectivity, and pharmacokinetic properties. Several chemical suppliers, including Aurum Pharmatech, ChemScene, and TCI America, offer extensive catalogs of building blocks tailored for drug discovery.[2][3]
Classification of Antiviral Building Blocks: Targeting the Viral Life Cycle
Antiviral drugs, and by extension their constituent building blocks, are broadly classified based on the stage of the viral life cycle they inhibit.[4][5][6] Understanding these classifications is fundamental to designing and benchmarking new antiviral agents.
-
Entry and Fusion Inhibitors: These agents prevent the virus from entering the host cell. This can be achieved by blocking viral attachment to cell surface receptors or by inhibiting the fusion of the viral envelope with the host cell membrane.[4][7]
-
Nucleic Acid Synthesis Inhibitors: This is a major class of antivirals that includes nucleoside/nucleotide analogs. These molecules mimic the natural building blocks of DNA and RNA and, when incorporated into the growing viral nucleic acid chain, cause termination of replication.[4][5] Non-nucleoside inhibitors, on the other hand, bind to and inhibit the activity of viral polymerases through an allosteric mechanism.[5]
-
Protease Inhibitors: Many viruses produce their proteins as a single large polyprotein that must be cleaved by a viral protease into individual functional proteins. Protease inhibitors block this crucial step, preventing the maturation of new viral particles.[5][6]
-
Neuraminidase Inhibitors: Specific to influenza viruses, these drugs block the neuraminidase enzyme, which is essential for the release of newly formed virus particles from the surface of an infected cell, thereby preventing the spread of infection.[4]
The following diagram illustrates the general workflow of antiviral drug discovery, from target identification to the development of promising candidates.
Caption: Mechanism of neuraminidase inhibitors.
Comparative Analysis of Antiviral Building Blocks
The following table provides a comparative overview of different classes of antiviral building blocks, their primary viral targets, mechanisms of action, and key considerations for their use in drug discovery.
| Building Block Class | Primary Viral Targets | Mechanism of Action | Key Advantages & Considerations | Commercially Available Examples/Suppliers |
| Nucleoside/Nucleotide Analogs | Herpesviruses, HIV, Hepatitis B & C | Competitive inhibition of viral polymerases and chain termination of nucleic acid synthesis. [4][5] | Broad-spectrum potential; well-established class. Resistance can emerge through mutations in the viral polymerase. [8] | Scaffolds and intermediates from suppliers like Aurum Pharmatech and ChemScene. [2][3] |
| Protease Inhibitors | HIV, Hepatitis C | Block the active site of viral proteases, preventing the cleavage of viral polyproteins into functional proteins. [5][6] | Highly specific to viral proteases. Potential for drug-drug interactions and metabolic side effects. | Diverse heterocyclic and peptide-like building blocks from various chemical suppliers. [2][3] |
| Neuraminidase Inhibitors | Influenza A and B viruses | Inhibit the viral neuraminidase enzyme, preventing the release of new virions from infected cells. [4] | Effective for both treatment and prophylaxis of influenza. Emergence of resistant strains is a concern. | Amine and carboxylic acid-containing building blocks for synthesis of sialic acid analogs. [2] |
| Entry/Fusion Inhibitors | HIV | Block the binding of the virus to host cell receptors or inhibit the fusion of the viral and cellular membranes. [4][7] | Target the initial stage of infection. May have a high barrier to resistance. Limited to specific viruses. | Peptidomimetic and small molecule building blocks designed to mimic receptor binding domains. [7] |
Conclusion
The strategic selection and effective benchmarking of antiviral building blocks are paramount to accelerating the development of novel antiviral therapies. By understanding the different classes of building blocks and their mechanisms of action, and by employing robust and standardized in vitro assays, researchers can make data-driven decisions to advance the most promising candidates through the drug discovery pipeline. The continuous evolution of viruses necessitates a dynamic and well-informed approach to antiviral research, with a strong foundation in the principles of medicinal chemistry and virology.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against Cyclobutane-Containing Epitopes
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane ring, a strained four-membered carbocycle, is a unique structural motif of significant biological relevance. It is famously generated in DNA as a cyclobutane pyrimidine dimer (CPD) upon UV irradiation, a primary driver of mutagenesis.[1][2] Concurrently, its rigid, three-dimensional structure is being increasingly exploited by medicinal chemists to impart favorable pharmacological properties in novel drug candidates, such as conformational restriction and metabolic stability.[1][3]
This guide provides an in-depth comparison of antibodies against different cyclobutane-containing epitopes, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to explain not just the "how" but the critical "why" behind experimental design, empowering you to conduct robust and self-validating cross-reactivity studies.
The Nature of the Cyclobutane Epitope: A Tale of Two Targets
The strategy for characterizing antibody cross-reactivity is dictated by the nature of the cyclobutane-containing target. We will compare two major classes: the well-studied DNA photoproducts and the emerging class of synthetic small molecules.
Case Study 1: Antibodies Against Cyclobutane Pyrimidine Dimers (CPDs)
CPDs are the most abundant DNA lesions induced by UV light, forming between adjacent pyrimidine bases.[4] Monoclonal antibodies specific for CPDs are crucial for research in photobiology, dermatology, and cancer research.[5]
Two of the most well-characterized anti-CPD monoclonal antibodies are clones TDM-1 and TDM-2 . While both target CPDs, their fine-level specificity and recognition requirements differ, making them a perfect case study for comparison.
The TDM-2 antibody, for instance, recognizes CPDs formed in every dipyrimidine sequence (TT, TC, CT, and CC) but shows a strong preference for single-stranded DNA (ssDNA).[4] This is a critical experimental detail; assays using this antibody require a DNA denaturation step to ensure optimal binding. Furthermore, studies using chemically synthesized antigen analogs have revealed that the epitope recognized by TDM-2 is not just the cyclobutane ring itself. The antibody's binding site extends to include the flanking nucleosides and requires at least one phosphate group on either side of the dimer for high-affinity binding.[6] This extended recognition site contributes to its high specificity for CPDs within a DNA context.
Competitive inhibition assays have been instrumental in confirming this specificity. For example, the binding of antibody TDM-1 to UV-irradiated DNA was shown to be inhibited by treatment with photolyase—an enzyme that specifically repairs CPDs—but not by the presence of other DNA photoproducts like (6-4)photoproducts, confirming its specificity for the cyclobutane dimer structure.[7]
Table 1: Comparison of Anti-CPD Monoclonal Antibodies
| Feature | Clone TDM-1 | Clone TDM-2 | Key Experimental Insight |
| Target | Cyclobutane-type thymine dimers | Cyclobutane pyrimidine dimers (CPDs) | TDM-2 has broader dipyrimidine recognition. |
| Specificity | Specific for CPDs; does not recognize (6-4)photoproducts.[7] | Binds CPDs in TT, TC, CT, and CC sequences.[4] | Specificity must be validated against other potential DNA lesions. |
| DNA Structure | Binds to UV-irradiated DNA. | Preferentially binds to single-stranded DNA (ssDNA).[4] | Assays with TDM-2 require a DNA denaturation step for accurate quantification. |
| Epitope | Recognizes the core cyclobutane dimer structure.[7] | Recognizes the CPD and flanking nucleotides/phosphates.[6] | The surrounding molecular context is critical for antibody binding. |
| Applications | ELISA, Immunofluorescence[7] | ELISA, Immunofluorescence, Dot Blot[4][5] | The choice of antibody depends on the specific assay and sample preparation. |
Case Study 2: Developing Antibodies Against Cyclobutane-Containing Drugs (A Predictive Framework)
The development of antibodies against small molecule drugs containing a cyclobutane ring follows the principles of hapten immunoassay . Because small molecules are generally not immunogenic on their own, they must be covalently coupled to a larger carrier protein (like BSA or KLH) to elicit an immune response.[8][9] This process, however, introduces potential sources of cross-reactivity that must be meticulously evaluated.
The primary sources of unwanted cross-reactivity are:
-
Recognition of the Linker Arm: Antibodies may be generated that recognize the linker used to conjugate the hapten to the carrier protein, rather than the hapten itself.[8]
-
Binding to Metabolites: The antibody must be able to distinguish between the parent drug and its metabolites, which may differ only by a single chemical modification.
-
Cross-reactivity with Structurally Related Drugs: The antibody should not bind to other drugs that may be co-administered or share a similar chemical scaffold.[10]
The following workflow illustrates the logical process for developing and characterizing an antibody against a hypothetical cyclobutane-containing drug, "Cyclobutinib."
Caption: Workflow for developing a specific anti-hapten antibody.
This systematic approach ensures that by the final selection stage, the chosen antibody clone has been validated not only for its affinity to the target drug but, more importantly, for its inability to bind to potential cross-reactants.
Methodologies for Assessing Antibody Cross-Reactivity
Choosing the right analytical method is paramount for generating reliable cross-reactivity data. Here, we detail two gold-standard techniques: Competitive ELISA for high-throughput screening and Surface Plasmon Resonance (SPR) for in-depth kinetic analysis.
Method 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
The competitive ELISA is the workhorse for screening antibody specificity against a panel of potential cross-reactants. Its core principle is the competition between the analyte in your sample (or a potential cross-reactant) and a labeled, known amount of antigen for a limited number of antibody binding sites. A weaker signal indicates a higher concentration of the analyte in the sample, as it has outcompeted the labeled antigen.[10]
Causality Behind Choices:
-
Coating with Antigen-OVA Conjugate: We use a different carrier protein (OVA) for screening than for immunization (KLH) to minimize the selection of antibodies that recognize the carrier protein itself.
-
Blocking Step: This is critical to prevent non-specific binding of antibodies to the plastic surface of the microplate, which would lead to high background noise.[11] BSA or non-fat dry milk are common, cost-effective blocking agents.
-
Pre-incubation of Antibody and Competitor: This step allows the competition to reach equilibrium before the mixture is added to the coated plate, ensuring the subsequent binding to the plate reflects the competitive outcome.
Step-by-Step Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with 100 µL/well of the hapten-OVA conjugate (e.g., Cyclobutinib-OVA) at a concentration of 1-10 µg/mL in coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).
-
Cover the plate and incubate overnight at 4°C.[5]
-
Rationale: This immobilizes one of the competitors (the hapten-carrier conjugate) to the solid phase.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).
-
Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBST).
-
Incubate for 1-2 hours at 37°C.
-
-
Competition Reaction:
-
In a separate "competition plate," prepare serial dilutions of your target molecule (e.g., Cyclobutinib) and each potential cross-reacting molecule (metabolites, analogs, etc.).
-
Add a constant, pre-determined concentration of the primary antibody to each well of the competition plate. This concentration should be one that gives approximately 80% of the maximum signal in a direct ELISA format.
-
Incubate the competition plate for 1 hour at 37°C.
-
-
Transfer and Incubation:
-
Wash the coated and blocked assay plate 3 times with wash buffer.
-
Transfer 100 µL from each well of the competition plate to the corresponding well of the assay plate.
-
Incubate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG), diluted in blocking buffer.
-
Incubate for 1 hour at 37°C.[5]
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Plot the absorbance versus the log of the competitor concentration for each compound tested.
-
Determine the IC50 value (the concentration of competitor that causes 50% inhibition of the maximal signal) for the target molecule and each potential cross-reactant.
-
Calculate the percent cross-reactivity (%CR) using the formula: %CR = (IC50 of Target Molecule / IC50 of Test Compound) * 100
-
Table 2: Hypothetical Cross-Reactivity Data for an Anti-Cyclobutinib Antibody
| Compound Tested | IC50 (nM) | % Cross-Reactivity | Interpretation |
| Cyclobutinib (Target) | 1.5 | 100% | High affinity for the target drug. |
| Metabolite A (Hydroxylated) | 150 | 1.0% | Low cross-reactivity; antibody is specific. |
| Metabolite B (Glucuronidated) | >10,000 | <0.01% | Negligible cross-reactivity. |
| Analog X (Cyclopentane ring) | 850 | 0.18% | The cyclobutane ring is a key part of the epitope. |
| Linker-Arm Molecule | >10,000 | <0.01% | No significant binding to the linker. |
Method 2: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time quantitative data on biomolecular interactions.[1] It is the definitive method for characterizing the kinetics (association rate, kₐ; dissociation rate, kₔ) and affinity (dissociation constant, Kₔ) of antibody-antigen binding. For cross-reactivity studies, SPR allows for a precise comparison of how strongly and how quickly an antibody binds to the target versus related molecules.
Caption: A typical SPR experimental cycle for antibody characterization.
Causality Behind Choices:
-
Capture-Based Approach: Immobilizing a capture antibody (like anti-Fc) rather than the test antibody directly is often preferred. This ensures the test antibody is oriented uniformly and avoids potential damage from harsh chemical coupling, preserving its native binding activity.
-
Reference Flow Cell: A reference flow cell (e.g., with only the capture antibody) is essential to subtract bulk refractive index changes and non-specific binding, ensuring the measured response is due to the specific interaction.
-
Regeneration Step: Finding a regeneration condition (e.g., a short pulse of low pH buffer) that removes the bound analyte and antibody without damaging the capture surface is crucial for the efficiency and cost-effectiveness of the assay.
Step-by-Step Procedure:
-
Surface Preparation:
-
Select an appropriate sensor chip (e.g., CM5).
-
Covalently immobilize a high-affinity capture molecule (e.g., anti-mouse IgG Fc) onto all flow cells using standard amine coupling chemistry.
-
Rationale: This creates a reusable surface for capturing the test antibody.
-
-
Antibody Capture:
-
Inject the primary antibody (e.g., anti-Cyclobutinib) at a low concentration over the test flow cell until a stable capture level is reached (e.g., 100-200 RU). The reference flow cell is left with only the capture antibody.
-
-
Analyte Binding Analysis:
-
Prepare a dilution series for the target molecule (e.g., Cyclobutinib) and each potential cross-reactant in running buffer. A typical concentration range might be 0.1 nM to 1 µM.
-
Inject each concentration of a single analyte over the test and reference flow cells for a set amount of time (e.g., 120 seconds) to measure the association phase .
-
Follow this with a period of buffer-only flow to measure the dissociation phase (e.g., 300 seconds).
-
-
Regeneration:
-
Inject a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to strip the captured primary antibody and analyte from the capture surface.
-
Confirm that the baseline returns to its starting level.
-
-
Data Analysis:
-
Repeat the capture and analysis cycle for each potential cross-reacting compound.
-
After subtracting the reference flow cell data, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).
-
Compare the Kₔ values. A significantly higher Kₔ for a test compound compared to the target indicates weaker binding and therefore lower cross-reactivity. A 10-fold difference in Kₔ is generally considered significant.
-
Conclusion: A Commitment to Specificity
The validation of antibody specificity is not merely a preliminary step but a foundational pillar of reliable immunoassays. For challenging epitopes like the cyclobutane ring, a rigorous and multi-faceted approach to assessing cross-reactivity is non-negotiable.
For well-established targets like CPDs, researchers can leverage a wealth of public data to select the appropriate antibody clone (e.g., TDM-2 for ssDNA applications). For novel cyclobutane-containing drugs and haptens, the onus is on the developer to build a self-validating system from the ground up. This involves rational immunogen design to minimize off-target responses and a systematic screening cascade, progressing from high-throughput competitive ELISAs to precise kinetic characterization by SPR.
By understanding the causality behind each experimental step and meticulously testing against all potential cross-reactants, researchers can generate antibodies with the high degree of specificity required for cutting-edge research and confident drug development.
References
- Taga, Y., et al. (2000). DNA binding mode of the Fab fragment of a monoclonal antibody specific for cyclobutane pyrimidine dimer. Nucleic Acids Research, 28(4), 1044–1051.
- Azhary, D. B., et al. (2020). Development of Polyclonal Antibody against Clenbuterol for Immunoassay Application. Sensors (Basel, Switzerland), 20(15), 4296.
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
- Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
- Aptamer Group. (n.d.). Anti-hapten Antibody Problems.
- MDPI. (n.d.). Monoclonal Antibody Preparation against Natural Product and Its Application.
- Werry, L., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020.
- Lee, S., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 90(24), 14119–14123.
- BIAcore. (n.d.). Surface plasmon resonance.
- Mori, T., et al. (1991). Establishment of a monoclonal antibody recognizing cyclobutane-type thymine dimers in DNA: a comparative study with 64M-1 antibody specific for (6-4)photoproducts. Mutation Research, 254(3), 281-288.
- Aptamer Group. (n.d.). Anti-hapten Antibody Problems.
- Raming, K., et al. (2012). Preparation of Hapten and Immunogen for Producing Polyclonal Antibody Specific to Cypermethrin. International Journal of Agriculture and Biology, 14(4), 551-555.
- Lee, S., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 90(24), 14119–14123.
- Coriolis Pharma. (n.d.). ELISA Testing Services.
- ResearchGate. (n.d.). A Selected History and Future of Immunoassay Development and Applications in Clinical Chemistry.
- FTLOScience. (2019). Monoclonal Antibodies in Drug Development.
- Lee, H. J., et al. (2015). Development of a monoclonal antibody-based ELISA for the hedgehog inhibitors cyclopamine and KAAD-cyclopamine. Journal of Immunological Methods, 424, 49-55.
- Wang, Z., et al. (2018). Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue. Molecules (Basel, Switzerland), 23(11), 2824.
- Franken, N. A., et al. (2000). Enzyme-linked immunosorbent assay (ELISA) for the specific detection of apoptotic cells and its application to rapid drug screening. Apoptosis, 5(3), 231-238.
- Vrije Universiteit Amsterdam. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery.
- 2BScientific. (n.d.). Anti-Cyclobutane Pyrimidine Dimers (CPDs) monoclonal antibody (Clone TDM-2).
- Werry, L., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020.
- Werry, L., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020.
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A Head-to-Head Comparison of Protecting Group Strategies for the Modern Synthetic Chemist
In the intricate chess game of multi-step organic synthesis, the strategic deployment and removal of protecting groups are decisive maneuvers that dictate the success of a campaign. For researchers, scientists, and professionals in drug development, a nuanced understanding of these temporary modifications is not merely advantageous; it is fundamental. This guide offers an in-depth, objective comparison of common protecting group strategies for alcohols, amines, and carbonyls, grounded in experimental data and field-proven insights. We will dissect the causality behind experimental choices, providing not just protocols, but a strategic framework for navigating the complex landscapes of molecular construction.
The Philosophy of Protection: More Than Just a Mask
A protecting group is a reversible chemical modification of a functional group to ensure chemoselectivity in a subsequent reaction.[1] The ideal protecting group should be readily introduced in high yield, stable to a range of reaction conditions, and selectively removed under mild conditions, also in high yield.[2][3][4] However, as every seasoned chemist knows, the "ideal" is a rare species. The choice of a protecting group is a multi-faceted decision, balancing stability, orthogonality, and the overall efficiency of the synthetic route. This guide will illuminate these choices with comparative data.
The concept of orthogonality is central to sophisticated synthetic strategies. It refers to the ability to deprotect one functional group in the presence of others without affecting them.[3][5][6][7][8] This is achieved by using protecting groups that are cleaved under distinct and non-interfering reaction conditions, such as acid-labile, base-labile, and hydrogenolysis-labile groups.[5][8][9]
Protecting Alcohols: A Diverse Toolkit
The hydroxyl group, with its nucleophilic oxygen and acidic proton, is a frequent participant in a wide array of chemical transformations, making its protection a common necessity.[3][10][11] The most prevalent strategies involve the formation of silyl ethers, acetals, and benzyl ethers.
Silyl Ethers: A Spectrum of Stability
Silyl ethers are among the most versatile protecting groups for alcohols due to their ease of formation, general stability, and selective removal under mild conditions, typically with fluoride ions.[7][10][12] The steric and electronic properties of the substituents on the silicon atom allow for a fine-tuning of their stability.
| Protecting Group | Silylating Agent | Typical Conditions for Protection | Relative Stability to Acid | Relative Rate of Fluoride Cleavage |
| TMS (Trimethylsilyl) | TMSCl, HMDS | Pyridine or Et3N, CH2Cl2, 0 °C to rt | Very Labile | Very Fast |
| TES (Triethylsilyl) | TESCl, TESOTf | Imidazole or Pyridine, DMF or CH2Cl2, rt | Labile | Fast |
| TBS/TBDMS (tert-Butyldimethylsilyl) | TBSCl, TBSOTf | Imidazole or Et3N, DMAP, DMF or CH2Cl2, rt | Moderately Stable | Moderate |
| TIPS (Triisopropylsilyl) | TIPSCl, TIPSOTf | Imidazole, DMF, rt | Stable | Slow |
| TBDPS (tert-Butyldiphenylsilyl) | TBDPSCl | Imidazole, DMF, rt | Very Stable | Very Slow |
Data compiled from sources[10][12][13][14].
The relative stability of silyl ethers to acidic hydrolysis generally follows the order: TMS < TES < TBS < TIPS < TBDPS.[14] This trend is primarily governed by the steric bulk around the silicon atom, which hinders the approach of the acid. Conversely, cleavage with fluoride ions is influenced by both steric and electronic factors.
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.05 equiv).
-
Stir the solution at room temperature until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) portion-wise.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-12 hours.[13]
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality : Imidazole acts as both a base to deprotonate the alcohol and as a nucleophilic catalyst. DMAP is a more potent acylation catalyst that accelerates the silylation. DMF is an excellent solvent for this reaction due to its polar aprotic nature.
-
Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify by flash chromatography to yield the deprotected alcohol.
Causality : The fluoride ion has a very high affinity for silicon, forming a strong Si-F bond and leading to the cleavage of the Si-O bond.[7][15] TBAF is a convenient and widely used source of soluble fluoride ions.
Acetal Protecting Groups: MOM, MEM, and SEM
Methoxymethyl (MOM), 2-methoxyethoxymethyl (MEM), and 2-(trimethylsilyl)ethoxymethyl (SEM) ethers are acetal-type protecting groups that offer an alternative to silyl ethers, particularly when fluoride-mediated deprotection is not desired.
| Protecting Group | Protection Reagent | Deprotection Conditions | Key Features |
| MOM (Methoxymethyl) | MOMCl, CH2(OMe)2 | Acidic conditions (e.g., HCl, TFA)[16] | Stable to base, nucleophiles, and many reducing/oxidizing agents.[17] |
| MEM (2-Methoxyethoxymethyl) | MEMCl | Lewis acids (e.g., ZnBr2, MgBr2) or strong Brønsted acids[18] | More stable to acid than MOM and THP; cleavable in the presence of MOM.[18][19] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl | Fluoride ions (e.g., TBAF) or Lewis/Brønsted acids[15] | Orthogonal to many other protecting groups; cleavable under fluoride or acidic conditions.[15] |
Data compiled from sources[15][16][17][18][19].
The MEM group's cleavage with Lewis acids is believed to proceed via chelation of the Lewis acid by both oxygen atoms, facilitating the departure of the protecting group.[19] The SEM group's fluoride-mediated deprotection occurs via a β-elimination mechanism triggered by the formation of a pentavalent siliconate intermediate.[15]
Benzyl Ethers: Robust and Removable by Reduction
Benzyl (Bn) ethers are valued for their high stability to a wide range of acidic and basic conditions, making them suitable for lengthy synthetic sequences.[20] Their removal is typically achieved by catalytic hydrogenolysis or dissolving metal reduction.
| Deprotection Method | Reagents and Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H2, Pd/C, EtOH or EtOAc, rt, 1 atm | Mild, neutral conditions; high yielding.[21][22] | Incompatible with other reducible functional groups (e.g., alkynes, alkenes, nitro groups).[23][24] |
| Dissolving Metal Reduction | Na, NH3 (liquid), -78 °C | Can be used when hydrogenolysis is not feasible. | Harsh conditions; not compatible with many functional groups. |
| Oxidative Cleavage | DDQ | Useful for electron-rich benzyl ethers (e.g., PMB). | Stoichiometric oxidant required; substrate-dependent. |
Data compiled from sources[20][21][22][23][24].
Protecting Amines: The Carbamate Workhorses
The nucleophilic and basic nature of amines necessitates their protection in many synthetic transformations.[4][] Carbamates are the most widely used protecting groups for amines, with Boc, Cbz, and Fmoc being the cornerstones of peptide synthesis and general organic synthesis.[8][9][26]
Head-to-Head: Boc vs. Cbz vs. Fmoc
The choice between these three protecting groups is a classic example of orthogonal strategy.[8][9]
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Lability | Acid-labile | Hydrogenolysis-labile | Base-labile |
| Typical Deprotection | TFA; HCl in dioxane[8][9] | H2, Pd/C[8][9] | 20% Piperidine in DMF[6][9] |
| Stability | Stable to base and hydrogenolysis. | Stable to mild acid and base. | Stable to acid and hydrogenolysis. |
| Key Advantages | Robust, widely used in SPPS.[] | Stable to a broad range of non-reductive conditions. | Orthogonal to acid-labile side-chain protecting groups; mild deprotection.[9] |
| Potential Limitations | Requires strong acid for cleavage, which can degrade sensitive substrates.[8] | Incompatible with reducible groups; catalyst poisoning can be an issue.[8] | The dibenzofulvene byproduct can be problematic in some cases. |
Data compiled from sources[6][8][9][].
The distinct cleavage conditions for Boc, Cbz, and Fmoc allow for their selective removal in a multi-protected molecule.
Caption: Orthogonal deprotection of Boc, Cbz, and Fmoc groups.
-
Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc2O, 1.1 equiv).
-
Add a base such as triethylamine (Et3N, 1.2 equiv) or aqueous NaHCO3.
-
Stir the reaction at room temperature. The reaction is usually complete within a few hours.
-
Monitor by TLC. Upon completion, perform an aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by crystallization or chromatography if necessary.
Causality : The amine acts as a nucleophile, attacking one of the carbonyl carbons of the highly reactive Boc anhydride. The base neutralizes the resulting carboxylic acid byproduct.
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.[6]
-
Prepare a 20% (v/v) solution of piperidine in DMF.[6]
-
Drain the swelling solvent and add the piperidine solution to the resin.[6]
-
Agitate the mixture at room temperature for 5-10 minutes. A second treatment is often recommended to ensure complete deprotection.[6]
-
Filter the resin and wash thoroughly with DMF to remove the cleaved Fmoc-dibenzofulvene adduct and excess piperidine.[6]
Causality : Piperidine, a secondary amine base, abstracts the acidic proton on the fluorenyl ring system, initiating a β-elimination reaction that liberates the free amine and dibenzofulvene.[7][26][]
Protecting Carbonyls: Acetals and Thioacetals
The electrophilic nature of aldehydes and ketones often requires their protection from nucleophiles and strong bases.[28][29] Acetals and their sulfur analogs, thioacetals, are the most common protecting groups for this purpose.[1][30]
Cyclic vs. Acyclic Acetals
Cyclic acetals, formed from diols like ethylene glycol or 1,3-propanediol, are generally more stable and formed more readily than their acyclic counterparts due to favorable thermodynamic and kinetic factors.[31]
| Protecting Group | Formation Conditions | Relative Stability to Hydrolysis | Deprotection Conditions |
| Acyclic Acetal (e.g., dimethyl acetal) | Aldehyde/Ketone, MeOH (excess), H+ cat. | Less Stable | Mild aqueous acid (e.g., AcOH/H2O) |
| Cyclic Acetal (1,3-dioxolane) | Aldehyde/Ketone, Ethylene Glycol, H+ cat., Dean-Stark | More Stable | Aqueous acid (e.g., HCl, H2SO4) |
| Cyclic Acetal (1,3-dioxane) | Aldehyde/Ketone, 1,3-Propanediol, H+ cat., Dean-Stark | Most Stable | Aqueous acid |
Data compiled from sources[30][31][32][33].
The rate of hydrolysis for six-membered ring acetals (1,3-dioxanes) is generally faster than that of five-membered ring acetals (1,3-dioxolanes).[30]
Thioacetals: Robust and Orthogonal
Thioacetals, such as 1,3-dithianes and 1,3-dithiolanes, are significantly more stable to acidic hydrolysis than their oxygen analogs.[1][34] This enhanced stability allows for the selective deprotection of acetals in the presence of thioacetals.
| Protecting Group | Formation Conditions | Deprotection Reagents | Key Features |
| 1,3-Dithiolane | Carbonyl, 1,2-ethanedithiol, Lewis acid (e.g., BF3·OEt2) | HgCl2, CaCO3; NBS; IBX | Very stable to acid and base.[34] |
| 1,3-Dithiane | Carbonyl, 1,3-propanedithiol, Lewis acid | HgCl2, CaCO3; NBS; Selectfluor | Can be deprotonated at C2 to form a nucleophile (umpolung).[34] |
Data compiled from sources[1][34][35][36][37][38].
Caption: Workflow for carbonyl protection and functionalization.
-
To a solution of the carbonyl compound (1.0 equiv) in an anhydrous solvent like CH2Cl2, add 1,3-propanedithiol (1.1 equiv).
-
Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF3·OEt2).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Separate the layers and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the dithiane by chromatography or crystallization.
Causality : The Lewis acid activates the carbonyl group towards nucleophilic attack by the thiol. The formation of the cyclic thioacetal is thermodynamically favorable.
Conclusion: The Strategic Imperative
The choice of a protecting group is a critical decision that can significantly impact the efficiency and outcome of a synthetic endeavor. A deep understanding of the relative stabilities, orthogonality, and specific reaction conditions for the installation and removal of these groups is indispensable for the modern synthetic chemist. This guide has provided a comparative framework, supported by experimental data and protocols, to aid in the strategic planning of complex syntheses. The ultimate goal is to move beyond a simple catalog of protecting groups towards a more intuitive and predictive understanding of their behavior, enabling the design of elegant and efficient synthetic routes. As the saying goes, "the best protecting group is no protecting group," but when their use is unavoidable, a masterful strategy is paramount.
References
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- BenchChem. (2025). A Comparative Guide to Alcohol Protecting Groups: Alternatives to Tetrahydropyranyl (THP) Ethers.
- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- BenchChem. (2025).
- Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism.
- Nihalkar, A. A., et al. (2014). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PLoS ONE, 9(9), e106575.
- K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
- BenchChem. (2025). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.
- University of Bristol. (n.d.).
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
- Wikipedia. (n.d.). Methoxymethyl ether.
- Total Synthesis. (n.d.). MEM Protecting Group: MEM Protection & Deprotection Mechanism.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Chemistry LibreTexts. (2020, August 15). 6.3: Carbonyl Protecting Groups.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Química Organica.org. (n.d.). Acetals as protecting groups.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
- Strieth-Kalthoff, F., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 830–835.
- Curran, D. P., et al. (2007). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. Beilstein Journal of Organic Chemistry, 3, 19.
- BOC Sciences. (n.d.).
- Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups.
- Bocsci. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
- YouTube. (2019, January 8). acetals and ketals as protecting groups.
- Basu, K. (n.d.). Organic Chemistry-4.
- Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers.
- SlideShare. (n.d.). Protection of OH group of alcohol.
- ResearchGate. (n.d.). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system.
- Jin, T.-S., et al. (2006). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 18(2), 1115-1118.
- Wikipedia. (n.d.). Protecting group.
- Chem-Station. (2014, April 15). Protection of Carbonyl Groups.
- ResearchGate. (n.d.). ChemInform Abstract: MOM-, MEM- and SEM-Phenyl Selenides as Reagents for the Protection of Alcohols as Alkoxymethyl Ethers.
- Carey & Sundberg. (n.d.). PROTECTING GROUPS 57.
- Master Organic Chemistry. (2018, June 7).
- Perio, B., et al. (2000).
- BenchChem. (2025). A Comparative Guide to the Deprotection and Cleavage of 1,2-Dithiane and 1,3-Dithiane.
- ResearchGate. (2020, June 17). Recent Advances in the Protection of Amine Functionality: A Review.
- ResearchGate. (n.d.). Recent progress in protecting groups for carbonyl groups.
- Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes.
- ResearchGate. (n.d.). Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride
For the diligent researcher, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride (CAS No. 394735-23-0), a novel building block in pharmaceutical development. By adhering to these protocols, you not only ensure the safety of your laboratory personnel but also uphold your commitment to environmental stewardship.
Foundational Principles: Understanding the Compound and Associated Risks
Before initiating any disposal protocol, a thorough understanding of the compound's characteristics is paramount. This compound is a white to almost white solid powder. While comprehensive, specific disposal directives are often found in the Safety Data Sheet (SDS), this guide is built upon established best practices for compounds with similar hazard profiles.
Known Hazards: This compound is classified as a skin and eye irritant.[1][2] Some data also indicate it may be harmful if swallowed or inhaled, and may cause respiratory irritation.[2] Therefore, it must be handled as a hazardous chemical waste stream.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H302 | Harmful if swallowed |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
This table summarizes the potential hazards associated with this compound, necessitating careful handling and disposal.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the critical steps for the safe disposal of this compound and associated waste. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.
-
Solid Waste: Collect un-used or expired this compound in a dedicated, clearly labeled hazardous waste container. This includes any grossly contaminated items such as weighing papers or spill cleanup materials.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the compound should be placed in the same solid hazardous waste container.
-
Aqueous Solutions: If the compound is in a solution, it should be collected in a designated container for aqueous hazardous waste. Do not mix with organic solvent waste.
-
Empty Containers: The original container of the compound, even if empty, may retain residue. It should be triple-rinsed with a suitable solvent (e.g., water), and the rinsate collected as hazardous aqueous waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
Step 3: Waste Container Management - Ensuring Secure Containment
-
Labeling: All hazardous waste containers must be clearly and accurately labeled with the full chemical name: "Hazardous Waste: this compound". Include the date the waste was first added to the container.
-
Container Integrity: Use containers that are in good condition and compatible with the chemical. Ensure lids are securely fastened when not in use to prevent spills or the release of vapors.
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
Step 4: Final Disposal - Professional Handling is Key
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Licensed Waste Hauler: The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company. These companies are equipped to manage chemical waste in compliance with all local, state, and federal regulations.
-
Incineration: For many non-hazardous pharmaceutical compounds, incineration at a permitted facility is the preferred method of disposal.[3][4] This is a likely disposal route for this compound to ensure its complete destruction.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
The "Why" Behind the "How": Scientific Rationale and Trustworthiness
The protocols outlined in this guide are not arbitrary; they are rooted in the fundamental principles of chemical safety and environmental protection.
-
Causality of Segregation: The hydrochloride salt of an amine can react with strong bases to liberate the free amine. While this specific compound's reactivity is not fully characterized, segregation from incompatible materials is a critical precautionary measure to prevent unforeseen reactions.
-
Environmental Considerations: While many simple amines exhibit low aquatic toxicity, their environmental impact is not negligible.[5] Improper disposal could introduce a bioactive molecule into the ecosystem. Furthermore, some amines have the potential to form more hazardous byproducts in the environment.[6][7] Professional disposal via incineration ensures the complete destruction of the molecule, mitigating these risks.
-
Regulatory Compliance: Adherence to these procedures ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). These regulations are in place to protect both human health and the environment.
By integrating these scientifically sound practices into your laboratory's standard operating procedures, you build a culture of safety and responsibility. This commitment to proper chemical stewardship is the hallmark of a trustworthy and forward-thinking research enterprise.
References
- Chemical Label for this compound.
- Easy RX Cycle. (2025, May 25). Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities.
- INGENIUM. (2022, March 7). What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it.
- GIC Medical Disposal. (2024, September 16). How to Properly Dispose of Pharmaceutical Products: Methods and Best Practices.
- TriHaz Solutions. (2023, March 20). Non-hazardous Pharmaceutical Waste Disposal.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Norwegian Institute of Public Health. (2011, April 1). Health effects of amines and derivatives associated with CO2 capture.
- VLS Environmental Solutions. Types of Pharmaceutical Waste and How to Dispose of Them.
- Nilu.no. Environmental impact of amines from CO2 capture.
- PubMed. (2014, May 15). Amines and amine-related compounds in surface waters: a review of sources, concentrations and aquatic toxicity.
- IEAGHG. Environmental impacts of amines and their degradation products: Current status and knowledge gaps.
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- 7. publications.ieaghg.org [publications.ieaghg.org]
A Senior Application Scientist's Guide to Handling 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride: Personal Protective Equipment and Disposal
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and its therapeutic potential. However, the foundation of groundbreaking research is a safe and well-controlled laboratory environment. This guide provides essential, immediate safety and logistical information for handling 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride (CAS: 394735-23-0), a key intermediate in the synthesis of biologically active compounds.[1] Our goal is to empower you with the knowledge to not only use this compound effectively but also to ensure your safety and the integrity of your research.
Understanding the Hazard Profile
This compound is a white to almost white crystalline powder.[2] While its full toxicological profile may not be extensively documented, the available safety information indicates several hazards that necessitate careful handling.
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
These classifications highlight the primary routes of exposure and the importance of a comprehensive personal protective equipment (PPE) strategy. The hydrochloride salt form suggests it is likely a solid that can exist as a fine powder, increasing the risk of aerosolization and inhalation.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It should be tailored to the specific task and the potential for exposure. The fundamental principle is to create a barrier between you and the chemical, preventing contact with your skin, eyes, and respiratory system.
Recommended PPE for Handling this compound
| Operation | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or safety goggles- FFP3/N95-rated respirator | The fine, powdered nature of the solid presents a significant inhalation risk. A respirator is crucial to prevent respiratory irritation.[3] Double-gloving provides an extra layer of protection against skin contact. |
| Dissolving in a Solvent | - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles | Once in solution, the risk of inhalation is significantly reduced. However, the risk of splashes remains, necessitating robust eye and skin protection. |
| Running a Reaction and Work-up | - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles- Consider working in a fume hood | While in a closed system, the risk of exposure is lower. However, during transfers, sampling, and work-up procedures, the potential for splashes and aerosol generation exists. A fume hood provides an additional layer of containment. |
| Cleaning and Decontamination | - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles | Handling contaminated glassware or surfaces requires protection against residual chemical. |
Step-by-Step Guide to Donning and Doffing PPE
Proper technique in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start with clean hands.
-
Laboratory Coat: Put on a clean, fully-buttoned lab coat.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don your first pair of gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the second pair over the first.
Doffing Procedure:
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Laboratory Coat: Remove your lab coat, folding the contaminated exterior inward.
-
Hand Hygiene: Wash your hands.
-
Eye Protection: Remove your eye protection.
-
Respirator (if worn): Remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing Your PPE Workflow
To further clarify the decision-making process for PPE selection, the following diagram outlines the key considerations at each stage of handling this compound.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include proper handling and disposal procedures.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of chemical waste is crucial to protect both personnel and the environment.[5]
-
Waste Segregation:
-
Solid Waste: Collect unused this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a designated, labeled hazardous waste container.[5]
-
Liquid Waste: Collect reaction mixtures and solvent washes containing the compound in a separate, labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.[6]
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., Irritant).
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.[5]
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[7] Never dispose of this chemical down the drain or in the regular trash.[6]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, ensuring a secure foundation for scientific discovery.
References
- Chemical Label. (n.d.). This compound.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- HPE. (n.d.). Safety Guidelines for Handling Chemicals.
- MySkinRecipes. (n.d.). This compound.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
- University of Pittsburgh. (n.d.). General Procedures for Closing Laboratories.
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- 2025 Laboratory Waste Guide. (n.d.).
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound (mi… [cymitquimica.com]
- 3. achmem.com [achmem.com]
- 4. chemical-label.com [chemical-label.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. General Procedures for Closing Laboratories | Office of Research Protections | University of Pittsburgh [orp.pitt.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
